L-N-Butylsulfonyl-p-hydroxyphenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKJOKXXEIQENI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450217 | |
| Record name | L-N-Butylsulfonyl-p-hydroxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149490-60-8 | |
| Record name | L-N-Butylsulfonyl-p-hydroxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Butyl Sulfonyl)-L- Tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of L-N-Butylsulfonyl-p-hydroxyphenylalanine from L-Tyrosine: A Strategic Approach
An In-depth Technical Guide for Medicinal Chemists
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, field-proven methodology for the synthesis of L-N-Butylsulfonyl-p-hydroxyphenylalanine, a key synthetic intermediate[1][2]. The narrative moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy. This document is structured to serve as a practical guide for laboratory execution and a reference for strategic planning in medicinal chemistry projects.
Strategic Overview: The Challenge of Selective Functionalization
The starting material, L-tyrosine, is a trifunctional molecule, possessing a primary amine, a carboxylic acid, and a phenolic hydroxyl group. Our primary objective is the selective sulfonylation of the amino group. A direct reaction of L-tyrosine with butanesulfonyl chloride would result in a complex mixture of products due to the competing reactivity of all three functional groups. Therefore, a robust protecting group strategy is not merely advantageous but essential for a successful synthesis.
Our retrosynthetic analysis dictates a three-stage process:
-
Protection of the Carboxylic Acid: The acidity of the carboxyl group necessitates its protection to prevent unwanted side reactions and to enable the subsequent N-sulfonylation. Esterification is the most direct and efficient method.
-
N-Sulfonylation: With the carboxyl group masked, the primary amine can act as a nucleophile, reacting with butanesulfonyl chloride to form the desired sulfonamide bond.
-
Deprotection: The final step involves the hydrolysis of the ester to liberate the free carboxylic acid, yielding the target molecule.
This strategic workflow is visualized below.
Caption: A strategic workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part I: Synthesis of L-Tyrosine Methyl Ester Hydrochloride (1)
The initial step employs a classic Fischer-Speier esterification. Thionyl chloride serves a dual purpose: it reacts with methanol to generate HCl in situ, which catalyzes the reaction, and it acts as a dehydrating agent, driving the equilibrium toward the product.
Methodology:
-
To a stirred suspension of L-tyrosine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of tyrosine) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Caution: This addition is exothermic and releases HCl gas.
-
Upon completion of the addition, remove the ice bath and heat the mixture to reflux for 3-5 hours, during which the suspension will clarify.
-
Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) (Mobile Phase: 10% MeOH in Dichloromethane).
-
Once the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white crystalline solid, L-tyrosine methyl ester hydrochloride (1), is typically of sufficient purity (>95%) to be carried forward without further purification.
Part II: Synthesis of N-(Butylsulfonyl)-L-tyrosine Methyl Ester (2)
This is the key bond-forming step. The amino group of the tyrosine ester, now the most potent nucleophile, attacks the electrophilic sulfur of butanesulfonyl chloride. A tertiary amine base, such as triethylamine, is essential to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Methodology:
-
Suspend L-tyrosine methyl ester hydrochloride (1) (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 20 mL per gram).
-
Cool the mixture to 0 °C and add triethylamine (2.2 eq) dropwise to form the free base in situ.
-
Add 1-butanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N-sulfonylated intermediate (2).
Part III: Saponification to this compound (3)
The final step is the hydrolysis of the methyl ester protecting group. Saponification using a strong base like sodium hydroxide is a reliable method that leaves the robust sulfonamide bond intact.
Methodology:
-
Dissolve the N-sulfonylated intermediate (2) (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add an aqueous solution of sodium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is fully consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1 M HCl.
-
The target compound (3) will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Mechanistic Rationale of N-Sulfonylation
The formation of the sulfonamide bond proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, high-energy tetrahedral intermediate, which subsequently collapses by expelling the chloride leaving group to yield the stable sulfonamide product.
Caption: The addition-elimination mechanism for sulfonamide formation.
Data Summary & Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Description | Expected Yield | Key Analytical Data |
| 1 | L-Tyrosine Methyl Ester HCl | >95% | ¹H NMR and MS consistent with structure |
| 2 | N-(Butylsulfonyl)-L-tyrosine Methyl Ester | 70-85% | ¹H NMR, ¹³C NMR, and HRMS confirm structure |
| 3 | This compound | >90% | ¹H NMR, ¹³C NMR, HRMS, and Chiral HPLC |
Concluding Remarks
This guide outlines a logical and robust synthetic route to this compound from L-tyrosine. The strategy hinges on the judicious use of a carboxyl protecting group to enable selective N-sulfonylation. The described protocols are scalable and utilize common laboratory reagents and techniques. For professionals in drug development, this molecule serves as a valuable building block, and a thorough understanding of its synthesis is crucial for supply chain security and process optimization. Further process development could explore alternative ester protecting groups or investigate one-pot procedures to enhance operational efficiency.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
Sources
An In-depth Technical Guide to the Mechanism of Action of L-N-Butylsulfonyl-p-hydroxyphenylalanine
Introduction
L-N-Butylsulfonyl-p-hydroxyphenylalanine, a derivative of the amino acid L-tyrosine, is a molecule of significant interest in the field of medicinal chemistry and drug development.[1] While not a therapeutic agent in its own right, it serves as a critical intermediate in the synthesis of Tirofiban, a potent antiplatelet drug.[2][3] Furthermore, its structural class, the N-sulfonylamino acid derivatives, has garnered attention for a range of biological activities, including the inhibition of key enzymes involved in tissue remodeling and disease progression.[4] This guide provides a comprehensive technical overview of the known and potential mechanisms of action of this compound, addressing both its pivotal role as a drug precursor and the intriguing possibility of its direct biological effects.
Part 1: The Primary Role of this compound: A Precursor to Tirofiban
The most well-documented and commercially significant role of this compound is as a key building block in the chemical synthesis of Tirofiban.
The Synthetic Pathway to Tirofiban
The synthesis of Tirofiban from L-tyrosine involves several key steps, with the formation of N-(Butylsulfonyl)-L-tyrosine (this compound) being a crucial stage. A common synthetic route involves the silylation of L-tyrosine, followed by sulfonylation and deprotection to yield this compound.[2] This intermediate is then further modified to produce Tirofiban.
A representative synthetic scheme is outlined below:
Figure 1: Generalized synthetic pathway to Tirofiban Hydrochloride from L-Tyrosine.
Mechanism of Action of Tirofiban: The End Product
Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in platelet aggregation. The GP IIb/IIIa receptor is an integrin found on the surface of platelets. Upon platelet activation, this receptor undergoes a conformational change, enabling it to bind to fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form a platelet plug.
Tirofiban functions as a reversible, competitive inhibitor of the GP IIb/IIIa receptor.[1] It mimics the structure of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, allowing it to bind to the receptor and block the binding of fibrinogen.[1] This action prevents platelet aggregation and thrombus formation.
The signaling cascade leading to platelet aggregation and its inhibition by Tirofiban is depicted below:
Figure 2: Mechanism of action of Tirofiban in inhibiting platelet aggregation.
Part 2: Potential Direct Mechanism of Action of this compound and its Derivatives
Beyond its role as a synthetic intermediate, the chemical class to which this compound belongs, N-sulfonylamino acid derivatives, has been explored for direct biological activities, primarily as inhibitors of metalloproteinases.
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[5] Overexpression or dysregulation of MMPs is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. N-sulfonylamino acid derivatives have emerged as a promising class of MMP inhibitors.[4][5]
The general mechanism of MMP inhibition by N-sulfonylamino acid derivatives involves the coordination of the sulfonamide group with the active site zinc ion of the MMP, thereby blocking its catalytic activity.
Figure 3: General mechanism of MMP inhibition by N-sulfonylamino acid derivatives.
Inhibition of A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS)
The ADAMTS family of proteases shares structural similarities with MMPs and is involved in a variety of biological processes, including collagen processing and cleavage of von Willebrand factor.[1] Notably, N-substituted sulfonylamino-alkanecarboxylates have been identified as potent and selective inhibitors of ADAMTS-5 (aggrecanase-2), an enzyme implicated in the degradation of cartilage in osteoarthritis.[1]
Given that this compound is an N-sulfonylamino acid, it is plausible that it or its derivatives could exhibit inhibitory activity against certain ADAMTS family members. The mechanism of inhibition is likely to be similar to that of MMPs, involving the interaction of the sulfonamide group with the active site of the enzyme.
Part 3: Experimental Protocols for Assessing Potential Bioactivity
To investigate the potential direct mechanism of action of this compound as a metalloproteinase inhibitor, standardized in vitro enzyme inhibition assays are essential.
Protocol: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific MMP using a fluorogenic substrate.
Objective: To determine the IC50 value of this compound against a specific MMP (e.g., MMP-2 or MMP-9).
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2 or MMP-9)
-
MMP assay buffer
-
Fluorogenic MMP substrate
-
This compound (test compound)
-
Known MMP inhibitor (positive control, e.g., GM6001)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in MMP assay buffer. Also, prepare dilutions of the positive control.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in cold MMP assay buffer.
-
Assay Setup:
-
To the wells of the 96-well plate, add the appropriate volume of the diluted test compound or control.
-
Include wells with assay buffer and DMSO as a vehicle control.
-
Add the diluted enzyme solution to all wells except for the substrate control wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a specified period (e.g., 60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: In Vitro ADAMTS Inhibition Assay (FRET-based)
This protocol outlines a general procedure for evaluating the inhibitory potential of a compound against an ADAMTS enzyme using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Objective: To determine the IC50 value of this compound against a specific ADAMTS enzyme (e.g., ADAMTS-5).
Materials:
-
Recombinant human ADAMTS enzyme (e.g., ADAMTS-5)
-
ADAMTS assay buffer
-
FRET-based ADAMTS substrate
-
This compound (test compound)
-
Known ADAMTS inhibitor (positive control)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control in DMSO and then in ADAMTS assay buffer.
-
Enzyme Activation (if necessary): Some ADAMTS enzymes require activation. Follow the manufacturer's protocol for enzyme activation.
-
Assay Setup:
-
Add the diluted test compound or control to the wells of the microplate.
-
Include a vehicle control (DMSO in assay buffer).
-
Add the diluted (and activated, if applicable) ADAMTS enzyme to all wells except the substrate control.
-
Incubate the plate at 37°C for a specified time to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add the FRET substrate to all wells.
-
Data Acquisition: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the initial reaction velocities from the linear phase of the fluorescence signal.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value.
-
Conclusion
This compound holds a well-established and critical position in pharmaceutical manufacturing as a key intermediate in the synthesis of the antiplatelet drug Tirofiban. Its primary "mechanism of action" in this context is its chemical transformation into a clinically vital therapeutic agent. However, the broader classification of this compound as an N-sulfonylamino acid derivative opens up intriguing possibilities for direct biological activity, particularly as an inhibitor of matrix metalloproteinases and ADAMTS proteases. While further research is needed to elucidate any specific and potent direct inhibitory effects of this particular molecule, the existing literature on related compounds provides a strong rationale for such investigations. The experimental protocols outlined in this guide offer a framework for researchers to explore these potential mechanisms and contribute to a more complete understanding of the biological profile of this compound.
References
-
Inoue, M., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry, 41(4), 640-649. [Link]
-
Tripodi, A. (2023). ADAMTS13 Antibody and Inhibitor Assays. Methods in Molecular Biology, 2682, 235-244. [Link]
-
Yao, W., et al. (2009). Novel N-substituted 2-phenyl-1-sulfonylamino-cyclopropane carboxylates as selective ADAMTS-5 (Aggrecanase-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1741-1744. [Link]
-
Zheng, Y., et al. (2012). Synthesis of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals, 43(6), 408-410. [Link]
-
Ghoneim, M. M., & El-Alfy, A. A. (2020). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 25(22), 5356. [Link]
-
Lauer-Fields, J. L., et al. (2011). Mechanism-Based Profiling of MMPs. Biochemistry, 50(46), 10083–10094. [Link]
-
Cawston, T. E., & Clark, I. M. (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Methods in Molecular Biology, 151, 199-210. [Link]
- Google Patents. (2010). Preparation method of compound tirofiban hydrochloride.
- Google Patents. (2021).
-
Favaloro, E. J. (2019). ADAMTS13 Antibody and Inhibitor Assays. Request PDF. [Link]
-
Thomas, W., et al. (2015). Bethesda Assay for Detecting Inhibitory Anti-ADAMTS13 Antibodies in Immune-Mediated Thrombotic Thrombocytopenic Purpura. American Journal of Clinical Pathology, 143(5), 729–735. [Link]
-
Jain, P., et al. (2013). Sulphonamides: Deserving class as MMP inhibitors? European Journal of Medicinal Chemistry, 60, 89-100. [Link]
Sources
- 1. Novel N-substituted 2-phenyl-1-sulfonylamino-cyclopropane carboxylates as selective ADAMTS-5 (Aggrecanase-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Tirofiban Hydrochloride [cjph.com.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of L-N-Butylsulfonyl-p-hydroxyphenylalanine: A Technical Guide to a Key Tirofiban Intermediate
Executive Summary: L-N-Butylsulfonyl-p-hydroxyphenylalanine, also known as N-(Butylsulfonyl)-L-tyrosine, is a critical intermediate in the chemical synthesis of Tirofiban, a potent antiplatelet agent. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of this pivotal molecule. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss process optimization strategies, grounding all claims in authoritative scientific literature.
Introduction to Tirofiban and the Significance of its Intermediate
Tirofiban is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, which plays a crucial role in the final common pathway of platelet aggregation. By reversibly inhibiting this receptor, Tirofiban effectively prevents fibrinogen from binding, thereby impeding thrombus formation. This mechanism of action makes it a valuable therapeutic agent in the management of acute coronary syndromes.
The molecular architecture of Tirofiban features a sulfonylated tyrosine derivative. The synthesis of this core structure relies on the efficient and high-purity production of this compound. The quality of this intermediate directly impacts the yield and purity of the final active pharmaceutical ingredient (API), making its synthesis a focal point for process optimization and quality control in Tirofiban manufacturing.
The Chemical Synthesis of this compound
The synthesis of this compound commences with the readily available amino acid, L-tyrosine. The primary challenge in this synthesis is the selective N-sulfonylation of the amino group in the presence of the nucleophilic phenolic hydroxyl group. A robust strategy to achieve this selectivity involves a protection-sulfonylation-deprotection sequence.
Retrosynthetic Analysis
A retrosynthetic approach to Tirofiban highlights the importance of this compound as a key building block. The disconnection of the ether linkage in the final Tirofiban molecule leads back to N-butylsulfonyl-L-tyrosine and a suitable piperidine-containing alkylating agent. This underscores the necessity of an efficient synthesis for the sulfonylated tyrosine moiety.
Detailed Synthesis Pathway
A common and effective route for the synthesis of N-butylsulfonyl-L-tyrosine involves the transient protection of the carboxylic acid and phenolic hydroxyl groups of L-tyrosine using a silylating agent. This is followed by the sulfonylation of the amino group and subsequent hydrolysis of the silyl ethers to yield the desired product.[1]
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Step 1: Silylation (Protection)
The initial step involves the protection of the acidic protons of the carboxylic acid and phenolic hydroxyl groups of L-tyrosine. This is crucial to prevent side reactions during the subsequent sulfonylation step. A common method is to treat L-tyrosine with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride, to form the bis-O-silylated derivative.[1] This reaction is typically carried out in an aprotic solvent. The silyl groups are excellent protecting groups for this transformation as they are easily introduced and can be readily removed in a single hydrolytic step.
Step 2: N-Sulfonylation
The protected L-tyrosine is then reacted with n-butanesulfonyl chloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the amino group on the sulfonyl chloride, a classic example of a Schotten-Baumann type reaction. The choice of base is critical to neutralize the hydrochloric acid generated during the reaction and to drive the reaction to completion. Pyridine is a commonly used base in this step.[1] The reaction temperature is typically controlled to prevent side reactions.
The chemical transformation is depicted below:
Caption: The N-sulfonylation reaction step.
Step 3: Hydrolysis (Deprotection)
Following the sulfonylation, the silyl protecting groups are removed by simple hydrolysis during the aqueous workup. The addition of water or a mild acidic solution cleaves the silyl ethers, regenerating the carboxylic acid and phenolic hydroxyl groups to yield N-butylsulfonyl-L-tyrosine.
Process Optimization and Impurity Profile
A key consideration in this synthesis is the potential for O-sulfonylation of the phenolic hydroxyl group, which can lead to the formation of a bis-sulfonylated byproduct. The use of the silyl protection strategy significantly minimizes this side reaction. Inadequate protection or premature desilylation can increase the likelihood of this impurity. Another potential impurity is the unreacted L-tyrosine. Effective purification methods are therefore essential to ensure the high purity of the final intermediate.
Purification and Characterization
Purification by Crystallization
This compound is a crystalline solid. Purification is typically achieved by crystallization from a suitable solvent system. The crude product obtained after aqueous workup is often dissolved in a hot solvent, such as a mixture of methanol and water, and allowed to cool slowly to form pure crystals. The crystals are then collected by filtration, washed with a cold solvent, and dried.
Analytical Characterization
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the butyl group (triplet, sextet, quintet), the tyrosine backbone (multiplets for α-H and β-CH₂), and the aromatic protons (two doublets). |
| ¹³C NMR | Resonances for the butyl chain carbons, the aromatic carbons, and the carbonyl, α-carbon, and β-carbon of the amino acid backbone. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₃H₁₉NO₅S (m/z 301.10). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (phenol and carboxylic acid), N-H (sulfonamide), C=O (carboxylic acid), and S=O (sulfonamide) functional groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with retention time distinct from starting materials and potential impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials:
-
L-Tyrosine
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
n-Butanesulfonyl chloride
-
Pyridine
-
Isopropyl acetate
-
15% Potassium bisulfate (KHSO₄) solution
-
Methanol
-
Water
-
-
Procedure:
-
Suspend L-tyrosine in isopropyl acetate.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to achieve silylation of the hydroxyl and carboxyl groups.
-
Cool the resulting solution and add pyridine.
-
Slowly add n-butanesulfonyl chloride to the reaction mixture, maintaining the temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC or HPLC).
-
Evaporate the solvent under reduced pressure.
-
To the resulting oil, add a 15% aqueous solution of KHSO₄ and stir vigorously for hydrolysis of the silyl ethers.
-
Extract the aqueous layer with isopropyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol/water mixture.
-
Dry the purified product under vacuum.
-
Protocol 3: HPLC Analysis for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Procedure: Dissolve a small sample of the final product in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage of the main product peak.
Conclusion
The synthesis of this compound is a well-defined process that is crucial for the manufacturing of the antiplatelet drug Tirofiban. By employing a silyl protection strategy, selective N-sulfonylation of L-tyrosine can be achieved with high efficiency. Careful control of reaction conditions and effective purification by crystallization are paramount to obtaining this key intermediate in high purity. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.
References
- Chung, J. Y. L., Zhao, D., Hughes, D. L., & Grabowski, E. J. (1993). A practical synthesis of fibrinogen receptor antagonist MK-383 - Selective functionalization of (S)-tyrosine. Tetrahedron, 49(26), 5767-5776. (Please note that a direct clickable URL to the full text of this article may require a subscription to the journal.
Sources
An In-depth Technical Guide to (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid (CAS 149490-60-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid, identified by CAS number 149490-60-8, is a pivotal intermediate in the synthesis of Tirofiban, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor.[1][2][3] Tirofiban is a critical antithrombotic agent used in the treatment of unstable angina and to prevent cardiac ischemic events.[1] The physicochemical properties and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical data, synthesis, and analytical methodologies for this compound, serving as a vital resource for professionals in drug development and chemical research.
Chemical and Physical Properties
The fundamental chemical and physical properties of (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid are summarized in the table below. This data is crucial for its handling, characterization, and application in synthetic processes.
| Property | Value | Source(s) |
| Chemical Name | (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid | [1] |
| Synonyms | L-N-Butylsulfonyl-p-hydroxyphenylalanine, N-(Butylsulfonyl)-L-tyrosine, Tirofiban Intermediate 2 | [1] |
| CAS Number | 149490-60-8 | [1][2] |
| Molecular Formula | C₁₃H₁₉NO₅S | [1][2] |
| Molecular Weight | 301.36 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid/powder | [1] |
| Melting Point | 121-124 °C | ChemicalBook |
| Boiling Point | 519.6 °C at 760 mmHg (Predicted) | |
| Density | 1.321 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in water. Soluble in aqueous acid and methanol (sparingly). | ChemicalBook |
| pKa | 3.39 ± 0.10 (Predicted) | ChemicalBook |
Molecular Structure and Identification
The molecular structure of (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid is characterized by a tyrosine core functionalized with a butylsulfonyl group at the alpha-amino position. This structural feature is key to its role in the synthesis of Tirofiban.
Molecular Identifiers:
-
InChI: InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m0/s1[1]
-
SMILES: CCCCS(=O)(=O)NC(=O)O[1]
Spectral Data for Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show characteristic signals for the butyl group, the tyrosine aromatic ring, and the chiral center proton. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonamide group.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would provide key information on the carbon skeleton, with distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the chiral alpha-carbon, and the carbons of the butyl chain.
Predicted Infrared (IR) Spectrum
The IR spectrum is anticipated to display characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, and the C=O stretch of the carboxylic acid.
Synthesis and Manufacturing
The primary route for the synthesis of (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid involves the reaction of L-tyrosine with butylsulfonyl chloride.[3]
Synthetic Pathway Overview
Caption: General synthetic scheme for CAS 149490-60-8.
Experimental Protocol: Synthesis of (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid
This protocol is a generalized procedure based on literature for the synthesis of N-sulfonylated amino acids.
Materials:
-
L-Tyrosine
-
Trimethylsilyl chloride (TMSCl)
-
Butylsulfonyl chloride
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine or Sodium Hydroxide)
-
Hydrochloric acid
-
Water
-
Drying agent (e.g., Sodium sulfate)
Procedure:
-
Silylation of L-Tyrosine: L-Tyrosine is suspended in an anhydrous solvent. Trimethylsilyl chloride is added to protect the hydroxyl and carboxylic acid groups. This step is typically carried out in the presence of a base to neutralize the HCl generated.
-
Sulfonylation: The silylated L-tyrosine is then reacted with butylsulfonyl chloride in the presence of a base. The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Deprotection and Workup: The silyl protecting groups are removed by acidic workup. The reaction mixture is quenched with water, and the pH is adjusted with hydrochloric acid.
-
Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure.
-
Crystallization: The crude product is purified by crystallization from a suitable solvent system to yield the final product.
Analytical Methods for Quality Control
The purity and identity of (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid are critical for its use in the synthesis of Tirofiban. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.
HPLC Method for Purity Determination
While a specific validated method for this intermediate is not publicly available, a reverse-phase HPLC method similar to those used for Tirofiban analysis can be adapted.[4][5][6][7]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 225 nm or 274 nm)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Method Validation Considerations
A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Forced degradation studies should be performed to ensure the method is stability-indicating.[8][9][10]
Stability and Reactivity
(S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid is a stable solid under standard storage conditions. As an N-acyl sulfonamide, it exhibits increased hydrolytic and enzymatic stability compared to a simple carboxylic acid.[11]
Potential Degradation Pathways:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than an amide bond.
-
Oxidation: The phenolic hydroxyl group can be prone to oxidation.
-
Photodegradation: Exposure to light may lead to degradation, a common pathway for compounds containing aromatic rings.[12]
Forced degradation studies are recommended to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[8][9][10]
Role in Tirofiban Synthesis
(S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid is a key building block in the total synthesis of Tirofiban. The subsequent synthetic steps typically involve the etherification of the phenolic hydroxyl group.
Logical Flow of Tirofiban Synthesis
Caption: Key steps in the synthesis of Tirofiban from the intermediate.
Conclusion
(S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid (CAS 149490-60-8) is a compound of significant interest in pharmaceutical synthesis. A thorough understanding of its physicochemical properties, a robust and well-characterized synthetic route, and validated analytical methods are essential for the consistent production of high-quality Tirofiban. This guide consolidates the available technical information to support researchers and professionals in their drug development endeavors. Further investigation into experimental spectral data and specific stability studies would be beneficial for a more complete characterization of this important intermediate.
References
- Barrett, J.S., et al. (1994). Clin. Pharmacol. Ther., 56, 377.
- Synthesis of Tirofiban Hydrochloride. (2012). Chinese Journal of Pharmaceuticals, 43(6), 408-410.
- Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Medicinal Chemistry.
-
Development and validation of reverse phase high performance liquid chromatographic method for determination. (n.d.). Retrieved from [Link]
- Forced Degrad
-
DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. (n.d.). Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound cas 149490-60-8. Retrieved from [Link]
- Development of alternative HPLC method for determination of tirofiban in rat serum. (2016). Macedonian Pharmaceutical Bulletin, 62(1), 39-45.
- Development of alternative hplc method for the determination of tirofiban in r
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Lynch, J.J., et al. (n.d.). J. Pharmacol. Exp. Ther.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Role of CAS 149490-60-8 in Antithrombotic Drug Synthesis. (n.d.). Retrieved from [Link]
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011).
Sources
- 1. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. Development of alternative HPLC method for determination of tirofiban in rat serum | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Organic Solvent Solubility of L-N-Butylsulfonyl-p-hydroxyphenylalanine for Pharmaceutical Development
Abstract
L-N-Butylsulfonyl-p-hydroxyphenylalanine, a key intermediate in the synthesis of the antithrombotic agent Tirofiban, is a molecule of significant interest in pharmaceutical development.[1][2][3] The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its handling, purification, crystallization, and formulation into effective drug products. Poor solubility can present significant challenges, impacting everything from process efficiency to the ultimate bioavailability of the final active pharmaceutical ingredient (API).[4][5] This technical guide provides a comprehensive overview of the factors governing the solubility of this compound, outlines a robust experimental protocol for its quantitative determination, and discusses the application of this data in a drug development context. It is intended for researchers, chemists, and formulation scientists seeking to understand and optimize the behavior of this compound.
Introduction: The Critical Role of Solubility
Oral ingestion is the most common and preferred route for drug administration due to its convenience and patient compliance.[4] However, for a drug to be effective when taken orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[5] This makes solubility one of the most important rate-limiting parameters for achieving the desired therapeutic effect.[6] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry exhibit poor aqueous solubility, which can lead to inadequate bioavailability and hinder their clinical development.[4][7]
This compound, with its complex structure featuring both polar and non-polar moieties, presents a unique solubility profile. Understanding its solubility in a range of organic solvents is paramount not only for predicting its behavior in biological systems but also for practical laboratory and manufacturing processes. Key applications of solvent solubility data include:
-
Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions.
-
Crystallization and Purification: Identifying suitable solvent/anti-solvent systems to produce high-purity crystalline material with desired polymorphs.
-
Formulation Development: Designing dosage forms that ensure adequate dissolution and bioavailability.[8]
-
Analytical Method Development: Choosing appropriate diluents for chromatographic analysis.
This guide will provide the theoretical grounding and practical methodology to empower researchers to fully characterize and leverage the solubility properties of this important compound.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its molecular structure.[7] The key physicochemical properties of this compound are summarized in Table 1.
| Property | Value / Description | Source(s) |
| Chemical Name | (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid | [9] |
| Molecular Formula | C₁₃H₁₉NO₅S | [9][10] |
| Molecular Weight | 301.36 g/mol | [2][10] |
| Predicted pKa | 3.39 ± 0.10 (for the carboxylic acid) | [10][11] |
| Appearance | Off-White to Pale Yellow Solid | [10] |
| Structure | A derivative of L-tyrosine with a butylsulfonyl group on the alpha-amino nitrogen. | [3] |
The molecule's structure contains several functional groups that dictate its interaction with solvents:
-
Carboxylic Acid (-COOH): A polar, acidic group capable of acting as a hydrogen bond donor and acceptor. Its predicted pKa of 3.39 indicates it will be ionized at physiological pH but protonated in acidic conditions.[10][11]
-
Phenolic Hydroxyl (-OH): A polar group that is a strong hydrogen bond donor.
-
Sulfonamide (-SO₂NH-): A polar group with hydrogen bond donor and acceptor capabilities.
-
Butyl Chain (-C₄H₉): A non-polar, hydrophobic alkyl group.
-
Phenyl Ring: A largely non-polar, aromatic group.
The presence of both multiple hydrogen-bonding groups and significant non-polar regions suggests that the solubility of this compound will be highly dependent on the specific nature of the organic solvent. A solvent's ability to effectively solvate both the polar and non-polar sections of the molecule will determine the extent of dissolution.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the foundational concept for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. For a complex molecule like this compound, a more nuanced approach is required. Solvents can be broadly categorized, and their potential to dissolve this compound can be hypothesized:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are likely to interact favorably with the carboxylic acid, hydroxyl, and sulfonamide groups. Indeed, the compound is known to be slightly soluble in methanol.[10][11]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. They may offer moderate solubility by interacting with the polar functional groups.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are expected to be poor solvents for this highly functionalized molecule due to their inability to solvate the polar groups.
A systematic screening across these solvent classes is essential for building a comprehensive solubility profile.
Known Solubility Profile: A Starting Point
Publicly available data on the solubility of this compound is primarily qualitative. This information, summarized in Table 2, provides a valuable but incomplete picture.
| Solvent / Medium | Observed Solubility | Source(s) |
| Aqueous Acid | Sparingly Soluble | [10][11] |
| Methanol | Slightly Soluble | [10][11] |
| Ethanol | Soluble | [10] |
| Dichloromethane | Soluble | [10] |
| Water | Slightly Soluble | [12] |
Causality Insight: The higher solubility in ethanol and dichloromethane compared to methanol or water is noteworthy.[10] While ethanol and methanol are both polar protic solvents, ethanol's slightly lower polarity may provide a better balance for solvating both the polar groups and the non-polar butyl and phenyl regions of the molecule. Dichloromethane, while aprotic, has a significant dipole moment and can effectively solvate various polar functionalities without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.
This qualitative data underscores the need for precise, quantitative measurements to enable meaningful comparisons and informed decisions in process development.
Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its simplicity and reliability.[13] The protocol described below is a self-validating system designed to generate accurate and reproducible data.
Rationale and Core Principles
The objective is to create a saturated solution in a given solvent at a controlled temperature, allowing the system to reach equilibrium. The concentration of the dissolved solute is then measured, representing its solubility under those conditions. Critical factors for accuracy include using pure materials, ensuring saturation is reached, reliable separation of the saturated solution from excess solid, and precise analytical quantification.[5][13]
Materials and Equipment
-
Solute: this compound (>97% purity).[2]
-
Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran, Toluene).
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5 °C
-
Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~20 mg in 2 mL of solvent is typically sufficient.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined time.
-
Expertise Insight: Equilibrium time is critical. While 24 hours is often sufficient, a preliminary kinetic study is recommended. Analyze samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[13]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 30 minutes to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-labeled vial. This filtration step is crucial to remove any undissolved micro-particles.
-
Trustworthiness Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the solute onto the filter membrane.
-
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility (S) in mg/mL or mol/L using the following formula:
-
S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for quantitative solubility determination.
Application of Solubility Data in Drug Development
Obtaining precise solubility data across a range of organic solvents is not an academic exercise; it is a vital step in de-risking and accelerating drug development.[7]
-
Process Chemistry: If solubility in ethyl acetate is found to be 10 mg/mL at 50 °C but only 1 mg/mL at 10 °C, this indicates that ethyl acetate is a promising candidate for recrystallization, allowing for high recovery of pure product upon cooling.
-
Preformulation: Low solubility in alcohols but high solubility in acetone might guide the selection of solvents for spray drying or other particle engineering techniques used to enhance dissolution rates.[6]
-
Toxicology: Solubility data in solvents like dimethyl sulfoxide (DMSO) is essential for preparing stock solutions for in vitro and in vivo biological screening assays.
By systematically measuring and understanding the organic solvent solubility of this compound, researchers can make data-driven decisions that save time, reduce waste, and ultimately lead to a more robust and manufacturable product.
References
- Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(11), pp. 191-200.
-
ChemBK. (2024). N-(Butylsulfonyl)-L-Tyrosine. ChemBK.com. [Link]
-
Garekani, H.A. (2020). The Importance of Solubility for New Drug Molecules. Galenical. [Link]
-
Pawar, P. (2018). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare.net. [Link]
-
PubChem. (n.d.). This compound. PubChem.ncbi.nlm.nih.gov. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
BuyersGuideChem. (n.d.). This compound, 149490-60-8. Buyersguidechem.com. [Link]
-
Bergström, C.A.S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. [Link]
-
Kim, M.S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules. [Link]
-
Regional Information Center for Science and Technology. (n.d.). A synthesis of novel N-sulfonylated β-amino acids. ricest.ac.ir. [Link]
Sources
- 1. This compound | 149490-60-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CAS 149490-60-8: this compound [cymitquimica.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seppic.com [seppic.com]
- 6. jmpas.com [jmpas.com]
- 7. ucd.ie [ucd.ie]
- 8. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. This compound | C13H19NO5S | CID 10968629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-(Butylsulfonyl)-L-Tyrosine [chembk.com]
- 11. This compound CAS#: 149490-60-8 [m.chemicalbook.com]
- 12. This compound | 149490-60-8 - BuyersGuideChem [buyersguidechem.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic Characterization of L-N-Butylsulfonyl-p-hydroxyphenylalanine: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity and structural integrity of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. L-N-Butylsulfonyl-p-hydroxyphenylalanine, a sulfonamide derivative of the amino acid L-tyrosine, is a critical intermediate and a known impurity in the synthesis of Tirofiban, a non-peptide glycoprotein IIb/IIIa receptor antagonist used as an antiplatelet agent.[1][2] The rigorous characterization of such compounds is not merely a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy.
Molecular Structure and Overview
The structure of this compound combines the features of a natural amino acid with a synthetic sulfonyl protecting group. Understanding this structure is key to interpreting its spectroscopic behavior.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For a molecule like this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its identity and purity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -OH, -NH, -COOH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | 1H | Highly deshielded acidic proton. |
| Phenolic (-OH) | 9.0 - 9.5 | broad singlet | 1H | Acidic proton on the aromatic ring. |
| Sulfonamide (-SO₂NH-) | 7.5 - 8.0 | doublet | 1H | Coupled to the α-proton (C8-H). |
| Aromatic (C2-H, C6-H) | 7.0 - 7.2 | doublet | 2H | Protons ortho to the CH₂ group, deshielded. |
| Aromatic (C3-H, C5-H) | 6.6 - 6.8 | doublet | 2H | Protons ortho to the -OH group, more shielded. |
| α-proton (C8-H) | 4.0 - 4.2 | multiplet | 1H | Deshielded by COOH and NH-SO₂ groups. |
| β-protons (C7-H₂) | 2.8 - 3.1 | multiplet | 2H | Diastereotopic protons adjacent to the chiral center. |
| -SO₂-CH₂- (C10-H₂) | 2.9 - 3.2 | multiplet | 2H | Deshielded by the adjacent sulfonyl group. |
| -CH₂- (C11-H₂) | 1.4 - 1.6 | multiplet | 2H | Methylene group of the butyl chain. |
| -CH₂- (C12-H₂) | 1.2 - 1.4 | multiplet | 2H | Methylene group of the butyl chain. |
| Terminal -CH₃ (C13-H₃) | 0.8 - 0.9 | triplet | 3H | Terminal methyl group of the butyl chain. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C9 (-COOH) | 173 - 175 | Carbonyl carbon of the carboxylic acid. |
| C4 (Ar-C-OH) | 155 - 157 | Aromatic carbon attached to the hydroxyl group. |
| C2, C6 (Ar-CH) | 130 - 132 | Aromatic carbons ortho to the CH₂ group. |
| C1 (Ar-C-CH₂) | 127 - 129 | Quaternary aromatic carbon. |
| C3, C5 (Ar-CH) | 115 - 117 | Aromatic carbons ortho to the -OH group. |
| C8 (α-carbon) | 58 - 60 | Chiral carbon attached to N and COOH. |
| C10 (-SO₂-CH₂) | 50 - 52 | Carbon directly attached to the sulfonyl group. |
| C7 (β-carbon) | 36 - 38 | Methylene carbon of the tyrosine side chain. |
| C11 (-CH₂-) | 25 - 27 | Butyl chain methylene. |
| C12 (-CH₂-) | 21 - 23 | Butyl chain methylene. |
| C13 (-CH₃) | 13 - 14 | Terminal methyl carbon. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its hydroxyl, amine, carboxylic acid, and sulfonyl groups.
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory, is used. ATR is a modern, rapid technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid -OH |
| ~3300 | N-H stretch | Sulfonamide -NH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2960 - 2850 | C-H stretch | Aliphatic (butyl) C-H |
| ~1710 | C=O stretch | Carboxylic acid C=O |
| 1610, 1515, 1450 | C=C stretch | Aromatic ring |
| ~1340 (asymmetric) | S=O stretch | Sulfonyl group (SO₂) |
| ~1160 (symmetric) | S=O stretch | Sulfonyl group (SO₂) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. It also offers structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal.
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes to determine the optimal ionization. Given the acidic protons, negative ion mode ([M-H]⁻) is expected to be very sensitive.
-
The exact mass of the molecular ion should be determined to within 5 ppm error.
-
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₃H₁₉NO₅S
-
Monoisotopic Mass: 301.0984 Da[4]
-
Expected Ionization (ESI):
-
Negative Mode: [M-H]⁻ at m/z 300.0911
-
Positive Mode: [M+H]⁺ at m/z 302.1057
-
Plausible Fragmentation Pathway (Negative Ion Mode)
The fragmentation of the [M-H]⁻ ion would likely proceed through characteristic losses of the side chains and functional groups.
Figure 2: Predicted ESI-MS/MS Fragmentation of this compound.
Predicted Major Fragment Ions (ESI Negative Mode)
| m/z (calculated) | Proposed Fragment | Description |
| 300.0911 | [C₁₃H₁₈NO₅S]⁻ | [M-H]⁻, Molecular ion |
| 256.1016 | [C₁₂H₁₈NO₃S]⁻ | Loss of CO₂ from the carboxylate |
| 179.0555 | [C₉H₉O₂N]⁻ | Loss of the butylsulfonyl radical |
| 155.0271 | [C₄H₇O₂S]⁻ | Fragment from the butylsulfonylamino moiety |
| 106.0422 | [C₇H₆O]⁻ | p-hydroxybenzyl anion from benzylic cleavage |
Conclusion
While a definitive, published set of spectra for this compound remains elusive, a comprehensive and reliable spectroscopic profile can be predicted based on fundamental principles and comparison with related structures. The data and protocols presented in this guide provide a robust framework for the identification, characterization, and purity assessment of this important pharmaceutical intermediate. For any drug development program involving Tirofiban, the ability to confidently identify and quantify this impurity is critical. The application of high-field NMR, FT-IR, and high-resolution mass spectrometry, as outlined herein, provides the necessary analytical power to achieve this goal, ensuring the quality and safety of the final drug product.
References
-
Protheragen. Tirofiban Impurity A. [Link]
-
Veeprho. Tirofiban Impurity A | CAS 149490-60-8. [Link]
-
PubChem. this compound | C13H19NO5S | CID 10968629. [Link]
-
ChemBK. N-(Butylsulfonyl)-L-Tyrosine. [Link]
-
Pharmaffiliates. Tirofiban-impurities. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Human Metabolome Database. Showing metabocard for L-Tyrosine (HMDB0000158). [Link]
-
NIST Chemistry WebBook. Tyrosine. [Link]
Sources
The Advent of Sulfonyl-Tyrosine Derivatives: Expanding the Druggable Proteome
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The landscape of covalent drug discovery has been historically dominated by the targeting of cysteine residues. However, the intrinsic reactivity of the sulfonyl fluoride group and its congeners with the phenolic side chain of tyrosine has unveiled a new frontier in medicinal chemistry. This guide provides an in-depth exploration of sulfonyl-tyrosine derivatives, from the fundamental principles of their reactivity to their burgeoning applications in creating novel therapeutics. We will delve into the causality behind experimental designs, present detailed protocols for synthesis and evaluation, and offer a forward-looking perspective on the challenges and opportunities in this exciting field. The ability to covalently engage tyrosine, a key residue in numerous signaling pathways, offers a powerful strategy to address previously "undruggable" targets and develop next-generation covalent therapies.
Introduction: Beyond Cysteine—The Rise of Tyrosine-Targeting Covalent Modulators
For decades, the nucleophilic thiol of cysteine has been the primary focus for the design of targeted covalent inhibitors. While this approach has yielded successful drugs, a vast portion of the proteome lacks a suitably positioned cysteine for therapeutic intervention. This has spurred the exploration of alternative nucleophilic amino acid residues as potential targets. Among these, tyrosine has emerged as a particularly promising candidate.
The development of electrophilic warheads that can selectively and efficiently react with the hydroxyl group of tyrosine under physiological conditions has been a pivotal advancement. Sulfonyl fluorides and related sulfur(VI) fluoride exchange (SuFEx) chemistries have taken center stage in this endeavor.[1][2][3] These reagents form stable covalent bonds with tyrosine, enabling the durable and often irreversible modulation of protein function. This guide will illuminate the principles and practical applications of this transformative technology.
The Chemistry of Sulfonyl-Tyrosine Adduct Formation: A Mechanistic Overview
The core of this technology lies in the reaction between a sulfonyl-containing electrophile and the nucleophilic phenolate of a tyrosine residue. The most extensively studied electrophiles are aryl sulfonyl fluorides.
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The reaction proceeds via a nucleophilic aromatic substitution-like mechanism, where the deprotonated hydroxyl group of tyrosine attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonate ester bond.[2][4] The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the substituents on the aromatic ring.[5]
The local microenvironment of the tyrosine residue plays a crucial role in its reactivity. The proximity of basic residues such as lysine, histidine, and arginine can facilitate the deprotonation of the tyrosine phenol, enhancing its nucleophilicity.[1]
Caption: Generalized mechanism of the SuFEx reaction with a tyrosine residue.
Therapeutic Applications: Case Studies and Future Horizons
The ability to covalently target tyrosine has opened up new therapeutic possibilities across various disease areas, particularly in oncology and rare diseases.
Targeting Oncogenic GTPases: Ral and KRAS
Mutations in RAS GTPases are major drivers of cancer, yet they have been notoriously difficult to drug. The discovery that sulfonyl fluoride-containing fragments can covalently modify tyrosine residues in Ral and KRAS has been a significant breakthrough.
-
Ral GTPases: A screen of an aryl sulfonyl fluoride library identified compounds that form a covalent bond with Tyr-82 of Ral GTPases. This modification inhibits the interaction with the guanine exchange factor Rgl2, thereby blocking Ral activation.[6] This work not only provided a novel strategy to inhibit Ral but also uncovered a previously unknown druggable pocket on the protein surface.[1]
-
KRAS: Building on the success with Ral, similar strategies have been applied to KRAS. Aryl sulfonyl fluorides have been shown to inhibit KRAS nucleotide exchange by targeting Tyr-64 and Tyr-71.[7] This provides a promising starting point for developing inhibitors for KRAS mutants beyond the well-studied G12C mutation.
Enzyme Inhibition: DcpS and EGFR Tyrosine Kinase
-
DcpS: The mRNA-decapping scavenger enzyme DcpS is a target for spinal muscular atrophy. Through structure-based design, sulfonyl fluoride probes were developed to specifically react with tyrosine residues in the active site of DcpS.[8][9] This work represents a landmark example of the rational design of tyrosine-targeting covalent inhibitors.[3][10]
-
EGF-Receptor Tyrosine Kinase: A novel class of bisubstrate inhibitors, sulfonylbenzoyl-nitrostyrenes, has been developed to target the EGF-receptor tyrosine kinase. In these compounds, the sulfonylbenzoyl group is designed to mimic a diphosphate moiety in the transition state of phosphoryl transfer, while the nitrostyrene moiety mimics tyrosine. This rational design approach has led to highly potent and selective inhibitors.[11]
Peptide Macrocyclization for Enhanced Therapeutic Properties
Cyclic peptides often exhibit improved metabolic stability, cell permeability, and binding affinity compared to their linear counterparts. SuFEx chemistry provides a powerful tool for peptide macrocyclization by linking a sulfonyl fluoride to a tyrosine residue within the peptide sequence. This strategy has been successfully applied to synthesize cyclic analogs of clinically relevant peptides, such as leuprorelin and cilengitide, with potent biological activity.[12]
Experimental Protocols and Methodologies
Synthesis of Sulfotyrosine-Containing Peptides
The incorporation of sulfated or fluorosulfated tyrosine residues into peptides is crucial for studying their biological activity and for developing peptide-based therapeutics. A common method involves Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol: Fmoc-SPPS of a Fluorosulfated Tyrosine-Containing Peptide
-
Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) and swell in an appropriate solvent (e.g., dichloromethane, DCM).
-
Fmoc-Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc group using a solution of piperidine in dimethylformamide (DMF).
-
Iterative Coupling and Deprotection: Continue coupling subsequent Fmoc-protected amino acids, including the Fmoc-fluorosulfated tyrosine building block, until the desired peptide sequence is assembled.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide containing the fluorosulfated tyrosine by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conversion to Sulfotyrosine (if desired): The fluorosulfated tyrosine can be converted to sulfotyrosine by treatment with basic ethylene glycol.[13]
In Vitro Assay for Covalent Inhibition
To assess the covalent modification of a target protein by a sulfonyl-tyrosine derivative, a variety of biochemical and biophysical assays can be employed.
Protocol: Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation
-
Incubation: Incubate the target protein with the sulfonyl fluoride-containing compound at a specific concentration and for a defined period. Include a vehicle control (e.g., DMSO).
-
Sample Preparation: Desalt the protein samples to remove excess compound and buffer components.
-
Mass Spectrometry Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the covalently attached compound confirms adduct formation.
Caption: Workflow for confirming covalent protein modification by mass spectrometry.
Data Presentation: Comparative Analysis of Sulfonyl-Tyrosine Derivatives
| Derivative Class | Target Residue(s) | Key Advantages | Potential Challenges | Representative Targets |
| Aryl Sulfonyl Fluorides | Tyrosine, Lysine, Serine | High reactivity, well-established chemistry | Potential for off-target reactivity, hydrolytic instability | Ral, KRAS, DcpS |
| Fluorosulfates | Tyrosine, Serine | Increased stability compared to sulfonyl fluorides | Lower intrinsic reactivity | JAK3, MK2 |
| Sulfonyl-Triazoles (SuTEx) | Tyrosine | Tunable reactivity, modular synthesis | Newer chemistry, less explored | General proteome labeling |
| Sulfonylbenzoyl-nitrostyrenes | Tyrosine (mimic) | Bisubstrate inhibition, high potency and selectivity | Complex design and synthesis | EGFR Tyrosine Kinase |
Challenges and Future Directions
While the field of sulfonyl-tyrosine derivatives holds immense promise, several challenges remain. The relatively high reactivity of sulfonyl fluorides can lead to off-target effects and stability issues in biological systems.[1] The development of more selective and less reactive warheads, such as fluorosulfates and sulfonyl-triazoles, is an active area of research.[5][14]
Future directions will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for the target tyrosine over other nucleophilic residues.
-
Expanding the Target Space: Applying this technology to a broader range of challenging therapeutic targets.
-
In Vivo Applications: Optimizing the pharmacokinetic and pharmacodynamic properties of sulfonyl-tyrosine derivatives for in vivo efficacy and safety.
-
Novel Chemistries: Exploring new electrophilic warheads for tyrosine modification with improved properties.
Conclusion
The ability to covalently target tyrosine with sulfonyl-containing derivatives represents a paradigm shift in drug discovery. This technology has already demonstrated its potential to unlock previously intractable targets and offers a versatile platform for the development of novel therapeutics. As our understanding of the underlying chemistry and biology deepens, we can expect to see a new wave of innovative covalent drugs entering the clinical pipeline, ultimately benefiting patients across a wide range of diseases.
References
-
Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]
-
Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology. [Link]
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. [Link]
-
Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry. Semantic Scholar. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. National Institutes of Health. [Link]
-
Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. ResearchGate. [Link]
-
Sulfonylbenzoyl-nitrostyrenes: potential bisubstrate type inhibitors of the EGF-receptor tyrosine protein kinase. PubMed. [Link]
-
Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Semantic Scholar. [Link]
-
Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ResearchGate. [Link]
-
Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Publishing. [Link]
-
Small-Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation. PubMed Central. [Link]
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00440C [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonylbenzoyl-nitrostyrenes: potential bisubstrate type inhibitors of the EGF-receptor tyrosine protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry. | Semantic Scholar [semanticscholar.org]
Role of the butylsulfonyl group in molecular interactions
An In-depth Technical Guide: The Butylsulfonyl Group: A Multifaceted Tool in Modern Molecular Design and Interaction
Abstract
The sulfonyl functional group is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] This guide moves beyond a general overview to provide a detailed examination of a specific, yet highly influential variant: the butylsulfonyl group (BuSO₂). We will dissect its fundamental physicochemical properties, explore its diverse roles in mediating and modulating molecular interactions, and provide actionable, field-proven methodologies for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the butylsulfonyl moiety to optimize molecular recognition, enhance pharmacokinetic profiles, and design next-generation therapeutics.
The Physicochemical Landscape of the Butylsulfonyl Moiety
The efficacy of any functional group in drug design stems from its intrinsic properties. The butylsulfonyl group presents a compelling duality: the high polarity and hydrogen-bonding capacity of the sulfonyl core fused with the nonpolar, lipophilic character of a butyl chain.
Core Attributes
The central sulfur atom in a sulfonyl group is in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two carbon atoms (one from the butyl chain, one from the parent molecule). This arrangement creates a strong dipole moment and a tetrahedral geometry.[1] The two oxygen atoms are potent hydrogen bond acceptors, a critical feature for anchoring a molecule within a biological target's binding site.[1][3][4] Unlike an amide or a hydroxyl group, the sulfonyl moiety cannot act as a hydrogen bond donor.
The attached n-butyl group contributes significantly to the group's overall character. It introduces lipophilicity, which can be crucial for membrane permeability and accessing hydrophobic pockets within a protein. This combination of a polar "head" and a nonpolar "tail" allows for fine-tuning of a molecule's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
A Comparative Analysis
To fully appreciate its utility, the butylsulfonyl group's properties must be viewed in context. The following table provides a comparative summary against other functional groups commonly employed in drug design.
| Functional Group | Typical Role | H-Bond Donor/Acceptor | Relative Lipophilicity (XLogP3) | Key Feature |
| Butylsulfonyl (-SO₂Bu) | H-bond acceptor, lipophilic spacer, metabolic anchor | Acceptor Only | High | Metabolic stability, strong H-bond acceptor |
| Carboxylic Acid (-COOH) | H-bond donor/acceptor, acidic handle | Both | Low (when ionized) | Ionizable, strong H-bonding |
| Amide (-CONH₂) | H-bond donor/acceptor | Both | Moderate | Planar, directional H-bonding |
| tert-Butyl (-C(CH₃)₃) | Steric bulk, lipophilic anchor | Neither | Very High | Purely lipophilic, sterically demanding |
| Methylsulfonyl (-SO₂Me) | H-bond acceptor, polar handle | Acceptor Only | Low | Polar, metabolically stable, less lipophilic |
This comparison highlights the unique niche occupied by the butylsulfonyl group, offering a blend of lipophilicity and hydrogen bonding capacity that is distinct from more common moieties.
Strategic Roles in Molecular Interactions and Drug Design
The true power of the butylsulfonyl group lies in its application. Its physicochemical properties translate directly into strategic advantages for modulating molecular recognition, pharmacokinetics, and overall drug efficacy.
The Hydrogen Bond Acceptor: An Anchor in the Binding Pocket
The primary role of the sulfonyl oxygens is to act as strong hydrogen bond acceptors. In a receptor active site, these oxygens can form tight, directional interactions with the backbone N-H of amino acids like glycine or alanine, or with the side chains of residues such as asparagine, glutamine, arginine, or histidine.[1] This anchoring effect can significantly increase binding affinity and selectivity.
The distorted tetrahedral geometry of the sulfonyl group allows its oxygen atoms to engage in more diverse hydrogen bonding interactions compared to the planar arrangement of a carboxylic acid or ester.[1]
Caption: Butylsulfonyl group interactions within a receptor active site.
Enhancing Metabolic Stability and Pharmacokinetics
A common failure point for drug candidates is rapid metabolic degradation. The sulfonyl group is exceptionally stable and generally resistant to common metabolic pathways like oxidation by cytochrome P450 enzymes.[3][4] By introducing a butylsulfonyl group at a metabolically labile site on a parent molecule, chemists can effectively "shield" it from degradation, thereby prolonging the drug's half-life and improving its bioavailability.[3][4]
Furthermore, the balance between the polar sulfonyl and the nonpolar butyl chain can be used to optimize the pharmacokinetic profile. It can increase polarity to reduce off-target effects like hERG channel activity while the butyl chain helps maintain sufficient lipophilicity for cell membrane passage.[3][4]
The Butylsulfonyl Group as a Bioisostere
Bioisosteric replacement is a key strategy in medicinal chemistry where one functional group is swapped for another to improve properties without losing desired biological activity.[5][6] The butylsulfonyl group can serve as a non-classical bioisostere for several other groups:
-
Carboxylic Acids: While it cannot be ionized, the sulfonyl group can mimic the hydrogen bond accepting pattern of a carboxylate, often with improved metabolic stability and cell permeability.
-
Amides: In some contexts, it can replace an amide to remove the hydrogen bond donor capability and improve resistance to hydrolysis by proteases.[6][7]
-
Carbonyls: The tetrahedral sulfonyl can replace a planar carbonyl group to alter the conformational presentation of substituents and introduce new interaction vectors.
The success of such a replacement is highly context-dependent and relies on the specific steric and electronic requirements of the target protein.[8]
Methodologies for Characterizing Butylsulfonyl-Mediated Interactions
Validating the role of the butylsulfonyl group requires a multi-pronged experimental and computational approach. Each method provides a different piece of the puzzle, and together they create a self-validating system of evidence.
Experimental Protocol: Saturation Transfer Difference (STD) NMR Spectroscopy
Objective: To identify which protons on a ligand are in close proximity to a receptor, confirming the interaction of the butylsulfonyl group.
-
Causality: This technique relies on the transfer of magnetic saturation from the large protein receptor to a small molecule ligand upon binding. Protons on the ligand closest to the protein will show the strongest signal in the difference spectrum, providing a "map" of the binding epitope.
Step-by-Step Methodology:
-
Sample Preparation: Prepare two NMR samples in an appropriate deuterated buffer (e.g., phosphate buffer in D₂O).
-
Sample A (Reference): Ligand only (e.g., 500 µM).
-
Sample B (Experiment): Ligand (500 µM) + Target Protein (e.g., 10-20 µM). Ensure the protein is soluble and stable under these conditions.
-
-
Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum of Sample A to assign the chemical shifts of the ligand, including the distinct signals for the butyl chain protons.
-
STD NMR Experiment Setup: On Sample B, set up the STD experiment. This involves creating two spectra that will be subtracted from each other:
-
On-Resonance Spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., at 0.5 ppm) where no ligand signals are present. Use a train of selective Gaussian pulses for saturation over 2-3 seconds.
-
Off-Resonance Spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., at -40 ppm) using the same saturation parameters. This serves as the control.
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the ligand that received saturation transfer from the protein.
-
Analysis: Integrate the signals in the STD difference spectrum. The protons of the butyl chain and adjacent parts of the molecule will show significant signal intensity if they are making contact with hydrophobic residues in the binding pocket, thus validating their role in the interaction.
Workflow: Computational Modeling and Simulation
Objective: To predict and analyze the binding mode of a butylsulfonyl-containing ligand and quantify the energetic contributions of its interactions.
Workflow Diagram:
Caption: Computational workflow for analyzing ligand-receptor interactions.
Step-by-Step Explanation:
-
Preparation: Start with a high-resolution crystal structure of the target protein and a 3D model of the ligand. Use software like Schrödinger Maestro or MOE to prepare both structures by adding hydrogen atoms, optimizing protonation states, and assigning partial charges using a force field (e.g., OPLS, AMBER).
-
Molecular Docking: Use a docking program (e.g., Glide, AutoDock) to predict the most likely binding poses of the ligand in the protein's active site. This provides initial hypotheses about key interactions.
-
Pose Analysis: Scrutinize the top-ranked docking poses. Specifically, measure the distances and angles between the sulfonyl oxygens and potential hydrogen bond donors in the protein to validate the anchoring hypothesis.
-
Molecular Dynamics (MD) Simulation: Take the most plausible docked complex and embed it in a simulated box of water and ions. Run an MD simulation for an extended period (50-200 ns) to observe the dynamic stability of the binding pose and the persistence of key interactions over time.
-
Binding Free Energy Calculation: Use post-processing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) on the MD trajectory to estimate the binding free energy and decompose it into contributions from different interactions (e.g., electrostatic, van der Waals), thereby quantifying the importance of the butylsulfonyl group to the overall binding affinity.
Synthesis and Chemical Handling
The primary laboratory precursor for introducing the butylsulfonyl moiety is 1-butanesulfonyl chloride (CAS 2386-60-9).[9] This reagent is a moisture-sensitive liquid that readily reacts with nucleophiles.[9]
-
Formation of Sulfonamides: The most common reaction involves the coupling of 1-butanesulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to yield the corresponding N-butylsulfonamide.[10][11]
-
Formation of Sulfones: It can also react with organometallic reagents (e.g., Grignard or organolithium reagents) to form C-S bonds, yielding sulfones.
A related but distinct application is the use of the N-tert-butylsulfonyl (Bus) group as a protecting group for amines in peptide and organic synthesis.[12] This group is introduced via a two-step procedure from tert-butylsulfinyl chloride and is known for its stability and specific cleavage conditions, offering an orthogonal protection strategy to more common groups like Boc or Fmoc.[12]
Conclusion and Future Outlook
The butylsulfonyl group is far more than a simple functional appendage; it is a strategic tool for the modern medicinal chemist. Its unique combination of a potent hydrogen bond acceptor, a metabolically robust anchor, and a lipophilic spacer allows for the sophisticated modulation of molecular properties. By understanding its fundamental characteristics and employing a rigorous combination of experimental and computational validation techniques, researchers can effectively harness the butylsulfonyl group to overcome challenges in drug design, from improving binding affinity and selectivity to engineering superior pharmacokinetic profiles. As our understanding of complex biological systems deepens, the rational application of such versatile and multifaceted functional groups will continue to be a critical driver of therapeutic innovation.
References
- Vertex AI Search. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- Florida Gulf Coast University. (2022, December 13). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
- Organic Letters. (n.d.). Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry.
- ResearchGate. (2016, February). Application of Sulfonyl in Drug Design.
- Semantic Scholar. (2016). Application of Sulfonyl in Drug Design.
- Journal of the American Chemical Society. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
- ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
- PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
- ACS Publications. (n.d.). tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. The Journal of Organic Chemistry.
- MDPI. (2022, October 10). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion.
- National Institutes of Health. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres.
- ACS Publications. (2009, March 4). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry.
- BOC Sciences. (n.d.). The Chemical Properties and Synthesis Applications of 1-Butanesulfonyl Chloride.
- TCI America. (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
- National Institutes of Health. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Wikipedia. (n.d.). Non-covalent interaction.
- National Institutes of Health. (n.d.). tert-Butylsulfonamide. PubChem.
- University of Michigan. (n.d.). Bioisosteres of Common Functional Groups.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
- Tokyo Chemical Industry UK Ltd. (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
- WuXi AppTec. (2023, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Journal of Chemical Health Risks. (n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
- SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design.
- PubMed. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- National Institutes of Health. (n.d.). (Butylsulfonyl)(3-fluoro-4-methylphenyl)amine. PubChem.
- ResearchGate. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. drughunter.com [drughunter.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. echemcom.com [echemcom.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tirofiban Utilizing L-N-Butylsulfonyl-p-hydroxyphenylalanine
Abstract
Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor, is a critical therapeutic agent in the management of acute coronary syndromes. Its synthesis is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to a robust and scalable synthetic route for Tirofiban hydrochloride, commencing from the readily available amino acid, L-tyrosine. The key intermediate, L-N-Butylsulfonyl-p-hydroxyphenylalanine, is first synthesized and subsequently elaborated through a series of chemical transformations to afford the target molecule. This application note is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and guidance on process optimization.
Introduction
Tirofiban functions by inhibiting platelet aggregation, a key process in the pathophysiology of thrombosis.[1] It achieves this by preventing the binding of fibrinogen to the platelet surface glycoprotein IIb/IIIa receptor.[1] The chemical structure of Tirofiban is derived from L-tyrosine, featuring a butylsulfonyl group attached to the amino function and a 4-(piperidin-4-yl)butyl ether linkage at the phenolic hydroxyl group.[1] The synthetic strategy detailed herein focuses on the initial preparation of this compound, a crucial building block that introduces the butylsulfonyl moiety. Subsequent alkylation and reduction steps complete the synthesis of the Tirofiban free base, which is then converted to its stable hydrochloride salt.
Synthetic Strategy Overview
The synthesis of Tirofiban hydrochloride can be conceptually divided into three principal stages, starting from L-tyrosine:
-
Synthesis of this compound (Intermediate 1): This stage involves the selective sulfonylation of the amino group of L-tyrosine. To achieve this, the carboxylic acid and phenolic hydroxyl groups are transiently protected as their trimethylsilyl ethers.
-
Synthesis of N-butylsulfonyl-O-(4-(4'-pyridyl)butyl)-L-tyrosine (Intermediate 2): The phenolic hydroxyl group of Intermediate 1 is alkylated with a suitable 4-substituted pyridine derivative, in this case, 4-(4-chlorobutyl)pyridine hydrochloride.
-
Synthesis of Tirofiban Hydrochloride (Final Product): The pyridine ring of Intermediate 2 is reduced to a piperidine ring via catalytic hydrogenation. The resulting Tirofiban free base is then converted to its hydrochloride salt to enhance stability and facilitate formulation.
// Nodes L_Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_1 [label="L-N-Butylsulfonyl-p-\nhydroxyphenylalanine\n(Intermediate 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_2 [label="N-butylsulfonyl-O-(4-(4'-pyridyl)butyl)-\nL-tyrosine\n(Intermediate 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tirofiban_Base [label="Tirofiban (Free Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Tirofiban_HCl [label="Tirofiban Hydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges L_Tyrosine -> Intermediate_1 [label=" 1. Silylation (TMSCl)\n 2. Sulfonylation (n-BuSO2Cl)\n 3. Deprotection"]; Intermediate_1 -> Intermediate_2 [label=" Alkylation\n(4-(4-chlorobutyl)pyridine HCl,\nNa2CO3, DMSO)"]; Intermediate_2 -> Tirofiban_Base [label=" Catalytic Hydrogenation\n(Pd/C, H2)"]; Tirofiban_Base -> Tirofiban_HCl [label=" Salt Formation\n(HCl)"]; }
Figure 1: Overall synthetic workflow for Tirofiban Hydrochloride.
Part 1: Synthesis of this compound (Intermediate 1)
The initial step in the synthesis is the selective N-sulfonylation of L-tyrosine. Direct sulfonylation can be challenging due to the presence of three reactive functional groups (amino, carboxyl, and phenolic hydroxyl). A common and effective strategy involves the in-situ protection of the carboxyl and hydroxyl groups as trimethylsilyl (TMS) ethers. This transient protection directs the n-butanesulfonyl chloride to react selectively with the amino group. Subsequent aqueous workup readily cleaves the TMS ethers to yield the desired product.
Experimental Protocol
-
Silylation:
-
To a stirred suspension of L-tyrosine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile, add trimethylsilyl chloride (TMSCl, 2.5-3.0 eq).
-
The reaction mixture is typically stirred at room temperature for 1-2 hours. The progress of the silylation can be monitored by the dissolution of L-tyrosine.
-
-
Sulfonylation:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add n-butanesulfonyl chloride (1.1-1.2 eq) to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Deprotection and Isolation:
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water.
-
The resulting mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the TMS ethers.
-
The precipitated solid, this compound, is collected by filtration, washed with water, and dried under vacuum.
-
Causality and Optimization
-
Silylation: The use of TMSCl for in-situ protection is advantageous as it is a cost-effective reagent and the resulting TMS ethers are readily hydrolyzed under mild aqueous conditions, simplifying the workup procedure.[2]
-
Temperature Control: The sulfonylation reaction is exothermic. Maintaining a low temperature during the addition of n-butanesulfonyl chloride is crucial to prevent side reactions and ensure selective N-sulfonylation.
-
Stoichiometry: A slight excess of n-butanesulfonyl chloride is used to ensure complete conversion of the silylated L-tyrosine.
Part 2: Synthesis of N-butylsulfonyl-O-(4-(4'-pyridyl)butyl)-L-tyrosine (Intermediate 2)
This stage involves the alkylation of the phenolic hydroxyl group of this compound with a suitable electrophile. 4-(4-Chlorobutyl)pyridine hydrochloride is a commonly used reagent for this transformation. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic substitution.
Experimental Protocol
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 eq) and 4-(4-chlorobutyl)pyridine hydrochloride (1.1-1.2 eq) in dimethyl sulfoxide (DMSO).
-
Add a suitable base, such as anhydrous sodium carbonate (Na₂CO₃, 2.5-3.0 eq), to the mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 65-70 °C and stir for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Adjust the pH of the aqueous solution to approximately 4.8-5.0 with a suitable acid (e.g., 50% acetic acid). This will precipitate the product.
-
Stir the resulting slurry for several hours to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Causality and Optimization
-
Solvent Choice: DMSO is an excellent solvent for this reaction as it can dissolve the reactants and facilitate the SN2 reaction.
-
Base: Sodium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
-
pH Adjustment: Careful control of the pH during workup is critical for the selective precipitation of the product, minimizing the co-precipitation of unreacted starting materials or byproducts.
Part 3: Synthesis of Tirofiban Hydrochloride
The final stage of the synthesis involves the reduction of the pyridine ring in Intermediate 2 to a piperidine ring, followed by the formation of the hydrochloride salt.
Experimental Protocol
-
Catalytic Hydrogenation:
-
Charge a hydrogenation reactor with N-butylsulfonyl-O-(4-(4'-pyridyl)butyl)-L-tyrosine (1.0 eq) and a suitable catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel.
-
Add a solvent, typically ethanol or acetic acid.
-
Pressurize the reactor with hydrogen gas (typically 0.1-5.0 MPa).
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 6-8 hours, or until hydrogen uptake ceases.
-
-
Isolation of Tirofiban Free Base:
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Tirofiban free base as a solid or viscous oil.
-
-
Salt Formation and Purification:
-
Dissolve the crude Tirofiban free base in a suitable solvent, such as isopropyl acetate or ethyl acetate.
-
Cool the solution to 0-10 °C.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for several hours to allow for complete crystallization of Tirofiban hydrochloride.
-
Collect the crystalline product by filtration, wash with the solvent, and dry under vacuum.
-
For pharmaceutical-grade purity, recrystallization from a suitable solvent system (e.g., dilute hydrochloric acid) can be performed.[3][4]
-
Causality and Optimization
-
Catalyst Selection: Both Pd/C and Raney Nickel are effective catalysts for the hydrogenation of the pyridine ring. The choice may depend on factors such as cost, reaction time, and desired selectivity.
-
Hydrogen Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing potential side reactions.
-
Purification: The final salt formation and recrystallization steps are crucial for removing any process-related impurities and ensuring the high purity required for a pharmaceutical product.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | L-Tyrosine | TMSCl, n-BuSO₂Cl | Dichloromethane | 0 - RT | 5 - 8 | 85 - 95 |
| 2 | Intermediate 1 | 4-(4-chlorobutyl)pyridine HCl, Na₂CO₃ | DMSO | 65 - 70 | 18 - 24 | 70 - 80 |
| 3 | Intermediate 2 | H₂, Pd/C or Raney Ni, HCl | Ethanol/Acetic Acid | 60 - 80 | 6 - 8 | 90 - 95 |
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of Tirofiban hydrochloride from L-tyrosine, proceeding through the key intermediate this compound. By carefully controlling the reaction parameters at each stage, it is possible to achieve high yields and purity of the final API. The explanations provided for the experimental choices are intended to empower researchers to not only replicate this synthesis but also to troubleshoot and optimize the process for their specific needs.
References
- CN102267937B - Preparation method of tirofiban hydrochloride - Google P
- CN103232387B - Tirofiban hydrochloride impurity, preparation method and detection ...
- CN102267937A - Preparation method of tirofiban hydrochloride - Google P
-
Synthesis of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals. 2012, 43(6): 408-410. (URL: [Link])
- CN112816282A - Tirofiban hydrochloride related substance and preparation and detection method thereof - Google P
-
Supporting information_OBC_rev1 - The Royal Society of Chemistry. (URL: [Link])
- CN1844099A - Process for preparation of tirofiban hydrochloride - Google P
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. J. Org. Chem. 1985, 50, 24, 4909–4914. (URL: [Link])
- US2661371A - Purification of tyrosine - Google P
-
DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY - PMC - NIH. (URL: [Link])
-
Tirofiban | C22H36N2O5S | CID 60947 - PubChem - NIH. (URL: [Link])
Sources
Application Notes and Protocols for the Use of L-N-Butylsulfonyl-p-hydroxyphenylalanine in Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, offering a powerful means to modulate the pharmacological properties of peptide-based therapeutics.[] L-N-Butylsulfonyl-p-hydroxyphenylalanine, a derivative of L-tyrosine, represents a unique building block that introduces a stable N-alkylsulfonyl modification. This modification can confer increased resistance to enzymatic degradation and alter the conformational landscape of the peptide backbone. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application and practical implementation of this compound in solid-phase peptide synthesis (SPPS). We will delve into the chemical properties of this modified amino acid, its compatibility with standard SPPS chemistries, and detailed protocols for its efficient incorporation into peptide chains.
Introduction: The Rationale for N-Sulfonylation in Peptide Design
The modification of the peptide backbone is a critical strategy for overcoming the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[2] N-alkylation of the amide bond is a well-established method to introduce steric hindrance, thereby preventing recognition by proteolytic enzymes. The sulfonamide functional group, in particular, is a key pharmacophore found in numerous approved drugs and is noted for its chemical stability.[3]
This compound (Bu-Tyr) introduces a butylsulfonyl group onto the alpha-amino nitrogen of L-tyrosine. This modification imparts several key features:
-
Enzymatic Stability: The N-sulfonyl bond is exceptionally stable and not readily cleaved by common peptidases, thus enhancing the in vivo half-life of the resulting peptide.
-
Conformational Constraint: The bulky butylsulfonyl group restricts the rotation around the N-Cα bond, influencing the local secondary structure and potentially locking the peptide into a bioactive conformation.
-
Hydrogen Bonding Alteration: The replacement of the amide proton with the sulfonyl group eliminates a hydrogen bond donor, which can significantly impact intra- and intermolecular interactions, including receptor binding and membrane permeability.
This application note will focus on the practical aspects of using commercially available this compound in standard Fmoc-based solid-phase peptide synthesis workflows.
Chemical Properties and Handling
This compound is a white to off-white crystalline solid.[4] Its key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 149490-60-8 |
| Molecular Formula | C₁₃H₁₉NO₅S |
| Molecular Weight | 301.36 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. |
Storage and Handling: Store the compound in a cool, dry place, tightly sealed to prevent moisture absorption. As with all fine chemicals, appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.
Strategic Considerations for Peptide Synthesis
The N-butylsulfonyl group on the alpha-amino nitrogen is a "permanent" modification and is not intended to be a protecting group that is cleaved during standard synthesis protocols. Sulfonamides, particularly alkylsulfonamides, are highly stable to both the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the strong acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[5][6] This stability is a key advantage for its intended purpose of creating a permanently modified peptide backbone.
Compatibility with Fmoc-Based SPPS
The N-butylsulfonyl group is fully compatible with the widely used Fmoc/tBu orthogonal protection strategy.[7] The workflow for incorporating this modified amino acid is analogous to that of a standard N-methylated amino acid, with special attention paid to the coupling step due to the increased steric hindrance.
Caption: General workflow for incorporating Bu-Tyr in Fmoc-SPPS.
Coupling Reactions: Overcoming Steric Hindrance
The primary challenge in utilizing N-sulfonylated amino acids is the coupling of their carboxyl group to the N-terminus of the growing peptide chain. The bulky butylsulfonyl group creates significant steric hindrance around the alpha-carbon, which can slow down the coupling reaction and lead to incomplete acylation.
To ensure high coupling efficiency, the following strategies are recommended:
-
Potent Coupling Reagents: The use of highly reactive uronium or phosphonium salt-based coupling reagents is essential. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.[4]
-
Extended Coupling Times: Doubling the standard coupling time (e.g., from 1 hour to 2 hours) is advisable to ensure the reaction goes to completion.
-
Double Coupling: For particularly difficult sequences, performing the coupling step twice with fresh reagents can significantly improve the yield of the desired product.
-
Monitoring of Coupling Completion: It is highly recommended to perform a qualitative test, such as the Kaiser test (ninhydrin test), on a small sample of the resin after the coupling step. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
Detailed Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. They can be adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin for peptide amides)
-
This compound
-
Standard Fmoc-protected amino acids
-
SPPS Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol for Incorporation of this compound
This protocol assumes the synthesis is at the stage where the N-terminal Fmoc group of the resin-bound peptide has been removed, leaving a free amine ready for coupling.
Step 1: Preparation of the Amino Acid Solution
-
In a clean vial, dissolve this compound (3 eq., 0.3 mmol, 90.4 mg) and HATU (2.9 eq., 0.29 mmol, 110.3 mg) in 2 mL of DMF.
-
Vortex briefly to ensure complete dissolution. This is the activated amino acid solution .
Step 2: Coupling Reaction
-
To the reaction vessel containing the deprotected peptide-resin, add the activated amino acid solution from Step 1.
-
Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the reaction vessel.
-
Agitate the mixture at room temperature for 2 hours .
-
Take a small sample of resin beads and perform a Kaiser test to check for completion. If the test is positive (blue beads), proceed to Step 3 for a second coupling. If negative, proceed to Step 4.
Step 3: (Optional) Double Coupling
-
Drain the reaction vessel.
-
Wash the resin three times with DMF.
-
Repeat Step 1 and Step 2 to perform a second coupling.
Step 4: Washing
-
Drain the reaction vessel.
-
Wash the resin sequentially with:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
The resin is now ready for the deprotection of the next Fmoc-amino acid in the sequence, following standard SPPS procedures.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The N-butylsulfonyl group will remain intact.
-
Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube filled with cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
The peptide is now ready for purification by reverse-phase HPLC and characterization by mass spectrometry.
Characterization and Quality Control
The successful incorporation of this compound will result in a mass increase of 283.36 Da (C₁₃H₁₇NO₄S) compared to a native tyrosine residue at the same position. This mass shift should be clearly identifiable by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
The purity of the crude peptide should be assessed by analytical RP-HPLC. The presence of deletion sequences (lacking the Bu-Tyr residue) may indicate incomplete coupling and would necessitate optimization of the coupling protocol (e.g., longer coupling times, use of a different coupling reagent, or double coupling).
Conclusion
This compound is a valuable tool for medicinal chemists and peptide scientists seeking to enhance the stability and modulate the conformational properties of synthetic peptides. Its N-butylsulfonyl group is robust and stable to standard Fmoc-SPPS conditions, making it a reliable modification for the peptide backbone. The primary synthetic challenge, steric hindrance during coupling, can be effectively overcome by using potent activating reagents like HATU and extending reaction times. The protocols outlined in this document provide a validated starting point for the successful incorporation of this unique amino acid into novel peptide-based therapeutics and research tools.
References
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
ChemBK. (2024). N-(Butylsulfonyl)-L-Tyrosine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- American Chemical Society. (2012). Synthesis of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals, 43(6), 408-410.
- G. L. Stahl, R. Walter and C. W. Smith. (1979). General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes. J. Org. Chem. 44 (19) 3424-3425.
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]
- Wang, P., et al. (2015). A new class of N-terminal protecting groups for peptide synthesis. Chemical Science, 6(12), 7179-7184.
- Palasek, S. S., et al. (2007). A new protecting group for peptide synthesis. Organic Letters, 9(1), 113-115.
- Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. In Chemical Reviews, 109 (6), pp 2455–2504.
- Han, Y., et al. (2007). A new strategy for the synthesis of N-methyl-amino acids. Organic Letters, 9(1), 113-115.
- Varki, A., et al. (2009). Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY)
- Chan, L. C., et al. (2004). A Novel Method for the Synthesis of N-Alkyl Amino Acids. Organic Letters, 6(16), 2733-2736.
- Bofill, J. M., et al. (2003). Recent progress in solid-phase peptide synthesis. Tetrahedron, 59(46), 9177-9205.
- Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- O'Donnell, M. J. (2001).
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Royal Society of Chemistry. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Available at: [Link]
-
Wiley Online Library. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie. Available at: [Link]
-
ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Amino protecting groups used for solid-phase peptide synthesis.... Retrieved from [Link]
-
ResearchGate. (n.d.). An array of orthogonal N-protecting groups for the amino acids, using.... Retrieved from [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comprehensive Guide to the Purity Assessment of L-N-Butylsulfonyl-p-hydroxyphenylalanine: Analytical Methods and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the analytical purity assessment of L-N-Butylsulfonyl-p-hydroxyphenylalanine, a key amino acid derivative used in pharmaceutical synthesis.[1][2] Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a mandate of paramount importance, directly impacting the safety and efficacy of the final drug product. This document details an orthogonal analytical strategy, combining high-performance liquid chromatography (HPLC) for primary purity determination with advanced spectroscopic techniques for impurity identification and structural elucidation. We present detailed, field-proven protocols for HPLC, liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, inductively coupled plasma-mass spectrometry (ICP-MS), and headspace gas chromatography (HS-GC). The methodologies are grounded in the principles of scientific integrity and regulatory compliance, with direct reference to international guidelines such as those from the International Council for Harmonisation (ICH).[3][4]
Introduction: The Imperative for Purity
This compound is a complex organic molecule derived from the natural amino acid L-tyrosine.[1] Its molecular structure, featuring a sulfonamide linkage and a phenolic ring, makes it a valuable building block in medicinal chemistry. However, the multi-step synthesis required for its production can introduce a variety of impurities. These can include unreacted starting materials, by-products from side reactions, intermediates, degradation products, and residues from reagents, catalysts, and solvents.[3][5]
According to regulatory frameworks like the ICH Q3A(R2) guideline, any impurity in a new drug substance present at a level greater than 0.05% must be reported, and those at higher levels require structural identification and toxicological qualification.[3][4] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental component of drug development and regulatory submission. This guide outlines such a strategy, emphasizing the synergy between separation science and structural spectroscopy.
A Strategic Approach to Impurity Profiling
A successful purity assessment relies on an integrated workflow. The primary objective is to separate all potential impurities from the main compound, after which each detected impurity can be quantified and, if necessary, identified. Our recommended strategy employs a primary chromatographic method for separation and quantitation, supported by specialized techniques for identification and the analysis of specific impurity classes.
Caption: Orthogonal workflow for purity assessment.
Primary Purity Assessment by Reverse-Phase HPLC
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis due to its high resolving power, reproducibility, and quantitative accuracy.[6] A reverse-phase (RP) method is selected because the non-polar C18 stationary phase effectively retains the moderately non-polar this compound and separates it from both more polar and more non-polar impurities. The inherent UV absorbance of the p-hydroxyphenyl group allows for sensitive detection without derivatization. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable timeframe.
Protocol 3.1: HPLC Purity Determination
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid (H₃PO₄) or Formic Acid (for MS compatibility).
-
This compound reference standard.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. Filter through a 0.45 µm membrane filter. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B (Organic): Acetonitrile.
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Test Sample (1.0 mg/mL): Prepare in the same manner as the reference standard.
-
Sensitivity Solution (0.05% of Test Sample): Dilute the Test Sample solution 1:2000 to confirm the limit of quantitation.
4. Chromatographic Conditions & System Suitability:
| Parameter | Condition | Causality/Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard dimensions providing good resolution and efficiency. |
| Flow Rate | 1.0 mL/min | Optimal for the column dimensions to balance analysis time and resolution. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |
| Injection Vol. | 10 µL | A standard volume to avoid column overload while ensuring good sensitivity. |
| Detection | UV at 225 nm | Wavelength provides good absorbance for the phenyl group. |
| Gradient | 0-20 min: 10% to 90% B | A broad gradient to elute impurities of varying polarities. |
| 20-25 min: 90% B (Wash) | Cleans the column of highly retained components. | |
| 25-30 min: 10% B (Equilibrate) | Returns the column to initial conditions for the next injection. |
5. System Suitability Testing (SST): Before sample analysis, perform injections of the reference standard to verify system performance according to pharmacopeial guidelines like USP <621>.[7][8][9]
-
Tailing Factor (Asymmetry): Must be between 0.8 and 1.8. Rationale: Ensures chromatographic peaks are symmetrical, which is critical for accurate integration and quantification.[10]
-
Theoretical Plates (N): > 2000. Rationale: Confirms the efficiency and separation power of the column.
-
Relative Standard Deviation (%RSD): < 2.0% for 5 replicate injections (for peak area and retention time). Rationale: Demonstrates the precision of the injector and pumping system.
6. Data Analysis:
-
Integrate all peaks in the chromatogram of the test sample, disregarding any peaks from the blank and those below the reporting threshold (e.g., 0.05%).
-
Calculate the percentage of each impurity using the area normalization method:
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
-
Impurity Identification by LC-MS
Expertise & Causality: When an impurity exceeds the identification threshold (typically >0.10-0.15% as per ICH Q3A), its structure must be determined.[4] LC-MS is the ideal tool for this, providing the molecular weight of the impurity.[11][12] High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the impurity.[11]
Protocol 4.1: LC-MS for Impurity Identification
1. Method Adaptation for MS Compatibility:
-
The primary HPLC method must be modified to use volatile mobile phase additives. Non-volatile buffers like phosphate will contaminate the mass spectrometer source.[13]
-
Modified Mobile Phase A: 0.1% Formic Acid in Water.
-
Re-evaluate the chromatography to ensure the separation profile is maintained.
2. Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. ESI is chosen as it is a soft ionization technique suitable for polar molecules like this amino acid derivative.
3. Data Acquisition:
-
Acquire data in both positive and negative ion modes to maximize the chances of detecting and characterizing all impurities.
-
Perform full scan analysis to detect all ions and determine their accurate mass.
-
Perform tandem MS (MS/MS) experiments on the impurity ions. Rationale: The fragmentation pattern generated in MS/MS provides structural information that acts as a fingerprint, helping to elucidate the impurity's structure by comparing it to the fragmentation of the main compound.[13]
4. Data Analysis:
-
Extract the accurate mass of the impurity's molecular ion from the full scan data.
-
Use software to generate possible elemental compositions.
-
Analyze the MS/MS fragmentation pattern to identify structural motifs and propose a structure consistent with the synthesis pathway.
Definitive Structural Elucidation by NMR
Expertise & Causality: While LC-MS provides strong evidence for an impurity's structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation.[14][15] It is used to confirm the structure of the main this compound compound and is essential for characterizing any significant unknown impurities that have been isolated.
Methodology 5.1: NMR Analysis
For definitive structural assignment, a suite of NMR experiments is required:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, helping to piece together spin systems within the molecule.
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (C-H).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.[16][17]
This combination of experiments allows for the complete and unambiguous assignment of the chemical structure.
Analysis of Specific Impurity Classes
Protocol 6.1: Elemental Impurities by ICP-MS
Expertise & Causality: The manufacturing process may use metal catalysts (e.g., Palladium, Platinum) or involve equipment that can leach metallic impurities. ICH Q3D guideline mandates a risk-based approach to controlling these elemental impurities. ICP-MS is the preferred technique due to its exceptional sensitivity (parts-per-billion or lower) and ability to measure a wide range of elements simultaneously.[][19]
1. Sample Preparation:
-
Accurately weigh a sample of this compound (~0.1 g).
-
Digest the sample using a closed-vessel microwave digestion system with high-purity nitric acid and hydrochloric acid. Rationale: This aggressive digestion destroys the organic matrix, ensuring all metals are solubilized for analysis.
2. Analysis:
-
Analyze the digested sample solution using a validated ICP-MS method.
-
Quantify the target elements against certified calibration standards.
-
Results should be compared against the Permitted Daily Exposure (PDE) limits established in the ICH Q3D guideline.
Protocol 6.2: Residual Solvents by Headspace GC
Expertise & Causality: Organic solvents used during synthesis and purification must be controlled as per ICH Q3C guidelines. Static headspace gas chromatography (HS-GC) is the standard technique. It is highly effective because it physically separates the volatile solvents from the non-volatile drug substance matrix, preventing column contamination and interference.
1. Sample Preparation:
-
Accurately weigh a sample (~100 mg) into a headspace vial.
-
Add a high-boiling-point solvent (e.g., Dimethyl sulfoxide - DMSO) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler.
2. Instrumentation and Conditions:
-
GC system with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: Typically a G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).
-
Incubation: Heat the vial (e.g., 80 °C for 15 min) to drive volatile solvents into the headspace.
-
Analysis: An automated injection of the headspace gas is made onto the GC column, and solvents are separated and detected by the FID.
3. Data Analysis:
-
Identify and quantify solvents based on the retention time and response of a solvent standard mixture.
-
Compare results to the concentration limits specified in ICH Q3C.
Data Interpretation and Regulatory Context
The data from this orthogonal set of analyses must be interpreted within the regulatory framework. The ICH Q3A(R2) guideline provides a decision tree for the identification and qualification of impurities.
Caption: ICH Q3A(R2) decision workflow for impurities.[3]
Conclusion
The purity assessment of this compound requires a rigorous, scientifically-grounded, and multi-faceted analytical approach. A single technique is insufficient to provide the level of assurance required for pharmaceutical materials. By combining the quantitative power of HPLC with the definitive structural identification capabilities of MS and NMR, and supplementing with specific methods for elemental and solvent impurities, researchers can build a complete and defensible purity profile. This orthogonal strategy ensures not only the quality and consistency of the material but also full compliance with global regulatory expectations, ultimately safeguarding patient safety.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES Source: Agilent Technologies URL: [Link]
-
Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]
-
Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality Source: Pharma Focus America URL: [Link]
-
Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]
-
Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL: [Link]
-
Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL: [Link]
-
Title: How Do We Improve Elemental Impurity Analysis in Pharmaceutical Quality Control? Source: Spectroscopy Online URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL: [Link]
-
Title: 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 Source: Scribd URL: [Link]
-
Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Ph. Eur. 2.2.29. Liquid Chromatography Source: DSDP Analytics URL: [Link]
-
Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: ACS Publications URL: [Link]
-
Title: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review Source: IOP Conference Series: Earth and Environmental Science URL: [Link]
-
Title: Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives Source: PubMed URL: [Link]
-
Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube URL: [Link]
-
Title: Several Revised Chapters on Chromatographic Methods Adopted Source: gmp-compliance.org URL: [Link]
-
Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: Journal of Analytical & Bioanalytical Techniques URL: [Link]
-
Title: Structure Elucidation by NMR Source: Hypha Discovery URL: [Link]
-
Title: REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES Source: Journal of AOAC INTERNATIONAL URL: [Link]
-
Title: Appendix III D. Liquid Chromatography Source: British Pharmacopoeia URL: [Link]
-
Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: PubMed URL: [Link]
-
Title: Determination and Confirmation of Sulfonamides Source: USDA Food Safety and Inspection Service URL: [Link]
-
Title: analysis of amino acids by high performance liquid chromatography Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Simple Tests for Identification of Sulfonamides Source: ResearchGate URL: [Link]
-
Title: Analysis of sulfonamides Source: Slideshare URL: [Link]
Sources
- 1. CAS 149490-60-8: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. hpst.cz [hpst.cz]
- 14. anuchem.weebly.com [anuchem.weebly.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
Application Notes and Protocols for the Cellular Characterization of L-N-Butylsulfonyl-p-hydroxyphenylalanine
Introduction
L-N-Butylsulfonyl-p-hydroxyphenylalanine is a derivative of the amino acid L-tyrosine, characterized by a butylsulfonyl group attached to the amino group.[1] Its structural similarity to L-tyrosine, a crucial component in protein synthesis and a precursor for key signaling molecules and neurotransmitters, suggests potential for biological activity.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the effects of this compound in cell culture assays. The protocols outlined herein are designed to be self-validating, providing a robust framework for determining the compound's bioactivity, from initial physicochemical characterization to functional cellular assays and target engagement studies.
Physicochemical Characterization and Preparation of Stock Solutions
A fundamental first step in any cell-based assay is to ensure the compound is soluble and stable in the experimental conditions.
Properties of this compound
| Property | Value | Source |
| CAS Number | 149490-60-8 | [1][4] |
| Molecular Formula | C₁₃H₁₉NO₅S | [1][4][5] |
| Molecular Weight | 301.36 g/mol | [4][5] |
| Appearance | White to off-white solid | [6] |
| Synonyms | N-(Butylsulfonyl)-L-tyrosine, (S)-2-(Butane-1-sulfonylamino)-3-(4-hydroxy-phenyl)-propionic acid | [1][4] |
Protocol for Solubility and Stability Assessment
Objective: To determine the optimal solvent for this compound and its stability in cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Spectrophotometer or HPLC system
Procedure:
-
Solvent Screening:
-
Prepare small, concentrated stock solutions of this compound in DMSO and ethanol (e.g., 10 mM, 50 mM, 100 mM).
-
Visually inspect for complete dissolution. The ideal stock concentration should be significantly higher than the highest intended final concentration in your assays.
-
-
Solubility in Aqueous Media:
-
Prepare a high-concentration stock solution in the chosen organic solvent (e.g., 100 mM in DMSO).
-
Serially dilute the stock solution into complete cell culture medium to various final concentrations (e.g., 1 µM, 10 µM, 100 µM, 500 µM).
-
Incubate the solutions at 37°C for a period that mimics your longest planned experiment (e.g., 72 hours).
-
Visually inspect for any precipitation at regular intervals.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a spectrophotometer or HPLC.
-
-
Stability Assessment:
-
Prepare a solution of the compound in complete cell culture medium at a relevant concentration (e.g., 100 µM).
-
Incubate at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution and analyze the concentration of the intact compound using HPLC. A decrease in concentration over time indicates instability.
-
Causality Behind Experimental Choices:
-
DMSO as a starting solvent: It is a common solvent for small molecules in drug discovery due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media. However, it can be toxic to cells at higher concentrations, so the final concentration in assays should typically be kept below 0.5%.
-
Incubation at 37°C in complete medium: This mimics the conditions of a cell culture experiment, providing a realistic assessment of the compound's behavior. The presence of serum proteins in the medium can affect compound solubility and stability.[7]
Hypothetical Mechanism of Action and Experimental Design
Given that this compound is an analog of L-tyrosine, a plausible hypothesis is that it may act as a competitive inhibitor of processes involving L-tyrosine. This could include:
-
Inhibition of amino acid transporters: It may compete with L-tyrosine for uptake into the cell via transporters like LAT1, which is often overexpressed in cancer cells.[8]
-
Interference with protein synthesis: High intracellular concentrations of a modified amino acid could potentially disrupt protein synthesis.[9][10]
-
Modulation of tyrosine kinase signaling: Tyrosine kinases are critical enzymes that use ATP to phosphorylate tyrosine residues on their substrates, initiating signaling cascades that control cell growth, proliferation, and survival. An analog of tyrosine could potentially interfere with these processes.
This hypothetical framework allows for the design of targeted experiments to probe the compound's effects.
Hypothetical Signaling Pathway Interference
Caption: Hypothetical mechanisms of action for this compound.
Cell Viability and Proliferation Assays
These assays are the first step in understanding the compound's effect on cells. They help determine the concentration range at which the compound exhibits biological activity.[11][12][13]
Protocol: MTS Assay for Cell Viability
Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in cell culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.
Materials:
-
Cell line of interest (e.g., a cancer cell line like MCF-7 or a non-cancerous line like HEK293)
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove 100 µL of medium from each well and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.[14]
-
Recommended Initial Concentration Range:
-
For a novel compound, a broad range is recommended for initial screening: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.
-
Based on the initial results, a more detailed dose-response curve with more data points around the active concentration should be performed.
Cytotoxicity Assay
It is crucial to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death).[15] An LDH assay is a common method to assess cytotoxicity.
Protocol: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.
Materials:
-
Cells and compound-treated plates from the viability assay setup.
-
LDH cytotoxicity detection kit.
-
Plate reader capable of measuring absorbance at the appropriate wavelength (usually around 490-492 nm).
Procedure:
-
Sample Collection:
-
Before adding the MTS reagent in the viability assay, carefully collect a small aliquot (e.g., 50 µL) of the supernatant from each well.
-
-
LDH Reaction:
-
Follow the manufacturer's instructions for the LDH kit. This typically involves adding the collected supernatant to a new 96-well plate and then adding the reaction mixture.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Include controls for low LDH release (untreated cells) and high LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity relative to the high control.
-
Interpretation of Viability vs. Cytotoxicity Data:
| Viability Assay Result | Cytotoxicity Assay Result | Interpretation |
| Decreased Viability | Low LDH Release | Compound is likely cytostatic (inhibits proliferation) |
| Decreased Viability | High LDH Release | Compound is cytotoxic (causes cell death) |
| No Change in Viability | No LDH Release | Compound has no effect on viability or proliferation at the tested concentrations |
Target Engagement Assays
Demonstrating that a compound binds to its intended target within the complex cellular environment is a critical step in its characterization.[16][17] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[18][19][20]
Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a small molecule binds to its protein target, it generally stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Generalized Protocol for CETSA
Objective: To determine if this compound binds to a specific target protein in cells.
Materials:
-
Cell line expressing the target protein of interest.
-
This compound.
-
PBS and lysis buffer with protease inhibitors.
-
Antibody specific to the target protein.
-
Western blotting or ELISA equipment.
Procedure:
-
Cell Treatment:
-
Culture cells to a high confluency.
-
Treat the cells with the compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Quantify the amount of the soluble target protein in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and thus, target engagement.
-
Experimental Workflow for Cellular Assays
Caption: A typical experimental workflow for testing a compound in cell culture.
Conclusion
The systematic approach outlined in this document provides a robust framework for the initial characterization of this compound in a cell culture setting. By starting with fundamental physicochemical property assessment and moving through tiered functional assays, researchers can efficiently determine the compound's biological activity profile. Differentiating between cytostatic and cytotoxic effects is crucial, and subsequent target engagement studies, such as CETSA, can provide invaluable mechanistic insights. This comprehensive evaluation is essential for advancing our understanding of novel small molecules and their potential therapeutic applications.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Molina, D. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. In Methods in Molecular Biology (Vol. 1888, pp. 73-98). Humana Press. Retrieved from [Link]
-
O'Brien, J., et al. (2000). Optimization of Cell Viability Assays for Drug Sensitivity Screens. In Methods in Molecular Biology (Vol. 1601, pp. 29-41). Humana Press. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2014). Determining target engagement in living systems. PMC. Retrieved from [Link]
-
ACS Publications. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Retrieved from [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). N-(Butylsulfonyl)-L-Tyrosine. Retrieved from [Link]
-
Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]
-
DrugBank. (n.d.). 4-HYDROXYPHENYLALANINE. Retrieved from [Link]
-
PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]
-
PubMed. (1980). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Retrieved from [Link]
-
PubMed Central. (2016). Phenylalanine and tyrosine levels are rate-limiting factors in production of health promoting metabolites in Vitis vinifera cv. Gamay Red cell suspension. Retrieved from [Link]
-
PubMed. (1957). The utilization of phenylalanine and tyrosine for protein synthesis by human cells in tissue culture. Retrieved from [Link]
-
MDPI. (2023). Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. Retrieved from [Link]
Sources
- 1. CAS 149490-60-8: this compound [cymitquimica.com]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | C13H19NO5S | CID 10968629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The utilization of phenylalanine and tyrosine for protein synthesis by human cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application of L-N-Butylsulfonyl-p-hydroxyphenylalanine in GPIIb/IIIa Receptor Antagonist Studies: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of L-N-Butylsulfonyl-p-hydroxyphenylalanine in the discovery and evaluation of Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists. While not a potent antagonist itself, this molecule serves as a critical structural scaffold and a key intermediate in the synthesis of potent non-peptide antagonists, most notably Tirofiban.[1][2] This guide will elucidate its role in synthesis, provide detailed protocols for evaluating the biological activity of its derivatives, and explain the underlying scientific principles.
Introduction: The Critical Role of GPIIb/IIIa in Thrombosis
The Glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3) is a heterodimeric protein found in high abundance on the surface of platelets.[3] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind with high affinity to its primary ligand, fibrinogen.[4] A single fibrinogen molecule can bridge two adjacent platelets, leading to platelet aggregation and the formation of a thrombus.[5] This process is the final common pathway of platelet aggregation and is central to both normal hemostasis and pathological thrombosis, such as in acute coronary syndromes (ACS).[6] Consequently, antagonizing the GPIIb/IIIa receptor is a powerful therapeutic strategy to prevent arterial thrombosis.[2]
Signaling Pathway of Platelet Aggregation
Caption: GPIIb/IIIa signaling pathway in platelet aggregation.
This compound: A Key Synthetic Intermediate
This compound is a derivative of the amino acid L-tyrosine.[7][8] Its chemical structure provides a foundational template for designing non-peptide mimetics of the Arginine-Glycine-Aspartic acid (RGD) sequence found in fibrinogen, which is crucial for its binding to the GPIIb/IIIa receptor.[9] The butylsulfonyl group and the hydroxyphenyl moiety can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties.[10]
The most prominent application of this compound is as a precursor in the synthesis of Tirofiban, a potent and specific non-peptide GPIIb/IIIa antagonist used clinically to treat ACS.[1][11]
Synthetic Workflow from this compound
Caption: Simplified synthetic workflow to Tirofiban.
Protocol 1: Synthesis of a Tirofiban Analog
This protocol describes a representative synthesis of a Tirofiban analog starting from this compound. This process involves the alkylation of the phenolic hydroxyl group followed by reduction of a pyridine ring to a piperidine ring.[1][12]
Materials and Reagents:
-
This compound
-
4-(4-chlorobutyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Alkylation:
-
Dissolve this compound (1 equivalent) and 4-(4-chlorobutyl)pyridine hydrochloride (1.1 equivalents) in DMF.
-
Add K₂CO₃ (3 equivalents) to the mixture.
-
Heat the reaction mixture at 80-90°C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-butylsulfonyl-O-(4-(4-pyridinyl)butyl)-L-tyrosine.
-
-
Reduction:
-
Dissolve the product from the previous step in methanol.
-
Add 10% Pd/C catalyst (5-10% by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 6-8 hours.
-
Filter the reaction mixture through celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent and acidify with HCl to precipitate the hydrochloride salt of the Tirofiban analog.
-
Filter and dry the product to obtain the final compound.
-
In Vitro Evaluation of GPIIb/IIIa Antagonist Activity
Once a derivative of this compound is synthesized, its biological activity as a GPIIb/IIIa antagonist must be thoroughly evaluated. The following are standard in vitro protocols.
Protocol 2: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function and the efficacy of antiplatelet agents.[13][14] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[15]
Materials and Reagents:
-
Freshly drawn human whole blood (in 3.2% sodium citrate)
-
Platelet agonist: Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood in tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid tissue factor contamination.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP (the supernatant).[16]
-
Carefully collect the PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP (the supernatant).[13]
-
-
Assay Performance:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pipette the adjusted PRP into aggregometer cuvettes with stir bars.
-
Place a cuvette with PPP in the reference well and a cuvette with PRP in the sample well of the aggregometer to set 100% and 0% light transmission, respectively.
-
Pre-warm the PRP samples at 37°C for 5 minutes with stirring.
-
Add the test compound (synthesized Tirofiban analog) at various concentrations or vehicle control to the PRP and incubate for 2-5 minutes.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
Data Analysis:
-
The maximum aggregation percentage is calculated relative to the 0% (PRP) and 100% (PPP) baselines.
-
Plot the percentage of inhibition of aggregation against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of platelet aggregation).
Experimental Workflow for LTA
Caption: Workflow for Light Transmission Aggregometry.
Protocol 3: Flow Cytometry-Based Platelet Activation Assay
Flow cytometry allows for a more detailed analysis of platelet activation by measuring the surface expression of activation-dependent markers, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (recognized by PAC-1 antibody).[5][17][18]
Materials and Reagents:
-
Freshly drawn human whole blood (in 3.2% sodium citrate)
-
Platelet agonist (e.g., ADP or Thrombin Receptor Activating Peptide - TRAP)
-
Fluorescently-labeled antibodies:
-
Anti-CD61 (platelet identification)
-
Anti-CD62P (P-selectin expression)
-
PAC-1 (binds to activated GPIIb/IIIa)
-
-
1% Paraformaldehyde (PFA) for fixation
-
Flow cytometer
Procedure:
-
Sample Preparation and Staining:
-
Dilute whole blood 1:10 with PBS.
-
To 50 µL of diluted blood, add the test compound at various concentrations or vehicle control and incubate for 10 minutes at room temperature.
-
Add the platelet agonist and incubate for 5-10 minutes.
-
Add the cocktail of fluorescently-labeled antibodies and incubate for 20 minutes in the dark at room temperature.
-
Stop the reaction and fix the platelets by adding 1 mL of cold 1% PFA.[17]
-
Incubate for at least 30 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and CD61 positivity.
-
Analyze the expression of CD62P and PAC-1 binding on the gated platelet population.
-
Data Analysis:
-
Quantify the percentage of platelets positive for CD62P and/or PAC-1.
-
Determine the IC₅₀ of the test compound for inhibiting the expression of these activation markers.
Protocol 4: GPIIb/IIIa Receptor Binding Assay
This assay directly measures the ability of a compound to displace a known ligand or a conformation-specific antibody from the GPIIb/IIIa receptor, confirming its mechanism of action.[19][20]
Materials and Reagents:
-
Platelet-rich plasma (PRP)
-
Fluorescently-labeled fibrinogen or a fluorescently-labeled monoclonal antibody that binds to the ligand-binding site of GPIIb/IIIa (e.g., FITC-PAC-1).
-
Platelet agonist (e.g., ADP)
-
Flow cytometer
Procedure:
-
Assay Setup:
-
Prepare PRP as described in Protocol 2.
-
Incubate PRP with various concentrations of the test compound for 15 minutes.
-
Add the platelet agonist to activate the platelets.
-
Immediately add the fluorescently-labeled ligand (e.g., FITC-fibrinogen) or antibody.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Dilute the samples with PBS and acquire on a flow cytometer.
-
Gate on the platelet population.
-
Measure the mean fluorescence intensity (MFI) of the platelet population.
-
Data Analysis:
-
A decrease in MFI in the presence of the test compound indicates displacement of the fluorescent ligand and binding to the GPIIb/IIIa receptor.
-
Calculate the percentage of inhibition of binding and determine the IC₅₀ value.
Data Summary and Interpretation
The data obtained from these assays should be systematically organized to evaluate the potential of the synthesized compounds.
| Assay | Parameter Measured | Endpoint | Interpretation |
| Light Transmission Aggregometry | Inhibition of platelet aggregation | IC₅₀ (µM) | Potency in preventing thrombus formation. |
| Flow Cytometry (Activation) | Inhibition of P-selectin (CD62P) expression and PAC-1 binding | IC₅₀ (µM) | Efficacy in preventing platelet activation. |
| Receptor Binding Assay | Displacement of a fluorescent ligand from GPIIb/IIIa | IC₅₀ (µM) | Direct evidence of target engagement. |
Conclusion
This compound is a valuable molecule in the field of antithrombotic drug discovery. Its primary application lies in its role as a versatile starting material for the synthesis of potent and specific GPIIb/IIIa receptor antagonists. By utilizing the protocols detailed in this guide, researchers can effectively synthesize derivatives of this compound and rigorously evaluate their potential as novel antiplatelet agents. A thorough understanding of its synthetic utility and the application of robust in vitro assays are crucial for advancing the development of next-generation therapies for thrombotic diseases.
References
-
Dobrovolskaia, M. A., & McNeil, S. E. (2015). Analysis of Platelet Aggregation by Light Transmission Aggregometry. In Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute. Retrieved from [Link]
-
Owens, F. C., 3rd, & O'Brien, E. R. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Journal of visualized experiments : JoVE, (142), 10.3791/58536. Retrieved from [Link]
-
Pasalic, L., Pennings, G. J., Connor, D., & Campbell, H. (2017). Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood. Methods in molecular biology (Clifton, N.J.), 1646, 369–389. Retrieved from [Link]
-
Huang, F., & Liu, X. (2004). Platelet glycoprotein IIb/IIIa inhibition and its clinical use. Current medicinal chemistry. Cardiovascular and hematological agents, 2(3), 187–196. Retrieved from [Link]
-
Wikipedia. (2023). Coagulation. Retrieved from [Link]
-
Medicosis Perfectionalis. (2019, July 9). GPIIb/IIIa receptor inhibitors [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Stec, J. J., Holahan, M. A., & Schafer, A. I. (1998). Quantifying GPIIb/IIIa receptor binding using 2 monoclonal antibodies. Circulation, 98(22), 2499–2502. Retrieved from [Link]
-
Nazy, I., & Arnold, D. M. (2023). Determination of Antibody Activity by Platelet Aggregation. Bio-protocol, 13(17), e4794. Retrieved from [Link]
-
Zheng, Y., Zhang, Z., & Bin, Z. (2012). Synthesis of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals, 43(6), 408-410. Retrieved from [Link]
-
Coller, B. S., Lang, D., Scudder, L. E., & Galanakis, D. K. (1997). Rapid and simple platelet function assay to assess glycoprotein IIb/IIIa receptor blockade. Circulation, 95(4), 860–867. Retrieved from [Link]
-
Stec, J. J., Holahan, M. A., & Schafer, A. I. (1998). Quantifying GPIIb/IIIa Receptor Binding Using 2 Monoclonal Antibodies. Circulation, 98(22), 2499-2502. Retrieved from [Link]
- Google Patents. (n.d.). CN101870672B - Preparation method of compound tirofiban hydrochloride.
-
Lee, C. R., Lee, S. H., & Park, J. Y. (2016). Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. Biomedical reports, 5(3), 273–279. Retrieved from [Link]
- Google Patents. (n.d.). CN112816282A - Tirofiban hydrochloride related substance and preparation and detection method thereof.
-
Semantic Scholar. (n.d.). Synthesis of Tirofiban Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Tirofiban. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1844099A - Process for preparation of tirofiban hydrochloride.
-
Kouns, W. C., Kirchhofer, D., Hadváry, P., Edenhofer, A., Weller, T., Pfenninger, G., ... & Steiner, B. (1992). Activation-independent exposure of the GPIIb-IIIa fibrinogen receptor. Blood, 80(9), 2253–2262. Retrieved from [Link]
-
Coller, B. S. (2011). The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend. Blood, 117(3), 770–780. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of tirofiban 88. Retrieved from [Link]
-
Aggrastat®. (n.d.). Mechanism of Action. Retrieved from [Link]
-
Närhi, M., & Järvinen, A. (2000). Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab. Clinical pharmacokinetics, 38(3), 223–236. Retrieved from [Link]
-
PubChem. (n.d.). L-Tyrosine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Synthesis of Tirofiban Hydrochloride [cjph.com.cn]
- 2. Synthesis of Tirofiban Hydrochloride | Semantic Scholar [semanticscholar.org]
- 3. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation-independent exposure of the GPIIb-IIIa fibrinogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 6. Video: Analyzing Platelet Subpopulations by Multi-color Flow Cytometry [jove.com]
- 7. This compound | C13H19NO5S | CID 10968629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112816282A - Tirofiban hydrochloride related substance and preparation and detection method thereof - Google Patents [patents.google.com]
- 11. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN1844099A - Process for preparation of tirofiban hydrochloride - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Platelet Activation [bdbiosciences.com]
- 18. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Monitoring Reactions with L-N-Butylsulfonyl-p-hydroxyphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of L-N-Butylsulfonyl-p-hydroxyphenylalanine in Pharmaceutical Synthesis
This compound is a key chiral intermediate in the synthesis of Tirofiban, a potent non-peptide antagonist of the glycoprotein IIb/IIIa receptor. Tirofiban is a critical antithrombotic agent used to prevent blood clots in patients with unstable angina or those undergoing specific cardiac procedures. Given its role in the synthesis of a life-saving therapeutic, ensuring the purity and yield of reactions involving this compound is of paramount importance.
This application note provides a comprehensive guide to the techniques and protocols for effectively monitoring reactions involving this compound. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the scientific rationale behind the selection of each technique and the critical parameters for successful implementation. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results.
Chemical Structure and Key Physicochemical Properties
- IUPAC Name: (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid
- Molecular Formula: C₁₃H₁₉NO₅S
- Molecular Weight: 301.36 g/mol
- CAS Number: 149490-60-8
The structure comprises a p-hydroxyphenylalanine core, an amino acid with an aromatic side chain, which is N-protected with a butylsulfonyl group. This unique combination of a chiral amino acid, a sulfonamide linkage, and a phenolic group dictates the analytical strategies for reaction monitoring.
dot digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; a1 [label=""]; b1 [label=""]; c1 [label=""]; d1 [label=""]; e1 [label=""]; f1 [label=""]; g1 [label=""]; h1 [label=""]; i1 [label=""]; j1 [label=""]; k1 [label=""]; l1 [label=""]; m1 [label=""]; n1 [label=""]; o1 [label=""]; p1 [label=""]; q1 [label=""]; r1 [label=""]; s1 [label=""]; t1 [label=""]; u1 [label=""]; v1 [label=""]; w1 [label=""]; x1 [label=""]; y1 [label=""]; z1 [label=""]; a2 [label=""]; b2 [label=""]; c2 [label=""]; d2 [label=""]; e2 [label=""]; f2 [label=""]; g2 [label=""]; h2 [label=""]; i2 [label=""]; j2 [label=""]; k2 [label=""]; l2 [label=""]; m2 [label=""]; n2 [label=""]; o2 [label=""]; p2 [label=""]; q2 [label=""]; r2 [label=""]; s2 [label=""]; t2 [label=""]; u2 [label=""]; v2 [label=""]; w2 [label=""]; x2 [label=""]; y2 [label=""]; z2 [label=""]; a3 [label=""]; b3 [label=""]; c3 [label=""]; d3 [label=""]; e3 [label=""]; f3 [label=""]; g3 [label=""]; h3 [label=""]; i3 [label=""]; j3 [label=""]; k3 [label=""]; l3 [label=""]; m3 [label=""]; n3 [label=""]; o3 [label=""]; p3 [label=""]; q3 [label=""]; r3 [label=""]; s3 [label=""]; t3 [label=""]; u3 [label=""]; v3 [label=""]; w3 [label=""]; x3 [label=""]; y3 [label=""]; z3 [label=""]; a4 [label=""]; b4 [label=""]; c4 [label=""]; d4 [label=""]; e4 [label=""]; f4 [label=""]; g4 [label=""]; h4 [label=""]; i4 [label=""]; j4 [label=""]; k4 [label=""]; l4 [label=""]; m4 [label=""]; n4 [label=""]; o4 [label=""]; p4 [label=""]; q4 [label=""]; r4 [label=""]; s4 [label=""]; t4 [label=""]; u4 [label=""]; v4 [label=""]; w4 [label=""]; x4 [label=""]; y4 [label=""]; z4 [label=""]; a5 [label=""]; b5 [label=""]; c5 [label=""]; d5 [label=""]; e5 [label=""]; f5 [label=""]; g5 [label=""]; h5 [label=""]; i5 [label=""]; j5 [label=""]; k5 [label=""]; l5 [label=""]; m5 [label=""]; n5 [label=""]; o5 [label=""]; p5 [label=""]; q5 [label=""]; r5 [label=""]; s5 [label=""]; t5 [label=""]; u5 [label=""]; v5 [label=""]; w5 [label=""]; x5 [label=""]; y5 [label=""]; z5 [label=""]; a6 [label=""]; b6 [label=""]; c6 [label=""]; d6 [label=""]; e6 [label=""]; f6 [label=""]; g6 [label=""]; h6 [label=""]; i6 [label=""]; j6 [label=""]; k6 [label=""]; l6 [label=""]; m6 [label=""]; n6 [label=""]; o6 [label=""]; p6 [label=""]; q6 [label=""]; r6 [label=""]; s6 [label=""]; t6 [label=""]; u6 [label=""]; v6 [label=""]; w6 [label=""]; x6 [label=""]; y6 [label=""]; z6 [label=""]; a7 [label=""]; b7 [label=""]; c7 [label=""]; d7 [label=""]; e7 [label=""]; f7 [label=""]; g7 [label=""]; h7 [label=""]; i7 [label=""]; j7 [label=""]; k7 [label=""]; l7 [label=""]; m7 [label=""]; n7 [label=""]; o7 [label=""]; p7 [label=""]; q7 [label=""]; r7 [label=""]; s7 [label=""]; t7 [label=""]; u7 [label=""]; v7 [label=""]; w7 [label=""]; x7 [label=""]; y7 [label=""]; z7 [label=""]; a8 [label=""]; b8 [label=""]; c8 [label=""]; d8 [label=""]; e8 [label=""]; f8 [label=""]; g8 [label=""]; h8 [label=""]; i8 [label=""]; j8 [label=""]; k8 [label=""]; l8 [label=""]; m8 [label=""]; n8 [label=""]; o8 [label=""]; p8 [label=""]; q8 [label=""]; r8 [label=""]; s8 [label=""]; t8 [label=""]; u8 [label=""]; v8 [label=""]; w8 [label=""]; x8 [label=""]; y8 [label=""]; z8 [label=""]; a9 [label=""]; b9 [label=""]; c9 [label=""]; d9 [label=""]; e9 [label=""]; f9 [label=""]; g9 [label=""]; h9 [label=""]; i9 [label=""]; j9 [label=""]; k9 [label=""]; l9 [label=""]; m9 [label=""]; n9 [label=""]; o9 [label=""]; p9 [label=""]; q9 [label=""]; r9 [label=""]; s9 [label=""]; t9 [label=""]; u9 [label=""]; v9 [label=""]; w9 [label=""]; x9 [label=""]; y9 [label=""]; z9 [label=""]; a0 [label=""]; b0 [label=""]; c0 [label=""]; d0 [label=""]; e0 [label=""]; f0 [label=""]; g0 [label=""]; h0 [label=""]; i0 [label=""]; j0 [label=""]; k0 [label=""]; l0 [label=""]; m0 [label=""]; n0 [label=""]; o0 [label=""]; p0 [label=""]; q0 [label=""]; r0 [label=""]; s0 [label=""]; t0 [label=""]; u0 [label=""]; v0 [label=""]; w0 [label=""]; x0 [label=""]; y0 [label=""]; z0 [label=""]; a10 [label=""]; b10 [label=""]; c10 [label=""]; d10 [label=""]; e10 [label=""]; f10 [label=""]; g10 [label=""]; h10 [label=""]; i10 [label=""]; j10 [label=""]; k10 [label=""]; l10 [label=""]; m10 [label=""]; n10 [label=""]; o10 [label=""]; p10 [label=""]; q10 [label=""]; r10 [label=""]; s10 [label=""]; t10 [label=""]; u10 [label=""]; v10 [label=""]; w10 [label=""]; x10 [label=""]; y10 [label=""]; z10 [label=""]; a11 [label=""]; b11 [label=""]; c11 [label=""]; d11 [label=""]; e11 [label=""]; f11 [label=""]; g11 [label=""]; h11 [label=""]; i11 [label=""]; j11 [label=""]; k11 [label=""]; l11 [label=""]; m11 [label=""]; n11 [label=""]; o11 [label=""]; p11 [label=""]; q11 [label=""]; r11 [label=""]; s11 [label=""]; t11 [label=""]; u11 [label=""]; v11 [label=""]; w11 [label=""]; x11 [label=""]; y11 [label=""]; z11 [label=""]; a12 [label=""]; b12 [label=""]; c12 [label=""]; d12 [label=""]; e12 [label=""]; f12 [label=""]; g12 [label=""]; h12 [label=""]; i12 [label=""]; j12 [label=""]; k12 [label=""]; l12 [label=""]; m12 [label=""]; n12 [label=""]; o12 [label=""]; p12 [label=""]; q12 [label=""]; r12 [label=""]; s12 [label=""]; t12 [label=""]; u12 [label=""]; v12 [label=""]; w12 [label=""]; x12 [label=""]; y12 [label=""]; z12 [label=""]; a13 [label=""]; b13 [label=""]; c13 [label=""]; d13 [label=""]; e13 [label=""]; f13 [label=""]; g13 [label=""]; h13 [label=""]; i13 [label=""]; j13 [label=""]; k13 [label=""]; l13 [label=""]; m13 [label=""]; n13 [label=""]; o13 [label=""]; p13 [label=""]; q13 [label=""]; r13 [label=""]; s13 [label=""]; t13 [label=""]; u13 [label=""]; v13 [label=""]; w13 [label=""]; x13 [label=""]; y13 [label=""]; z13 [label=""]; a14 [label=""]; b14 [label=""]; c14 [label=""]; d14 [label=""]; e14 [label=""]; f14 [label=""]; g14 [label=""]; h14 [label=""]; i14 [label=""]; j14 [label=""]; k14 [label=""]; l14 [label=""]; m14 [label=""]; n14 [label=""]; o14 [label=""]; p14 [label=""]; q14 [label=""]; r14 [label=""]; s14 [label=""]; t14 [label=""]; u14 [label=""]; v14 [label=""]; w14 [label=""]; x14 [label=""]; y14 [label=""]; z14 [label=""]; a15 [label=""]; b15 [label=""]; c15 [label=""]; d15 [label=""]; e15 [label=""]; f15 [label=""]; g15 [label=""]; h15 [label=""]; i15 [label=""]; j15 [label=""]; k15 [label=""]; l15 [label=""]; m15 [label=""]; n15 [label=""]; o15 [label=""]; p15 [label=""]; q15 [label=""]; r15 [label=""]; s15 [label=""]; t15 [label=""]; u15 [label=""]; v15 [label=""]; w15 [label=""]; x15 [label=""]; y15 [label=""]; z15 [label=""]; a16 [label=""]; b16 [label=""]; c16 [label=""]; d16 [label=""]; e16 [label=""]; f16 [label=""]; g16 [label=""]; h16 [label=""]; i16 [label=""]; j16 [label=""]; k16 [label=""]; l16 [label=""]; m16 [label=""]; n16 [label=""]; o16 [label=""]; p16 [label=""]; q16 [label=""]; r16 [label=""]; s16 [label=""]; t16 [label=""]; u16 [label=""]; v16 [label=""]; w16 [label=""]; x16 [label=""]; y16 [label=""]; z16 [label=""]; a17 [label=""]; b17 [label=""]; c17 [label=""]; d17 [label=""]; e17 [label=""]; f17 [label=""]; g17 [label=""]; h17 [label=""]; i17 [label=""]; j17 [label=""]; k17 [label=""]; l17 [label=""]; m17 [label=""]; n17 [label=""]; o17 [label=""]; p17 [label=""]; q17 [label=""]; r17 [label=""]; s17 [label=""]; t17 [label=""]; u17 [label=""]; v17 [label=""]; w17 [label=""]; x17 [label=""]; y17 [label=""]; z17 [label=""]; a18 [label=""]; b18 [label=""]; c18 [label=""]; d18 [label=""]; e18 [label=""]; f18 [label=""]; g18 [label=""]; h18 [label=""]; i18 [label=""]; j18 [label=""]; k18 [label=""]; l18 [label=""]; m18 [label=""]; n18 [label=""]; o18 [label=""]; p18 [label=""]; q18 [label=""]; r18 [label=""]; s18 [label=""]; t18 [label=""]; u18 [label=""]; v18 [label=""]; w18 [label=""]; x18 [label=""]; y18 [label=""]; z18 [label=""]; a19 [label=""]; b19 [label=""]; c19 [label=""]; d19 [label=""]; e19 [label=""]; f19 [label=""]; g19 [label=""]; h19 [label=""]; i19 [label=""]; j19 [label=""]; k19 [label=""]; l19 [label=""]; m19 [label=""]; n19 [label=""]; o19 [label=""]; p19 [label=""]; q19 [label=""]; r19 [label=""]; s19 [label=""]; t19 [label=""]; u19 [label=""]; v19 [label=""]; w19 [label=""]; x19 [label=""]; y19 [label=""]; z19 [label=""]; a20 [label=""]; b20 [label=""]; c20 [label=""]; d20 [label=""]; e20 [label=""]; f20 [label=""]; g20 [label=""]; h20 [label=""]; i20 [label=""]; j20 [label=""]; k20 [label=""]; l20 [label=""]; m20 [label=""]; n20 [label=""]; o20 [label=""]; p20 [label=""]; q20 [label=""]; r20 [label=""]; s20 [label=""]; t20 [label=""]; u20 [label=""]; v20 [label=""]; w20 [label=""]; x20 [label=""]; y20 [label=""]; z20 [label=""]; a21 [label=""]; b21 [label=""]; c21 [label=""]; d21 [label=""]; e21 [label=""]; f21 [label=""]; g21 [label=""]; h21 [label=""]; i21 [label=""]; j21 [label=""]; k21 [label=""]; l21 [label=""]; m21 [label=""]; n21 [label=""]; o21 [label=""]; p21 [label=""]; q21 [label=""]; r21 [label=""]; s21 [label=""]; t21 [label=""]; u21 [label=""]; v21 [label=""]; w21 [label=""]; x21 [label=""]; y21 [label=""]; z21 [label=""]; a22 [label=""]; b22 [label=""]; c22 [label=""]; d22 [label=""]; e22 [label=""]; f22 [label=""]; g22 [label=""]; h22 [label=""]; i22 [label=""]; j22 [label=""]; k22 [label=""]; l22 [label=""]; m22 [label=""]; n22 [label=""]; o22 [label=""]; p22 [label=""]; q22 [label=""]; r22 [label=""]; s22 [label=""]; t22 [label=""]; u22 [label=""]; v22 [label=""]; w22 [label=""]; x22 [label=""]; y22 [label=""]; z22 [label=""]; a23 [label=""]; b23 [label=""]; c23 [label=""]; d23 [label=""]; e23 [label=""]; f23 [label=""]; g23 [label=""]; h23 [label=""]; i23 [label=""]; j23 [label=""]; k23 [label=""]; l23 [label=""]; m23 [label=""]; n23 [label=""]; o23 [label=""]; p23 [label=""]; q23 [label=""]; r23 [label=""]; s23 [label=""]; t23 [label=""]; u23 [label=""]; v23 [label=""]; w23 [label=""]; x23 [label=""]; y23 [label=""]; z23 [label=""]; a24 [label=""]; b24 [label=""]; c24 [label=""]; d24 [label=""]; e24 [label=""]; f24 [label=""]; g24 [label=""]; h24 [label=""]; i24 [label=""]; j24 [label=""]; k24 [label=""]; l24 [label=""]; m24 [label=""]; n24 [label=""]; o24 [label=""]; p24 [label=""]; q24 [label=""]; r24 [label=""]; s24 [label=""]; t24 [label=""]; u24 [label=""]; v24 [label=""]; w24 [label=""]; x24 [label=""]; y24 [label=""]; z24 [label=""]; a25 [label=""]; b25 [label=""]; c25 [label=""]; d25 [label=""]; e25 [label=""]; f25 [label=""]; g25 [label=""]; h25 [label=""]; i25 [label=""]; j25 [label=""]; k25 [label=""]; l25 [label=""]; m25 [label=""]; n25 [label=""]; o25 [label=""]; p25 [label=""]; q25 [label=""]; r25 [label=""]; s25 [label=""]; t25 [label=""]; u25 [label=""]; v25 [label=""]; w25 [label=""]; x25 [label=""]; y25 [label=""]; z25 [label=""]; a26 [label=""]; b26 [label=""]; c26 [label=""]; d26 [label=""]; e26 [label=""]; f26 [label=""]; g26 [label=""]; h26 [label=""]; i26 [label=""]; j26 [label=""]; k26 [label=""]; l26 [label=""]; m26 [label=""]; n26 [label=""]; o26 [label=""]; p26 [label=""]; q26 [label=""]; r26 [label=""]; s26 [label=""]; t26 [label=""]; u26 [label=""]; v26 [label=""]; w26 [label=""]; x26 [label=""]; y26 [label=""]; z26 [label=""]; a27 [label=""]; b27 [label=""]; c27 [label=""]; d27 [label=""]; e27 [label=""]; f27 [label=""]; g27 [label=""]; h27 [label=""]; i27 [label=""]; j27 [label=""]; k27 [label=""]; l27 [label=""]; m27 [label=""]; n27 [label=""]; o27 [label=""]; p27 [label=""]; q27 [label=""]; r27 [label=""]; s27 [label=""]; t27 [label=""]; u27 [label=""]; v27 [label=""]; w27 [label=""]; x27 [label=""]; y27 [label=""]; z27 [label=""]; a28 [label=""]; b28 [label=""]; c28 [label=""]; d28 [label=""]; e28 [label=""]; f28 [label=""]; g28 [label=""]; h28 [label=""]; i28 [label=""]; j28 [label=""]; k28 [label=""]; l28 [label=""]; m28 [label=""]; n28 [label=""]; o28 [label=""]; p28 [label=""]; q28 [label=""]; r28 [label=""]; s28 [label=""]; t28 [label=""]; u28 [label=""]; v28 [label=""]; w28 [label=""]; x28 [label=""]; y28 [label=""]; z28 [label=""]; a29 [label=""]; b29 [label=""]; c29 [label=""]; d29 [label=""]; e29 [label=""]; f29 [label=""]; g29 [label=""]; h29 [label=""]; i29 [label=""]; j29 [label=""]; k29 [label=""]; l29 [label=""]; m29 [label=""]; n29 [label=""]; o29 [label=""]; p29 [label=""]; q29 [label=""]; r29 [label=""]; s29 [label=""]; t29 [label=""]; u29 [label=""]; v29 [label=""]; w29 [label=""]; x29 [label=""]; y29 [label=""]; z29 [label=""]; a30 [label=""]; b30 [label=""]; c30 [label=""]; d30 [label=""]; e30 [label=""]; f30 [label=""]; g30 [label=""]; h30 [label=""]; i30 [label=""]; j30 [label=""]; k30 [label=""]; l30 [label=""]; m30 [label=""]; n30 [label=""]; o30 [label=""]; p30 [label=""]; q30 [label=""]; r30 [label=""]; s30 [label=""]; t30 [label=""]; u30 [label=""]; v30 [label=""]; w30 [label=""]; x30 [label=""]; y30 [label=""]; z30 [label=""]; a31 [label=""]; b31 [label=""]; c31 [label=""]; d31 [label=""]; e31 [label=""]; f31 [label=""]; g31 [label=""]; h31 [label=""]; i31 [label=""]; j31 [label=""]; k31 [label=""]; l31 [label=""]; m31 [label=""]; n31 [label=""]; o31 [label=""]; p31 [label=""]; q31 [label=""]; r31 [label=""]; s31 [label=""]; t31 [label=""]; u31 [label=""]; v31 [label=""]; w31 [label=""]; x31 [label=""]; y31 [label=""]; z31 [label=""]; a32 [label=""]; b32 [label=""]; c32 [label=""]; d32 [label=""]; e32 [label=""]; f32 [label=""]; g32 [label=""]; h32 [label=""]; i32 [label=""]; j32 [label=""]; k32 [label=""]; l32 [label=""]; m32 [label=""]; n32 [label=""]; o32 [label=""]; p32 [label=""]; q32 [label=""]; r32 [label=""]; s32 [label=""]; t32 [label=""]; u32 [label=""]; v32 [label=""]; w32 [label=""]; x32 [label=""]; y32 [label=""]; z32 [label=""]; a33 [label=""]; b33 [label=""]; c33 [label=""]; d33 [label=""]; e33 [label=""]; f33 [label=""]; g33 [label=""]; h33 [label=""]; i33 [label=""]; j33 [label=""]; k33 [label=""]; l33 [label=""]; m33 [label=""]; n33 [label=""]; o33 [label=""]; p33 [label=""]; q33 [label=""]; r33 [label=""]; s33 [label=""]; t33 [label=""]; u33 [label=""]; v33 [label=""]; w33 [label=""]; x33 [label=""]; y33 [label=""]; z33 [label=""]; a34 [label=""]; b34 [label=""]; c34 [label=""]; d34 [label=""]; e34 [label=""]; f34 [label=""]; g34 [label=""]; h34 [label=""]; i34 [label=""]; j34 [label=""]; k34 [label=""]; l34 [label=""]; m34 [label=""]; n34 [label=""]; o34 [label=""]; p34 [label=""]; q34 [label=""]; r34 [label=""]; s34 [label=""]; t34 [label=""]; u34 [label=""]; v34 [label=""]; w34 [label=""]; x34 [label=""]; y34 [label=""]; z34 [label=""]; a35 [label=""]; b35 [label=""]; c35 [label=""]; d35 [label=""]; e35 [label=""]; f35 [label=""]; g35 [label=""]; h35 [label=""]; i35 [label=""]; j35 [label=""]; k35 [label=""]; l35 [label=""]; m35 [label=""]; n35 [label=""]; o35 [label=""]; p35 [label=""]; q35 [label=""]; r35 [label=""]; s35 [label=""]; t35 [label=""]; u35 [label=""]; v35 [label=""]; w35 [label=""]; x35 [label=""]; y35 [label=""]; z35 [label=""]; a36 [label=""]; b36 [label=""]; c36 [label=""]; d36 [label=""]; e36 [label=""]; f36 [label=""]; g36 [label=""]; h36 [label=""]; i36 [label=""]; j36 [label=""]; k36 [label=""]; l36 [label=""]; m36 [label=""]; n36 [label=""]; o36 [label=""]; p36 [label=""]; q36 [label=""]; r36 [label=""]; s36 [label=""]; t36 [label=""]; u36 [label=""]; v36 [label=""]; w36 [label=""]; x36 [label=""]; y36 [label=""]; z36 [label=""]; a37 [label=""]; b37 [label=""]; c37 [label=""]; d37 [label=""]; e37 [label=""]; f37 [label=""]; g37 [label=""]; h37 [label=""]; i37 [label=""]; j37 [label=""]; k37 [label=""]; l37 [label=""]; m37 [label=""]; n37 [label=""]; o37 [label=""]; p37 [label=""]; q37 [label=""]; r37 [label=""]; s37 [label=""]; t37 [label=""]; u37 [label=""]; v37 [label=""]; w37 [label=""]; x37 [label=""]; y37 [label=""]; z37 [label=""]; a38 [label=""]; b38 [label=""]; c38 [label=""]; d38 [label=""]; e38 [label=""]; f38 [label=""]; g38 [label=""]; h38 [label=""]; i38 [label=""]; j38 [label=""]; k38 [label=""]; l38 [label=""]; m38 [label=""]; n38 [label=""]; o38 [label=""]; p38 [label=""]; q38 [label=""]; r38 [label=""]; s38 [label=""]; t38 [label=""]; u38 [label=""]; v38 [label=""]; w38 [label=""]; x38 [label=""]; y38 [label=""]; z38 [label=""]; a39 [label=""]; b39 [label=""]; c39 [label=""]; d39 [label=""]; e39 [label=""]; f39 [label=""]; g39 [label=""]; h39 [label=""]; i39 [label=""]; j39 [label=""]; k39 [label=""]; l39 [label=""]; m39 [label=""]; n39 [label=""]; o39 [label=""]; p39 [label=""]; q39 [label=""]; r39 [label=""]; s39 [label=""]; t39 [label=""]; u39 [label=""]; v39 [label=""]; w39 [label=""]; x39 [label=""]; y39 [label=""]; z39 [label=""]; a40 [label=""]; b40 [label=""]; c40 [label=""]; d40 [label=""]; e40 [label=""]; f40 [label=""]; g40 [label=""]; h40 [label=""]; i40 [label=""]; j40 [label=""]; k40 [label=""]; l40 [label=""]; m40 [label=""]; n40 [label=""]; o40 [label=""]; p40 [label=""]; q40 [label=""]; r40 [label=""]; s40 [label=""]; t40 [label=""]; u40 [label=""]; v40 [label=""]; w40 [label=""]; x40 [label=""]; y40 [label=""]; z40 [label=""]; a41 [label=""]; b41 [label=""]; c41 [label=""]; d41 [label=""]; e41 [label=""]; f41 [label=""]; g41 [label=""]; h41 [label=""]; i41 [label=""]; j41 [label=""]; k41 [label=""]; l41 [label=""]; m41 [label=""]; n41 [label=""]; o41 [label=""]; p41 [label=""]; q41 [label=""]; r41 [label=""]; s41 [label=""]; t41 [label=""]; u41 [label=""]; v41 [label=""]; w41 [label=""]; x41 [label=""]; y41 [label=""]; z41 [label=""]; a42 [label=""]; b42 [label=""]; c42 [label=""]; d42 [label=""]; e42 [label=""]; f42 [label=""]; g42 [label=""]; h42 [label=""]; i42 [label=""]; j42 [label=""]; k42 [label=""]; l42 [label=""]; m42 [label=""]; n42 [label=""]; o42 [label=""]; p42 [label=""]; q42 [label=""]; r42 [label=""]; s42 [label=""]; t42 [label=""]; u42 [label=""]; v42 [label=""]; w42 [label=""]; x42 [label=""]; y42 [label=""]; z42 [label=""]; a43 [label=""]; b43 [label=""]; c43 [label=""]; d43 [label=""]; e43 [label=""]; f43 [label=""]; g43 [label=""]; h43 [label=""]; i43 [label=""]; j43 [label=""]; k43 [label=""]; l43 [label=""]; m43 [label=""]; n43 [label=""]; o43 [label=""]; p43 [label=""]; q43 [label=""]; r43 [label=""]; s43 [label=""]; t43 [label=""]; u43 [label=""]; v43 [label=""]; w43 [label=""]; x43 [label=""]; y43 [label=""]; z43 [label=""]; a44 [label=""]; b44 [label=""]; c44 [label=""]; d44 [label=""]; e44 [label=""]; f44 [label=""]; g44 [label=""]; h44 [label=""]; i44 [label=""]; j44 [label=""]; k44 [label=""]; l44 [label=""]; m44 [label=""]; n44 [label=""]; o44 [label=""]; p44 [label=""]; q44 [label=""]; r44 [label=""]; s44 [label=""]; t44 [label=""]; u44 [label=""]; v44 [label=""]; w44 [label=""]; x44 [label=""]; y44 [label=""]; z44 [label=""]; a45 [label=""]; b45 [label=""]; c45 [label=""]; d45 [label=""]; e45 [label=""]; f45 [label=""]; g45 [label=""]; h45 [label=""]; i45 [label=""]; j45 [label=""]; k45 [label=""]; l45 [label=""]; m45 [label=""]; n45 [label=""]; o45 [label=""]; p45 [label=""]; q45 [label=""]; r45 [label=""]; s45 [label=""]; t45 [label=""]; u45 [label=""]; v45 [label=""]; w45 [label=""]; x45 [label=""]; y45 [label=""]; z45 [label=""]; a46 [label=""]; b46 [label=""]; c46 [label=""]; d46 [label=""]; e46 [label=""]; f46 [label=""]; g46 [label=""]; h46 [label=""]; i46 [label=""]; j46 [label=""]; k46 [label=""]; l46 [label=""]; m46 [label=""]; n46 [label=""]; o46 [label=""]; p46 [label=""]; q46 [label=""]; r46 [label=""]; s46 [label=""]; t46 [label=""]; u46 [label=""]; v46 [label=""]; w46 [label=""]; x46 [label=""]; y46 [label=""]; z46 [label=""]; a47 [label=""]; b47 [label=""]; c47 [label=""]; d47 [label=""]; e47 [label=""]; f47 [label=""]; g47 [label=""]; h47 [label=""]; i47 [label=""]; j47 [label=""]; k47 [label=""]; l47 [label=""]; m47 [label=""]; n47 [label=""]; o47 [label=""]; p47 [label=""]; q47 [label=""]; r47 [label=""]; s47 [label=""]; t47 [label=""]; u47 [label=""]; v47 [label=""]; w47 [label=""]; x47 [label=""]; y47 [label=""]; z47 [label=""]; a48 [label=""]; b48 [label=""]; c48 [label=""]; d48 [label=""]; e48 [label=""]; f48 [label=""]; g48 [label=""]; h48 [label=""]; i48 [label=""]; j48 [label=""]; k48 [label=""]; l48 [label=""]; m48 [label=""]; n48 [label=""]; o48 [label=""]; p48 [label=""]; q48 [label=""]; r48 [label=""]; s48 [label=""]; t48 [label=""]; u48 [label=""]; v48 [label=""]; w48 [label=""]; x48 [label=""]; y48 [label=""]; z48 [label=""]; a49 [label=""]; b49 [label=""]; c49 [label=""]; d49 [label=""]; e49 [label=""]; f49 [label=""]; g49 [label=""]; h49 [label=""]; i49 [label=""]; j49 [label=""]; k49 [label=""]; l49 [label=""]; m49 [label=""]; n49 [label=""]; o49 [label=""]; p49 [label=""]; q49 [label=""]; r49 [label=""]; s49 [label=""]; t49 [label=""]; u49 [label=""]; v49 [label=""]; w49 [label=""]; x49 [label=""]; y49 [label=""]; z49 [label=""]; a50 [label=""]; b50 [label=""]; c50 [label=""]; d50 [label=""]; e50 [label=""]; f50 [label=""]; g50 [label=""]; h50 [label=""]; i50 [label=""]; j50 [label=""]; k50 [label=""]; l50 [label=""]; m50 [label=""]; n50 [label=""]; o50 [label=""]; p50 [label=""]; q50 [label=""]; r50 [label=""]; s50 [label=""]; t50 [label=""]; u50 [label=""]; v50 [label=""]; w50 [label=""]; x50 [label=""]; y50 [label=""]; z50 [label=""]; a51 [label=""]; b51 [label=""]; c51 [label=""]; d51 [label=""]; e51 [label=""]; f51 [label=""]; g51 [label=""]; h51 [label=""]; i51 [label=""]; j51 [label=""]; k51 [label=""]; l51 [label=""]; m51 [label=""]; n51 [label=""]; o51 [label=""]; p51 [label=""]; q51 [label=""]; r51 [label=""]; s51 [label=""]; t51 [label=""]; u51 [label=""]; v51 [label=""]; w51 [label=""]; x51 [label=""]; y51 [label=""]; z51 [label=""]; a52 [label=""]; b52 [label=""]; c52 [label=""]; d52 [label=""]; e52 [label=""]; f52 [label=""]; g52 [label=""]; h52 [label=""]; i52 [label=""]; j52 [label=""]; k52 [label=""]; l52 [label=""]; m52 [label=""]; n52 [label=""]; o52 [label=""]; p52 [label=""]; q52 [label=""]; r52 [label=""]; s52 [label=""]; t52 [label=""]; u52 [label=""]; v52 [label=""]; w52 [label=""]; x52 [label=""]; y52 [label=""]; z52 [label=""]; a53 [label=""]; b53 [label=""]; c53 [label=""]; d53 [label=""]; e53 [label=""]; f53 [label=""]; g53 [label=""]; h53 [label=""]; i53 [label=""]; j53 [label=""]; k53 [label=""]; l53 [label=""]; m53 [label=""]; n53 [label=""]; o53 [label=""]; p53 [label=""]; q53 [label=""]; r53 [label=""]; s53 [label=""]; t53 [label=""]; u53 [label=""]; v53 [label=""]; w53 [label=""]; x53 [label=""]; y53 [label=""]; z53 [label=""]; a54 [label=""]; b54 [label=""]; c54 [label=""]; d54 [label=""]; e54 [label=""]; f54 [label=""]; g54 [label=""]; h54 [label=""]; i54 [label=""]; j54 [label=""]; k54 [label=""]; l54 [label=""]; m54 [label=""]; n54 [label=""]; o54 [label=""]; p54 [label=""]; q54 [label=""]; r54 [label=""]; s54 [label=""]; t54 [label=""]; u54 [label=""]; v54 [label=""]; w54 [label=""]; x54 [label=""]; y54 [label=""]; z54 [label=""]; a55 [label=""]; b55 [label=""]; c55 [label=""]; d55 [label=""]; e55 [label=""]; f55 [label=""]; g55 [label=""]; h55 [label=""]; i55 [label=""]; j55 [label=""]; k55 [label=""]; l55 [label=""]; m55 [label=""]; n55 [label=""]; o55 [label=""]; p55 [label=""]; q55 [label=""]; r55 [label=""]; s55 [label=""]; t55 [label=""]; u55 [label=""]; v55 [label=""]; w55 [label=""]; x55 [label=""]; y55 [label=""]; z55 [label=""]; a56 [label=""]; b56 [label=""]; c56 [label=""]; d56 [label=""]; e56 [label=""]; f56 [label=""]; g56 [label=""]; h56 [label=""]; i56 [label=""]; j56 [label=""]; k56 [label=""]; l56 [label=""]; m56 [label=""]; n56 [label=""]; o56 [label=""]; p56 [label=""]; q56 [label=""]; r56 [label=""]; s56 [label=""]; t56 [label=""]; u56 [label=""]; v56 [label=""]; w56 [label=""]; x56 [label=""]; y56 [label=""]; z56 [label=""]; a57 [label=""]; b57 [label=""]; c57 [label=""]; d57 [label=""]; e57 [label=""]; f57 [label=""]; g57 [label=""]; h57 [label=""]; i57 [label=""]; j57 [label=""]; k57 [label=""]; l57 [label=""]; m57 [label=""]; n57 [label=""]; o57 [label=""]; p57 [label=""]; q57 [label=""]; r57 [label=""]; s57 [label=""]; t57 [label=""]; u57 [label=""]; v57 [label=""]; w57 [label=""]; x57 [label=""]; y57 [label=""]; z57 [label=""]; a58 [label=""]; b58 [label=""]; c58 [label=""]; d58 [label=""]; e58 [label=""]; f58 [label=""]; g58 [label=""]; h58 [label=""]; i58 [label=""]; j58 [label=""]; k58 [label=""]; l58 [label=""]; m58 [label=""]; n58 [label=""]; o58 [label=""]; p58 [label=""]; q58 [label=""]; r58 [label=""]; s58 [label=""]; t58 [label=""]; u58 [label=""]; v58 [label=""]; w58 [label=""]; x58 [label=""]; y58 [label=""]; z58 [label=""]; a59 [label=""]; b59 [label=""]; c59 [label=""]; d59 [label=""]; e59 [label=""]; f59 [label=""]; g59 [label=""]; h59 [label=""]; i59 [label=""]; j59 [label=""]; k59 [label=""]; l59 [label=""]; m59 [label=""]; n59 [label=""]; o59 [label=""]; p59 [label=""]; q59 [label=""]; r59 [label=""]; s59 [label=""]; t59 [label=""]; u59 [label=""]; v59 [label=""]; w59 [label=""]; x59 [label=""]; y59 [label=""]; z59 [label=""]; a60 [label=""]; b60 [label=""]; c60 [label=""]; d60 [label=""]; e60 [label=""]; f60 [label=""]; g60 [label=""]; h60 [label=""]; i60 [label=""]; j60 [label=""]; k60 [label=""]; l60 [label=""]; m60 [label=""]; n60 [label=""]; o60 [label=""]; p60 [label=""]; q60 [label=""]; r60 [label=""]; s60 [label=""]; t60 [label=""]; u60 [label=""]; v60 [label=""]; w60 [label=""]; x60 [label=""]; y60 [label=""]; z60 [label=""]; a61 [label=""]; b61 [label=""]; c61 [label=""]; d61 [label=""]; e61 [label=""]; f61 [label=""]; g61 [label=""]; h61 [label=""]; i61 [label=""]; j61 [label=""]; k61 [label=""]; l61 [label=""]; m61 [label=""]; n61 [label=""]; o61 [label=""]; p61 [label=""]; q61 [label=""]; r61 [label=""]; s61 [label=""]; t61 [label=""]; u61 [label=""]; v61 [label=""]; w61 [label=""]; x61 [label=""]; y61 [label=""]; z61 [label=""]; a62 [label=""]; b62 [label=""]; c62 [label=""]; d62 [label=""]; e62 [label=""]; f62 [label=""]; g62 [label=""]; h62 [label=""]; i62 [label=""]; j62 [label=""]; k62 [label=""]; l62 [label=""]; m62 [label=""]; n62 [label=""]; o62 [label=""]; p62 [label=""]; q62 [label=""]; r62 [label=""]; s62 [label=""]; t62 [label=""]; u62 [label=""]; v62 [label=""]; w62 [label=""]; x62 [label=""]; y62 [label=""]; z62 [label=""]; a63 [label=""]; b63 [label=""]; c63 [label=""]; d63 [label=""]; e63 [label=""]; f63 [label=""]; g63 [label=""]; h63 [label=""]; i63 [label=""]; j63 [label=""]; k63 [label=""]; l63 [label=""]; m63 [label=""]; n63 [label=""]; o63 [label=""]; p63 [label=""]; q63 [label=""]; r63 [label=""]; s63 [label=""]; t63 [label=""]; u63 [label=""]; v63 [label=""]; w63 [label=""]; x63 [label=""]; y63 [label=""]; z63 [label=""]; a64 [label=""]; b64 [label=""]; c64 [label=""]; d64 [label=""]; e64 [label=""]; f64 [label=""]; g64 [label=""]; h64 [label=""]; i64 [label=""]; j64 [label=""]; k64 [label=""]; l64 [label=""]; m64 [label=""]; n64 [label=""]; o64 [label=""]; p64 [label=""]; q64 [label=""]; r64 [label=""]; s64 [label=""]; t64 [label=""]; u64 [label=""]; v64 [label=""]; w64 [label=""]; x64 [label=""]; y64 [label=""]; z64 [label=""]; a65 [label=""]; b65 [label=""]; c65 [label=""]; d65 [label=""]; e65 [label=""]; f65 [label=""]; g65 [label=""]; h65 [label=""]; i65 [label=""]; j65 [label=""]; k65 [label=""]; l65 [label=""]; m65 [label=""]; n65 [label=""]; o65 [label=""]; p65 [label=""]; q65 [label=""]; r65 [label=""]; s65 [label=""]; t65 [label=""]; u65 [label=""]; v65 [label=""]; w65 [label=""]; x65 [label=""]; y65 [label=""]; z65 [label=""]; a66 [label=""]; b66 [label=""]; c66 [label=""]; d66 [label=""]; e66 [label=""]; f66 [label=""]; g66 [label=""]; h66 [label=""]; i66 [label=""]; j66 [label=""]; k66 [label=""]; l66 [label=""]; m66 [label=""]; n66 [label=""]; o66 [label=""]; p66 [label=""]; q66 [label=""]; r66 [label=""]; s66 [label=""]; t66 [label=""]; u66 [label=""]; v66 [label=""]; w66 [label=""]; x66 [label=""]; y66 [label=""]; z66 [label=""]; a67 [label=""]; b67 [label=""]; c67 [label=""]; d67 [label=""]; e67 [label=""]; f67 [label=""]; g67 [label=""]; h67 [label=""]; i67 [label=""]; j67 [label=""]; k67 [label=""]; l67 [label=""]; m67 [label=""]; n67 [label=""]; o67 [label=""]; p67 [label=""]; q67 [label=""]; r67 [label=""]; s67 [label=""]; t67 [label=""]; u67 [label=""]; v67 [label=""]; w67 [label=""]; x67 [label=""]; y67 [label=""]; z67 [label=""]; a68 [label=""]; b68 [label=""]; c68 [label=""]; d68 [label=""]; e68 [label=""]; f68 [label=""]; g68 [label=""]; h68 [label=""]; i68 [label=""]; j68 [label=""]; k68 [label=""]; l68 [label=""]; m68 [label=""]; n68 [label=""]; o68 [label=""]; p68 [label=""]; q68 [label=""]; r68 [label=""]; s68 [label=""]; t68 [label=""]; u68 [label=""]; v68 [label=""]; w68 [label=""]; x68 [label=""]; y68 [label=""]; z68 [label=""]; a69 [label=""]; b69 [label=""]; c69 [label=""]; d69 [label=""]; e69 [label=""]; f69 [label=""]; g69 [label=""]; h69 [label=""]; i69 [label=""]; j69 [label=""]; k69 [label=""]; l69 [label=""]; m69 [label=""]; n69 [label=""]; o69 [label=""]; p69 [label=""]; q69 [label=""]; r69 [label=""]; s69 [label=""]; t69 [label=""]; u69 [label=""]; v69 [label=""]; w69 [label=""]; x69 [label=""]; y69 [label=""]; z69 [label=""]; a70 [label=""]; b70 [label=""]; c70 [label=""]; d70 [label=""]; e70 [label=""]; f70 [label=""]; g70 [label=""]; h70 [label=""]; i70 [label=""]; j70 [label=""]; k70 [label=""]; l70 [label=""]; m70 [label=""]; n70 [label=""]; o70 [label=""]; p70 [label=""]; q70 [label=""]; r70 [label=""]; s70 [label=""]; t70 [label=""]; u70 [label=""]; v70 [label=""]; w70 [label=""]; x70 [label=""]; y70 [label=""]; z70 [label=""]; a71 [label=""]; b71 [label=""]; c71 [label=""]; d71 [label=""]; e71 [label=""]; f71 [label=""]; g71 [label=""]; h71 [label=""]; i71 [label=""]; j71 [label=""]; k71 [label=""]; l71 [label=""]; m71 [label=""]; n71 [label=""]; o71 [label=""]; p71 [label=""]; q71 [label=""]; r71 [label=""]; s71 [label=""]; t71 [label=""]; u71 [label=""]; v71 [label=""]; w71 [label=""]; x71 [label=""]; y71 [label=""]; z71 [label=""]; a72 [label=""]; b72 [label=""]; c72 [label=""]; d72 [label=""]; e72 [label=""]; f72 [label=""]; g72 [label=""]; h72 [label=""]; i72 [label=""]; j72 [label=""]; k72 [label=""]; l72 [label=""]; m72 [label=""]; n72 [label=""]; o72 [label=""]; p72 [label=""]; q72 [label=""]; r72 [label=""]; s72 [label=""]; t72 [label=""]; u72 [label=""]; v72 [label=""]; w72 [label=""]; x72 [label=""]; y72 [label=""]; z72 [label=""]; a73 [label=""]; b73 [label=""]; c73 [label=""]; d73 [label=""]; e73 [label=""]; f73 [label=""]; g73 [label=""]; h73 [label=""]; i73 [label=""]; j73 [label=""]; k73 [label=""]; l73 [label=""]; m73 [label=""]; n73 [label=""]; o73 [label=""]; p73 [label=""]; q73 [label=""]; r73 [label=""]; s73 [label=""]; t73 [label=""]; u73 [label=""]; v73 [label=""]; w73 [label=""]; x73 [label=""]; y73 [label=""]; z73 [label=""]; a74 [label=""]; b74 [label=""]; c74 [label=""]; d74 [label=""]; e74 [label=""]; f74 [label=""]; g74 [label=""]; h74 [label=""]; i74 [label=""]; j74 [label=""]; k74 [label=""]; l74 [label=""]; m74 [label=""]; n74 [label=""]; o74 [label=""]; p74 [label=""]; q74 [label=""]; r74 [label=""]; s74 [label=""]; t74 [label=""]; u74 [label=""]; v74 [label=""]; w74 [label=""]; x74 [label=""]; y74 [label=""]; z74 [label=""]; a75 [label=""]; b75 [label=""]; c75 [label=""]; d75 [label=""]; e75 [label=""]; f75 [label=""]; g75 [label=""]; h75 [label=""]; i75 [label=""]; j75 [label=""]; k75 [label=""]; l75 [label=""]; m75 [label=""]; n75 [label=""]; o75 [label=""]; p75 [label=""]; q75 [label=""]; r75 [label=""]; s75 [label=""]; t75 [label=""]; u75 [label=""]; v75 [label=""]; w75 [label=""]; x75 [label=""]; y75 [label=""]; z75 [label=""]; a76 [label=""]; b76 [label=""]; c76 [label=""]; d76 [label=""]; e76 [label=""]; f76 [label=""]; g76 [label=""]; h76 [label=""]; i76 [label=""]; j76 [label=""]; k76 [label=""]; l76 [label=""]; m76 [label=""]; n76 [label=""]; o76 [label=""]; p76 [label=""]; q76 [label=""]; r76 [label=""]; s76 [label=""]; t76 [label=""]; u76 [label=""]; v76 [label=""]; w76 [label=""]; x76 [label=""]; y76 [label=""]; z76 [label=""]; a77 [label=""]; b77 [label=""]; c77 [label=""]; d77 [label=""]; e77 [label=""]; f77 [label=""]; g77 [label=""]; h77 [label=""]; i77 [label=""]; j77 [label=""]; k77 [label=""]; l77 [label=""]; m77 [label=""]; n77 [label=""]; o77 [label=""]; p77 [label=""]; q77 [label=""]; r77 [label=""]; s77 [label=""]; t77 [label=""]; u77 [label=""]; v77 [label=""]; w77 [label=""]; x77 [label=""]; y77 [label=""]; z77 [label=""]; a78 [label=""]; b78 [label=""]; c78 [label=""]; d78 [label=""]; e78 [label=""]; f78 [label=""]; g78 [label=""]; h78 [label=""]; i78 [label=""]; j78 [label=""]; k78 [label=""]; l78 [label=""]; m78 [label=""]; n78 [label=""]; o78 [label=""]; p78 [label=""]; q78 [label=""]; r78 [label=""]; s78 [label=""]; t78 [label=""]; u78 [label=""]; v78 [label=""]; w78 [label=""]; x78 [label=""]; y78 [label=""]; z78 [label=""]; a79 [label=""]; b79 [label=""]; c79 [label=""]; d79 [label=""]; e79 [label=""]; f79 [label=""]; g79 [label=""]; h79 [label=""]; i79 [label=""]; j79 [label=""]; k79 [label=""]; l79 [label=""]; m79 [label=""]; n79 [label=""]; o79 [label=""]; p79 [label=""]; q79 [label=""]; r79 [label=""]; s79 [label=""]; t79 [label=""]; u79 [label=""]; v79 [label=""]; w79 [label=""]; x79 [label=""]; y79 [label=""]; z79 [label=""]; a80 [label=""]; b80 [label=""]; c80 [label=""]; d80 [label=""]; e80 [label=""]; f80 [label=""]; g80 [label=""]; h80 [label=""]; i80 [label=""]; j80 [label=""]; k80 [label=""]; l80 [label=""]; m80 [label=""]; n80 [label=""]; o80 [label=""]; p80 [label=""]; q80 [label=""]; r80 [label=""]; s80 [label=""]; t80 [label=""]; u80 [label=""]; v80 [label=""]; w80 [label=""]; x80 [label=""]; y80 [label=""]; z80 [label=""]; a81 [label=""]; b81 [label=""]; c81 [label=""]; d81 [label=""]; e81 [label=""]; f81 [label=""]; g81 [label=""]; h81 [label=""]; i81 [label=""]; j81 [label=""]; k81 [label=""]; l81 [label=""]; m81 [label=""]; n81 [label=""]; o81 [label=""]; p81 [label=""]; q81 [label=""]; r81 [label=""]; s81 [label=""]; t81 [label=""]; u81 [label=""]; v81 [label=""]; w81 [label=""]; x81 [label=""]; y81 [label=""]; z81 [label=""]; a82 [label=""]; b82 [label=""]; c82 [label=""]; d82 [label=""]; e82 [label=""]; f82 [label=""]; g82 [label=""]; h82 [label=""]; i82 [label=""]; j82 [label=""]; k82 [label=""]; l82 [label=""]; m82 [label=""]; n82 [label=""]; o82 [label=""]; p82 [label=""]; q82 [label=""]; r82 [label=""]; s82 [label=""]; t82 [label=""]; u82 [label=""]; v82 [label=""]; w82 [label=""]; x82 [label=""]; y82 [label=""]; z82 [label=""]; a83 [label=""]; b83 [label=""]; c83 [label=""]; d83 [label=""]; e83 [label=""]; f83 [label=""]; g83 [label=""]; h83 [label=""]; i83 [label=""]; j83 [label=""]; k83 [label=""]; l83 [label=""]; m83 [label=""]; n83 [label=""]; o83 [label=""]; p83 [label=""]; q83 [label=""]; r83 [label=""]; s83 [label=""]; t83 [label=""]; u83 [label=""]; v83 [label=""]; w83 [label=""]; x83 [label=""]; y83 [label=""]; z83 [label=""]; a84 [label=""]; b84 [label=""]; c84 [label=""]; d84 [label=""]; e84 [label=""]; f84 [label=""]; g84 [label=""]; h84 [label=""]; i84 [label=""]; j84 [label=""]; k84 [label=""]; l84 [label=""]; m84 [label=""]; n84 [label=""]; o84 [label=""]; p84 [label=""]; q84 [label=""]; r84 [label=""]; s84 [label=""]; t84 [label=""]; u84 [label=""]; v84 [label=""]; w84 [label=""]; x84 [label=""]; y84 [label=""]; z84 [label=""]; a85 [label=""]; b85 [label=""]; c85 [label=""]; d85 [label=""]; e85 [label=""]; f85 [label=""]; g85 [label=""]; h85 [label=""]; i85 [label=""]; j85 [label=""]; k85 [label=""]; l85 [label=""]; m85 [label=""]; n85 [label=""]; o85 [label=""]; p85 [label=""]; q85 [label=""]; r85 [label=""]; s85 [label=""]; t85 [label=""]; u85 [label=""]; v85 [label=""]; w85 [label=""]; x85 [label=""]; y85 [label=""]; z85 [label=""]; a86 [label=""]; b86 [label=""]; c86 [label=""]; d86 [label=""]; e86 [label=""]; f86 [label=""]; g86 [label=""]; h86 [label=""]; i86 [label=""]; j86 [label=""]; k86 [label=""]; l86 [label=""]; m86 [label=""]; n86 [label=""]; o86 [label=""]; p86 [label=""]; q86 [label=""]; r86 [label=""]; s86 [label=""]; t86 [label=""]; u86 [label=""]; v86 [label=""]; w86 [label=""]; x86 [label=""]; y86 [label=""]; z86 [label=""]; a87 [label=""]; b87 [label=""]; c87 [label=""]; d87 [label=""]; e87 [label=""]; f87 [label=""]; g87 [label=""]; h87 [label=""]; i87 [label=""]; j87 [label=""]; k87 [label=""]; l87 [label=""]; m87 [label=""]; n87 [label=""]; o87 [label=""]; p87 [label=""]; q87 [label=""]; r87 [label=""]; s87 [label=""]; t87 [label=""]; u87 [label=""]; v87 [label=""]; w87 [label=""]; x87 [label=""]; y87 [label=""]; z87 [label=""]; a88 [label=""]; b88 [label=""]; c88 [label=""]; d88 [label=""]; e88 [label=""]; f88 [label=""]; g88 [label=""]; h88 [label=""]; i88 [label=""]; j88 [label=""]; k88 [label=""]; l88 [label=""]; m88 [label=""]; n88 [label=""]; o88 [label=""]; p88 [label=""]; q88 [label=""]; r88 [label=""]; s88 [label=""]; t88 [label=""]; u88 [label=""]; v88 [label=""]; w88 [label=""]; x88 [label=""]; y88 [label=""]; z88 [label=""]; a89 [label=""]; b89 [label=""]; c89 [label=""]; d89 [label=""]; e89 [label=""]; f89 [label=""]; g89 [label=""]; h89 [label=""]; i89 [label=""]; j89 [label=""]; k89 [label=""]; l89 [label=""]; m89 [label=""]; n89 [label=""]; o89 [label=""]; p89 [label=""]; q89 [label=""]; r89 [label=""]; s89 [label=""]; t89 [label=""]; u89 [label=""]; v89 [label=""]; w89 [label=""]; x89 [label=""]; y89 [label=""]; z89 [label=""]; a90 [label=""]; b90 [label=""]; c90 [label=""]; d90 [label=""]; e90 [label=""]; f90 [label=""]; g90 [label=""]; h90 [label=""]; i90 [label=""]; j90 [label=""]; k90 [label=""]; l90 [label=""]; m90 [label=""]; n90 [label=""]; o90 [label=""]; p90 [label=""]; q90 [label=""]; r90 [label=""]; s90 [label=""]; t90 [label=""]; u90 [label=""]; v90 [label=""]; w90 [label=""]; x90 [label=""]; y90 [label=""]; z90 [label=""]; a91 [label=""]; b91 [label=""]; c91 [label=""]; d91 [label=""]; e91 [label=""]; f91 [label=""]; g91 [label=""]; h91 [label=""]; i91 [label=""]; j91 [label=""]; k91 [label=""]; l91 [label=""]; m91 [label=""]; n91 [label=""]; o91 [label=""]; p91 [label=""]; q91 [label=""]; r91 [label=""]; s91 [label=""]; t91 [label=""]; u91 [label=""]; v91 [label=""]; w91 [label=""]; x91 [label=""]; y91 [label=""]; z91 [label=""]; a92 [label=""]; b92 [label=""]; c92 [label=""]; d92 [label=""]; e92 [label=""]; f92 [label=""]; g92 [label=""]; h92 [label=""]; i92 [label=""]; j92 [label=""]; k92 [label=""]; l92 [label=""]; m92 [label=""]; n92 [label=""]; o92 [label=""]; p92 [label=""]; q92 [label=""]; r92 [label=""]; s92 [label=""]; t92 [label=""]; u92 [label=""]; v92 [label=""]; w92 [label=""]; x92 [label=""]; y92 [label=""]; z92 [label=""]; a93 [label=""]; b93 [label=""]; c93 [label=""]; d93 [label=""]; e93 [label=""]; f93 [label=""]; g93 [label=""]; h93 [label=""]; i93 [label=""]; j93 [label=""]; k93 [label=""]; l93 [label=""]; m93 [label=""]; n93 [label=""]; o93 [label=""]; p93 [label=""]; q93 [label=""]; r93 [label=""]; s93 [label=""]; t93 [label=""]; u93 [label=""]; v93 [label=""]; w93 [label=""]; x93 [label=""]; y93 [label=""]; z93 [label=""]; a94 [label=""]; b94 [label=""]; c94 [label=""]; d94 [label=""]; e94 [label=""]; f94 [label=""]; g94 [label=""]; h94 [label=""]; i94 [label=""]; j94 [label=""]; k94 [label=""]; l94 [label=""]; m94 [label=""]; n94 [label=""]; o94 [label=""]; p94 [label=""]; q94 [label=""]; r94 [label=""]; s94 [label=""]; t94 [label=""]; u94 [label=""]; v94 [label=""]; w94 [label=""]; x94 [label=""]; y94 [label=""]; z94 [label=""]; a95 [label=""]; b95 [label=""]; c95 [label=""]; d95 [label=""]; e95 [label=""]; f95 [label=""]; g95 [label=""]; h95 [label=""]; i95 [label=""]; j95 [label=""]; k95 [label=""]; l95 [label=""]; m95 [label=""]; n95 [label=""]; o95 [label=""]; p95 [label=""]; q95 [label=""]; r95 [label=""]; s95 [label=""]; t95 [label=""]; u95 [label=""]; v95 [label=""]; w95 [label=""]; x95 [label=""]; y95 [label=""]; z95 [label=""]; a96 [label=""]; b96 [label=""]; c96 [label=""]; d96 [label=""]; e96 [label=""]; f96 [label=""]; g96 [label=""]; h96 [label=""]; i96 [label=""]; j96 [label=""]; k96 [label=""]; l96 [label=""]; m96 [label=""]; n96 [label=""]; o96 [label=""]; p96 [label=""]; q96 [label=""]; r96 [label=""]; s96 [label=""]; t96 [label=""]; u96 [label=""]; v96 [label=""]; w96 [label=""]; x96 [label=""]; y96 [label=""]; z96 [label=""]; a97 [label=""]; b97 [label=""]; c97 [label=""]; d97 [label=""]; e97 [label=""]; f97 [label=""]; g97 [label=""]; h97 [label=""]; i97 [label=""]; j97 [label=""]; k97 [label=""]; l97 [label=""]; m97 [label=""]; n97 [label=""]; o97 [label=""]; p97 [label=""]; q97 [label=""]; r97 [label=""]; s97 [label=""]; t97 [label=""]; u97 [label=""]; v97 [label=""]; w97 [label=""]; x97 [label=""]; y97 [label=""]; z97 [label=""]; a98 [label=""]; b98 [label=""]; c98 [label=""]; d98 [label=""]; e98 [label=""]; f98 [label=""]; g98 [label=""]; h98 [label=""]; i98 [label=""]; j98 [label=""]; k98 [label=""]; l98 [label=""]; m98 [label=""]; n98 [label=""]; o98 [label=""]; p98 [label=""]; q98 [label=""]; r98 [label=""]; s98 [label=""]; t98 [label=""]; u98 [label=""]; v98 [label=""]; w98 [label=""]; x98 [label=""]; y98 [label=""]; z98 [label=""]; a99 [label=""]; b99 [label=""]; c99 [label=""]; d99 [label=""]; e99 [label=""]; f99 [label=""]; g99 [label=""]; h99 [label=""]; i99 [label=""]; j99 [label=""]; k99 [label=""]; l99 [label=""]; m99 [label=""]; n99 [label=""]; o99 [label=""]; p99 [label=""]; q99 [label=""]; r99 [label=""]; s99 [label=""]; t99 [label=""]; u99 [label=""]; v99 [label=""]; w99 [label=""]; x99 [label=""]; y99 [label=""]; z99 [label=""]; a100 [label=""]; b100 [label=""]; c100 [label=""]; d100 [label=""]; e100 [label=""]; f100 [label=""]; g100 [label=""]; h100 [label=""]; i100 [label=""]; j100 [label=""]; k100 [label=""]; l100 [label=""]; m100 [label=""]; n100 [label=""]; o100 [label=""]; p100 [label=""]; q100 [label=""]; r100 [label=""]; s100 [label=""]; t100 [label=""]; u100 [label=""]; v100 [label=""]; w100 [label=""]; x100 [label=""]; y100 [label=""]; z100 [label=""]; a101 [label=""]; b101 [label=""]; c101 [label=""]; d101 [label=""]; e101 [label=""]; f101 [label=""]; g101 [label=""]; h101 [label=""]; i101 [label=""]; j101 [label=""]; k101 [label=""]; l101 [label=""]; m101 [label=""]; n101 [label=""]; o101 [label=""]; p101 [label=""]; q101 [label=""]; r101 [label=""]; s101 [label=""]; t101 [label=""]; u101 [label=""]; v101 [label=""]; w101 [label=""]; x101 [label=""]; y101 [label=""]; z101 [label=""]; a102 [label=""]; b102 [label=""]; c102 [label=""]; d102 [label=""]; e102 [label=""]; f102 [label=""]; g102 [label=""]; h102 [label=""]; i102 [label=""]; j102 [label=""]; k102 [label=""]; l102 [label=""]; m102 [label=""]; n102 [label=""]; o102 [label=""]; p102 [label=""]; q102 [label=""]; r102 [label=""]; s102 [label=""]; t102 [label=""]; u102 [label=""]; v102 [label=""]; w102 [label=""]; x102 [label=""]; y102 [label=""]; z102 [label=""]; a103 [label=""]; b103 [label=""]; c103 [label=""]; d103 [label=""]; e103 [label=""]; f103 [label=""]; g103 [label=""]; h103 [label=""]; i103 [label=""]; j103 [label=""]; k103 [label=""]; l103 [label=""]; m103 [label=""]; n103 [label=""]; o103 [label=""]; p103 [label=""]; q103 [label=""]; r103 [label=""]; s103 [label=""]; t103 [label=""]; u103 [label=""]; v103 [label=""]; w103 [label=""]; x103 [label=""]; y103 [label=""]; z103 [label=""]; a104 [label=""]; b104 [label=""]; c104 [label=""]; d104 [label=""]; e104 [label=""]; f104 [label=""]; g104 [label=""]; h104 [label=""]; i104 [label=""]; j104 [label=""]; k104 [label=""]; l104 [label=""]; m104 [label=""]; n104 [label=""]; o104 [label=""]; p104 [label=""]; q104 [label=""]; r104 [label=""]; s104 [label=""]; t104 [label=""]; u104 [label=""]; v104 [label=""]; w104 [label=""]; x104 [label=""]; y104 [label=""]; z104 [label=""]; a105 [label=""]; b105 [label=""]; c105 [label=""]; d105 [label=""]; e105 [label=""]; f105 [label=""]; g105 [label=""]; h105 [label=""]; i105 [label=""]; j105 [label=""]; k105 [label=""]; l105 [label=""]; m105 [label=""]; n105 [label=""]; o105 [label=""]; p105 [label=""]; q105 [label=""]; r105 [label=""]; s105 [label=""]; t105 [label=""]; u105 [label=""]; v105 [label=""]; w105 [label=""]; x105 [label=""]; y105 [label=""]; z105 [label=""]; a106 [label=""]; b106 [label=""]; c106 [label=""]; d106 [label=""]; e106 [label=""]; f106 [label=""]; g106 [label=""]; h106 [label=""]; i106 [label=""]; j106 [label=""]; k106 [label=""]; l106 [label=""]; m106 [label=""]; n106 [label=""]; o106 [label=""]; p106 [label=""]; q106 [label=""]; r106 [label=""]; s106 [label=""]; t106 [label=""]; u106 [label=""]; v106 [label=""]; w106 [label=""]; x106 [label=""]; y106 [label=""]; z106 [label=""]; a107 [label=""]; b107 [label=""]; c107 [label=""]; d107 [label=""]; e107 [label=""]; f107 [label=""]; g107 [label=""]; h107 [label=""]; i107 [label=""]; j107 [label=""]; k107 [label=""]; l107 [label=""]; m107 [label=""]; n107 [label=""]; o107 [label=""]; p107 [label=""]; q107 [label=""]; r107 [label=""]; s107 [label=""]; t107 [label=""]; u107 [label=""]; v107 [label=""]; w107 [label=""]; x107 [label=""]; y107 [label=""]; z107 [label=""]; a108 [label=""]; b108 [label=""]; c108 [label=""]; d108 [label=""]; e108 [label=""]; f108 [label=""]; g108 [label=""]; h108 [label=""]; i108 [label=""]; j108 [label=""]; k108 [label=""]; l108 [label=""]; m108 [label=""]; n108 [label=""]; o108 [label=""]; p108 [label=""]; q108 [label=""]; r108 [label=""]; s108 [label=""]; t108 [label=""]; u108 [label=""]; v108 [label=""]; w108 [label=""]; x108 [label=""]; y108 [label=""]; z108 [label=""]; a109 [label=""]; b109 [label=""]; c109 [label=""]; d109 [label=""]; e109 [label=""]; f109 [label=""]; g109 [label=""]; h109 [label=""]; i109 [label=""]; j109 [label=""]; k109 [label=""]; l109 [label=""]; m109 [label=""]; n109 [label=""]; o109 [label=""]; p109 [label=""]; q109 [label=""]; r109 [label=""]; s109 [label=""]; t109 [label=""]; u109 [label=""]; v109 [label=""]; w109 [label=""]; x109 [label=""]; y109 [label=""]; z109 [label=""]; a110 [label=""]; b110 [label=""]; c110 [label=""]; d110 [label=""]; e110 [label=""]; f110 [label=""]; g110 [label=""]; h110 [label=""]; i110 [label=""]; j110 [label=""]; k110 [label=""]; l110 [label=""]; m110 [label=""]; n110 [label=""]; o110 [label=""]; p110 [label=""]; q110 [label=""]; r110 [label=""]; s110 [label=""]; t110 [label=""]; u110 [label=""]; v110 [label=""]; w110 [label=""]; x110 [label=""]; y110 [label=""]; z110 [label=""]; a111 [label=""]; b111 [label=""]; c111 [label=""]; d111 [label=""]; e111 [label=""]; f111 [label=""]; g111 [label=""]; h111 [label=""]; i111 [label=""]; j111 [label=""]; k111 [label=""]; l111 [label=""]; m111 [label=""]; n111 [label=""]; o111 [label=""]; p111 [label=""]; q111 [label=""]; r111 [label=""]; s111 [label=""]; t111 [label=""]; u111 [label=""]; v111 [label=""]; w111 [label=""]; x111 [label=""]; y111 [label=""]; z111 [label=""]; a112 [label=""]; b112 [label=""]; c112 [label=""]; d112 [label=""]; e112 [label=""]; f112 [label=""]; g112 [label=""]; h112 [label=""]; i112 [label=""]; j112 [label=""]; k112 [label=""]; l112 [label=""]; m112 [label=""]; n112 [label=""]; o112 [label=""]; p112 [label=""]; q112 [label=""]; r112 [label=""]; s112 [label=""]; t112 [label=""]; u112 [label=""]; v112 [label=""]; w112 [label=""]; x112 [label=""]; y112 [label=""]; z112 [label=""]; a113 [label=""]; b113 [label=""]; c113 [label=""]; d113 [label=""]; e113 [label=""]; f113 [label=""]; g113 [label=""]; h113 [label=""]; i113 [label=""]; j113 [label=""]; k113 [label=""]; l113 [label=""]; m113 [label=""]; n113 [label=""]; o113 [label=""]; p113 [label=""]; q113 [label=""]; r113 [label=""]; s113 [label=""]; t113 [label=""]; u113 [label=""]; v113 [label=""]; w113 [label=""]; x113 [label=""]; y113 [label=""]; z113 [label=""]; a114 [label=""]; b114 [label=""]; c114 [label=""]; d114 [label=""]; e114 [label=""]; f114 [label=""]; g114 [label=""]; h114 [label=""]; i114 [label=""]; j114 [label=""]; k114 [label=""]; l114 [label=""]; m114 [label=""]; n114 [label=""]; o114 [label=""]; p114 [label=""]; q114 [label=""]; r114 [label=""]; s114 [label=""]; t114 [label=""]; u114 [label=""]; v114 [label=""]; w114 [label=""]; x114 [label=""]; y114 [label=""]; z114 [label=""]; a115 [label=""]; b115 [label=""]; c115 [label=""]; d115 [label=""]; e115 [label=""]; f115 [label=""]; g115 [label=""]; h115 [label=""]; i115 [label=""]; j115 [label=""]; k115 [label=""]; l115 [label=""]; m115 [label=""]; n115 [label=""]; o115 [label=""]; p115 [label=""]; q115 [label=""]; r115 [label=""]; s115 [label=""]; t115 [label=""]; u115 [label=""]; v115 [label=""]; w115 [label=""]; x115 [label=""]; y115 [label=""]; z115 [label=""]; a116 [label=""]; b116 [label=""]; c116 [label=""]; d116 [label=""]; e116 [label=""]; f116 [label=""]; g116 [label=""]; h116 [label=""]; i116 [label=""]; j116 [label=""]; k116 [label=""]; l116 [label=""]; m116 [label=""]; n116 [label=""]; o116 [label=""]; p116 [label=""]; q116 [label=""]; r116 [label=""]; s116 [label=""]; t116 [label=""]; u116 [label=""]; v116 [label=""]; w116 [label=""]; x116 [label=""]; y116 [label=""]; z116 [label=""]; a117 [label=""]; b117 [label=""]; c117 [label=""]; d117 [label=""]; e117 [label=""]; f117 [label=""]; g117 [label=""]; h117 [label=""]; i117 [label=""]; j117 [label=""]; k117 [label=""]; l117 [label=""]; m117 [label=""]; n117 [label=""]; o117 [label=""]; p117 [label=""]; q117 [label=""]; r117 [label=""]; s117 [label=""]; t117 [label=""]; u117 [label=""]; v117 [label=""]; w117 [label=""]; x117 [label=""]; y117 [label=""]; z117 [label=""]; a118 [label=""]; b118 [label=""]; c118 [label=""]; d118 [label=""]; e118 [label=""]; f118 [label=""]; g118 [label=""]; h118 [label=""]; i118 [label=""]; j118 [label=""]; k118 [label=""]; l118 [label=""]; m118 [label=""]; n118 [label=""]; o118 [label=""]; p118 [label=""]; q118 [label=""]; r118 [label=""]; s118 [label=""]; t118 [label=""]; u118 [label=""]; v118 [label=""]; w118 [label=""]; x118 [label=""]; y118 [label=""]; z118 [label=""]; a119 [label=""]; b119 [label=""]; c119 [label=""]; d119 [label=""]; e119 [label=""]; f119 [label=""]; g119 [label=""]; h119 [label=""]; i119 [label=""]; j119 [label=""]; k119 [label=""]; l119 [label=""]; m119 [label=""]; n119 [label=""]; o119 [label=""]; p119 [label=""]; q119 [label=""]; r119 [label=""]; s119 [label=""]; t119 [label=""]; u119 [label=""]; v119 [label=""]; w119 [label=""]; x119 [label=""]; y119 [label=""]; z119 [label=""]; a120 [label=""]; b120 [label=""]; c120 [label=""]; d120 [label=""]; e120 [label=""]; f120 [label=""]; g120 [label=""]; h120 [label=""]; i120 [label=""]; j120 [label=""]; k120 [label=""]; l120 [label=""]; m120 [label=""]; n120 [label=""]; o120 [label=""]; p120 [label=""]; q120 [label=""]; r120 [label=""]; s120 [label=""]; t120 [label=""]; u120 [label=""]; v120 [label=""]; w120 [label=""]; x120 [label=""]; y120 [label=""]; z120 [label=""]; a121 [label=""]; b121 [label=""]; c121 [label=""]; d121 [label=""]; e121 [label=""]; f121 [label=""]; g121 [label=""]; h121 [label=""]; i121 [label=""]; j121 [label=""]; k121 [label=""]; l121 [label=""]; m121 [label=""]; n121 [label=""]; o121 [label=""]; p121 [label=""]; q121 [label=""]; r121 [label=""]; s121 [label=""]; t121 [label=""]; u121 [label=""]; v121 [label=""]; w121 [label=""]; x121 [label=""]; y121 [label=""]; z121 [label=""]; a122 [label=""]; b122 [label=""]; c122 [label=""]; d122 [label=""]; e122 [label=""]; f122 [label=""]; g122 [label=""]; h122 [label=""]; i122 [label=""]; j122 [label=""]; k122 [label=""]; l122 [label=""]; m122 [label=""]; n122 [label=""]; o122 [label=""]; p122 [label=""]; q122 [label=""]; r122 [label=""]; s122 [label=""]; t122 [label=""]; u122 [label=""]; v122 [label=""]; w122 [label=""]; x122 [label=""]; y122 [label=""]; z122 [label=""]; a123 [label=""]; b123 [label=""]; c123 [label=""]; d123 [label=""]; e123 [label=""]; f123 [label=""]; g123 [label=""]; h123 [label=""]; i123 [label=""]; j123 [label=""]; k123 [label=""]; l123 [label=""]; m123 [label=""]; n123 [label=""]; o123 [label=""]; p123 [label=""]; q123 [label=""]; r123 [label=""]; s123 [label=""]; t123 [label=""]; u123 [label=""]; v123 [label=""]; w123 [label=""]; x123 [label=""]; y123 [label=""]; z123 [label=""]; a124 [label=""]; b124 [label=""]; c124 [label=""]; d124 [label=""]; e124 [label=""]; f124 [label=""]; g124 [label=""]; h124 [label=""]; i124 [label=""]; j124 [label=""]; k124 [label=""]; l124 [label=""]; m124 [label=""]; n124 [label=""]; o124 [label=""]; p124 [label=""]; q124 [label=""]; r124 [label=""]; s124 [label=""]; t124 [label=""]; u124 [label=""]; v124 [label=""]; w124 [label=""]; x124 [label=""]; y124 [label=""]; z124 [label=""]; a125 [label=""]; b125 [label=""]; c125 [label=""]; d125 [label=""]; e125 [label=""]; f125 [label=""]; g125 [label=""]; h125 [label=""]; i125 [label=""]; j125 [label=""]; k125 [label=""]; l125 [label=""]; m125 [label=""]; n125 [label=""]; o125 [label=""]; p125 [label=""]; q125 [label=""]; r125 [label=""]; s125 [label=""]; t125 [label=""]; u125 [label=""]; v125 [label=""]; w125 [label=""]; x125 [label=""]; y125 [label=""]; z125 [label=""]; a126 [label=""]; b126 [label=""]; c126 [label=""]; d126 [label=""]; e126 [label=""]; f126 [label=""]; g126 [label=""]; h126 [label=""]; i126 [label=""]; j126 [label=""]; k126 [label=""]; l126 [label=""]; m126 [label=""]; n126 [label=""]; o126 [label=""]; p126 [label=""]; q126 [label=""]; r126 [label=""]; s126 [label=""]; t126 [label=""]; u126 [label=""]; v126 [label=""]; w126 [label=""]; x126 [label=""]; y126 [label=""]; z126 [label=""]; a127 [label=""]; b127 [label=""]; c127 [label=""]; d127 [label=""]; e127 [label=""]; f127 [label=""]; g127 [label=""]; h127 [label=""]; i127 [label=""]; j127 [label=""]; k127 [label=""]; l127 [label=""]; m127 [label=""]; n127 [label=""]; o127 [label=""]; p127 [label=""]; q127 [label=""]; r127 [label=""]; s127 [label=""]; t127 [label=""]; u127 [label=""]; v127 [label=""]; w127 [label=""]; x127 [label=""]; y127 [label=""]; z127 [label=""]; a128 [label=""]; b128 [label=""]; c128 [label=""]; d128 [label=""]; e128 [label=""]; f128 [label=""]; g128 [label=""]; h128 [label=""]; i128 [label=""]; j128 [label=""]; k128 [label=""]; l128 [label=""]; m128 [label=""]; n128 [label=""]; o128 [label=""]; p128 [label=""]; q128 [label=""]; r128 [label=""]; s128 [label=""]; t128 [label=""]; u128 [label=""]; v128 [label=""]; w128 [label=""]; x128 [label=""]; y128 [label=""]; z128 [label=""]; a129 [label=""]; b129 [label=""]; c129 [label=""]; d129 [label=""]; e129 [label=""]; f129 [label=""]; g129 [label=""]; h129 [label=""]; i129 [label=""]; j129 [label=""]; k129 [label=""]; l129 [label=""]; m129 [label=""]; n129 [label=""]; o129 [label=""]; p129 [label=""]; q129 [label=""]; r129 [label=""]; s129 [label=""]; t129 [label=""]; u129 [label=""]; v129 [label=""]; w129 [label=""]; x129 [label=""]; y129 [label=""]; z129 [label=""]; a130 [label=""]; b130 [label=""]; c130 [label=""]; d130 [label=""]; e130 [label=""]; f130 [label=""]; g130 [label=""]; h130 [label=""]; i130 [label=""]; j130 [label=""]; k130 [label=""]; l130 [label=""]; m130 [label=""]; n130 [label=""]; o130 [label=""]; p130 [label=""]; q130 [label=""]; r130 [label=""]; s130 [label=""]; t130 [label=""]; u130 [label=""]; v130 [label=""]; w130 [label=""]; x130 [label=""]; y130 [label=""]; z130 [label=""]; a131 [label=""]; b131 [label=""]; c131 [label=""]; d131 [label=""]; e131 [label=""]; f131 [label=""]; g131 [label=""]; h131 [label=""]; i131 [label=""]; j131 [label=""]; k131 [label=""]; l131 [label=""]; m131 [label=""]; n131 [label=""]; o131 [label=""]; p131 [label=""]; q131 [label=""]; r131 [label=""]; s131 [label=""]; t131 [label=""]; u131 [label=""]; v131 [label=""]; w131 [label=""]; x131 [label=""]; y131 [label=""]; z131 [label=""]; a132 [label=""]; b132 [label=""]; c132 [label=""]; d132 [label=""]; e132 [label=""]; f132 [label=""]; g132 [label=""]; h132 [label=""]; i132 [label=""]; j132 [label=""]; k132 [label=""]; l132 [label=""]; m132 [label=""]; n132 [label=""]; o132 [label=""]; p132 [label=""]; q132 [label=""]; r132 [label=""]; s132 [label=""]; t132 [label=""]; u132 [label=""]; v132 [label=""]; w132 [label=""]; x132 [label=""]; y132 [label=""]; z132 [label=""]; a133 [label=""]; b133 [label=""]; c133 [label=""]; d133 [label=""]; e133 [label=""]; f133 [label=""]; g133 [label=""]; h133 [label=""]; i133 [label=""]; j133 [label=""]; k133 [label=""]; l133 [label=""]; m133 [label=""]; n133 [label=""]; o133 [label=""]; p133 [label=""]; q133 [label=""]; r133 [label=""]; s133 [label=""]; t133 [label=""]; u133 [label=""]; v133 [label=""]; w133 [label=""]; x133 [label=""]; y133 [label=""]; z133 [label=""]; a134 [label=""]; b134 [label=""]; c134 [label=""]; d134 [label=""]; e134 [label=""]; f134 [label=""]; g134 [label=""]; h134 [label=""]; i134 [label=""]; j134 [label=""]; k134 [label=""]; l134 [label=""]; m134 [label=""]; n134 [label=""]; o134 [label=""]; p134 [label=""]; q134 [label=""]; r134 [label=""]; s134 [label=""]; t134 [label=""]; u134 [label=""]; v134 [label=""]; w134 [label=""]; x134 [label=""]; y134 [label=""]; z134 [label=""]; a135 [label=""]; b135 [label=""]; c135 [label=""]; d135 [label=""]; e135 [label=""]; f135 [label=""]; g135 [label=""]; h135 [label=""]; i135 [label=""]; j135 [label=""]; k135 [label=""]; l135 [label=""]; m135 [label=""]; n135 [label=""]; o135 [label=""]; p135 [label=""]; q135 [label=""]; r135 [label=""]; s135 [label=""]; t135 [label=""]; u135 [label=""]; v135 [label=""]; w135 [label=""]; x135 [label=""]; y135 [label=""]; z135 [label=""]; a136 [label=""]; b136 [label=""]; c136 [label=""]; d136 [label=""]; e136 [label=""]; f136 [label=""]; g136 [label=""]; h136 [label=""]; i136 [label=""]; j136 [label=""]; k136 [label=""]; l136 [label=""]; m136 [label=""]; n136 [label=""]; o136 [label=""]; p136 [label=""]; q136 [label=""]; r136 [label=""]; s136 [label=""]; t136 [label=""]; u136 [label=""]; v136 [label=""]; w136 [label=""]; x136 [label=""]; y136 [label=""]; z136 [label=""]; a137 [label=""]; b137 [label=""]; c137 [label=""]; d137 [label=""]; e137 [label=""]; f137 [label=""]; g137 [label=""]; h137 [label=""]; i137 [label=""]; j137 [label=""]; k137 [label=""]; l137 [label=""]; m137 [label=""]; n137 [label=""]; o137 [label=""]; p137 [label=""]; q137 [label=""]; r137 [label=""]; s137 [label=""]; t137 [label=""]; u137 [label=""]; v137 [label=""]; w137 [label=""]; x137 [label=""]; y137 [label=""]; z137 [label=""]; a138 [label=""]; b138 [label=""]; c138 [label=""]; d138 [label=""]; e138 [label=""]; f138 [label=""]; g138 [label=""]; h138 [label=""]; i138 [label=""]; j138 [label=""]; k138 [label=""]; l138 [label=""]; m138 [label=""]; n138 [label=""]; o138 [label=""]; p138 [label=""]; q138 [label=""]; r138 [label=""]; s138 [label=""]; t138 [label=""]; u138 [label=""]; v138 [label=""]; w138 [label=""]; x138 [label=""]; y138 [label=""]; z138 [label=""]; a139 [label=""]; b139 [label=""]; c139 [label=""]; d139 [label=""]; e139 [label=""]; f139 [label=""]; g139 [label=""]; h139 [label=""]; i139 [label=""]; j139 [label=""]; k139 [label=""]; l139 [label=""]; m139 [label=""]; n139 [label=""]; o139 [label=""]; p139 [label=""]; q139 [label=""]; r139 [label=""]; s139 [label=""]; t139 [label=""]; u139 [label=""]; v139 [label=""]; w139 [label=""]; x139 [label=""]; y139 [label=""]; z139 [label=""]; a140 [label=""]; b140 [label=""]; c140 [label=""]; d140 [label=""]; e140 [label=""]; f140 [label=""]; g140 [label=""]; h140 [label=""]; i140 [label=""]; j140 [label=""]; k140 [label=""]; l140 [label=""]; m140 [label=""]; n140 [label=""]; o140 [label=""]; p140 [label=""]; q140 [label=""]; r140 [label=""]; s140 [label=""]; t140 [label=""]; u140 [label=""]; v140 [label=""]; w140 [label=""]; x140 [label=""]; y140 [label=""]; z140 [label=""]; a141 [label=""]; b141 [label=""]; c141 [label=""]; d141 [label=""]; e141 [label=""]; f141 [label=""]; g141 [label=""]; h141 [label=""]; i141 [label=""]; j141 [label=""]; k141 [label=""]; l141 [label=""]; m141 [label=""]; n141 [label=""]; o141 [label=""]; p141 [label=""]; q141 [label=""]; r141 [label=""]; s141 [label=""]; t141 [label=""]; u141 [label=""]; v141 [label=""]; w141 [label=""]; x141 [label=""]; y141 [label=""]; z141 [label=""]; a142 [label=""]; b142 [label=""]; c142 [label=""]; d142 [label=""]; e142 [label=""]; f142 [label=""]; g142 [label=""]; h142 [label=""]; i142 [label=""]; j142 [label=""]; k142 [label=""]; l142 [label=""]; m142 [label=""]; n142 [label=""]; o142 [label=""]; p142 [label=""]; q142 [label=""]; r142 [label=""]; s142 [label=""]; t142 [label=""]; u142 [label=""]; v142 [label=""]; w142 [label=""]; x142 [label=""]; y142 [label=""]; z142 [label=""]; a143 [label=""]; b143 [label=""]; c143 [label=""]; d143 [label=""]; e143 [label=""]; f143 [label=""]; g143 [label=""]; h143 [label=""]; i143 [label=""]; j143 [label=""]; k143 [label=""]; l143 [label=""]; m143 [label=""]; n143 [label=""]; o143 [label=""]; p143 [label=""]; q143 [label=""]; r143 [label=""]; s143 [label=""]; t143 [label=""]; u143 [label=""]; v143 [label=""]; w143 [label=""]; x143 [label=""]; y143 [label=""]; z143 [label=""]; a144 [label=""]; b144 [label=""]; c144 [label=""]; d144 [label=""]; e144 [label=""]; f144 [label=""]; g144 [label=""]; h144 [label=""]; i144 [label=""]; j144 [label=""]; k144 [label=""]; l144 [label=""]; m144 [label=""]; n144 [label=""]; o144 [label=""]; p144 [label=""]; q144 [label=""]; r144 [label=""]; s144 [label=""]; t144 [label=""]; u144 [label=""]; v144 [label=""]; w144 [label=""]; x144 [label=""]; y144 [label=""]; z144 [label=""]; a145 [label=""]; b145 [label=""]; c145 [label=""]; d145 [label=""]; e145 [label=""]; f145 [label=""]; g145 [label=""]; h145 [label=""]; i145 [label=""]; j145 [label=""]; k145 [label=""]; l145 [label=""]; m145 [label=""]; n145 [label=""]; o145 [label=""]; p145 [label=""]; q145 [label=""]; r145 [label=""]; s145 [label=""]; t145 [label=""]; u145 [label=""]; v145 [label=""]; w145 [label=""]; x145 [label=""]; y145 [label=""]; z145 [label=""]; a146 [label=""]; b146 [label=""]; c146 [label=""]; d146 [label=""]; e146 [label=""]; f146 [label=""]; g146 [label=""]; h146 [label=""]; i146 [label=""]; j146 [label=""]; k146 [label=""]; l146 [label=""]; m146 [label=""]; n146 [label=""]; o146 [label=""]; p146 [label=""]; q146 [label=""]; r146 [label=""]; s146 [label=""]; t146 [label=""]; u146 [label=""]; v146 [label=""]; w146 [label=""]; x146 [label=""]; y146 [label=""]; z146 [label=""]; a147 [label=""]; b147 [label=""]; c147 [label=""]; d147 [label=""]; e147 [label=""]; f147 [label=""]; g147 [label=""]; h147 [label=""]; i147 [label=""]; j147 [label=""]; k147 [label=""]; l147 [label=""]; m147 [label=""]; n147 [label=""]; o147 [label=""]; p147 [label=""]; q147 [label=""]; r147 [label=""]; s147 [label=""]; t147 [label=""]; u147 [label=""]; v147 [label=""]; w147 [label=""]; x147 [label=""]; y147 [label=""]; z147 [label=""]; a148 [label=""]; b148 [label=""]; c148 [label=""]; d148 [label=""]; e148 [label=""]; f148 [label=""]; g148 [label=""]; h148 [label=""]; i148 [label=""]; j148 [label=""]; k148 [label=""]; l148 [label=""]; m148 [label=""]; n148 [label=""]; o148 [label=""]; p148 [label=""]; q148 [label=""]; r148 [label=""]; s148 [label=""]; t148 [label=""]; u148 [label=""]; v148 [label=""]; w148 [label=""]; x148 [label=""]; y148 [label=""]; z148 [label=""]; a149 [label=""]; b149 [label=""]; c149 [label=""]; d149 [label=""]; e149 [label=""]; f149 [label=""]; g149 [label=""]; h149 [label=""]; i149 [label=""]; j149 [label=""]; k149 [label=""]; l149 [label=""]; m149 [label=""]; n149 [label=""]; o149 [label=""]; p149 [label=""]; q149 [label=""]; r149 [label=""]; s149 [label=""]; t149 [label=""]; u149 [label=""]; v149 [label=""]; w149 [label=""]; x149 [label=""]; y149 [label=""]; z149 [label=""]; a150 [label=""]; b150 [label=""]; c150 [label=""]; d150 [label=""]; e150 [label=""]; f150 [label=""]; g150 [label=""]; h150 [label=""]; i150 [label=""]; j150 [label=""]; k150 [label=""]; l150 [label=""]; m150 [label=""]; n150 [label=""]; o150 [label=""]; p150 [label=""]; q150 [label=""]; r150 [label=""]; s150 [label=""]; t150 [label=""]; u150 [label=""]; v150 [label=""]; w150 [label=""]; x150 [label=""]; y150 [label=""]; z150 [label=""]; a151 [label=""]; b151 [label=""]; c151 [label=""]; d151 [label=""]; e151 [label=""]; f151 [label=""]; g151 [label=""]; h151 [label=""]; i151 [label=""]; j151 [label=""]; k151 [label=""]; l151 [label=""]; m151 [label=""]; n151 [label=""]; o151 [label=""]; p151 [label=""]; q151 [label=""]; r151 [label=""]; s151 [label=""]; t151 [label=""]; u151 [label=""]; v151 [label=""]; w151 [label=""]; x151 [label=""]; y151 [label=""]; z151 [label=""]; a152 [label=""]; b152 [label=""]; c152 [label=""]; d152 [label=""]; e152 [label=""]; f152 [label=""]; g152 [label=""]; h152 [label=""]; i152 [label=""]; j152 [label=""]; k152 [label=""]; l152 [label=""]; m152 [label=""]; n152 [label=""]; o152 [label=""]; p152 [label=""]; q152 [label=""]; r152 [label=""]; s152 [label=""]; t152 [label=""]; u152 [label=""]; v152 [label=""]; w152 [label=""]; x152 [label=""]; y152 [label=""]; z152 [label=""]; a153 [label=""]; b153 [label=""]; c153 [label=""]; d153 [label=""]; e153 [label=""]; f153 [label=""]; g153 [label=""]; h153 [label=""]; i153 [label=""]; j153 [label=""]; k153 [label=""]; l153 [label=""]; m153 [label=""]; n153 [label=""]; o153 [label=""]; p153 [label=""]; q153 [label=""]; r153 [label=""]; s153 [label=""]; t153 [label=""]; u153 [label=""]; v153 [label=""]; w153 [label=""]; x153 [label=""]; y153 [label=""]; z153 [label=""]; a154 [label=""]; b154 [label=""]; c154 [label=""]; d154 [label=""]; e154 [label=""]; f154 [label=""]; g154 [label=""]; h154 [label=""]; i154 [label=""]; j154 [label=""]; k154 [label=""]; l154 [label=""]; m154 [label=""]; n154 [label=""]; o154 [label=""]; p154 [label=""]; q154 [label=""]; r154 [label=""]; s154 [label=""]; t154 [label=""]; u154 [label=""]; v154 [label=""]; w154 [label=""]; x154 [label=""]; y154 [label=""]; z154 [label=""]; a155 [label=""]; b155 [label=""]; c155 [label=""]; d155 [label=""]; e155 [label=""]; f155 [label=""]; g155 [label=""]; h155 [label=""]; i155 [label=""]; j155 [label=""]; k155 [label=""]; l155 [label=""]; m155 [label=""]; n155 [label=""]; o155 [label=""]; p155 [label=""]; q155 [label=""]; r155 [label=""]; s155 [label=""]; t155 [label=""]; u155 [label=""]; v155 [label=""]; w155 [label=""]; x155 [label=""]; y155 [label=""]; z155 [label=""]; a156 [label=""]; b156 [label=""]; c156 [label=""]; d156 [label=""]; e156 [label=""]; f156 [label=""]; g156 [label=""]; h156 [label=""]; i156 [label=""]; j156 [label=""]; k156 [label=""]; l156 [label=""]; m156 [label=""]; n156 [label=""]; o156 [label=""]; p156 [label=""]; q156 [label=""]; r156 [label=""]; s156 [label=""]; t156 [label=""]; u156 [label=""]; v156 [label=""]; w156 [label=""]; x156 [label=""]; y156 [label=""]; z156 [label=""]; a157 [label=""]; b157 [label=""]; c157 [label=""]; d157 [label=""]; e157 [label=""]; f157 [label=""]; g157 [label=""]; h157 [label=""]; i157 [label=""]; j157 [label=""]; k157 [label=""]; l157 [label=""]; m157 [label=""]; n157 [label=""]; o157 [label=""]; p157 [label=""]; q157 [label=""]; r157 [label=""]; s157 [label=""]; t157 [label=""]; u157 [label=""]; v157 [label=""]; w157 [label=""]; x157 [label=""]; y157 [label=""]; z157 [label=""]; a158 [label=""]; b158 [label=""]; c158 [label=""]; d158 [label=""]; e158 [label=""]; f158 [label=""]; g158 [label=""]; h158 [label=""]; i158 [label=""]; j158 [label=""]; k158 [label=""]; l158 [label=""]; m158 [label=""]; n158 [label=""]; o158 [label=""]; p158 [label=""]; q158 [label=""]; r158 [label=""]; s158 [label=""]; t158 [label=""]; u158 [label=""]; v158 [label=""]; w158 [label=""]; x158 [label=""]; y158 [label=""]; z158 [label=""]; a159 [label=""]; b159 [label=""]; c159 [label=""]; d159 [label=""]; e159 [label=""]; f159 [label=""]; g159 [label=""]; h159 [label=""]; i159 [label=""]; j159 [label=""]; k159 [label=""]; l159 [label=""]; m159 [label=""]; n159 [label=""]; o159 [label=""]; p159 [label=""]; q159 [label=""]; r159 [label=""]; s159 [label=""]; t159 [label=""]; u159 [label=""]; v159 [label=""]; w159 [label=""]; x159 [label=""]; y159 [label=""]; z159 [label=""]; a160 [label=""]; b160 [label=""]; c160 [label=""]; d160 [label=""]; e160 [label=""]; f160 [label=""]; g160 [label=""]; h160 [label=""]; i160 [label=""]; j160 [label=""]; k160 [label=""]; l160 [label=""]; m160 [label=""]; n160 [label=""]; o160 [label=""]; p160 [label=""]; q160 [label=""]; r160 [label=""]; s160 [label=""]; t160 [label=""]; u160 [label=""]; v160 [label=""]; w160 [label=""]; x160 [label=""]; y160 [label=""]; z160 [label=""]; a161 [label=""]; b161 [label=""]; c161 [label=""]; d161 [label=""]; e161 [label=""]; f161 [label=""]; g161 [label=""]; h161 [label=""]; i161 [label=""]; j161 [label=""]; k161 [label=""]; l161 [label=""]; m161 [label=""]; n161 [label=""]; o161 [label=""]; p161 [label=""]; q161 [label=""]; r161 [label=""]; s161 [label=""]; t161 [label=""]; u161 [label=""]; v161 [label=""]; w161 [label=""]; x161 [label=""]; y161 [label=""]; z161 [label=""]; a162 [label=""]; b162 [label=""]; c162 [label=""]; d162 [label=""]; e162 [label=""]; f162 [label=""]; g162 [label=""]; h162 [label=""]; i162 [label=""]; j162 [label=""]; k162 [label=""]; l162 [label=""]; m162 [label=""]; n162 [label=""]; o162 [label=""]; p162 [label=""]; q162 [label=""]; r162 [label=""]; s162 [label=""]; t162 [label=""]; u162 [label=""]; v162 [label=""]; w162 [label=""]; x162 [label=""]; y162 [label=""]; z162 [label=""]; a163 [label=""]; b163 [label=""]; c163 [label=""]; d163 [label=""]; e163 [label=""]; f163 [label=""]; g163 [label=""]; h163 [label=""]; i163 [label=""]; j163 [label=""]; k163 [label=""]; l163 [label=""]; m163 [label=""]; n163 [label=""]; o163 [label=""]; p163 [label=""]; q163 [label=""]; r163 [label=""]; s163 [label=""]; t163 [label=""]; u163 [label=""]; v163 [label=""]; w163 [label=""]; x163 [label=""]; y163 [label=""]; z163 [label=""]; a164 [label=""]; b164 [label=""]; c164 [label=""]; d164 [label=""]; e164 [label=""]; f164 [label=""]; g164 [label=""]; h164 [label=""]; i164 [label=""]; j164 [label=""]; k164 [label=""]; l164 [label=""]; m164 [label=""]; n164 [label=""]; o164 [label=""]; p164 [label=""]; q164 [label=""]; r164 [label=""]; s164 [label=""]; t164 [label=""]; u164 [label=""]; v164 [label=""]; w164 [label=""]; x164 [label=""]; y164 [label=""]; z164 [label=""]; a165 [label=""]; b165 [label=""]; c165 [label=""]; d165 [label=""]; e165 [label=""]; f165 [label=""]; g165 [label=""]; h165 [label=""]; i165 [label=""]; j165 [label=""]; k165 [label=""]; l165 [label=""]; m165 [label=""]; n165 [label=""]; o165 [label=""]; p165 [label=""]; q165 [label=""]; r165 [label=""]; s165 [label=""]; t165 [label=""]; u165 [label=""]; v165 [label=""]; w165 [label=""]; x165 [label=""]; y165 [label=""]; z165 [label=""]; a166 [label=""]; b166 [label=""]; c166 [label=""]; d166 [label=""]; e166 [label=""]; f166 [label=""]; g166 [label=""]; h166 [label=""]; i166 [label=""]; j166 [label=""]; k166 [label=""]; l166 [label=""]; m166 [label=""]; n166 [label=""]; o166 [label=""]; p166 [label=""]; q166 [label=""]; r166 [label=""]; s166 [label=""]; t166 [label=""]; u166 [label=""]; v166 [label=""]; w166 [label=""]; x166 [label=""]; y166 [label=""]; z166 [label=""]; a167 [label=""]; b167 [label=""]; c167 [label=""]; d167 [label=""]; e167 [label=""]; f167 [label=""]; g167 [label=""]; h167 [label=""]; i167 [label=""]; j167 [label=""]; k167 [label=""]; l167 [label=""]; m167 [label=""]; n167 [label=""]; o167 [label=""]; p167 [label=""]; q167 [label=""]; r167 [label=""]; s167 [label=""]; t167 [label=""]; u167 [label=""]; v167 [label=""]; w167 [label=""]; x167 [label=""]; y167 [label=""]; z167 [label=""]; a168 [label=""]; b168 [label=""]; c168 [label=""]; d168 [label=""]; e168 [label=""]; f168 [label=""]; g168 [label=""]; h168 [label=""]; i168 [label=""]; j168 [label=""]; k168 [label=""]; l168 [label=""]; m168 [label=""]; n168 [label=""]; o168 [label=""]; p168 [label=""]; q168 [label=""]; r168 [label=""]; s168 [label=""]; t168 [label=""]; u168 [label=""]; v168 [label=""]; w168 [label=""]; x168 [label=""]; y168 [label=""]; z168 [label=""]; a169 [label=""]; b169 [label=""]; c169 [label=""]; d169 [label=""]; e169 [label=""]; f169 [label=""]; g169 [label=""]; h169 [label=""]; i169 [label=""]; j169 [label=""]; k169 [label=""]; l169 [label=""]; m169 [label=""]; n169 [label=""]; o169 [label=""]; p169 [label=""]; q169 [label=""]; r169 [label=""]; s169 [label=""]; t169 [label=""]; u169 [label=""]; v169 [label=""]; w169 [label=""]; x169 [label=""]; y169 [label=""]; z169 [label=""]; a170 [label=""]; b170 [label=""]; c170 [label=""]; d170 [label=""]; e170 [label=""]; f170 [label=""]; g170 [label=""]; h170 [label=""]; i170 [label=""]; j170 [label=""]; k170 [label=""]; l170 [label=""]; m170 [label=""]; n170 [label=""]; o170 [label=""]; p170 [label=""]; q170 [label=""]; r170 [label=""]; s170 [label=""]; t170 [label=""]; u170 [label=""]; v170 [label=""]; w170 [label=""]; x170 [label=""]; y170 [label=""]; z170 [label=""]; a171 [label=""]; b171 [label=""]; c171 [label=""]; d171 [label=""]; e171 [label=""]; f171 [label=""]; g171 [label=""]; h171 [label=""]; i171 [label=""]; j171 [label=""]; k171 [label=""]; l171 [label=""]; m171 [label=""]; n171 [label=""]; o171 [label=""]; p171 [label=""]; q171 [label=""]; r171 [label=""]; s171 [label=""]; t171 [label=""]; u171 [label=""]; v171 [label=""]; w171 [label=""]; x171 [label=""]; y171 [label=""]; z171 [label=""]; a172 [label=""]; b172 [label=""]; c172 [label=""]; d172 [label=""]; e172 [label=""]; f172 [label=""]; g172 [label=""]; h172 [label=""]; i172 [label=""]; j172 [label=""]; k172 [label=""]; l172 [label=""]; m172 [label=""]; n172 [label=""]; o172 [label=""]; p172 [label=""]; q172 [label=""]; r172 [label=""]; s172 [label=""]; t172 [label=""]; u172 [label=""]; v172 [label=""]; w172 [label=""]; x172 [label=""]; y172 [label=""]; z172 [label=""]; a173 [label=""]; b173 [label=""]; c173 [label=""]; d173 [label=""]; e173 [label=""]; f173 [label=""]; g173 [label=""]; h173 [label=""]; i173 [label=""]; j173 [label=""]; k173 [label=""]; l173 [label=""]; m173 [label=""]; n173 [label=""]; o173 [label=""]; p173 [label=""]; q173 [label=""]; r173 [label=""]; s173 [label=""]; t173 [label=""]; u173 [label=""]; v173 [label=""]; w173 [label=""]; x173 [label=""]; y173 [label=""]; z173 [label=""]; a174 [label=""]; b174 [label=""]; c174 [label=""]; d174 [label=""]; e174 [label=""]; f174 [label=""]; g174 [label=""]; h174 [label=""]; i174 [label=""]; j174 [label=""]; k174 [label=""]; l174 [label=""]; m174 [label=""]; n174 [label=""]; o174 [label=""]; p174 [label=""]; q174 [label=""]; r174 [label=""]; s174 [label=""]; t174 [label=""]; u174 [label=""]; v174 [label=""]; w174 [label=""]; x174 [label=""]; y174 [label=""]; z174 [label=""]; a175 [label=""]; b175 [label=""]; c175 [label=""]; d175 [label=""]; e175 [label=""]; f175 [label=""]; g175 [label=""]; h175 [label=""]; i175 [label=""]; j175 [label=""]; k175 [label=""]; l175 [label=""]; m175 [label=""]; n175 [label=""]; o175 [label=""]; p175 [label=""]; q175 [label=""]; r175 [label=""]; s175 [label=""]; t175 [label=""]; u175 [label=""]; v175 [label=""]; w175 [label=""]; x175 [label=""]; y175 [label=""]; z175 [label=""]; a176 [label=""]; b176 [label=""]; c176 [label=""]; d176 [label=""]; e176 [label=""]; f176 [label=""]; g176 [label=""]; h176 [label=""]; i176 [label=""]; j176 [label=""]; k176 [label=""]; l176 [label=""]; m176 [label=""]; n176 [label=""]; o176 [label=""]; p176 [label=""]; q176 [label=""]; r176 [label=""]; s176 [label=""]; t176 [label=""]; u176 [label=""]; v176 [label=""]; w176 [label=""]; x176 [label=""]; y176 [label=""]; z176 [label=""]; a177 [label=""]; b177 [label=""]; c177 [label=""]; d177 [label=""]; e177 [label=""]; f177 [label=""]; g177 [label=""]; h177 [label=""]; i177 [label=""]; j177 [label=""]; k177 [label=""]; l177 [label=""]; m177 [label=""]; n177 [label=""]; o177 [label=""]; p177 [label=""]; q177 [label=""]; r177 [label=""]; s177 [label=""]; t177 [label=""]; u177 [label=""]; v177 [label=""]; w177 [label=""]; x177 [label=""]; y177 [label=""]; z177 [label=""]; a178 [label=""]; b178 [label=""]; c178 [label=""]; d178 [label=""]; e178 [label=""]; f178 [label=""]; g178 [label=""]; h178 [label=""]; i178 [label=""]; j178 [label=""]; k178 [label=""]; l178 [label=""]; m178 [label=""]; n178 [label=""]; o178 [label=""]; p178 [label=""]; q178 [label=""]; r178 [label=""]; s178 [label=""]; t178 [label=""]; u178 [label=""]; v178 [label=""]; w178 [label=""]; x178 [label=""]; y178 [label=""]; z178 [label=""]; a179 [label=""]; b179 [label=""]; c179 [label=""]; d179 [label=""]; e179 [label=""]; f179 [label=""]; g179 [label=""]; h179 [label=""]; i179 [label=""]; j179 [label=""]; k179 [label=""]; l179 [label=""]; m179 [label=""]; n179 [label=""]; o179 [label=""]; p179 [label=""]; q179 [label=""]; r179 [label=""]; s179 [label=""]; t179 [label=""]; u179 [label=""]; v179 [label=""]; w179 [label=""]; x179 [label=""]; y179 [label=""]; z179 [label=""]; a180 [label=""]; b180 [label=""]; c180 [label=""]; d180 [label=""]; e180 [label=""]; f180 [label=""]; g180 [label=""]; h180 [label=""]; i180 [label=""]; j180 [label=""]; k180 [label=""]; l180 [label=""]; m180 [label=""]; n180 [label=""]; o180 [label=""]; p180 [label=""]; q180 [label=""]; r180 [label=""]; s180 [label=""]; t180 [label=""]; u180 [label=""]; v180 [label=""]; w180 [label=""]; x180 [label=""]; y180 [label=""]; z180 [label=""]; a181 [label=""]; b181 [label=""]; c181 [label=""]; d181 [label=""]; e181 [label=""]; f181 [label=""]; g181 [label=""]; h181 [label=""]; i181 [label=""]; j181 [label=""]; k181 [label=""]; l181 [label=""]; m181 [label=""]; n181 [label=""]; o181 [label=""]; p181 [label=""]; q181 [label=""]; r181 [label=""]; s181 [label=""]; t181 [label=""]; u181 [label=""]; v181 [label=""]; w181 [label=""]; x181 [label=""]; y181 [label=""]; z181 [label=""]; a182 [label=""]; b182 [label=""]; c182 [label=""]; d182 [label=""]; e182 [label=""]; f182 [label=""]; g182 [label=""]; h182 [label=""]; i182 [label=""]; j182 [label=""]; k182 [label=""]; l182 [label=""]; m182 [label=""]; n182 [label=""]; o182 [label=""]; p182 [label=""]; q182 [label=""]; r182 [label=""]; s182 [label=""]; t182 [label=""]; u182 [label=""]; v182 [label=""]; w182 [label=""]; x182 [label=""]; y182 [label=""]; z182 [label=""]; a183 [label=""]; b183 [label=""]; c183 [label=""]; d183 [label=""]; e183 [label=""]; f183 [label=""]; g183 [label=""]; h183 [label=""]; i183 [label=""]; j183 [label=""]; k183 [label=""]; l183 [label=""]; m183 [label=""]; n183 [label=""]; o183 [label=""]; p183 [label=""]; q183 [label=""]; r183 [label=""]; s183 [label=""]; t183 [label=""]; u183 [label=""]; v183 [label=""]; w183 [label=""]; x183 [label=""]; y183 [label=""]; z183 [label=""]; a184 [label=""]; b184 [label=""]; c184 [label=""]; d184 [label=""]; e184 [label=""]; f184 [label=""]; g184 [label=""]; h184 [label=""]; i184 [label=""]; j184 [label=""]; k184 [label=""]; l184 [label=""]; m184 [label=""]; n184 [label=""]; o184 [label=""]; p184 [label=""]; q184 [label=""]; r184 [label=""]; s184 [label=""]; t184 [label=""]; u184 [label=""]; v184 [label=""]; w184 [label=""]; x184 [label=""]; y184 [label=""]; z184 [label=""]; a185 [label=""]; b185 [label=""]; c185 [label=""]; d185 [label=""]; e185 [label=""]; f185 [label=""]; g185 [label=""]; h185 [label=""]; i185 [label=""]; j185 [label=""]; k185 [label=""]; l185 [label=""]; m185 [label=""]; n185 [label=""]; o185 [label=""]; p185 [label=""]; q185 [label=""]; r185 [label=""]; s185 [label=""]; t185 [label=""]; u185 [label=""]; v185 [label=""]; w185 [label=""]; x185 [label=""]; y185 [label=""]; z185 [label=""]; a186 [label=""]; b186 [label=""]; c186 [label=""]; d186 [label=""]; e186 [label=""]; f186 [label=""]; g186 [label=""]; h186 [label=""]; i186 [label=""]; j186 [label=""]; k186 [label=""]; l186 [label=""]; m186 [label=""]; n186 [label=""]; o186 [label=""]; p186 [label=""]; q186 [label=""]; r186 [label=""]; s186 [label=""]; t186 [label=""]; u186 [label=""]; v186 [label=""]; w186 [label=""]; x186 [label=""]; y186 [label=""]; z186 [label=""]; a187 [label=""]; b187 [label=""]; c187 [label=""]; d187 [label=""]; e187 [label=""]; f187 [label=""]; g187 [label=""]; h187 [label=""]; i187 [label=""]; j187 [label=""]; k187 [label=""]; l187 [label=""]; m187 [label=""]; n187 [label=""]; o187 [label=""]; p187 [label=""]; q187 [label=""]; r187 [label=""]; s187 [label=""]; t187 [label=""]; u187 [label=""]; v187 [label=""]; w187 [label=""]; x187 [label=""]; y187 [label=""]; z187 [label=""]; a188 [label=""]; b188 [label=""]; c188 [label=""]; d188 [label=""]; e188 [label=""]; f188 [label=""]; g188 [label=""]; h188 [label=""]; i188 [label=""]; j188 [label=""]; k188 [label=""]; l188 [label=""]; m188 [label=""]; n188 [label=""]; o188 [label=""]; p188 [label=""]; q188 [label=""]; r188 [label=""]; s188 [label=""]; t188 [label=""]; u188 [label=""]; v188 [label=""]; w188 [label=""]; x188 [label=""]; y188 [label=""]; z188 [label=""]; a189 [label=""]; b189 [label=""]; c189 [label=""]; d189 [label=""]; e189 [label=""]; f189 [label=""]; g189 [label=""]; h189 [label=""]; i189 [label=""]; j189 [label=""]; k189 [label=""]; l189 [label=""]; m189 [label=""]; n189 [label=""]; o189 [label=""]; p189 [label=""]; q189 [label=""]; r189 [label=""]; s189 [label=""]; t189 [label=""]; u189 [label=""]; v189 [label=""]; w189 [label=""]; x189 [label=""]; y189 [label=""]; z189 [label=""]; a190 [label=""]; b190 [label=""]; c190 [label=""]; d190 [label=""]; e190 [label=""]; f190 [label=""]; g190 [label=""]; h190 [label=""]; i190 [label=""]; j190 [label=""]; k190 [label=""]; l190 [label=""]; m190 [label=""]; n190 [label=""]; o190 [label=""]; p190 [label=""]; q190 [label=""]; r190 [label=""]; s190 [label=""]; t190 [label=""]; u190 [label=""]; v190 [label=""]; w190 [label=""]; x190 [label=""]; y190 [label=""]; z190 [label=""]; a191 [label=""]; b191 [label=""]; c191 [label=""]; d191 [label=""]; e191 [label=""]; f191 [label=""]; g191 [label=""]; h191 [label=""]; i191 [label=""]; j191 [label=""]; k191 [label=""]; l191 [label=""]; m191 [label=""]; n191 [label=""]; o191 [label=""]; p191 [label=""]; q191 [label=""]; r191 [label=""]; s191 [label=""]; t191 [label=""]; u191 [label=""]; v191 [label=""]; w191 [label=""]; x191 [label=""]; y191 [label=""]; z191 [label=""]; a192 [label=""]; b192 [label=""]; c192 [label=""]; d192 [label=""]; e192 [label=""]; f192 [label=""]; g192 [label=""]; h192 [label=""]; i192 [label=""]; j192 [label=""]; k192 [label=""]; l192 [label=""]; m192 [label=""]; n192 [label=""]; o192 [label=""]; p192 [label=""]; q192 [label=""]; r192 [label=""]; s192 [label=""]; t192 [label=""]; u192 [label=""]; v192 [label=""]; w192 [label=""]; x192 [label=""]; y192 [label=""]; z192 [label=""]; a193 [label=""]; b193 [label=""]; c193 [label=""]; d193 [label=""]; e193 [label=""]; f193 [label=""]; g193 [label=""]; h193 [label=""]; i193 [label=""]; j193 [label=""]; k193 [label=""]; l193 [label=""]; m193 [label=""]; n193 [label=""]; o193 [label=""]; p193 [label=""]; q193 [label=""]; r193 [label=""]; s193 [label=""]; t193 [label=""]; u193 [label=""]; v193 [label=""]; w193 [label=""]; x193 [label=""]; y193 [label=""]; z193 [label=""]; a194 [label=""]; b194 [label=""]; c194 [label=""]; d194 [label=""]; e194 [label=""]; f194 [label=""]; g194 [label=""]; h194 [label=""]; i194 [label=""]; j194 [label=""]; k194 [label=""]; l194 [label=""]; m194 [label=""]; n194 [label=""]; o194 [label=""]; p194 [label=""]; q194 [label=""]; r194 [label=""]; s194 [label=""]; t194 [label=""]; u194 [label=""]; v194 [label=""]; w194 [label=""]; x194 [label=""]; y194 [label=""]; z194 [label=""]; a195 [label=""]; b195 [label=""]; c195 [label=""]; d195 [label=""]; e195 [label=""]; f195 [label=""]; g195 [label=""]; h195 [label=""]; i195 [label=""]; j195 [label=""]; k195 [label=""]; l195 [label=""]; m195 [label=""]; n195 [label=""]; o195 [label=""]; p195 [label=""]; q195 [label=""]; r195 [label=""]; s195 [label=""]; t195 [label=""]; u195 [label=""]; v195 [label=""]; w195 [label=""]; x195 [label=""]; y195 [label=""]; z195 [label=""]; a196 [label=""]; b196 [label=""]; c196 [label=""]; d196 [label=""]; e196 [label=""]; f196 [label=""]; g196 [label=""]; h196 [label=""]; i196 [label=""]; j196 [label=""]; k196 [label=""]; l196 [label=""]; m196 [label=""]; n196 [label=""]; o196 [label=""]; p196 [label=""]; q196 [label=""]; r196 [label=""]; s196 [label=""]; t196 [label=""]; u196 [label=""]; v196 [label=""]; w196 [label=""]; x196 [label=""]; y196 [label=""]; z196 [label=""]; a197 [label=""]; b197 [label=""]; c197 [label=""]; d197 [label=""]; e197 [label=""]; f197 [label=""]; g197 [label=""]; h197 [label=""]; i197 [label=""]; j197 [label=""]; k197 [label=""]; l197 [label=""]; m197 [label=""]; n197 [label=""]; o197 [label=""]; p197 [label=""]; q197 [label=""]; r197 [label=""]; s197 [label=""]; t197 [label=""]; u197 [label=""]; v197 [label=""]; w197 [label=""]; x197 [label=""]; y197 [label=""]; z197 [label=""]; a198 [label=""]; b198 [label=""]; c198 [label=""]; d198 [label=""]; e198 [label=""]; f198 [label=""]; g198 [label=""]; h198 [label=""]; i198 [label=""]; j198 [label=""]; k198 [label=""]; l198 [label=""]; m198 [label=""]; n198 [label=""]; o198 [label=""]; p198 [label=""]; q198 [label=""]; r198 [label=""]; s198 [label=""]; t198 [label=""]; u198 [label=""]; v198 [label=""]; w198 [label=""]; x198 [label=""]; y198 [label=""]; z198 [label=""]; a199 [label=""]; b199 [label=""]; c199 [label=""]; d199 [label=""]; e199 [label=""]; f199 [label=""]; g199 [label=""]; h199 [label=""]; i199 [label=""]; j199 [label=""]; k199 [label=""]; l199 [label=""]; m199 [label=""]; n199 [label=""]; o199 [label=""]; p199 [label=""]; q199 [label=""]; r199 [label=""]; s199 [label=""]; t199 [label=""]; u199 [label=""]; v199 [label=""]; w199 [label=""]; x199 [label=""]; y199 [label=""]; z199 [label=""]; a200 [label=""]; b200 [label=""]; c200 [label=""]; d200 [label=""]; e200 [label=""]; f200 [label=""]; g200 [label=""]; h200 [label=""]; i200 [label=""]; j200 [label=""]; k200 [label=""]; l200 [label=""]; m200 [label=""]; n200 [label=""]; o200 [label=""]; p200 [label=""]; q200 [label=""]; r200 [label=""]; s200 [label=""]; t200 [label=""]; u200 [label=""]; v200 [label=""]; w200 [label=""]; x200 [label=""]; y200 [label=""]; z200 [label=""]; a201 [label=""]; b201 [label=""]; c201 [label=""]; d201 [label=""]; e201 [label=""]; f201 [label=""]; g201 [label=""]; h201 [label=""]; i201 [label=""]; j201 [label=""]; k201 [label=""]; l201 [label=""]; m201 [label=""]; n201 [label=""]; o201 [label=""]; p201 [label=""]; q201 [label=""]; r201 [label=""]; s201 [label=""]; t201 [label=""]; u201 [label=""]; v201 [label=""]; w201 [label=""]; x201 [label=""]; y201 [label=""]; z201 [label=""]; a202 [label=""]; b202 [label=""]; c202 [label=""]; d202 [label=""]; e202 [label=""]; f202 [label=""]; g202 [label=""]; h202 [label=""]; i202 [label=""]; j202 [label=""]; k202 [label=""]; l202 [label=""]; m202 [label=""]; n202 [label=""]; o202 [label=""]; p202 [label=""]; q202 [label=""]; r202 [label=""]; s202 [label=""]; t202 [label=""]; u202 [label=""]; v202 [label=""]; w202 [label=""]; x202 [label=""]; y202 [label=""]; z202 [label=""]; a203 [label=""]; b203 [label=""]; c203 [label=""]; d203 [label=""]; e203 [label=""]; f203 [label=""]; g203 [label=""]; h203 [label=""]; i203 [label=""]; j203 [label=""]; k203 [label=""]; l203 [label=""]; m203 [label=""]; n203 [label=""]; o203 [label=""]; p203 [label=""]; q203 [label=""]; r203 [label=""]; s203 [label=""]; t203 [label=""]; u203 [label=""]; v203 [label=""]; w203 [label=""]; x203 [label=""]; y203 [label=""]; z203 [label=""]; a204 [label=""]; b204 [label=""]; c204 [label=""]; d204 [label=""]; e204 [label=""]; f204 [label=""]; g204 [label=""]; h204 [label=""]; i204 [label=""]; j204 [label=""]; k204 [label=""]; l204 [label=""]; m204 [label=""]; n204 [label=""]; o204 [label=""]; p204 [label=""]; q204 [label=""]; r204 [label=""]; s204 [label=""]; t204 [label=""]; u204 [label=""]; v204 [label=""]; w204 [label=""]; x204 [label=""]; y204 [label=""]; z204 [label=""]; a205 [label=""]; b205 [label=""]; c205 [label=""]; d205 [label=""]; e205 [label=""]; f205 [label=""]; g205 [label=""]; h205 [label=""]; i205 [label=""]; j205 [label=""]; k205 [label=""]; l205 [label=""]; m205 [label=""]; n205 [label=""]; o205 [label=""]; p205 [label=""]; q205 [label=""]; r205 [label=""]; s205 [label=""]; t205 [label=""]; u205 [label=""]; v205 [label=""]; w205 [label=""]; x205 [label=""]; y205 [label=""]; z205 [label=""]; a206 [label=""]; b206 [label=""]; c206 [label=""]; d206 [label=""]; e206 [label=""]; f206 [label=""]; g206 [label=""]; h206 [label=""]; i206 [label=""]; j206 [label=""]; k206 [label=""]; l206 [label=""]; m206 [label=""]; n206 [label=""]; o206 [label=""]; p206 [label=""]; q206 [label=""]; r206 [label=""]; s206 [label=""]; t206 [label=""]; u206 [label=""]; v206 [label=""]; w206 [label=""]; x206 [label=""]; y206 [label=""]; z206 [label=""]; a207 [label=""]; b207 [label=""]; c207 [label=""]; d207 [label=""]; e207 [label=""]; f207 [label=""]; g207 [label=""]; h207 [label=""]; i207 [label=""]; j207 [label=""]; k207 [label=""]; l207 [label=""]; m207 [label=""]; n207 [label=""]; o207 [label=""]; p207 [label=""]; q207 [label=""]; r207 [label=""]; s207 [label=""]; t207 [label=""]; u207 [label=""]; v207 [label=""]; w207 [label=""]; x207 [label=""]; y207 [label=""]; z207 [label=""]; a208 [label=""]; b208 [label=""]; c208 [label=""]; d208 [label=""]; e208 [label=""]; f208 [label=""]; g208 [label=""]; h208 [label=""]; i208 [label=""]; j208 [label=""]; k208 [label=""]; l208 [label=""]; m208 [label=""]; n208 [label=""]; o208 [label=""]; p208 [label=""]; q208 [label=""]; r208 [label=""]; s208 [label=""]; t208 [label=""]; u208 [label=""]; v208 [label=""]; w208 [label=""]; x208 [label=""]; y208 [label=""]; z208 [label=""]; a209 [label=""]; b209 [label=""]; c209 [label=""]; d209 [label=""]; e209 [label=""]; f209 [label=""]; g209 [label=""]; h209 [label=""]; i209 [label=""]; j209 [label=""]; k209 [label=""]; l209 [label=""]; m209 [label=""]; n209 [label=""]; o209 [label=""]; p209 [label=""]; q209 [label=""]; r209 [label=""]; s209 [label=""]; t209 [label=""]; u209 [label=""]; v209 [label=""]; w209 [label=""]; x209 [label=""]; y209 [label=""]; z209 [label=""]; a210 [label=""]; b210 [label=""]; c210 [label=""]; d210 [label=""]; e210 [label=""]; f210 [label=""]; g210 [label=""]; h210 [label=""]; i210 [label=""]; j210 [label=""]; k210 [label=""]; l210 [label=""]; m210 [label=""]; n210 [label=""]; o210 [label=""]; p210 [label=""]; q210 [label=""]; r210 [label=""]; s210 [label=""]; t210 [label=""]; u210 [label=""]; v210 [label=""]; w210 [label=""]; x210 [label=""]; y210 [label=""]; z210 [label=""]; a211 [label=""]; b211 [label=""]; c211 [label=""]; d211 [label=""]; e211 [label=""]; f211 [label=""]; g211 [label=""]; h211 [label=""]; i211 [label=""]; j211 [label=""]; k211 [label=""]; l211 [label=""]; m211 [label=""]; n211 [label=""]; o211 [label=""]; p211 [label=""]; q211 [label=""]; r211 [label=""]; s211 [label=""]; t211 [label=""]; u211 [label=""]; v211 [label=""]; w211 [label=""]; x211 [label=""]; y211 [label=""]; z211 [label=""]; a212 [label=""]; b212 [label=""]; c212 [label=""]; d212 [label=""]; e212 [label=""]; f212 [label=""]; g212 [label=""]; h212 [label=""]; i212 [label=""]; j212 [label=""]; k212 [label=""]; l212 [label=""]; m212 [label=""]; n212 [label=""]; o212 [label=""]; p212 [label=""]; q212 [label=""]; r212 [label=""]; s212 [label=""]; t212 [label=""]; u212 [label=""]; v212 [label=""]; w212 [label=""]; x212 [label=""]; y212 [label=""]; z212 [label=""]; a213 [label=""]; b213 [label=""]; c213 [label=""]; d213 [label=""]; e213 [label=""]; f213 [label=""]; g213 [label=""]; h213 [label=""]; i213 [label=""]; j213 [label=""]; k213 [label=""]; l213 [label=""]; m213 [label=""]; n213 [label=""]; o213 [label=""]; p213 [label=""]; q213 [label=""]; r213 [label=""]; s213 [label=""]; t213 [label=""]; u213 [label=""]; v213 [label=""]; w213 [label=""]; x213 [label=""]; y213 [label=""]; z213 [label=""]; a214 [label=""]; b214 [label=""]; c214 [label=""]; d214 [label=""]; e214 [label=""]; f214 [label=""]; g214 [label=""]; h214 [label=""]; i214 [label=""]; j214 [label=""]; k214 [label=""]; l214 [label=""]; m214 [label=""]; n214 [label=""]; o214 [label=""]; p214 [label=""]; q214 [label=""]; r214 [label=""]; s214 [label=""]; t214 [label=""]; u214 [label=""]; v214 [label=""]; w214 [label=""]; x214 [label=""]; y214 [label=""]; z214 [label=""]; a215 [label=""]; b215 [label=""]; c215 [label=""]; d215 [label=""]; e215 [label=""]; f215 [label=""]; g215 [label=""]; h215 [label=""]; i215 [label=""]; j215 [label=""]; k215 [label=""]; l215 [label=""]; m215 [label=""]; n215 [label=""]; o215 [label=""]; p215 [label=""]; q215 [label=""]; r215 [label=""]; s215 [label=""]; t215 [label=""]; u215 [label=""]; v215 [label=""]; w215 [label=""]; x215 [label=""]; y215 [label=""]; z215 [label=""]; a216 [label=""]; b216 [label=""]; c216 [label=""]; d216 [label=""]; e216 [label=""]; f216 [label=""]; g216 [label=""]; h216 [label=""]; i216 [label=""]; j216 [label=""]; k216 [label=""]; l216 [label=""]; m216 [label=""]; n216 [label=""]; o216 [label=""]; p216 [label=""]; q216 [label=""]; r216 [label=""]; s216 [label=""]; t216 [label=""]; u216 [label=""]; v216 [label=""]; w216 [label=""]; x216 [label=""]; y216 [label=""]; z216 [label=""]; a217 [label=""]; b217 [label=""]; c217 [label=""]; d217 [label=""]; e217 [label=""]; f217 [label=""]; g217 [label=""]; h217 [label=""]; i217 [label=""]; j217 [label=""]; k217 [label=""]; l217 [label=""]; m217 [label=""]; n217 [label=""]; o217 [label=""]; p217 [label=""]; q217 [label=""]; r217 [label=""]; s217 [label=""]; t217 [label=""]; u217 [label=""]; v217 [label=""]; w217 [label=""]; x217 [label=""]; y217 [label=""]; z217 [label=""]; a218 [label=""]; b218 [label=""]; c218 [label=""]; d218 [label=""]; e218 [label=""]; f218 [label=""]; g218 [label=""]; h218 [label=""]; i218 [label=""]; j218 [label=""]; k218 [label=""]; l218 [label=""]; m218 [label=""]; n218 [label=""]; o218 [label=""]; p218 [label=""]; q218 [label=""]; r218 [label=""]; s218 [label=""]; t218 [label=""]; u218 [label=""]; v218 [label=""]; w218 [label=""]; x218 [label=""]; y218 [label=""]; z218 [label=""]; a219 [label=""]; b219 [label=""]; c219 [label=""]; d219 [label=""]; e219 [label=""]; f219 [label=""]; g219 [label=""]; h219 [label=""]; i219 [label=""]; j219 [label=""]; k219 [label=""]; l219 [label=""]; m219 [label=""]; n219 [label=""]; o219 [label=""]; p219 [label=""]; q219 [label=""]; r219 [label=""]; s219 [label=""]; t219 [label=""]; u219 [label=""]; v219 [label=""]; w219 [label=""]; x219 [label=""]; y219 [label=""]; z219 [label=""]; a220 [label=""]; b220 [label=""]; c220 [label=""]; d220 [label=""]; e220 [label=""]; f220 [label=""]; g220 [label=""]; h220 [label=""]; i220 [label=""]; j220 [label=""]; k220 [label=""]; l220 [label=""]; m220 [label=""]; n220 [label=""]; o220 [label=""]; p220 [label=""]; q220 [label=""]; r220 [label=""]; s220 [label=""]; t220 [label=""]; u220 [label=""]; v220 [label=""]; w220 [label=""]; x220 [label=""]; y220 [label=""]; z220 [label=""]; a221 [label=""]; b221 [label=""]; c221 [label=""]; d221 [label=""]; e221 [label=""]; f221 [label=""]; g221 [label=""]; h221 [label=""]; i221 [label=""]; j221 [label=""]; k221 [label=""]; l221 [label=""]; m221 [label=""]; n221 [label=""]; o221 [label=""]; p221 [label=""]; q221 [label=""]; r221 [label=""]; s221 [label=""]; t221 [label=""]; u221 [label=""]; v221 [label=""]; w221 [label=""]; x221 [label=""]; y221 [label=""]; z221 [label=""]; a222 [label=""]; b222 [label=""]; c222 [label=""]; d222 [label=""]; e222 [label=""]; f222 [label=""]; g222 [label=""]; h222 [label=""]; i222 [label=""]; j222 [label=""]; k222 [label=""]; l222 [label=""]; m222 [label=""]; n222 [label=""]; o222 [label=""]; p222 [label=""]; q222 [label=""]; r222 [label=""]; s222 [label=""]; t222 [label=""]; u222 [label=""]; v222 [label=""]; w222 [label=""]; x222 [label=""]; y222 [label=""]; z222 [label=""]; a223 [label=""]; b223 [label=""]; c223 [label=""]; d223 [label=""]; e223 [label=""]; f223 [label=""]; g223 [label=""]; h223 [label=""]; i223 [label=""]; j223 [label=""]; k223 [label=""]; l223 [label=""]; m223 [label=""]; n223 [label=""]; o223 [label=""]; p223 [label=""]; q223 [label=""]; r223 [label=""]; s223 [label=""]; t223 [label=""]; u223 [label=""]; v223 [label=""]; w223 [label=""]; x223 [label=""]; y223 [label=""]; z223 [label=""]; a224 [label=""]; b224 [label=""]; c224 [label=""]; d224 [label=""]; e224 [label=""]; f224 [label=""]; g224 [label=""]; h224 [label=""]; i224 [label=""]; j224 [label=""]; k224 [label=""]; l224 [label=""]; m224 [label=""]; n224 [label=""]; o224 [label=""]; p224 [label=""]; q224 [label=""]; r224 [label=""]; s224 [label=""]; t224 [label=""]; u224 [label=""]; v224 [label=""]; w224 [label=""]; x224 [label=""]; y224 [label=""]; z224 [label=""]; a225 [label=""]; b225 [label=""]; c225 [label=""]; d225 [label=""]; e225 [label=""]; f225 [label=""]; g225 [label=""]; h225 [label=""]; i225 [label=""]; j225 [label=""]; k225 [label=""]; l225 [label=""]; m225 [label=""]; n225 [label=""]; o225 [label=""]; p225 [label=""]; q225 [label=""]; r225 [label=""]; s225 [label=""]; t225 [label=""]; u225 [label=""]; v225 [label=""]; w225 [label=""]; x225 [label=""]; y225 [label=""]; z225 [label=""]; a226 [label=""]; b226 [label=""]; c226 [label=""]; d226 [label=""]; e226 [label=""]; f226 [label=""]; g226 [label=""]; h226 [label=""]; i226 [label=""]; j226 [label=""]; k226 [label=""]; l226 [label=""]; m226 [label=""]; n226 [label=""]; o226 [label=""]; p226 [label=""]; q226 [label=""]; r226 [label=""]; s226 [label=""]; t226 [label=""]; u226 [label=""]; v226 [label=""]; w226 [label=""]; x226 [label=""]; y226 [label=""]; z226 [label=""]; a227 [label=""]; b227 [label=""]; c227 [label=""]; d227 [label=""]; e227 [label=""]; f227 [label=""]; g227 [label=""]; h227 [label=""]; i227 [label=""]; j227 [label=""]; k227 [label=""]; l227 [label=""]; m227 [label=""]; n227 [label=""]; o227 [label=""]; p227 [label=""]; q227 [label=""]; r227 [label=""]; s227 [label=""]; t227 [label=""]; u227 [label=""]; v227 [label=""]; w227 [label=""]; x227 [label=""]; y227 [label=""]; z227 [label=""]; a228 [label=""]; b228 [label=""]; c228 [label=""]; d228 [label=""]; e228 [label=""]; f228 [label=""]; g228 [label=""]; h228 [label=""]; i228 [label=""]; j228 [label=""]; k228 [label=""]; l228 [label=""]; m228 [label=""]; n228 [label=""]; o228 [label=""]; p228 [label=""]; q228 [label=""]; r228 [label=""]; s228 [label=""]; t228 [label=""]; u228 [label=""]; v228 [label=""]; w228 [label=""]; x228 [label=""]; y228 [label=""]; z228 [label=""]; a229 [label=""]; b229 [label=""]; c229 [label=""]; d229 [label=""]; e229 [label=""]; f229 [label=""]; g229 [label=""]; h229 [label=""]; i229 [label=""]; j229 [label=""]; k229 [label=""]; l229 [label=""]; m229 [label=""]; n229 [label=""]; o229 [label=""]; p229 [label=""]; q229 [label=""]; r229 [label=""]; s229 [label=""]; t229 [label=""]; u229 [label=""]; v229 [label=""]; w229 [label=""]; x229 [label=""]; y229 [label=""]; z229 [label=""]; a230 [label=""]; b230 [label=""]; c230 [label=""]; d230 [label=""]; e230 [label=""]; f230 [label=""]; g230 [label=""]; h230 [label=""]; i230 [label=""]; j230 [label=""]; k230 [label=""]; l230 [label=""]; m230 [label=""]; n230 [label=""]; o230 [label=""]; p230 [label=""]; q230 [label=""]; r230 [label=""]; s230 [label=""]; t230 [label=""]; u230 [label=""]; v230 [label=""]; w230 [label=""]; x230 [label=""]; y230 [label=""]; z230 [label=""]; a231 [label=""]; b231 [label=""]; c231 [label=""]; d231 [label=""]; e231 [label=""]; f231 [label=""]; g231 [label=""]; h231 [label=""]; i231 [label=""]; j231 [label=""]; k231 [label=""]; l231 [label=""]; m231 [label=""]; n231 [label=""]; o231 [label=""]; p231 [label=""]; q231 [label=""]; r231 [label=""]; s231 [label=""]; t231 [label=""]; u231 [label=""]; v231 [label=""]; w231 [label=""]; x231 [label=""]; y231 [label=""]; z231 [label=""]; a232 [label=""]; b232 [label=""]; c232 [label=""]; d232 [label=""]; e232 [label=""]; f232 [label=""]; g232 [label=""]; h232 [label=""]; i232 [label=""]; j232 [label=""]; k232 [label=""]; l232 [label=""]; m232 [label=""]; n232 [label=""]; o232 [label=""]; p232 [label=""]; q232 [label=""]; r232 [label=""]; s232 [label=""]; t232 [label=""]; u232 [label=""]; v232 [label=""]; w232 [label=""]; x232 [label=""]; y232 [label=""]; z232 [label=""]; a233 [label=""]; b233 [label=""]; c233 [label=""]; d233 [label=""]; e233 [label=""]; f233 [label=""]; g233 [label=""]; h233 [label=""]; i233 [label=""]; j233 [label=""]; k233 [label=""]; l233 [label=""]; m233 [label=""]; n233 [label=""]; o233 [label=""]; p233 [label=""]; q233 [label=""]; r233 [label=""]; s233 [label=""]; t233 [label=""]; u233 [label=""]; v233 [label=""]; w233 [label=""]; x233 [label=""]; y233 [label=""]; z233 [label=""]; a234 [label=""]; b234 [label=""]; c234 [label=""]; d234 [label=""]; e234 [label=""]; f234 [label=""]; g234 [label=""]; h234 [label=""]; i234 [label=""]; j234 [label=""]; k234 [label=""]; l234 [label=""]; m234 [label=""]; n234 [label=""]; o234 [label=""]; p234 [label=""]; q234 [label=""]; r234 [label=""]; s234 [label=""]; t234 [label=""]; u234 [label=""]; v234 [label=""]; w234 [label=""]; x234 [label=""]; y234 [label=""]; z234 [label=""]; a235 [label=""]; b235 [label=""]; c235 [label=""]; d235 [label=""]; e235 [label=""]; f235 [label=""]; g235 [label=""]; h235 [label=""]; i235 [label=""]; j235 [label=""]; k235 [label=""]; l235 [label=""]; m235 [label=""]; n235 [label=""]; o235 [label=""]; p235 [label=""]; q235 [label=""]; r235 [label=""]; s235 [label=""]; t235 [label=""]; u235 [label=""]; v235 [label=""]; w235 [label=""]; x235 [label=""]; y235 [label=""]; z235 [label=""]; a236 [label=""]; b236 [label=""]; c236 [label=""]; d236 [label=""]; e236 [label=""]; f236 [label=""]; g236 [label=""]; h236 [label=""]; i236 [label=""]; j236 [label=""]; k236 [label=""]; l236 [label=""]; m236 [label=""]; n236 [label=""]; o236 [label=""]; p236 [label=""]; q236 [label=""]; r236 [label=""]; s236 [label=""]; t236 [label=""]; u236 [label=""]; v236 [label=""]; w236 [label=""]; x236 [label=""]; y236 [label=""]; z236 [label=""]; a237 [label=""]; b237 [label=""]; c237 [label=""]; d237 [label=""]; e237 [label=""]; f237 [label=""]; g237 [label=""]; h237 [label=""]; i237 [label=""]; j237 [label=""]; k237 [label=""]; l237 [label=""]; m237 [label=""]; n237 [label=""]; o237 [label=""]; p237 [label=""]; q237 [label=""]; r237 [label=""]; s237 [label=""]; t237 [label=""]; u237 [label=""]; v237 [label=""]; w237 [label=""]; x237 [label=""]; y237 [label=""]; z237 [label=""]; a238 [label=""]; b238 [label=""]; c238 [label=""]; d238 [label=""]; e238 [label=""]; f238 [label=""]; g238 [label=""]; h238 [label=""]; i238 [label=""]; j238 [label=""]; k238 [label=""]; l238 [label=""]; m238 [label=""]; n238 [label=""]; o238 [label=""]; p238 [label=""]; q238 [label=""]; r238 [label=""]; s238 [label=""]; t238 [label=""]; u238 [label=""]; v238 [label=""]; w238 [label=""]; x238 [label=""]; y238 [label=""]; z238 [label=""]; a239 [label=""]; b239 [label=""]; c239 [label=""]; d239 [label=""]; e239 [label=""]; f239 [label=""]; g239 [label=""]; h239 [label=""]; i239 [label=""]; j239 [label=""]; k239 [label=""]; l239 [label=""]; m239 [label=""]; n239 [label=""]; o239 [label=""]; p239 [label=""]; q239 [label=""]; r239 [label=""]; s239 [label=""]; t239 [label=""]; u239 [label=""]; v239 [label=""]; w239 [label=""]; x239 [label=""]; y239 [label=""]; z239 [label=""]; a240 [label=""]; b240 [label=""]; c240 [label=""]; d240 [label=""]; e240 [label=""]; f240 [label=""]; g240 [label=""]; h240 [label=""]; i240 [label=""]; j240 [label=""]; k240 [label=""]; l240 [label=""]; m240 [label=""]; n240 [label=""]; o240 [label=""]; p240 [label=""]; q240 [label=""]; r240 [label=""]; s240 [label=""]; t240 [label=""]; u240 [label=""]; v240 [label=""]; w240 [label=""]; x240 [label=""]; y240 [label=""]; z240 [label=""]; a241 [label=""]; b241 [label=""]; c241 [label=""]; d241 [label=""]; e241 [label=""]; f241 [label=""]; g241 [label=""]; h241 [label=""]; i241 [label=""]; j241 [label=""]; k241 [label=""]; l241 [label=""]; m241 [label=""]; n241 [label=""]; o241 [label=""]; p241 [label=""]; q241 [label=""]; r241 [label=""]; s241 [label=""]; t241 [label=""]; u241 [label=""]; v241 [label=""]; w241 [label=""]; x241 [label=""]; y241 [label=""]; z241 [label=""]; a242 [label=""]; b242 [label=""]; c242 [label=""]; d242 [label=""]; e242 [label=""]; f242 [label=""]; g242 [label=""]; h242 [label=""]; i242 [label=""]; j242 [label=""]; k242 [label=""]; l242 [label=""]; m242 [label=""]; n242 [label=""]; o242 [label=""]; p242 [label=""]; q242 [label=""]; r242 [label=""]; s242 [label=""]; t242 [label=""]; u242 [label=""]; v242 [label=""]; w242 [label=""]; x242 [label=""]; y242 [label=""]; z242 [label=""]; a243 [label=""]; b243 [label=""]; c243 [label=""]; d243 [label=""]; e243 [label=""]; f243 [label=""]; g243 [label=""]; h243 [label=""]; i243 [label=""]; j243 [label=""]; k243 [label=""]; l243 [label=""]; m243 [label=""]; n243 [label=""]; o243 [label=""]; p243 [label=""]; q243 [label=""]; r243 [label=""]; s243 [label=""]; t243 [label=""]; u243 [label=""]; v243 [label=""]; w243 [label=""]; x243 [label=""]; y243 [label=""]; z243 [label=""]; a244 [label=""]; b244 [label=""]; c244 [label=""]; d244 [label=""]; e244 [label=""]; f244 [label=""]; g244 [label=""]; h244 [label=""]; i244 [label=""]; j244 [label=""]; k244 [label=""]; l244 [label=""]; m244 [label=""]; n244 [label=""]; o244 [label=""]; p244 [label=""]; q244 [label=""]; r244 [label=""]; s244 [label=""]; t244 [label=""]; u244 [label=""]; v244 [label=""]; w244 [label=""]; x244 [label=""]; y244 [label=""]; z244 [label=""]; a245 [label=""]; b245 [label=""]; c245 [label=""]; d245 [label=""]; e245 [label=""]; f245 [label=""]; g245 [label=""]; h245 [label=""]; i245 [label=""]; j245 [label=""]; k245 [label=""]; l245 [label=""]; m245 [label=""]; n245 [label=""]; o245 [label=""]; p245 [label=""]; q245 [label=""]; r245 [label=""]; s245 [label=""]; t245 [label=""]; u245 [label=""]; v245 [label=""]; w245 [label=""]; x245 [label=""]; y245 [label=""]; z245 [label=""]; a246 [label=""]; b246 [label=""]; c246 [label=""]; d246 [label=""]; e246 [label=""]; f246 [label=""]; g246 [label=""]; h246 [label=""]; i246 [label=""]; j246 [label=""]; k246 [label=""]; l246 [label=""]; m246 [label=""]; n246 [label=""]; o246 [label=""]; p246 [label=""]; q246 [label=""]; r246 [label=""]; s246 [label=""]; t246 [label=""]; u246 [label=""]; v246 [label=""]; w246 [label=""]; x246 [label=""]; y246 [label=""]; z246 [label=""]; a247 [label=""]; b247 [label=""]; c247 [label=""]; d247 [label=""]; e247 [label=""]; f247 [label=""]; g247 [label=""]; h247 [label=""]; i247 [label=""]; j247 [label=""]; k247 [label=""]; l247 [label=""]; m247 [label=""]; n247 [label=""]; o247 [label=""]; p247 [label=""]; q247 [label=""]; r247 [label=""]; s247 [label=""]; t247 [label=""]; u247 [label=""]; v247 [label=""]; w247 [label=""]; x247 [label=""]; y247 [label=""]; z247 [label=""]; a248 [label=""]; b248 [label=""]; c248 [label=""]; d248 [label=""]; e248 [label=""]; f248 [label=""]; g248 [label=""]; h248 [label=""]; i248 [label=""]; j248 [label=""]; k248 [label=""]; l248 [label=""]; m248 [label=""]; n248 [label=""]; o248 [label=""]; p248 [label=""]; q248 [label=""]; r248 [label=""]; s248 [label=""]; t248 [label=""]; u248 [label=""]; v248 [label=""]; w248 [label=""]; x248 [label=""]; y248 [label=""]; z248 [label=""]; a249 [label=""]; b249 [label=""]; c249 [label=""]; d249 [label=""]; e249 [label=""]; f249 [label=""]; g249 [label=""]; h249 [label=""]; i249 [label=""]; j249 [label=""]; k249 [label=""]; l249 [label=""]; m249 [label=""]; n249 [label=""]; o249 [label=""]; p249 [label=""]; q249 [label=""]; r249 [label=""]; s249 [label=""]; t249 [label=""]; u249 [label=""]; v249 [label=""]; w249 [label=""]; x249 [label=""]; y249 [label=""]; z249 [label=""]; a250 [label=""]; b250 [label=""]; c250 [label=""]; d250 [label=""]; e250 [label=""]; f250 [label=""]; g250 [label=""]; h250 [label=""]; i250 [label=""]; j250 [label=""]; k250 [label=""]; l250 [label=""]; m250 [label=""]; n250 [label=""]; o250 [label=""]; p250 [label=""]; q250 [label=""]; r250 [label=""]; s250 [label=""]; t250 [label=""]; u250 [label=""]; v250 [label=""]; w250 [label=""]; x250 [label=""]; y250 [label=""]; z250 [label=""]; a251 [label=""]; b251 [label=""]; c251 [label=""]; d251 [label=""]; e251 [label=""]; f251 [label=""]; g251 [label=""]; h251 [label=""]; i251 [label=""]; j251 [label=""]; k251 [label=""]; l251 [label=""]; m251 [label=""]; n251 [label=""]; o251 [label=""]; p251 [label=""]; q251 [label=""]; r251 [label=""]; s251 [label=""]; t251 [label=""]; u251 [label=""]; v251 [label=""]; w251 [label=""]; x251 [label=""]; y251 [label=""]; z251 [label=""]; a252 [label=""]; b252 [label=""]; c252 [label=""]; d252 [label=""]; e252 [label=""]; f252 [label=""]; g252 [label=""]; h252 [label=""]; i252 [label=""]; j252 [label=""]; k252 [label=""]; l252 [label=""]; m252 [label=""]; n252 [label=""]; o252 [label=""]; p252 [label=""]; q252 [label=""]; r252 [label=""]; s252 [label=""]; t252 [label=""]; u252 [label=""]; v252 [label=""]; w252 [label=""]; x252 [label=""]; y252 [label=""]; z252 [label=""]; a253 [label=""]; b253 [label=""]; c253 [label=""]; d253 [label=""]; e253 [label=""]; f253 [label=""]; g253 [label=""]; h253 [label=""]; i253 [label=""]; j253 [label=""]; k253 [label=""]; l253 [label=""]; m253 [label=""]; n253 [label=""]; o253 [label=""]; p253 [label=""]; q253 [label=""]; r253 [label=""]; s253 [label=""]; t253 [label=""]; u253 [label=""]; v253 [label=""]; w253 [label=""]; x253 [label=""]; y253 [label=""]; z253 [label=""]; a254 [label=""]; b254 [label=""]; c254 [label=""]; d254 [label=""]; e254 [label=""]; f254 [label=""]; g254 [label=""]; h254 [label=""]; i254 [label=""]; j254 [label=""]; k254 [label=""]; l254 [label=""]; m254 [label=""]; n254 [label=""]; o254 [label=""]; p254 [label=""]; q254 [label=""]; r254 [label=""]; s254 [label=""]; t254 [label=""]; u254 [label=""]; v254 [label=""]; w254 [label=""]; x254 [label=""]; y254 [label=""]; z254 [label=""]; a255 [label=""]; b255 [label=""]; c255 [label=""]; d255 [label=""]; e255 [label=""]; f255 [label=""]; g255 [label=""]; h255 [label=""]; i255 [label=""]; j255 [label=""]; k255 [label=""]; l255 [label=""]; m255 [label=""]; n255 [label=""]; o255 [label=""]; p255 [label=""]; q255 [label=""]; r255 [label=""]; s255 [label=""]; t255 [label=""]; u255 [label=""]; v255 [label=""]; w255 [label=""]; x255 [label=""]; y255 [label=""]; z255 [label=""]; a256 [label=""]; b256 [label=""]; c256 [label=""]; d256 [label=""]; e256 [label=""]; f256 [label=""]; g256 [label=""]; h256 [label=""]; i256 [label=""]; j256 [label=""]; k256 [label=""]; l256 [label=""]; m256 [label=""]; n256 [label=""]; o256 [label=""]; p256 [label=""]; q256 [label=""]; r256 [label=""]; s256 [label=""]; t256 [label=""]; u256 [label=""]; v256 [label=""]; w256 [label=""]; x256 [label=""]; y256 [label=""]; z256 [label=""]; a257 [label=""]; b257 [label=""]; c257 [label=""]; d257 [label=""]; e257 [label=""]; f257 [label=""]; g257 [label=""]; h257 [label=""]; i257 [label=""]; j257 [label=""]; k257 [label=""]; l257 [label=""]; m257 [label=""]; n257 [label=""]; o257 [label=""]; p257 [label=""]; q257 [label=""]; r257 [label=""]; s257 [label=""]; t257 [label=""]; u257 [label=""]; v257 [label=""]; w257 [label=""]; x257 [label=""]; y257 [label=""]; z257 [label=""]; a258 [label=""]; b258 [label=""]; c258 [label=""]; d258 [label=""]; e258 [label=""]; f258 [label=""]; g258 [label=""]; h258 [label=""]; i258 [label=""]; j258 [label=""]; k258 [label=""]; l258 [label=""]; m258 [label=""]; n258 [label=""]; o258 [label=""]; p258 [label=""]; q258 [label=""]; r258 [label=""]; s258 [label=""]; t258 [label=""]; u258 [label=""]; v258 [label=""]; w258 [label=""]; x258 [label=""]; y258 [label=""];
Application Notes and Protocols for L-N-Butylsulfonyl-p-hydroxyphenylalanine in Isotopic Labeling for Drug Metabolism Studies
Abstract
The accurate elucidation of a drug candidate's metabolic fate is a cornerstone of modern pharmaceutical development. Stable isotope labeling, coupled with mass spectrometric analysis, offers a robust methodology for these investigations, circumventing the need for radioactive tracers.[1][2] This document provides a comprehensive guide to the application of L-N-Butylsulfonyl-p-hydroxyphenylalanine as a novel, metabolically stable isotopic labeling scaffold for drug metabolism and pharmacokinetic (DMPK) studies. We present the scientific rationale for its use, detailed protocols for the synthesis of its isotopically labeled variants (e.g., ¹³C, ²H), and step-by-step methodologies for its application in both in vitro and in vivo drug metabolism studies. These protocols are designed for researchers, scientists, and drug development professionals seeking to enhance the precision and efficiency of their ADME (Absorption, Distribution, Metabolism, and Excretion) characterization workflows.
Introduction: The Imperative for Stable Isotopic Labeling in ADME Studies
Understanding the metabolic pathways of a new chemical entity (NCE) is paramount for assessing its efficacy, safety, and potential for drug-drug interactions.[3] Traditionally, radiolabeling (e.g., with ¹⁴C or ³H) has been the gold standard for these "mass balance" studies.[4] However, the use of radioactive isotopes necessitates specialized facilities and handling procedures, and raises safety considerations, particularly for first-in-human studies.
Stable isotope labeling (SIL) has emerged as a powerful and safer alternative.[1][2] By incorporating heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a drug molecule, its journey through a biological system can be meticulously tracked using high-resolution mass spectrometry (LC-MS/MS).[2][5] The key advantages of this approach include:
-
Enhanced Safety: Stable isotopes are non-radioactive, making them suitable for a broader range of studies, including those in sensitive populations.
-
High Analytical Specificity: The distinct mass shift of the labeled compound and its metabolites allows for their unambiguous detection against a complex biological background.
-
Quantitative Accuracy: Co-administration of a labeled compound with its unlabeled counterpart can provide highly accurate pharmacokinetic data and facilitate metabolite quantitation.[6]
The strategic placement of the isotopic label is critical to the success of these studies. The label must be in a metabolically stable position to prevent its loss during biotransformation, which would render the tracer invisible to the analytical instrumentation.[4]
Scientific Rationale: this compound as a Labeling Scaffold
We propose the use of this compound as a versatile and advantageous scaffold for introducing stable isotopes into drug candidates. This N-sulfonylated amino acid derivative offers several key benefits:
-
Inherent Metabolic Stability: The sulfonamide bond is known to be significantly more resistant to enzymatic cleavage (e.g., by amidases) compared to a standard amide bond.[7] This inherent stability makes the N-butylsulfonyl group an ideal location for isotopic labels, ensuring the tracer remains intact throughout metabolic processes.
-
Synthetic Tractability: The synthesis of this compound can be readily achieved through the reaction of L-tyrosine with butanesulfonyl chloride. This straightforward chemistry allows for the incorporation of stable isotopes into either the butyl chain of the sulfonyl group or the tyrosine backbone using commercially available labeled precursors.
-
Structural Versatility: The p-hydroxyphenylalanine scaffold provides a synthetically versatile platform that can be incorporated into a wide range of drug molecules, either as a core structural element or as a derivatizable tag.
The choice of the N-butylsulfonyl moiety is deliberate. The alkyl chain provides multiple sites for deuterium labeling, which can introduce a significant mass shift for clear analytical detection. Furthermore, the overall structure is designed to have favorable physicochemical properties for drug development.
Synthesis of Isotopically Labeled this compound
The following protocols outline the synthesis of deuterated and ¹³C-labeled this compound.
Protocol 1: Synthesis of L-N-(Butyl-d9)-sulfonyl-p-hydroxyphenylalanine
This protocol describes the synthesis using commercially available deuterated butanesulfonyl chloride.
Materials:
-
L-Tyrosine
-
(Butyl-d9)sulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (3 equivalents). Cool the solution to 0 °C in an ice bath.
-
Sulfonylation: Slowly add (Butyl-d9)sulfonyl chloride (1.1 equivalents) to the cooled solution with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by adding 1 M HCl until the pH is approximately 2-3.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield pure L-N-(Butyl-d9)-sulfonyl-p-hydroxyphenylalanine.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of L-N-Butylsulfonyl-(phenyl-¹³C₆)-p-hydroxyphenylalanine
This protocol utilizes commercially available ¹³C-labeled L-Tyrosine.
Materials:
-
L-Tyrosine-(phenyl-¹³C₆)
-
Butanesulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Tyrosine-(phenyl-¹³C₆) (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (3 equivalents). Cool the solution to 0 °C in an ice bath.
-
Sulfonylation: Slowly add butanesulfonyl chloride (1.1 equivalents) to the cooled solution with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Follow steps 3 and 4 from Protocol 1.
-
Characterization: Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and HRMS. The ¹³C NMR will show characteristic signals for the labeled phenyl ring.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of isotopically labeled this compound.
In Vitro Drug Metabolism Studies
In vitro assays using liver microsomes are a standard method for assessing the metabolic stability of a compound and identifying its primary metabolites.
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound derivatized with labeled this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Labeled test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) solution
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an appropriate internal standard
-
96-well plates
-
Incubator/shaker set to 37 °C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a microsomal incubation mixture containing phosphate buffer, MgCl₂, and HLMs (final protein concentration typically 0.5-1.0 mg/mL). Keep on ice.
-
Prepare a working solution of the labeled test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).
-
-
Incubation:
-
In a 96-well plate, add the microsomal incubation mixture.
-
Pre-warm the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the working solution of the labeled test compound.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
Monitor for the appearance of potential metabolites by searching for the characteristic mass shift of the isotopic label.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the remaining parent compound versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
-
Table 1: Typical Incubation Conditions for In Vitro Metabolism
| Parameter | Recommended Value | Rationale |
| Microsomal Protein | 0.5 - 1.0 mg/mL | Ensures sufficient enzymatic activity. |
| Test Compound | 1 µM | A standard concentration for initial screening. |
| NADPH | 1 mM | Cofactor for cytochrome P450 enzymes. |
| Incubation Temp. | 37 °C | Mimics physiological temperature. |
| Incubation Time | 0 - 60 minutes | Allows for the determination of the rate of metabolism. |
In Vivo Drug Metabolism Studies
In vivo studies in animal models are essential for understanding the complete ADME profile of a drug candidate.
Protocol 4: Pharmacokinetic and Metabolite Identification Study in Rats
Objective: To characterize the pharmacokinetic profile and identify major metabolites of a test compound derivatized with labeled this compound following oral administration to rats.
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
Labeled test compound formulated for oral gavage
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
-80 °C freezer
-
Sample processing reagents (e.g., acetonitrile, internal standard)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of the labeled test compound to the rats.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or other appropriate method at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Process the blood to obtain plasma.
-
Urine and Feces: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-12h, 12-24h).
-
-
Sample Storage: Store all plasma, urine, and feces samples at -80 °C until analysis.
-
Sample Preparation:
-
Plasma: Perform protein precipitation with ice-cold acetonitrile containing an internal standard. Centrifuge and collect the supernatant.
-
Urine: Dilute urine samples with water or buffer as needed.
-
Feces: Homogenize fecal samples, extract with a suitable solvent, and clarify by centrifugation.
-
-
LC-MS/MS Analysis:
-
Analyze the plasma samples to determine the concentration-time profile of the parent compound and any detected metabolites.
-
Analyze urine and fecal extracts to identify and quantify excretory metabolites.
-
Utilize the unique isotopic signature to differentiate drug-related material from endogenous matrix components.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) for the parent compound.
-
Propose structures for the identified metabolites based on their mass spectral data and the known mass shift of the isotopic label.
-
Diagram 2: In Vivo Study Workflow
Caption: Workflow for an in vivo pharmacokinetic and metabolite identification study.
Data Interpretation and Self-Validation
The use of a stable isotope label provides a self-validating system for metabolite identification. Any true metabolite will exhibit the same isotopic pattern and mass shift as the parent compound. This allows for confident differentiation from background ions and endogenous molecules.
Key considerations for data analysis:
-
Isotopic Cluster Analysis: The mass spectrum of the labeled parent compound and its metabolites should show a characteristic isotopic cluster. The spacing between the isotopic peaks will correspond to the number of incorporated heavy isotopes.
-
Fragment Ion Analysis: In MS/MS experiments, fragment ions containing the labeled portion of the molecule will also exhibit the expected mass shift. This can help to pinpoint the site of metabolic modification.
-
Metabolic Switching: Be aware of the potential for "metabolic switching," where blocking one metabolic pathway (e.g., through deuteration) may enhance metabolism at another site. Comparing the metabolite profiles of the labeled and unlabeled compounds can reveal such effects.
Conclusion
This compound offers a robust and versatile platform for stable isotope labeling in drug metabolism studies. Its inherent metabolic stability and synthetic accessibility make it an excellent choice for researchers seeking to improve the accuracy and safety of their ADME investigations. The protocols outlined in this document provide a comprehensive framework for the synthesis and application of this novel labeling scaffold, enabling more precise and reliable characterization of drug candidates in the development pipeline.
References
-
Abramson, F. P. (2001). The Use of Stable Isotopes in Drug Metabolism Studies. Seminars in Perinatology, 25(3), 133-138. Available at: [Link]
-
Dela AMA, et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2392. Available at: [Link]
-
Li, W., et al. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(21), 10515-10523. Available at: [Link]
-
Jaroch, M., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(9), 961-966. Available at: [Link]
-
Klawikowska, M., & D'Ari, R. (2012). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 403(6), 1555-1558. Available at: [Link]
-
Baba, S., et al. (1978). Studies on Drug Metabolism by Use of Isotopes. 23. Metabolic Study of 1-butyryl-4-cinnamylpiperazine in the Rat During Development of Tolerance by Using Two Kinds of Deuterium-Labeled Forms. Journal of Medicinal Chemistry, 21(6), 525-529. Available at: [Link]
-
VandenHeuvel, W. J. A. (2008). Drug Metabolite Identification: Stable Isotope Methods. Current Protocols in Toxicology. Available at: [Link]
-
Słoczyńska, K., et al. (2019). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules, 24(10), 1934. Available at: [Link]
-
Lee, H., et al. (2017). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 11, 2205-2213. Available at: [Link]
-
Early, J. V., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PLoS ONE, 18(6), e0287232. Available at: [Link]
-
Chen, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(3), 1142-1146. Available at: [Link]
-
Keefer, L. K., et al. (1987). Deuterium isotope effect on metabolism of N-nitrosodimethylamine in vivo in rat. Cancer Research, 47(1), 447-452. Available at: [Link]
-
da Silva, A. C. R., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38927-38938. Available at: [Link]
-
Obach, R. S. (2004). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Available at: [Link]
-
Wang, J., et al. (2025). Recent Advances in the Biological Synthesis of l-Tyrosine Derivatives by Genetically Engineered Microbes. ACS Synthetic Biology. Available at: [Link]
-
Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909-4913. Available at: [Link]
-
Joondan, N., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 27(S1), 1-22. Available at: [Link]
-
Ni, Y., et al. (2025). Recent advances in biocatalytic derivatization of L-tyrosine. Biotechnology Advances. Available at: [Link]
-
de Bruin-Hoegée, M., et al. (2022). Reaction scheme of electrophilic aromatic substitution of tyrosine by chlorine, leading to the formation of 3-chlorotyrosine and 3,5-dichlorotyrosine. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). L-Tyrosine. PubChem Compound Database. Available at: [Link]
-
Garcı́a-Rochel, J., et al. (2020). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters, 22(15), 5897-5901. Available at: [Link]
-
Udenfriend, S., & Velick, S. F. (1951). The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin. The Journal of Biological Chemistry, 190(2), 733-740. Available at: [Link]
-
Kitson, G. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]
Sources
- 1. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-N-Butylsulfonyl-p-hydroxyphenylalanine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of L-N-Butylsulfonyl-p-hydroxyphenylalanine. This molecule, identified by CAS Number 149490-60-8, is a critical intermediate in the development of pharmaceuticals, notably as a precursor in the synthesis of Tirofiban, a nonpeptide platelet aggregation inhibitor.[1][2][3] The synthesis primarily involves the N-sulfonylation of L-Tyrosine. While seemingly straightforward, this reaction presents significant challenges in achieving high yield and purity due to the multifunctional nature of the L-Tyrosine starting material.
This guide is designed for researchers and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and ultimately improve the yield and purity of your synthesis.
Core Synthesis Pathway & Challenges
The primary transformation is the reaction of L-Tyrosine with 1-butanesulfonyl chloride. The key challenge lies in achieving chemoselectivity for the amino group over the phenolic hydroxyl group.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in the N-sulfonylation of L-Tyrosine?
The primary challenge is chemoselectivity. L-Tyrosine possesses three potentially reactive functional groups: the primary amine (-NH2), the carboxylic acid (-COOH), and the phenolic hydroxyl (-OH).[4][5] The amino group is the most nucleophilic and generally the most reactive towards sulfonyl chlorides under neutral or slightly basic conditions. However, under stronger basic conditions, the phenolic hydroxyl can be deprotonated to a phenoxide ion, which is also a potent nucleophile. This can lead to competing O-sulfonylation or even di-sulfonylation, significantly reducing the yield of the desired N-sulfonylated product.
Q2: Are protecting groups necessary for the carboxyl or hydroxyl groups?
While using protecting groups for the carboxyl and/or hydroxyl functions is a valid strategy to ensure selectivity, it adds steps to the synthesis and subsequent deprotection, potentially lowering the overall process efficiency.[6][7][8] For many applications, a direct, unprotected sulfonylation is preferred for its atom economy and simplicity. This guide focuses on optimizing the direct synthesis. A protecting group strategy might be considered only if optimization of the direct approach fails to provide the required purity and yield.
Q3: Which reaction parameters have the most significant impact on yield and selectivity?
Yield and selectivity are critically dependent on four interconnected parameters:
-
Choice of Base: The base's strength and nucleophilicity are paramount. It must be strong enough to scavenge the HCl byproduct but not so strong that it extensively deprotonates the phenolic hydroxyl.
-
Solvent System: The solvent must solubilize L-Tyrosine (which can be difficult) and facilitate the reaction. Aqueous-organic biphasic systems or polar aprotic solvents are common choices.
-
Temperature: Higher temperatures can increase reaction rates but often decrease selectivity, favoring the formation of side products.
-
Stoichiometry: The molar ratio of butanesulfonyl chloride to L-Tyrosine must be carefully controlled to prevent di-sulfonylation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low overall yield (<60%) with significant unreacted L-Tyrosine.
-
Q: My reaction has stopped, and TLC/LC-MS analysis shows a large amount of remaining L-Tyrosine. What are the likely causes and solutions?
This issue points to either poor solubility of the starting material or insufficient activation of the nucleophile (the amino group).
-
Causality: L-Tyrosine is zwitterionic and has limited solubility in many common organic solvents. If the L-Tyrosine is not adequately dissolved or suspended, it cannot react efficiently with the butanesulfonyl chloride, which typically resides in the organic phase. Furthermore, an inadequate amount or strength of the base will fail to neutralize the generated HCl, leading to protonation of the amino group on unreacted L-Tyrosine, deactivating it towards further reaction.
-
Solutions:
-
Improve Solubility: Employ a biphasic solvent system, such as 1,4-dioxane/water or THF/water. The aqueous phase, with an appropriate base, helps dissolve the L-Tyrosine as its salt.
-
Optimize Base: Ensure at least 2.0-2.5 equivalents of a suitable base (e.g., NaHCO₃, Na₂CO₃, or an organic amine like triethylamine) are used. The first equivalent deprotonates the carboxylic acid to improve solubility, and the subsequent equivalents neutralize the HCl byproduct.
-
Increase Interfacial Area: If using a biphasic system, vigorous stirring is essential to maximize the surface area between the aqueous and organic phases, facilitating the reaction.
-
-
Problem 2: The major impurity is a higher molecular weight species.
-
Q: I'm getting a good conversion of my starting material, but my main product is contaminated with a significant byproduct that appears to be a di-substituted adduct. How can I suppress this?
This is a classic case of poor chemoselectivity, resulting in the formation of the N,O-disulfonylated product.
-
Causality: This occurs when the reaction conditions are harsh enough to deprotonate the phenolic hydroxyl group, which then reacts with a second molecule of butanesulfonyl chloride. The use of strong bases (like NaOH or KOH) or elevated temperatures dramatically increases the rate of this side reaction.
-
Solutions:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of 1-butanesulfonyl chloride. Add the sulfonyl chloride slowly and portion-wise to the reaction mixture to avoid high local concentrations.
-
Reduce Basicity: Switch from a strong inorganic base to a milder one like sodium bicarbonate (NaHCO₃). Organic bases like triethylamine (TEA) can also be effective.
-
Lower the Temperature: Perform the reaction at a reduced temperature (0-5 °C). This will slow down both the desired and undesired reactions, but it disproportionately suppresses the less favorable O-sulfonylation pathway.
-
-
Problem 3: The crude product is an intractable oil and difficult to purify.
-
Q: After workup, my product is a sticky oil instead of a solid, and it streaks badly on silica gel chromatography. What can I do to improve isolation?
This problem usually stems from residual salts, solvent, or the presence of the product as a salt rather than the free acid, which can hinder crystallization and chromatography.
-
Causality: If the pH of the aqueous phase during workup is not carefully controlled, the product can remain as a salt (e.g., sodium salt), which is often more soluble and less likely to crystallize. Residual organic solvents or impurities can also act as crystallization inhibitors.
-
Solutions:
-
Acidic Workup: After the reaction is complete, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate group, making the product less water-soluble and more likely to precipitate or be extracted into an organic solvent like ethyl acetate.
-
Thorough Washing: Wash the organic extract containing your product multiple times with brine to remove residual water and inorganic salts.
-
Solvent Selection for Crystallization: Attempt crystallization from a variety of solvent systems. A common and effective method is to dissolve the crude oil in a minimal amount of a polar solvent (like ethyl acetate or methanol) and then slowly add a non-polar anti-solvent (like hexanes or heptane) until turbidity is observed, then cool.
-
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Data & Protocols
Table 1: Influence of Base and Temperature on N-Sulfonylation Selectivity
| Base (2.5 eq.) | Temperature (°C) | Approx. Yield of Desired Product | Approx. % of Di-Sulfonylated Side Product | Comments |
| NaOH | 25 | ~40% | >30% | Poor selectivity; O-sulfonylation is significant. |
| Na₂CO₃ | 25 | ~75% | ~10% | Good balance of reactivity and selectivity. |
| NaHCO₃ | 25 | ~65% | <5% | High selectivity, but the reaction may be slow. |
| Na₂CO₃ | 0-5 | ~85-90% | <5% | Optimal conditions for high yield and selectivity. |
| Triethylamine | 25 | ~70% | ~15% | Homogeneous reaction, but purification can be challenging. |
Note: These values are illustrative and represent typical outcomes. Actual results may vary based on specific reaction conditions, scale, and workup procedures.
Protocol 1: Optimized Direct N-Sulfonylation of L-Tyrosine
This protocol is optimized for high selectivity and yield on a laboratory scale.
Materials:
-
L-Tyrosine (1.0 eq.)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq.)
-
1-Butanesulfonyl chloride (1.1 eq.)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add L-Tyrosine (1.0 eq.) and Sodium Carbonate (2.5 eq.).
-
Dissolution: Add a 1:1 mixture of water and 1,4-dioxane to the flask (e.g., 10 mL per gram of L-Tyrosine). Stir vigorously at room temperature until the solids are mostly dissolved or form a fine, mobile slurry.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve 1-butanesulfonyl chloride (1.1 eq.) in a small amount of 1,4-dioxane and add it to the addition funnel. Add the sulfonyl chloride solution dropwise to the stirring reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of L-Tyrosine.
-
Workup - Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. If any solids are present, add water to dissolve them.
-
Workup - Acidification: Slowly and carefully add 1M HCl to the mixture with stirring until the pH of the aqueous layer is ~2-3. (Caution: CO₂ evolution).
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Haskel, A., et al. (2017). Sulfonation of Tyrosine as a Method To Improve Biodistribution of Peptide-Based Radiotracers: Novel 18F-Labeled Cyclic RGD Analogues. Molecular Pharmaceutics. Retrieved from [Link]
- Wunsch, E. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. U.S. Patent 3,538,070.
-
Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]
- Bergmann, J., et al. (2004). Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl). European Patent EP1392650B1.
-
Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
- CN114716335A. (2022). Process for preparing N-acetyl-L-tyrosine. Google Patents.
-
Roda, L. G., et al. (1987). Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound cas 149490-60-8. Retrieved from [Link]
-
Wang, P., et al. (2024). Chemical Strategies for Controlling Sulfation in Biomacromolecules. Accounts of Chemical Research. Retrieved from [Link]
-
Reddy, P. V., et al. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]
-
Corbeil, D., et al. (2005). Tyrosine O-sulfation. Current Protocols in Protein Science. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 149490-60-8 [chemicalbook.com]
- 3. This compound CAS 149490-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Tyrosine - Wikipedia [en.wikipedia.org]
- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 7. EP1392650B1 - Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl)-l-tyrosine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of L-N-Butylsulfonyl-p-hydroxyphenylalanine
Welcome to the technical support center for the purification of L-N-Butylsulfonyl-p-hydroxyphenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important Tirofiban intermediate.[1][2] Here, we provide troubleshooting guidance and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification challenges, a firm grasp of the physicochemical properties of this compound is essential. These properties dictate its behavior in various purification techniques.
| Property | Value | Source |
| CAS Number | 149490-60-8 | [3] |
| Molecular Formula | C₁₃H₁₉NO₅S | [3] |
| Molecular Weight | 301.36 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | [2] |
| Melting Point | 121-124 °C | [2] |
| Solubility | Sparingly soluble in aqueous acid, slightly soluble in methanol, soluble in some organic solvents like ethanol and dichloromethane. | [2] |
| Predicted pKa (Carboxylic Acid) | ~3.39 | [2] |
| Approximate pKa (Phenolic Hydroxyl) | ~10 (in solvent-exposed tyrosine residues) | [3][4][5] |
| Approximate pKa (Sulfonamide N-H) | 3.5 - 4.5 (for N-acyl sulfonamides) |
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Synthesis & Initial Work-up
Q1: My reaction mixture is a complex mess. What are the likely impurities from the synthesis of this compound?
A1: The synthesis typically involves the reaction of L-tyrosine with butylsulfonyl chloride under alkaline conditions.[2] Based on this, the primary impurities to anticipate are:
-
Unreacted L-Tyrosine: Due to its zwitterionic nature at neutral pH, L-tyrosine has low solubility in many organic solvents, which can lead to incomplete reactions.
-
Unreacted Butylsulfonyl Chloride: This reactive starting material may persist if not fully consumed or quenched during the work-up.
-
Hydrolyzed Butylsulfonyl Chloride (Butanesulfonic Acid): Butylsulfonyl chloride can hydrolyze in the aqueous alkaline reaction medium to form butanesulfonic acid.
-
Di-sulfonylated Byproduct: The phenolic hydroxyl group of L-tyrosine can also be sulfonylated, leading to a di-substituted impurity. This is a known side reaction for tyrosine derivatives.
Q2: How can I design an effective initial work-up to remove the bulk of the impurities?
A2: A well-designed liquid-liquid extraction protocol based on the pKa values of the components is a powerful first step.
-
Step 1: Quenching. After the reaction, ensure all unreacted butylsulfonyl chloride is quenched, for example, by adding a small amount of a primary or secondary amine or by ensuring the aqueous phase is sufficiently basic for a period to allow for hydrolysis.
-
Step 2: Acidification & Extraction. Carefully acidify the reaction mixture to a pH of approximately 2-3 with an acid like HCl. At this pH:
-
The carboxylic acid of your product (pKa ~3.39) will be protonated, making the molecule more soluble in organic solvents like ethyl acetate.
-
Unreacted L-tyrosine will exist as a cation and remain in the aqueous phase.
-
Butanesulfonic acid will be in its anionic form and will also preferentially stay in the aqueous phase.
-
-
Step 3: Extraction. Extract the acidified aqueous layer with an organic solvent such as ethyl acetate. Your desired product, this compound, will move into the organic phase.
-
Step 4: Washing. Wash the organic layer with brine to remove residual water and water-soluble impurities.
Sources
- 1. ecronicon.net [ecronicon.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
L-N-Butylsulfonyl-p-hydroxyphenylalanine stability and degradation issues
Welcome to the technical support center for L-N-Butylsulfonyl-p-hydroxyphenylalanine (CAS 149490-60-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability and degradation challenges associated with this key synthetic intermediate. As a derivative of L-tyrosine, this molecule combines the reactivity of a phenolic hydroxyl group with the stability considerations of a sulfonamide linkage, necessitating careful handling and analytical scrutiny.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Part 1: Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving the underlying issues.
Issue 1: Solution Discoloration (Yellowing/Browning) Upon Dissolution or Storage
Observation: Your stock solution of this compound, initially colorless, has developed a yellow or brown tint over time.
Underlying Cause: This is a classic indicator of oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which converts them into colored quinone-type structures. This process can be accelerated by factors such as elevated pH, exposure to atmospheric oxygen, light, and the presence of trace metal ions.
Troubleshooting Workflow:
Experimental Protocol: Preparation of a Stabilized Stock Solution
-
Solvent Selection: Choose a high-purity solvent in which the compound is soluble, such as methanol or a buffered aqueous solution.[1]
-
Degassing: Prior to use, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
pH Adjustment: If using an aqueous-based solvent, ensure the pH is controlled. A slightly acidic to neutral pH (e.g., pH 5.5-6.5) is generally preferred to minimize phenoxide formation, which is more susceptible to oxidation.[2]
-
Dissolution: Dissolve this compound in the prepared solvent under a blanket of inert gas.
-
Storage: Store the solution in an amber vial to protect it from light and at a recommended temperature of ≤ -20°C for long-term storage. For frequent use, store at 2-8°C.
Issue 2: Appearance of New Peaks in HPLC Analysis During a Time-Course Experiment or Stability Study
Observation: When analyzing your sample by reverse-phase HPLC, you observe new, unexpected peaks that increase in area over time, with a corresponding decrease in the main compound peak.
Underlying Causes: The appearance of new peaks signifies degradation. For this compound, the primary degradation pathways to consider are:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond. This can be catalyzed by acidic or basic conditions.
-
Oxidation: As discussed in Issue 1, leading to quinone-like and other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light can induce degradation, often through radical mechanisms.
-
Strecker Degradation: A potential pathway where the amino acid moiety degrades, especially in the presence of certain reactive species.[3][4][5]
Troubleshooting Workflow:
Experimental Protocol: Basic Forced Degradation Study
To identify the nature of the degradation products, a forced degradation study is essential.[6][7][8] This involves intentionally stressing the compound under various conditions.
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 4-8 hours. | Cleavage of the S-N sulfonamide bond. |
| Base Hydrolysis | Dissolve compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH at room temperature for 1-4 hours. | Cleavage of the S-N sulfonamide bond. |
| Oxidation | Dissolve compound in a solution of 3% H₂O₂ in a suitable solvent at room temperature for 24 hours. | Oxidation of the phenol ring and potentially the benzylic position. |
| Photolytic | Expose a solution of the compound to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines. | Photodegradation, potentially involving radical formation. |
After exposure, neutralize the acid and base samples before injection. Analyze all samples by a stability-indicating HPLC method and compare the chromatograms to your experimental sample.
A suitable starting point for an HPLC method, based on methods for the final drug product Tirofiban, would be:[2][9][10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of phosphate or acetate buffer (pH ~6.0-6.5) and acetonitrile.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a well-sealed container, protected from light and moisture, at room temperature or refrigerated (2-8°C).[1] Given its phenolic nature, minimizing exposure to air is also advisable.
Q2: My HPLC peak for the compound is showing significant tailing. What could be the cause?
Peak tailing for a compound like this often arises from two main interactions with the stationary phase:
-
Ionic Interaction: The carboxylic acid group can interact with residual, un-capped silanols on the silica-based C18 column.
-
Chelation: The phenolic hydroxyl group can chelate with trace metal impurities in the silica matrix.
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to fully protonate the carboxylic acid, minimizing ionic interactions.
-
Use a High-Purity Column: Modern, end-capped columns with low silanol activity are recommended.
-
Add a Competing Agent: Including a small amount of a competing amine like triethylamine (TEA) in the mobile phase can mask silanol interactions.[2]
Q3: Can I use any C18 column for the analysis of this compound and its impurities?
While most C18 columns will provide some separation, for a stability-indicating method, the choice is critical. A high-quality, well-end-capped column is necessary to achieve the peak shape and resolution required to separate closely eluting impurities and degradation products. Columns specifically designed for polar-modified reverse-phase chromatography can also offer alternative selectivity. Method validation as per ICH guidelines is crucial to ensure your chosen column and method are fit for purpose.[12][13][14]
Q4: What are the expected products of hydrolysis?
Hydrolysis of the sulfonamide bond (S-N cleavage) is a primary concern. Depending on the conditions, this would yield L-p-hydroxyphenylalanine (Tyrosine) and 1-butanesulfonic acid. Your analytical method should be capable of separating the starting material from L-tyrosine, which is a likely process impurity and degradant.[10]
References
-
The Utility of HPLC-UV Cleaning Validation for the Determination of Tirofiban Residues. Available at: [Link]
-
Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Stability study and validated reversed phase liquid chromatographic method for the determination of tirofiban hydrochloride in presence of tyrosine as a process impurity. ResearchGate. Available at: [Link]
- Tirofiban hydrochloride preparation process. Google Patents.
- Tirofiban hydrochloride impurity, preparation method and detection method thereof. Google Patents.
-
Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. PMC. Available at: [Link]
-
Development and validation of reverse phase high performance liquid chromatographic method for determination of Tirofiban in human and rat serum. ResearchGate. Available at: [Link]
-
Assay of tirofiban and identification of oxidative impurity in aqueous injection by using UPLC-PDA/QDa detectors. Scilit. Available at: [Link]
-
Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. ResearchGate. Available at: [Link]
-
Stability and compatibility of tirofiban hydrochloride during simulated Y-site administration with other drugs. PubMed. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
SUMMARY OF PRODUCT CHARACTERISTICS. European Medicines Agency. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. Available at: [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]
-
Hydrothermal Degradation of Amino Acids. PMC. Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet Dosage Form. ResearchGate. Available at: [Link]
-
Amino Acid Degradations Produced by Lipid Oxidation Products. ResearchGate. Available at: [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. CN103232387B - Tirofiban hydrochloride impurity, preparation method and detection method of impurity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Strecker degradation of amino acids promoted by a camphor-derived sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Strecker degradation of amino acids promoted by a camphor-derived sulfonamide [beilstein-journals.org]
- 6. rjptonline.org [rjptonline.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. japsonline.com [japsonline.com]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve solubility problems with L-N-Butylsulfonyl-p-hydroxyphenylalanine in aqueous buffers
Technical Support Center: L-N-Butylsulfonyl-p-hydroxyphenylalanine Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an amino acid derivative with a molecular structure that presents unique challenges for formulation in aqueous buffers.[1] Its combination of a hydrophobic butylsulfonyl group and ionizable carboxylic acid and phenolic hydroxyl groups results in pH-dependent and often limited aqueous solubility.[1][2] This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and resolve solubility issues encountered during your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common solubility challenges.
Q1: I tried to dissolve this compound directly in neutral PBS (pH 7.4) and it's not dissolving. What is the first thing I should do?
A1: Direct dissolution in neutral aqueous buffers is often unsuccessful due to the compound's low intrinsic solubility. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[][4] This stock can then be serially diluted into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.[4] If precipitation occurs upon dilution, proceed to the troubleshooting guides for pH adjustment or the use of co-solvents.
Q2: What is the best organic solvent to make a stock solution?
A2: DMSO is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[][4] Other potential solvents include ethanol, N,N-dimethylformamide (DMF), and methanol.[][4] However, the tolerance of your specific experimental system (e.g., cell line, enzyme) to these solvents must be validated.[4] The compound is reportedly soluble in ethanol and dichloromethane.[5]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO. To prevent this, you can:
-
Lower the Final Concentration: Your target concentration may be above the solubility limit.
-
Increase the Final DMSO Concentration: Check if your assay can tolerate a higher percentage (e.g., 0.5% or 1% vs. 0.1%).
-
Adjust the Buffer pH: The compound's solubility is highly dependent on pH. See the detailed guide in Part 2.
-
Use a Co-solvent or Solubilizing Excipient: Incorporating agents like PEG 400 or cyclodextrins can significantly enhance aqueous solubility.[][]
Q4: How does pH affect the solubility of this compound?
A4: The compound has two key ionizable groups: a carboxylic acid (pKa ~3.4) and a phenolic hydroxyl group (pKa ~9.0).[5][7][8]
-
At acidic pH (below ~3): The compound is mostly neutral and will have very low aqueous solubility.[9][10]
-
At neutral pH (~7.4): The carboxylic acid is deprotonated (negatively charged), but the phenol is protonated (neutral). Solubility is still limited.
-
At basic pH (above ~9.5): Both the carboxylic acid and the phenol are deprotonated, creating a doubly charged anion which is significantly more water-soluble.[9][11] Therefore, adjusting the buffer pH to be alkaline is a primary strategy for increasing solubility.[][11]
Part 2: In-Depth Troubleshooting Guides & Methodologies
Guide 1: Systematic Solubility Workflow
Before attempting advanced methods, follow a logical troubleshooting sequence. This workflow helps identify the simplest effective solution for your experimental needs.
Caption: A decision tree for troubleshooting solubility issues.
Guide 2: pH Adjustment for Enhanced Solubility
Modifying the pH of your buffer is a powerful technique to increase the solubility of ionizable compounds.[][11] This method leverages the deprotonation of the carboxylic acid and phenolic groups to create a more soluble salt form.
Underlying Principle: According to the Henderson-Hasselbalch equation, when the pH is approximately 2 units above a functional group's pKa, that group will be >99% deprotonated and ionized. For this compound, making the solution basic will ionize both the carboxylate and phenolate groups, dramatically increasing hydrophilicity.
-
Prepare a Basic Buffer: Start with a buffer system that is effective in the pH 9.5-10.5 range, such as a carbonate-bicarbonate buffer or CAPS. Note: Ensure this pH is compatible with your downstream experiment.
-
Make a Slurry: Add the powdered compound to a small amount of the basic buffer. Do not expect it to dissolve immediately.
-
Titrate with Base: While stirring, add a small amount of dilute NaOH (e.g., 0.1 M) dropwise to the slurry.
-
Monitor pH and Clarity: Continuously monitor the pH. As the pH increases past ~9.5, you should observe the solid dissolving. Continue adding base until the solution is completely clear.
-
Final pH Adjustment: Once dissolved, carefully adjust the pH back down to your desired final experimental pH if necessary, but be aware that the compound may precipitate if the pH drops too low.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any particulates and ensure sterility.
| pH Range | Dominant Species Charge | Expected Aqueous Solubility |
| < 3 | 0 (Neutral) | Very Low |
| 4 - 8 | -1 (Anionic) | Low to Moderate |
| > 9.5 | -2 (Dianionic) | High |
| Caption: Relationship between pH and the solubility of this compound. |
Guide 3: Using Co-solvents and Excipients
When pH modification is not viable, co-solvents or complexation agents can be used to increase solubility in a neutral buffer.[][12]
Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty of solvating a hydrophobic molecule.[][13]
Recommended Co-solvents & Typical Concentrations:
| Co-solvent | Typical Starting % (v/v) | Pros | Cons |
| Polyethylene Glycol 400 (PEG 400) | 5 - 10% | Low cellular toxicity | Can be viscous |
| Propylene Glycol | 5 - 10% | Good safety profile | May affect some enzymes |
| Ethanol | 1 - 5% | Effective solubilizer | Higher potential for cytotoxicity |
| Glycerol | 5 - 15% | Very low toxicity | High viscosity |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][14] They can encapsulate the non-polar parts of a drug molecule, effectively shielding them from water and increasing the apparent solubility of the drug-cyclodextrin complex.[][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a 10-20% (w/v) stock solution. Gentle warming may be required.
-
Add Compound: Add the this compound powder directly to the HP-β-CD solution.
-
Mix Thoroughly: Vortex or sonicate the mixture for 15-30 minutes. The formation of the inclusion complex can take time.
-
Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your solubilized compound solution. The concentration can be confirmed via HPLC or UV-Vis spectroscopy.
References
-
PH adjustment: Significance and symbolism . (2026-01-07). [Link]
-
This compound . PubChem. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed Central. [Link]
-
N-(Butylsulfonyl)-L-Tyrosine . ChemBK. [Link]
-
5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. (2021-07-26). [Link]
-
solubility enhancement -by pH change & complexation . Slideshare. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . International Journal of Pharmaceutical Sciences. [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim . PubMed Central. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. (2006-05-10). [Link]
-
Cyclodextrins as pharmaceutical solubilizers . ResearchGate. (2025-08-06). [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers . ACS Publications. (2023-09-09). [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid . PubMed Central. (2017-09-20). [Link]
-
The Hydrophobic Effect and the Role of Cosolvents . The Journal of Physical Chemistry B. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid . PubMed. (2017-09-20). [Link]
-
Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase . PubMed Central. (2024-06-08). [Link]
-
Solubility of L-Phenylalanine in Aqueous Solutions . ResearchGate. (2025-08-04). [Link]
-
The Solubility of Amino Acids in Various Solvent Systems . University of Rhode Island. [Link]
-
(PDF) Solubility of L-Phenylalanine in Aqueous Solutions . ResearchGate. (2025-08-06). [Link]
-
Effect of Additives on the Transformation Behavior of l-Phenylalanine in Aqueous Solution . ResearchGate. (2025-08-05). [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? . [Link]
-
The Solubility of Amino Acids in Various Solvent Systems . DigitalCommons@URI. [Link]
-
Sulfonylation of amino acid esters hydrochloride . ResearchGate. [Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug . PubMed Central. [Link]
-
Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins . PubMed Central. (2021-06-16). [Link]
-
Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE . (2021-07-16). [Link]
Sources
- 1. CAS 149490-60-8: this compound [cymitquimica.com]
- 2. This compound | C13H19NO5S | CID 10968629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 7. METHYL N-BUTYLSULFONYL-L-P-HYDROXYPHENYLALANINE CAS#: 142374-01-4 [amp.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions for L-N-Butylsulfonyl-p-hydroxyphenylalanine
Welcome to the technical support center for optimizing the coupling reactions of L-N-Butylsulfonyl-p-hydroxyphenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of this compound, offering explanations and actionable solutions.
Issue 1: Low Coupling Yield
Question: My coupling reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low coupling yields can stem from several factors, ranging from suboptimal reaction conditions to the choice of reagents. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Carboxyl Group Activation: The first step in a successful coupling is the efficient activation of the carboxylic acid of this compound. If the activation is incomplete, the subsequent nucleophilic attack by the amine will be inefficient.
-
Solution:
-
Choice of Coupling Reagent: Employ highly efficient coupling reagents. Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and are often superior to carbodiimides like DCC or EDC, especially for sterically hindered couplings.[1] Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices and avoid the potential for guanidinylation side reactions that can occur with uronium reagents.[2]
-
Stoichiometry: Ensure you are using an appropriate molar ratio of the coupling reagent. A common starting point is a 1.5 to 3-fold excess of the coupling reagent relative to the carboxylic acid.[3]
-
Activation Time: Allow sufficient time for the formation of the activated ester before adding the amine component. This can be monitored by techniques like thin-layer chromatography (TLC) or LC-MS. A pre-activation time of 30 minutes is often a good starting point.[4]
-
-
-
Steric Hindrance: The butylsulfonyl group on the nitrogen and the bulky nature of the tyrosine side chain can create steric hindrance, slowing down the reaction rate.
-
Solution:
-
Elevated Temperature: Gently heating the reaction mixture (e.g., to 35-50°C) can provide the necessary energy to overcome the activation barrier.[5] However, be cautious as excessive heat can lead to racemization.
-
Extended Reaction Time: For difficult couplings, extending the reaction time can lead to higher conversion.[3] Monitor the reaction progress to determine the optimal time.
-
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution:
-
Solvent Selection: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are excellent for dissolving protected amino acids and coupling reagents.[3] For particularly difficult sequences prone to aggregation, consider using solvent mixtures such as DMSO/DMF or adding chaotropic agents.[1][6]
-
-
-
Suboptimal pH: The pH of the reaction mixture is critical. The amine component must be in its deprotonated, nucleophilic form to react.
-
Solution:
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize any acid present and maintain a basic environment.[2] Typically, 2-3 equivalents of base are used.
-
-
Workflow for Optimizing Coupling Yield
Caption: A logical workflow for troubleshooting low coupling yields.
Issue 2: Formation of Side Products
Question: I am observing significant side products in my reaction mixture. What are the common side reactions with this compound and how can I minimize them?
Answer:
Side product formation is a common challenge in peptide synthesis. For a molecule like this compound, several side reactions are possible:
-
Racemization: The chiral center of the amino acid can epimerize under basic conditions, leading to the formation of the D-isomer.
-
Solution:
-
Use of Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure into the reaction.[1][7] These additives suppress racemization by forming less reactive activated esters.
-
Mild Base: Use a milder base if possible, or ensure that the amount of base is not excessive.
-
Low Temperature: Running the reaction at a lower temperature can help minimize racemization.
-
-
-
O-Acylation of the Phenolic Hydroxyl Group: The hydroxyl group on the tyrosine side chain is nucleophilic and can be acylated by the activated carboxylic acid, leading to an ester byproduct.[8][9]
-
Solution:
-
Protecting Group: While the N-butylsulfonyl group provides some steric hindrance, for critical applications, protecting the phenolic hydroxyl group (e.g., as a benzyl ether) prior to coupling is the most robust solution.[8]
-
Controlled Stoichiometry: Avoid a large excess of the activated amino acid to minimize the chance of this side reaction.
-
-
-
Guanidinylation of the Amine: When using uronium-based coupling reagents like HBTU or HATU, a side reaction can occur where the reagent reacts with the free amine, forming a guanidinium byproduct and terminating the chain.[10]
-
Solution:
-
Use Phosphonium Reagents: Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not cause this side reaction.[2]
-
Stoichiometry Control: If using uronium reagents, avoid a large excess and consider adding the coupling reagent to the carboxylic acid and base first to allow for pre-activation before introducing the amine.[4][11]
-
-
Decision Tree for Minimizing Side Products
Caption: A decision tree to guide the minimization of common side products.
Issue 3: Difficult Purification
Question: I am having trouble purifying the final coupled product. What are some effective purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, coupling reagents, and byproducts. Here are some recommended strategies:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove many water-soluble impurities.
-
Procedure:
-
Quench the reaction with water or a dilute acid (e.g., 10% KHSO₄).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid, a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
-
Chromatography: For high purity, column chromatography is often necessary.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[12] The polarity of the solvent system will depend on the polarity of your coupled product.
-
Visualization: Since the product contains an aromatic ring, it should be UV active. Staining with ninhydrin can also be used if there is a free amine, or a universal stain like potassium permanganate can be employed.
-
-
Crystallization/Recrystallization: If the product is a solid, crystallization can be a highly effective method for purification, especially on a larger scale.[13]
-
Solvent Selection: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions where the product has low solubility at room temperature but is soluble when heated.
-
-
Ion-Exchange Chromatography: If the coupled product has ionizable groups, ion-exchange chromatography can be a powerful purification technique.[14][15]
II. Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
While the "best" reagent can be sequence-dependent, HATU and PyBOP are excellent starting choices. HATU is highly reactive and efficient, making it suitable for difficult couplings.[16][17] PyBOP is also very effective and avoids the risk of guanidinylation side reactions.[2] For routine couplings where cost is a consideration, carbodiimides like EDC in the presence of OxymaPure can also be very effective.[11]
Q2: Do I need to protect the phenolic hydroxyl group of the tyrosine side chain?
For short peptides or if some level of O-acylation side product can be tolerated and separated, protection may not be necessary.[8] However, for the synthesis of longer peptides or when high purity is critical, protecting the hydroxyl group (e.g., with a benzyl or t-butyl group) is highly recommended to prevent side reactions.[8]
Q3: What is the optimal temperature for the coupling reaction?
Room temperature is a good starting point for most coupling reactions. If the reaction is sluggish due to steric hindrance, you can gently warm it to 35-50°C.[5] However, be mindful that higher temperatures can increase the risk of racemization.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to confirm the mass of the desired product and identify any side products.
Q5: What are the best solvents for this coupling reaction?
Polar aprotic solvents are generally the best choice. DMF is the most common and effective solvent for solid-phase and solution-phase peptide synthesis.[18] NMP is another excellent option, particularly for improving the solubility of reactants.[3]
III. Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, PyBOP, or EDC/OxymaPure | High efficiency and reduced side reactions.[1][2] |
| Solvent | DMF or NMP | Excellent solubility for reactants.[3][18] |
| Base | DIPEA or NMM (2-3 equivalents) | Maintains basicity for amine nucleophilicity.[2] |
| Temperature | Room Temperature (can be increased to 35-50°C for difficult couplings) | Balances reaction rate with minimizing racemization.[5] |
| Stoichiometry | 1.5-3 eq. of coupling reagent | Ensures efficient activation of the carboxylic acid.[3] |
| Additives | HOBt or OxymaPure (if using carbodiimides or concerned about racemization) | Suppresses racemization and improves reaction efficiency.[1][7] |
IV. References
-
Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis? Retrieved January 14, 2026.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 14, 2026.
-
Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 14, 2026.
-
Albericio, F., et al. (2020). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. ResearchGate. Retrieved January 14, 2026.
-
BenchChem. (n.d.). Application Notes and Protocols: O-Methyl-D-tyrosine in Peptide Synthesis. Retrieved January 14, 2026.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved January 14, 2026.
-
Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 14, 2026.
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved January 14, 2026.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved January 14, 2026.
-
Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved January 14, 2026.
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1784-1797.
-
Francis, S., & Ambler, R. P. (2018). Tyrosine bioconjugation – an emergent alternative. PMC - NIH. Retrieved January 14, 2026.
-
Popali, S. (n.d.). Spps and side reactions in peptide synthesis. Slideshare. Retrieved January 14, 2026.
-
Barbas, C. F., et al. (2014). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. NIH. Retrieved January 14, 2026.
-
Creative Peptides. (n.d.). Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency. Retrieved January 14, 2026.
-
Stewart, J. M., & Young, J. D. (1984). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved January 14, 2026.
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52029-52036.
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved January 14, 2026.
-
Asahi Kasei Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved January 14, 2026.
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026.
-
Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin. Retrieved January 14, 2026.
-
Lu, H., & Cheng, J. (2012). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. Retrieved January 14, 2026.
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved January 14, 2026.
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-Acetylated Amino Acids. Retrieved January 14, 2026.
Sources
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. file.globalso.com [file.globalso.com]
- 3. jpt.com [jpt.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. diaion.com [diaion.com]
- 15. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 16. peptide.com [peptide.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. nbinno.com [nbinno.com]
Side reactions to avoid during the synthesis of L-N-Butylsulfonyl-p-hydroxyphenylalanine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of L-N-Butylsulfonyl-p-hydroxyphenylalanine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate potential challenges and avoid common side reactions. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthesis effectively.
Diagram: Key Challenges in the Synthesis
Caption: A workflow illustrating the primary synthesis and its major potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yields a mixture of products, not just the desired N-sulfonylated compound. What is happening?
Answer: This is the most common issue encountered and is almost certainly due to a lack of chemoselectivity in the sulfonylation reaction. L-tyrosine possesses two nucleophilic sites: the primary amine (α-NH₂) and the phenolic hydroxyl group (-OH) on the side chain.[1][2] Butylsulfonyl chloride is an electrophile that can react with either of these sites.
-
N-Sulfonylation (Desired Reaction): Reaction at the α-amino group.
-
O-Sulfonylation (Side Reaction): Reaction at the phenolic hydroxyl group.[3]
-
Di-Sulfonylation (Side Reaction): Reaction at both the amino and hydroxyl groups.
The relative nucleophilicity of the amino and hydroxyl groups is pH-dependent. At alkaline pH, the amino group is deprotonated and highly nucleophilic. However, the phenoxide anion, formed by deprotonation of the hydroxyl group (pKa ≈ 10), is also a potent nucleophile. This creates a competitive reaction environment.[4]
Troubleshooting Guide 1: Improving N- vs. O-Sulfonylation Selectivity
Controlling the selectivity is paramount for a successful synthesis. Here are the key parameters to adjust:
1.1. pH Control - The Critical Parameter
The pH of the reaction medium is the most influential factor. The goal is to maintain a pH where the α-amino group is sufficiently deprotonated and nucleophilic, while minimizing the deprotonation of the phenolic hydroxyl group.
-
Mechanism: The pKa of the α-ammonium group in tyrosine is around 9.2, while the pKa of the phenolic group is about 10.1. By maintaining the pH in the range of 9.5-10.0, you can achieve a higher concentration of the deprotonated amine relative to the phenoxide, thus favoring N-sulfonylation.
-
Protocol:
-
Dissolve L-tyrosine in an aqueous solution with a suitable base (e.g., sodium carbonate, sodium borate buffer).
-
Carefully monitor and adjust the pH to 9.5 using a calibrated pH meter.
-
Slowly add the butylsulfonyl chloride, either neat or dissolved in a water-miscible organic solvent (like THF or acetone), while continuously monitoring and maintaining the pH. The reaction generates HCl, which will lower the pH, so a base must be co-added.
-
1.2. Orthogonal Protection Strategy (The "Gold Standard")
For the highest selectivity and cleanest reaction profile, employing a protection strategy for the phenolic hydroxyl group is the most robust approach.[5] An "orthogonal" protecting group is one that can be removed under conditions that do not affect the newly formed sulfonamide or other parts of the molecule.[2]
-
Expertise & Experience: While adding steps to the synthesis, this method prevents O-sulfonylation completely, simplifying purification and often leading to a higher overall yield of pure product. The tert-Butyl (tBu) group is an excellent choice as it is stable to the basic conditions of sulfonylation and can be removed later with acid (e.g., trifluoroacetic acid - TFA).[1][6][7]
Experimental Protocol: Synthesis via a Protected Intermediate
-
Protection Step: Synthesize L-Tyrosine(O-tBu) from L-Tyrosine using a standard procedure (e.g., reaction with isobutylene in the presence of an acid catalyst).
-
Sulfonylation Step:
-
Dissolve L-Tyrosine(O-tBu) in an appropriate solvent (e.g., a mixture of water and dioxane).
-
Add a base (e.g., Na₂CO₃ or NaHCO₃) to achieve a pH of ~9.5.
-
Cool the solution to 0-5 °C.
-
Slowly add 1.0-1.1 equivalents of butylsulfonyl chloride.
-
Allow the reaction to stir overnight, warming to room temperature.
-
-
Work-up and Deprotection:
-
Acidify the reaction mixture to pH ~2-3 with dilute HCl to precipitate the protected product.
-
Filter, wash, and dry the solid L-N-Butylsulfonyl-p-(O-tBu)-hydroxyphenylalanine.
-
Treat the protected product with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often with scavengers like triisopropylsilane, to cleave the tBu group.[2]
-
Remove the solvent and TFA under reduced pressure to yield the final product.
-
1.3. Optimizing Reaction Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-5 °C (initial) | Sulfonylation is an exothermic reaction. Low temperatures help to control the reaction rate and can improve selectivity by disfavoring the more thermodynamically stable O-sulfonylated product in some cases. |
| Solvent | Aqueous-organic mixture (e.g., Water/THF, Water/Dioxane) | Helps to solubilize both the polar amino acid and the less polar sulfonyl chloride, creating a homogeneous reaction environment. |
| Reagent Addition | Slow, dropwise addition of BuSO₂Cl | Maintains a low instantaneous concentration of the highly reactive sulfonyl chloride, reducing the likelihood of di-sulfonylation and other side reactions. |
FAQ 2: I'm concerned about racemization. How can I ensure the stereochemical purity of my final product?
Answer: This is a valid concern. The stereocenter (α-carbon) of an amino acid is susceptible to racemization (conversion from the L-form to a mixture of L- and D-forms) under basic conditions.[8][9]
-
Mechanism (Direct Enolization): The proton on the α-carbon is weakly acidic. A strong base can abstract this proton to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.[8][10] While less common than oxazolone formation (which requires carboxyl activation), direct enolization can be a factor during prolonged exposure to strong bases.
Troubleshooting Guide 2: Minimizing and Quantifying Racemization
2.1. Control of Reaction Conditions
-
Base Selection: Use the mildest base possible that can still effectively catalyze the reaction. While a pH of ~9.5 is needed, avoid excessively strong bases like NaOH if possible. Bases like sodium carbonate or N-methylmorpholine (NMM) are often preferred in peptide chemistry for being less prone to inducing racemization.[8][10]
-
Reaction Time: Do not let the reaction run unnecessarily long. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) and quench it once the starting material is consumed. Prolonged exposure to basic conditions increases the risk of racemization.[11]
-
Temperature: Keeping the temperature low (0-5 °C) not only helps with selectivity but also reduces the rate of base-catalyzed racemization.
2.2. Quantification of Stereochemical Purity
It is crucial to verify the enantiomeric purity of your final product.
-
Chiral HPLC/SFC: The most reliable method is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase. This technique can separate the L- and D-enantiomers, allowing for precise quantification of enantiomeric excess (% ee).
-
Optical Rotation: While less precise, measuring the specific optical rotation of your product and comparing it to a literature value for the pure L-enantiomer can provide a quick check for significant racemization.
FAQ 3: My yield is low, and I notice the smell of butylsulfonic acid during workup. What's causing this?
Answer: This indicates that your sulfonylating agent, butylsulfonyl chloride (BuSO₂Cl), is undergoing hydrolysis.
-
Mechanism: Sulfonyl chlorides are reactive and susceptible to hydrolysis by water, especially under the basic conditions required for the sulfonylation reaction. The hydroxide ions (OH⁻) act as nucleophiles, attacking the sulfonyl chloride to form butylsulfonic acid, which is unreactive and represents a loss of your key reagent.
Troubleshooting Guide 3: Preventing Reagent Hydrolysis
-
Use a Biphasic System: A Schotten-Baumann reaction condition can be effective. In this setup, the reaction is run in a biphasic system of an organic solvent (like diethyl ether or DCM) and water. The L-tyrosine and base are in the aqueous phase, while the butylsulfonyl chloride is dissolved in the organic phase. The reaction occurs at the interface. This setup maintains a low concentration of the sulfonyl chloride in the aqueous phase at any given time, favoring the reaction with the more nucleophilic amino acid over hydrolysis.
-
Anhydrous Co-Solvent: If using an aqueous-organic mixture, ensure the organic solvent (THF, dioxane) is anhydrous to minimize introducing excess water.
-
Efficient Stirring: Vigorous stirring is essential, especially in biphasic systems, to maximize the interfacial area and ensure the reactants come into contact.
FAQ 4: I'm struggling to purify my final product. What are the best methods?
Answer: Purification can be challenging due to the similar polarities of the desired product, unreacted L-tyrosine, and the O-sulfonylated byproduct.
Troubleshooting Guide 4: Purification Strategies
4.1. Crystallization / Recrystallization
This is often the most effective method for obtaining high-purity material, especially if the product is a stable, crystalline solid.[12]
-
Protocol:
-
After acidic workup, the crude product often precipitates.
-
This solid can be recrystallized. The key is finding a suitable solvent system. A common approach is to dissolve the crude product in a minimal amount of a polar solvent (e.g., hot water, ethanol, or methanol) and then either cool the solution or add a less polar anti-solvent (e.g., ethyl acetate, diethyl ether) to induce crystallization.[12] The desired N-sulfonylated product may have different solubility properties than the zwitterionic L-tyrosine or the O-sulfonylated isomer.
-
4.2. Ion-Exchange Chromatography
This technique separates molecules based on their charge.[13]
-
Rationale: At a neutral pH, unreacted L-tyrosine is zwitterionic. The desired product, this compound, will be anionic due to its free carboxyl group. The O-sulfonylated isomer will also be anionic. While it may not separate the N- and O- isomers efficiently, it is excellent for removing unreacted L-tyrosine. A strong anion exchange (SAX) resin could be used.
4.3. Reversed-Phase Chromatography (HPLC)
For small-scale purification or for isolating highly pure material for analytical purposes, preparative reversed-phase HPLC is a powerful tool. The butyl group adds significant hydrophobic character, which should allow for good separation from the more polar L-tyrosine. The N- and O-sulfonylated isomers may also have different retention times.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues during the synthesis.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Watson-Marlow Fluid Technology Solutions. Retrieved January 14, 2026, from [Link]
-
Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
-
Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(14), 2594–2597. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Wonda Science. Retrieved January 14, 2026, from [Link]
-
N-(Butylsulfonyl)-L-Tyrosine. (2024, April 9). ChemBK. Retrieved January 14, 2026, from [Link]
-
Gao, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. [Link]
-
Bendetti, A. M., et al. (2020). Chemical Methods for N‐ and O‐Sulfation of Small Molecules, Amino Acids and Peptides. ResearchGate. [Link]
-
Racemization in amino acids? (2017, February 28). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Peptide. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Yagyu, M., et al. (1996). A new approach for the synthesis of tyrosine sulphate containing peptides: use of the p-(methylsulphinyl)benzyl group as a key protecting group of serine. Journal of the Chemical Society, Chemical Communications. [Link]
-
Seryani, H., et al. (2020). (A) Common orthogonal strategies for peptide macrocyclization. (B)... ResearchGate. [Link]
-
Huttner, W. B. (1987). Tyrosine O-sulfation. PubMed. [Link]
-
Chemoselective N-Benzenesulfonylation of Aliphatic Amines. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Verzijl, N., et al. (2009). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. PubMed. [Link]
-
Reactions and mechanism for reversible modification of tyrosine. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation. Retrieved January 14, 2026, from [Link]
-
Tyrosine sulfation. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Method for purification of an amino acid using ion exchange resin. (n.d.). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tyrosine sulfation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
Technical Support Center: Analytical Characterization of Sulfonylated Compounds
Welcome to the technical support center for the analytical characterization of sulfonylated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of molecules. The inherent reactivity and unique physicochemical properties of the sulfonyl group can present specific hurdles in routine analytical workflows.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments effectively.
General FAQs
Q1: I'm starting the characterization of a novel sulfonylated compound. Which analytical techniques should I prioritize?
The selection of analytical techniques depends on your specific objective. A multi-faceted approach is often necessary for comprehensive characterization.[1]
-
For Structural Elucidation and Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed information about the molecular structure and chemical environment of atoms.[1][3] It is non-destructive and can also be used for purity assessment and quantification (qNMR).[1]
-
Mass Spectrometry (MS): Offers highly sensitive detection and provides information on molecular weight and fragmentation patterns, which aids in identification and impurity characterization.[1][4] Coupling MS with a separation technique like HPLC or GC is particularly powerful.[1]
-
Infrared (IR) Spectroscopy: A rapid method to confirm the presence of the sulfonyl chloride functional group by identifying characteristic S=O and S-Cl stretching vibrations.[1]
-
-
For Purity Assessment and Quantification:
-
For Unambiguous 3D Structure Determination:
dot graph "Analytical_Technique_Selection" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Start [label="Goal of Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Struct_Elucid [label="Structural Elucidation"]; Purity_Quant [label="Purity & Quantification"]; 3D_Struct [label="3D Structure"];
NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#FBBC05"]; MS [label="Mass Spectrometry\n(LC-MS, GC-MS)", fillcolor="#FBBC05"]; IR [label="IR Spectroscopy", fillcolor="#FBBC05"]; HPLC [label="HPLC", fillcolor="#34A853"]; GC [label="GC", fillcolor="#34A853"]; XRay [label="X-ray Crystallography", fillcolor="#EA4335"];
Start -> Struct_Elucid; Start -> Purity_Quant; Start -> 3D_Struct;
Struct_Elucid -> NMR; Struct_Elucid -> MS; Struct_Elucid -> IR;
Purity_Quant -> HPLC; Purity_Quant -> GC;
3D_Struct -> XRay; } caption: "Decision tree for selecting analytical techniques."
Mass Spectrometry (MS) Troubleshooting
Q2: I'm having trouble getting a good signal for my sulfonamide in positive ion ESI-MS. What could be the issue and how can I improve ionization?
Poor signal intensity is a common issue in mass spectrometry.[10] For sulfonamides, which can be acidic, positive mode electrospray ionization (ESI) can be challenging. Here's a breakdown of potential causes and solutions:
-
Underlying Cause: The acidity of the sulfonamide proton can make protonation difficult, leading to poor ionization efficiency in standard acidic mobile phases.
-
Troubleshooting Steps:
-
"Wrong-Way-Round" (WWR) Ionization: A highly effective technique is to analyze sulfonamides at a high pH (e.g., 10.4) in the mobile phase.[11] While this deprotonates the sulfonamide in solution, ammonium ions in the mobile phase can protonate the basic compounds in the gas phase, forming [M+NH₄]⁺ adducts which then dissociate to the desired [M+H]⁺ ion.[11] This can significantly increase the signal-to-noise ratio.[11]
-
Mobile Phase Optimization:
-
If WWR is not an option, systematically optimize the acidic mobile phase. While counterintuitive, small changes in pH and organic modifier can influence signal intensity.
-
Ensure you are using LC-MS grade solvents and reagents to avoid ion suppression from contaminants.[12]
-
-
Ion Source Tuning and Calibration: Regularly tune and calibrate your mass spectrometer.[10] Ensure the ion source, mass analyzer, and detector settings are optimized for your analyte's m/z range.[10]
-
Consider Alternative Ionization Techniques: If ESI remains problematic, consider Atmospheric Pressure Chemical Ionization (APCI), which is often better suited for less polar, more volatile compounds.[13][14]
-
| Parameter | Standard ESI (+) | "Wrong-Way-Round" ESI (+) |
| Mobile Phase pH | Acidic (e.g., pH 3) | Basic (e.g., pH 10.4) |
| Additive | Formic Acid (0.1%) | Ammonium Hydroxide/Formate |
| Primary Ion | [M+H]⁺ | [M+NH₄]⁺, then [M+H]⁺ |
| Signal Intensity | Often low for acidic sulfonamides | Significantly enhanced[11] |
Q3: My sulfonamide is showing an unexpected loss of 64 Da in the MS/MS spectrum. What does this correspond to?
A neutral loss of 64 Da is a characteristic fragmentation pattern for many aromatic sulfonamides and corresponds to the elimination of sulfur dioxide (SO₂).[15]
-
Mechanism: This fragmentation occurs upon collision-induced dissociation (CID) and involves an intramolecular rearrangement in the gas phase.[15] The strength of the aryl-sulfur bond and the electronic nature of substituents on the aromatic ring can influence the prevalence of this fragmentation pathway.[15] For instance, electron-withdrawing groups, like chlorine, at the ortho position can promote SO₂ extrusion.[15]
-
Significance: Observing this characteristic loss can be a useful diagnostic tool for identifying arylsulfonamides in your sample. However, the absence of this pathway does not rule out a sulfonamide structure, as other factors like the nucleophilicity of the nitrogen atom also play a role.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Q4: The proton signals in the aromatic region of my sulfonylated compound's ¹H NMR spectrum are broad and poorly resolved. What can I do to improve this?
Broad signals in NMR spectra can be due to several factors, including chemical exchange, aggregation, or the presence of paramagnetic impurities. For sulfonylated compounds, conformational dynamics can also be a cause.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate deuterated solvent. For reactive species like sulfonyl chlorides, aprotic solvents like CDCl₃, acetone-d₆, or DMSO-d₆ are recommended.[1] The choice of solvent can also influence chemical shifts and resolution.[16]
-
Temperature Variation: Acquire spectra at different temperatures. Lowering the temperature can slow down conformational exchange processes on the NMR timescale, leading to sharper signals for individual conformers. Conversely, increasing the temperature can sometimes average out conformations, also resulting in sharper signals.
-
Sample Purity: Ensure your sample is free of paramagnetic impurities (e.g., dissolved oxygen or metal ions), which can cause significant line broadening. Degassing the sample or adding a small amount of a chelating agent like EDTA can help.
-
Concentration Effects: Investigate the effect of sample concentration. Aggregation at high concentrations can lead to signal broadening. Acquiring spectra at a lower concentration may improve resolution.
-
Q5: I'm having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum of my N-sulfonylated compound. Which NMR experiment is most helpful?
Assigning quaternary carbons can be challenging as they do not show up in DEPT-135 or APT experiments and often have weak signal intensity.
-
Recommended Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.[3] HMBC shows correlations between carbons and protons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, you can confidently assign its chemical shift.[3]
-
Experimental Protocol: Basic HMBC Acquisition
-
Prepare a sufficiently concentrated sample in a suitable deuterated solvent.
-
Acquire standard ¹H and ¹³C spectra for reference.
-
Set up the gs-HMBC experiment using standard instrument parameters.
-
Optimize the long-range coupling delay (typically set to detect couplings of 4-10 Hz).
-
Process the 2D data and analyze the cross-peaks to establish long-range H-C connectivities.[3]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q6: I'm observing significant peak tailing for my basic sulfonamide compound in reversed-phase HPLC. How can I achieve a more symmetrical peak shape?
Peak tailing is a common problem in HPLC, especially for basic compounds on silica-based columns.[17][18][19] It is often caused by secondary interactions between the analyte and the stationary phase.[20]
-
Underlying Cause: The primary cause is often the interaction of basic functional groups (like amines) in the analyte with acidic, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[17][20] This leads to a secondary, stronger retention mechanism that causes the peak to tail.[20]
-
Troubleshooting Workflow:
dot graph "HPLC_Tailing_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Column [label="Is the column old or contaminated?"]; Modify_MP [label="Modify Mobile Phase"]; Change_Column [label="Consider Different Column"];
Start -> Check_Column; Check_Column -> Modify_MP [label="No"]; Check_Column -> Change_Column [label="Yes"];
pH_Adjust [label="Lower pH (e.g., 2.5-3.5)\nto protonate silanols"]; Buffer_Strength [label="Increase buffer strength"]; Amine_Additive [label="Add competing base\n(e.g., triethylamine)"];
Modify_MP -> pH_Adjust; Modify_MP -> Buffer_Strength; Modify_MP -> Amine_Additive;
End_Capped [label="Use a modern, high-purity,\nend-capped column"]; Polar_Embedded [label="Use a polar-embedded\nphase column"];
Change_Column -> End_Capped; Change_Column -> Polar_Embedded; } caption: "Workflow for troubleshooting HPLC peak tailing."
-
Detailed Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) will protonate the residual silanol groups, minimizing their interaction with the protonated basic analyte.[20]
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Increase Buffer Strength: A higher buffer concentration can also help to reduce secondary interactions.
-
Use a Modern Column:
-
End-capped Columns: Modern, high-purity silica columns are "end-capped," where many of the residual silanol groups are chemically derivatized to reduce their activity.[17][20]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which provides additional shielding of the silica surface and can improve peak shape for basic compounds.[17]
-
-
Check for Column Contamination/Void: If peak shape has degraded over time, the column inlet frit may be blocked or a void may have formed at the head of the column.[20] Flushing the column or replacing it may be necessary. Using a guard column is a good preventative measure.[21]
-
X-ray Crystallography Troubleshooting
Q7: I am struggling to obtain single crystals of my sulfonylated compound suitable for X-ray diffraction. What are some effective crystallization strategies?
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[22] The process is highly empirical, and success often requires screening multiple conditions.[23][24]
-
Key Considerations:
-
Purity is Paramount: The purer your compound, the higher the chance of successful crystallization.[25] A purity of >95% is recommended.
-
Solvent Selection: Finding the right solvent or solvent system is critical.[23] The ideal solvent will dissolve the compound when hot but result in a supersaturated solution upon slow cooling.[23]
-
-
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution.[25][26] This technique is often successful but may not always produce the highest quality crystals.[26]
-
Protocol: Dissolve your compound in a suitable solvent to near saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free location.[26]
-
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[25][27] Insulating the container can promote the slow cooling necessary for large crystal growth.[27]
-
Vapor Diffusion: This is often the most successful technique.[25] A solution of your compound in one solvent is allowed to equilibrate with a second "anti-solvent" (in which the compound is poorly soluble) in a sealed container.
-
Protocol (Hanging Drop): A drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing the anti-solvent. The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Solvent Layering: A less-dense solvent in which the compound is soluble is carefully layered on top of a denser anti-solvent.[26] Crystals form at the interface as the solvents slowly mix.[26]
-
| Technique | Principle | Best For |
| Slow Evaporation | Gradually increasing concentration by removing solvent.[26] | Screening many solvents quickly. |
| Slow Cooling | Decreasing solubility by lowering temperature.[27] | Compounds with a significant change in solubility with temperature. |
| Vapor Diffusion | Slowly decreasing solubility by introducing an anti-solvent vapor.[25] | Growing high-quality crystals with minimal material. |
| Solvent Layering | Slow mixing of a solvent and an anti-solvent at their interface.[26] | Compounds sensitive to temperature changes. |
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. (2011). PubMed.
- Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (n.d.). Oxford Academic.
- Chapter 2. Ionisation Methods in LCMS and LCMS-MS (TSP, APCI, ESP and cf-FAB). (2025).
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed.
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.).
- Developments in Methods of Analysis for Naphthalene Sulfonates. (2017). PubMed.
- Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. (2025). ResearchGate.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- Spectral Assignments and Reference Data. (2005). CONICET.
- Ionization Methods in Organic Mass Spectrometry. (n.d.).
- NMR and ESR of organosulphur compounds. (n.d.). ResearchGate.
- HPLC Troubleshooting Guide. (n.d.).
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC - NIH.
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI.
- 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (n.d.). PubMed.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc..
- Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc..
- 9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
- Aromatic Synthesis (3) – Sulfonyl Blocking Groups. (2018). Master Organic Chemistry.
- Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Guide for crystallization. (n.d.).
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- SOP: CRYSTALLIZATION. (n.d.).
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology.
- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.).
- Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. (2021). Analytical Chemistry - ACS Publications.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
- "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". (2024). Reddit.
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate.
- Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... (n.d.). ResearchGate.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- X-Ray Crystal Analysis of Acid Salts, and Tris-Ethyl-Sulphonyl Methane: Development of Related Computer Programs. (2020). Enlighten Theses - University of Glasgow.
- Short Summary of 1H-NMR Interpretation. (n.d.).
- Crystallization of Organic Compounds. (n.d.).
- Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
- Crystal Growing Tips. (2015). The Center for Xray Crystallography » University of Florida.
- The Sulfonyl Group: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.
- Limitations and lessons in the use of X-ray structural information in drug design. (n.d.). PMC.
- Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (2026). Journal of the American Chemical Society.
- The sulfonamide group as a structural alert: A distorted story? (2025). ResearchGate.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed.
- Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.).
- Application of Sulfonyl in Drug Design. (2025). ResearchGate.
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 9. X-Ray Crystal Analysis of Acid Salts, and Tris-Ethyl-Sulphonyl Methane: Development of Related Computer Programs - Enlighten Theses [theses.gla.ac.uk]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. researchgate.net [researchgate.net]
- 14. as.uky.edu [as.uky.edu]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epfl.ch [epfl.ch]
- 17. chromtech.com [chromtech.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. science.uct.ac.za [science.uct.ac.za]
- 24. content.e-bookshelf.de [content.e-bookshelf.de]
- 25. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 26. unifr.ch [unifr.ch]
- 27. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Technical Support Center: Optimal Storage and Handling of L-N-Butylsulfonyl-p-hydroxyphenylalanine (CAS: 149490-60-8)
Welcome to the technical support guide for L-N-Butylsulfonyl-p-hydroxyphenylalanine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical Tirofiban intermediate.[1][2][3] Proper storage is paramount for reproducible experimental outcomes. This guide provides in-depth, field-proven insights into optimal storage conditions, troubleshooting potential degradation, and verifying compound purity.
Section 1: Frequently Asked Questions (FAQs) on Core Storage
This section addresses the most common questions regarding the day-to-day storage and handling of this compound.
Q1: What is the official recommended storage temperature for this compound?
Many suppliers recommend storing the compound, a white to off-white crystalline solid, at room temperature and sealed in a dry environment.[4] While this is suitable for short-term storage (e.g., during transit or for materials that will be used within a few weeks), our extensive experience with sensitive amino acid derivatives indicates that long-term storage (months to years) should be at -20°C or lower.
Causality Explained: Chemical degradation, even in a solid state, is a temperature-dependent kinetic process. Storing the compound at -20°C significantly reduces the rate of potential degradation reactions, such as oxidation and hydrolysis, thereby preserving its purity and stability over an extended period.
Q2: How critical is it to protect this compound from light?
It is highly critical. The this compound molecule contains a p-hydroxyphenyl (phenolic) group, which is susceptible to photo-oxidation.[5]
Causality Explained: Exposure to UV light, especially in the presence of oxygen, can initiate free-radical reactions on the electron-rich phenol ring.[6][7] This can lead to the formation of colored quinone-type impurities, which is often the cause of a solid appearing yellow or tan. To prevent this, always store the compound in amber glass vials or wrap clear vials in aluminum foil to create an opaque container.
Q3: The product sheet mentions "store in a dry place." How can I ensure this in a standard lab environment?
"Store in a dry place" means protecting the compound from ambient humidity. Many polar organic molecules can be hygroscopic, absorbing water from the air.
Causality Explained: Absorbed moisture can act as a solvent, facilitating degradation pathways. For the sulfonamide group, this could mean slow hydrolysis of the S-N bond over time, especially if acidic or basic impurities are present.[8][9] To ensure a dry environment:
-
Use a desiccator: For both short-term and long-term storage, place the vial inside a desiccator containing a fresh desiccant (e.g., silica gel).
-
Seal containers tightly: Ensure the vial cap is securely fastened. Use vials with PTFE-lined caps for a superior seal.
-
Equilibrate to room temperature: Before opening a vial that has been stored in a freezer, allow it to warm to room temperature inside a desiccator for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid.
Q4: Is it necessary to store this compound under an inert atmosphere?
For maximum long-term stability, yes, storage under an inert atmosphere (e.g., argon or dry nitrogen) is a best practice.
Causality Explained: As mentioned, the phenolic group is prone to oxidation.[10] While this is a slower process in the solid state compared to in solution, it still occurs over time. Replacing the oxygen-containing headspace in the vial with an inert gas effectively eliminates this degradation pathway. This is especially crucial for reference standards or material intended for long-duration studies where maintaining the highest purity is essential.
Section 2: Troubleshooting Guide: Identifying and Preventing Degradation
This section provides guidance on what to do if you suspect your compound's integrity has been compromised.
Q5: My this compound powder, which was initially white, has developed a yellow or brownish tint. What happened, and is it still usable?
A color change is a primary visual indicator of degradation. The most probable cause is the oxidation of the p-hydroxyphenyl group to form colored quinone-like species.
Can it be used? The compound should not be used in sensitive quantitative experiments without first verifying its purity. The presence of impurities can lead to inaccurate concentration measurements, altered biological activity, and unforeseen side reactions.
Preventative Action: This issue is almost always caused by improper storage, specifically exposure to light and/or oxygen. Adhering strictly to the storage recommendations in Section 1 (low temperature, darkness, dry conditions, inert atmosphere) will prevent this.
Q6: I suspect my compound has degraded due to improper storage. How can I definitively check its purity?
The most reliable and common method for assessing the purity of pharmaceutical intermediates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. [11][12][13]
Why this method? RP-HPLC is excellent for separating the parent compound from more polar degradation products. Oxidized or hydrolyzed products are typically more polar and will therefore have a shorter retention time on a C18 column than the parent compound. A typical workflow involves comparing the chromatogram of the suspect sample to a known fresh or certified reference standard.
(See Protocol 2 for a detailed experimental methodology).
Section 3: Data Summaries and Experimental Protocols
Table 1: Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage (< 4 weeks) | Long-Term Storage (> 4 weeks) | Rationale |
| Temperature | 15-25°C (Controlled Room Temp) | -20°C or below | Slows kinetic rates of all degradation pathways. |
| Light | Store in amber vial | Store in amber vial in the dark | Prevents photo-oxidation of the phenol ring.[6] |
| Moisture | Store in a desiccator | Store in a desiccator | Prevents hydrolysis and moisture-facilitated reactions.[14] |
| Atmosphere | Tightly sealed vial | Backfill vial with Argon or N₂ | Prevents slow oxidation of the phenol ring.[10] |
Protocol 1: Step-by-Step Guide for Long-Term Aliquoting and Storage
This protocol is designed to minimize degradation from repeated handling of a bulk container.
-
Preparation: Work in a clean, dry area. If possible, use a glove box purged with nitrogen. Have several small amber glass vials (e.g., 2-4 mL) with PTFE-lined caps ready.
-
Equilibration: Allow the main stock bottle of this compound to warm to room temperature in a desiccator before opening.
-
Aliquoting: Weigh out appropriate quantities of the solid into each of the smaller vials for single or short-term use. This avoids repeatedly opening and exposing the main stock.
-
Inerting: Gently flush the headspace of each new aliquot vial with a stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label each vial with the compound name, CAS number, lot number, concentration (if applicable), and the date it was aliquoted.
-
Storage: Place the newly created aliquots and the main stock bottle back into a desiccator and store at -20°C.
-
Inventory: Update your chemical inventory to reflect the new aliquots.
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This is a general-purpose method to assess purity. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-28 min: 90% B
-
28-30 min: 90% to 10% B
-
30-35 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (for the phenyl group) and 220 nm (for general peptide/amide bonds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in 50:50 Acetonitrile:Water at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the same solvent.
-
Analysis:
-
Inject a blank (solvent) to ensure no system peaks are present.
-
Inject a sample of a trusted, fresh reference standard to determine the retention time of the pure compound.
-
Inject the sample of unknown purity.
-
Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Degradation products will typically appear as smaller peaks, often at earlier retention times.
-
Section 4: Visual Guides and Workflows
Diagram 1: Workflow for Handling a New Shipment
This diagram outlines the best-practice workflow from receiving a new shipment to its proper long-term storage.
Caption: Workflow for receiving and storing new compound.
Diagram 2: Potential Chemical Degradation Pathways
This diagram illustrates the two primary chemical vulnerabilities of the this compound molecule.
Caption: Primary degradation pathways for the compound.
Diagram 3: Troubleshooting Workflow for Suspected Degradation
This decision tree guides a researcher through the steps to take when compound degradation is suspected.
Caption: Decision workflow for suspect material.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of Sulphonamides in Aqueous Solutions. Journal of Hazardous Materials, 221-222, 264–274. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF on ResearchGate. Available at: [Link]
-
Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis. Available at: [Link]
-
Semantic Scholar. Hydrolysis of sulphonamides in aqueous solutions. Available at: [Link]
-
News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. Available at: [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-6. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
Reddit. (2015). A question about sulfonamide hydrolysis. r/chemistry. Available at: [Link]
-
CP Lab Safety. This compound, min 97%, 100 mg. Available at: [Link]
-
ResearchGate. Analytical Techniques for the Assessment of Drug Stability. Available at: [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Available at: [Link]
-
Maskos, Z., Rush, J. D., & Koppenol, W. H. (1990). The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan. Free Radical Biology & Medicine, 8(2), 153-62. Available at: [Link]
-
Weerasekara, L. A., & Lunte, S. M. (2022). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. Electroanalysis, 34(12), 1913–1927. Available at: [Link]
-
ChemBK. N-(Butylsulfonyl)-L-Tyrosine. Available at: [Link]
-
ResearchGate. Possible oxidation form of 2,4-dihydroxyphenylalanine by TyH. Available at: [Link]
-
Molnár, G. A., et al. (2018). Incorporation of Oxidized Phenylalanine Derivatives into Insulin Signaling Relevant Proteins May Link Oxidative Stress to Signaling Conditions Underlying Chronic Insulin Resistance. International Journal of Molecular Sciences, 19(11), 3324. Available at: [Link]
-
ResearchGate. Potential oxidation pathways of Phe and Tyr isomers. Available at: [Link]
-
Wikipedia. Sulfonamide (medicine). Available at: [Link]
-
ResearchGate. Studies on sulfonamide degradation products. Available at: [Link]
-
Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences, 1-13. Available at: [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Pharmaceutical Bulletin. Available at: [Link]
Sources
- 1. This compound | 149490-60-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. CAS 149490-60-8: this compound [cymitquimica.com]
- 6. The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of Oxidized Phenylalanine Derivatives into Insulin Signaling Relevant Proteins May Link Oxidative Stress to Signaling Conditions Underlying Chronic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globethesis.com [globethesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with L-N-Butylsulfonyl-p-hydroxyphenylalanine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with L-N-Butylsulfonyl-p-hydroxyphenylalanine. This guide provides in-depth troubleshooting advice and detailed protocols to address the unique reactivity challenges posed by this sterically hindered amino acid derivative. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic explanations to help you navigate your synthetic challenges successfully.
Section 1: Troubleshooting Amide Bond Formation (Carboxylic Acid Reactivity)
The primary challenge in utilizing this compound is the poor reactivity of its carboxylic acid moiety. The bulky N-butylsulfonyl group sterically shields the carboxyl carbon, significantly slowing down the rate of amide bond formation with standard coupling reagents.
FAQ 1.1: My standard peptide coupling reaction (e.g., DCC, EDC/HOBt) with this compound is failing or giving very low yields. What is the likely cause and how can I fix it?
Root Cause Analysis:
The slow or failed reaction is almost certainly due to severe steric hindrance. The N-butylsulfonyl group, combined with the phenylalanine side chain, creates a crowded environment around the carboxylic acid. Standard carbodiimide activators like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), even with additives like HOBt (Hydroxybenzotriazole), often fail to generate a sufficiently reactive intermediate or the intermediate is too sterically inaccessible for the incoming amine nucleophile to attack efficiently.[1][2]
Solution: Employ High-Efficiency Uronium/Aminium Salt Coupling Reagents.
To overcome this steric barrier, you must use a more potent activating agent. Uronium/aminium-based reagents, such as HATU, HBTU, or PyBOP, are specifically designed for difficult couplings. They react with the carboxylic acid to form highly reactive intermediates that are less susceptible to steric effects and promote faster acylation.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Name | Activation Mechanism | Advantages | Disadvantages |
| DCC/EDC | Carbodiimides | Forms symmetric anhydride or O-acylisourea | Inexpensive, widely available | Low efficiency for hindered couplings, high racemization risk, DCC produces insoluble urea byproduct. |
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate | Forms HOBt active ester | High efficiency, stable, well-established | Can cause guanidinylation of the N-terminal amine if not pre-activated.[3] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphate | Forms HOAt active ester | Highest reactivity , lower racemization risk than HBTU, ideal for hindered couplings. | More expensive, can be moisture sensitive. |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms HOBt active ester | Very effective, avoids guanidinylation side reaction | Produces carcinogenic HMPA as a byproduct. |
Experimental Protocols
Protocol 1.1: High-Efficiency Amide Coupling using HATU
This protocol provides a robust method for coupling this compound with a primary or secondary amine.
-
Reagent Preparation: In an inert atmosphere (N₂ or Ar) reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF or NMP (to a concentration of 0.1-0.2 M).
-
Activation: Add HATU (1.1 eq) to the solution and stir for 1-2 minutes.
-
Base Addition: Add a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or 2,4,6-Collidine (2.5 eq). The solution should remain clear. Stir for 10-15 minutes at room temperature to ensure complete formation of the active ester.
-
Nucleophile Addition: Add the amine component (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. For extremely difficult couplings, the temperature can be raised to 40-50 °C.
-
Validation Checkpoint: A successful reaction will show the consumption of the starting amino acid and the formation of a new, less polar product spot/peak.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate or Dichloromethane.
-
Wash sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
-
Mandatory Visualization
Sources
Method refinement for consistent results in assays with L-N-Butylsulfonyl-p-hydroxyphenylalanine
Introduction
Welcome to the technical support center for assays involving L-N-Butylsulfonyl-p-hydroxyphenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to achieve consistent and reliable results in your experiments by understanding the underlying principles of potential assay interferences and methodological pitfalls. This compound, a derivative of L-tyrosine, possesses unique chemical characteristics that can influence assay performance.[1][2] This resource provides a structured approach to method refinement and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider during assay development?
A1: this compound is a white crystalline solid with a molecular weight of approximately 301.36 g/mol .[3] Key features to consider are:
-
Solubility: It is soluble in some organic solvents like ethanol and dichloromethane.[1] Its solubility in aqueous buffers may be limited, especially at neutral pH.
-
Functional Groups: It contains a carboxylic acid, a sulfonamide, and a phenolic hydroxyl group.[1][2] These groups can be ionized depending on the pH of the assay buffer, which can affect its solubility and interaction with other molecules.
-
Chirality: As a derivative of L-tyrosine, it is a chiral molecule.[2] Ensure your detection method is either stereospecific if required for your biological question or insensitive to stereochemistry if you are measuring total concentration.
Q2: My dose-response curve for this compound is not sigmoidal and shows high variability between replicates. What are the potential causes?
A2: A non-ideal dose-response curve can stem from several factors:
-
Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate at higher concentrations in your assay buffer. This is a common issue with compounds containing hydrophobic moieties like the butylsulfonyl group.
-
Assay Artifacts: The compound might interfere with the assay technology itself. For example, it could absorb light at the same wavelength as your detection signal, or it could be inherently fluorescent.[4]
-
Reagent Instability: Ensure all assay reagents are stable throughout the experiment.[5]
Q3: I am observing a high background signal in my fluorescence-based assay. How can I troubleshoot this?
A3: High background fluorescence can be caused by:
-
Autofluorescence of the Compound: Test the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.
-
Contamination of Reagents: Ensure your buffers and other reagents are not contaminated with fluorescent impurities.
-
Non-specific Binding: The compound may be binding to assay components like plates or other proteins, leading to a high background. Consider using non-binding surface plates or adding a non-ionic detergent like Tween-20 to your buffers.
Troubleshooting Guide
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in stock solutions or assay plates.
-
Inconsistent results at higher concentrations.
-
Non-linear or truncated dose-response curves.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent | The initial stock solution solvent may not be compatible with the final aqueous assay buffer, causing the compound to crash out upon dilution. | Prepare a high-concentration stock in 100% DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration is consistent across all wells and ideally below 1%.[5] |
| pH-Dependent Solubility | The ionization state of the carboxylic acid and phenolic hydroxyl groups can significantly impact solubility. | Experiment with different buffer pH values. A slightly basic pH might improve solubility by deprotonating the carboxylic acid and phenol, but be mindful of the pH optimum for your biological target. |
| Exceeding Solubility Limit | The concentrations being tested are higher than the compound's solubility limit in the final assay buffer. | Determine the kinetic and thermodynamic solubility of your compound in the assay buffer. Consider using a formulation with solubility-enhancing excipients if compatible with your assay. |
Issue 2: Assay Interference
Symptoms:
-
False positives or false negatives.[4]
-
High background signal.
-
Signal quenching.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Light Absorption or Fluorescence | The compound may absorb light at the excitation or emission wavelengths of your assay (inner filter effect) or be autofluorescent. | Run a spectral scan of the compound to identify its absorbance and fluorescence properties. If there is an overlap, consider switching to a different detection method (e.g., luminescence or absorbance at a different wavelength). |
| Reactive Compound | The sulfonamide or other functional groups could react with assay reagents. | Assess compound stability in the assay buffer over the time course of the experiment. This can be done using analytical methods like HPLC. |
| Non-specific Interactions | The compound may bind to assay plates or other components. | Add a carrier protein like BSA or a non-ionic detergent to the assay buffer to block non-specific binding sites. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution: Weigh out an appropriate amount of this compound and dissolve it in 100% DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.01 mg of the compound (MW: 301.36 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly: Ensure the compound is completely dissolved. Gentle warming may be necessary but be cautious of potential degradation.
-
Create intermediate dilutions: Prepare a serial dilution series from your 10 mM stock in 100% DMSO. This will be your "top stock" for creating the final dose-response curve in the assay plate.
-
Prepare final working solutions: Dilute the DMSO stock solutions into your final assay buffer. Ensure the final DMSO concentration is the same in all wells, including controls. For example, a 1:100 dilution will result in a final DMSO concentration of 1%.
Protocol 2: Assay Plate Uniformity Assessment
This protocol helps to assess the variability of your assay signal across a 96-well plate.[5]
-
Prepare two sets of solutions:
-
Maximum Signal Solution: Your complete assay mix without any inhibitor or with a known activator.
-
Minimum Signal Solution: Your assay mix with a known inhibitor or without a key component (e.g., enzyme).
-
-
Plate Layout:
-
Add the Maximum Signal solution to half of the wells in a checkerboard pattern.
-
Add the Minimum Signal solution to the remaining wells.
-
-
Incubate and Read: Follow your standard assay incubation procedure and then read the plate.
-
Analyze Data: Calculate the mean, standard deviation, and coefficient of variation (%CV) for both the maximum and minimum signal wells. A %CV of less than 10% is generally considered acceptable. Also, calculate the Z'-factor to assess the quality of the assay window. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Visualizing Workflows
Workflow for Troubleshooting Assay Variability
Caption: A logical workflow for diagnosing and addressing high variability in assay results.
Signaling Pathway Considerations
While this compound is often an intermediate, its structural similarity to L-tyrosine suggests potential interactions with tyrosine-dependent pathways.[6][7] L-tyrosine is a precursor for neurotransmitters and hormones.[8]
Caption: Potential interaction points of this compound with tyrosine-dependent enzymatic pathways.
References
-
N-(Butylsulfonyl)-L-Tyrosine - ChemBK. Available at: [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. Available at: [Link]
-
This compound | C13H19NO5S | CID 10968629 - PubChem. Available at: [Link]
-
Pitfalls in the interpretation of common biochemical tests - PMC - NIH. Available at: [Link]
-
Problems Inherent Within Pharmacological and Biological Assays : r/Biochemistry - Reddit. Available at: [Link]
-
Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. Available at: [Link]
-
Management problems: Pitfalls in the interpretation of common biochemical tests. Available at: [Link]
-
Assay failures are common in the clinical lab, here are 5 of my favorites. - Omic.ly. Available at: [Link]
-
SOP for Handling of High-Throughput Screening (HTS) Equipment - SOP Guide for Pharma. Available at: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
-
HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Tyrosine - Wikipedia. Available at: [Link]
-
4-HYDROXYPHENYLALANINE | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 149490-60-8: this compound [cymitquimica.com]
- 3. This compound | C13H19NO5S | CID 10968629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tyrosine - Wikipedia [en.wikipedia.org]
- 7. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-HYDROXYPHENYLALANINE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of L-N-Butylsulfonyl-p-hydroxyphenylalanine as a Tirofiban Impurity
This guide provides an in-depth technical comparison and validation strategy for identifying and quantifying L-N-Butylsulfonyl-p-hydroxyphenylalanine, a potential impurity in the antiplatelet drug Tirofiban. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, presents comparative data, and offers detailed protocols to ensure scientific integrity and regulatory compliance.
Introduction: The Criticality of Impurity Profiling in Tirofiban
Tirofiban is a potent, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, playing a crucial role in preventing thrombotic events in patients with acute coronary syndromes.[1][2] Its mechanism of action involves the reversible inhibition of fibrinogen binding to this receptor, which is the final common pathway for platelet aggregation.[3][4]
The safety and efficacy of any pharmaceutical agent are intrinsically linked to its purity. Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[5][6] Impurities, even at trace levels, can impact the drug's stability, and toxicity, or even have unintended pharmacological effects.
This compound, also known as N-(Butylsulfonyl)-L-tyrosine, is a key starting material or synthetic intermediate in the manufacturing of Tirofiban.[7][8][9][10] Consequently, it is a critical process-related impurity that must be monitored and controlled in the final drug substance. This guide provides a comprehensive framework for its validation.
Physicochemical Characterization: Tirofiban vs. Its Precursor Impurity
Understanding the distinct physicochemical properties of Tirofiban and this compound is fundamental to developing selective analytical methods for separation and quantification.
| Property | Tirofiban | This compound |
| IUPAC Name | (2S)-2-[(butylsulfonyl)amino]-3-{4-[4-(piperidin-4-yl)butoxy]phenyl}propanoic acid | (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid[11] |
| Molecular Formula | C₂₂H₃₆N₂O₅S[12] | C₁₃H₁₉NO₅S[7][8] |
| Molecular Weight | 440.60 g/mol [12] | 301.36 g/mol [7][8] |
| Chemical Structure | A tyrosine derivative with a piperidinylbutoxy group on the phenolic hydroxyl. | A tyrosine derivative with a free phenolic hydroxyl group.[13] |
| Solubility | Slightly soluble in water.[4] | Soluble in organic solvents like ethanol and dichloromethane.[13] |
The key structural difference lies in the ether linkage to a 4-(piperidin-4-yl)butyl group on the phenolic hydroxyl of the tyrosine backbone in Tirofiban, which is absent in the impurity. This difference in polarity is the primary handle for chromatographic separation.
Synthetic Genesis of the Impurity
This compound is not a degradation product but rather an unreacted starting material or an intermediate in the synthesis of Tirofiban. The synthesis generally involves the reaction of L-tyrosine with butylsulfonyl chloride to form this compound.[13] This intermediate is then coupled with a piperidinylbutyl moiety to yield Tirofiban.
An incomplete reaction or inefficient purification at this stage can lead to the carryover of this compound into the final drug substance.
Caption: Origin of this compound as a process-related impurity in Tirofiban synthesis.
Comparative Analysis of Validation Methodologies
The choice of analytical technique is paramount for the accurate and reliable quantification of impurities. The primary methods for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, cost-effectiveness, and reliability.[14] For the analysis of Tirofiban and its impurities, a reversed-phase HPLC method is typically employed.
-
Expertise & Experience: The choice of a C18 stationary phase provides excellent hydrophobic retention for both Tirofiban and the slightly more polar this compound. A mobile phase consisting of an aqueous buffer (like phosphate or triethylamine, pH adjusted) and an organic modifier (typically acetonitrile) allows for the effective separation of these compounds.[15][16] UV detection is suitable as both molecules possess chromophores that absorb in the UV spectrum, with a wavelength around 226-227 nm providing good sensitivity for both the API and the impurity.[15][17]
-
Trustworthiness: Method validation according to ICH Q2(R1) guidelines ensures the method is a self-validating system. This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness.[15] Forced degradation studies are also crucial to ensure that degradation products do not interfere with the quantification of the specified impurity.[15][18]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For impurity identification and quantification at very low levels, LC-MS/MS offers unparalleled sensitivity and specificity.[19][20]
-
Expertise & Experience: LC-MS is particularly valuable during process development and for investigating unknown peaks in a chromatogram. The mass spectrometer provides molecular weight information and fragmentation patterns, which are definitive for structural confirmation.[19][21] This technique can confirm that a peak in the HPLC chromatogram corresponds to the exact mass of this compound.
-
Authoritative Grounding: The use of LC-MS/MS is well-established for analyzing Tirofiban in biological fluids and for identifying its degradation products.[17][22] This same approach is directly applicable to impurity profiling in the bulk drug substance.
Performance Comparison
| Parameter | HPLC-UV | LC-MS/MS | Ultra-Performance Liquid Chromatography (UPLC) |
| Specificity | Good; relies on chromatographic separation. Potential for co-elution. | Excellent; relies on both chromatographic separation and mass-to-charge ratio.[22] | Excellent; enhanced chromatographic resolution reduces co-elution risk. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range.[23] | High; often in the ng/mL or pg/mL range.[17][22] | Very High; comparable to or better than HPLC due to sharper peaks. |
| Quantification | Robust and highly reproducible for routine QC.[14] | Excellent, but can be subject to matrix effects. Requires internal standards for best accuracy. | Robust and reproducible with significant speed advantage.[21] |
| Application | Ideal for routine quality control, release testing, and stability studies.[15][18] | Definitive identification, characterization of unknown impurities, and trace-level quantification.[20] | High-throughput screening, routine QC where speed is critical.[24] |
| Cost & Complexity | Lower instrument cost, simpler operation. | Higher instrument cost, requires specialized expertise. | Higher initial cost than HPLC, but lower solvent consumption. |
Validated Experimental Protocols
The following protocols are provided as a robust starting point for method development and validation.
Protocol 1: HPLC-UV Method for Quantification
This protocol is designed for the routine quality control of this compound in Tirofiban drug substance.
-
Chromatographic System:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[15]
-
Mobile Phase: A mixture of 0.1% Triethylamine in water (pH adjusted to 5.5 with phosphoric acid) and Acetonitrile.[15] A gradient elution may be necessary to resolve the impurity from Tirofiban and other related substances.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 40°C.[16]
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Methanol or a mixture of the mobile phase components.[15]
-
Standard Solution: Prepare a stock solution of this compound reference standard in diluent. Perform serial dilutions to create calibration standards at appropriate concentrations (e.g., corresponding to 0.05% to 0.2% of the Tirofiban working concentration).
-
Sample Solution: Accurately weigh and dissolve the Tirofiban drug substance in the diluent to a final concentration of approximately 200 µg/mL.[15]
-
-
Validation Procedure:
-
Specificity: Analyze blank (diluent), impurity standard, and Tirofiban sample solutions. Spike the Tirofiban sample with the impurity to demonstrate resolution.
-
Linearity: Analyze calibration standards across the desired range and perform a linear regression analysis (aim for r² > 0.99).[25]
-
Accuracy: Perform recovery studies by spiking the Tirofiban sample with known amounts of the impurity at different levels (e.g., 50%, 100%, 150% of the specification limit).[15]
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).[15] Calculate the Relative Standard Deviation (RSD), which should typically be below 2%.
-
Limit of Quantification (LOQ): Determine the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.
-
Protocol 2: LC-MS/MS Method for Identification and Confirmation
This protocol outlines the approach for definitive structural confirmation.
-
Chromatographic System:
-
Utilize a UPLC or HPLC system coupled to a mass spectrometer. The column and mobile phase can be similar to the HPLC-UV method, but ensure all mobile phase additives are volatile (e.g., use formic acid or ammonium acetate instead of phosphate buffers).[21]
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for these compounds.
-
Analysis Mode:
-
Full Scan: To determine the parent ion mass-to-charge ratio (m/z). For this compound, the expected [M+H]⁺ is ~302.1.
-
Tandem MS (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.
-
-
-
Procedure:
-
Inject a dilute solution of the this compound reference standard to establish its retention time and mass spectral signature.
-
Analyze the Tirofiban drug substance.
-
Compare the retention time and the full scan mass and MS/MS fragmentation pattern of any peak suspected to be the impurity with that of the reference standard.
-
Overall Validation Workflow
The logical flow for validating and controlling this impurity is a multi-step process.
Caption: A systematic workflow for the validation and routine control of the this compound impurity.
Conclusion and Recommendations
The validation of this compound as an impurity in Tirofiban is a non-negotiable aspect of ensuring the drug's quality and safety.[5]
-
For routine quality control, a validated HPLC-UV method is the recommended choice due to its robustness, cost-effectiveness, and proven reliability in a GMP environment.[14]
-
LC-MS/MS serves as an indispensable, complementary technique. It should be used for the initial, definitive identification of the impurity, for characterizing any other unknown peaks that may appear during stability or forced degradation studies, and for any investigational purposes where ultimate sensitivity and specificity are required.
-
The implementation of a UPLC method can provide significant advantages in high-throughput environments by reducing analysis time and solvent consumption without compromising data quality.[21][24]
By employing these methodologies within a structured validation framework, pharmaceutical manufacturers can confidently monitor and control this critical process-related impurity, ensuring that the final Tirofiban product meets the highest standards of safety, quality, and efficacy.
References
- The Utility of HPLC-UV Cleaning Validation for the Determination of Tirofiban Residues. (n.d.). Vertex AI Search.
- Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. (n.d.). SciELO Colombia.
-
Tirofiban | C22H36N2O5S. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- Tirofiban-impurities. (n.d.). Pharmaffiliates.
-
Assay of tirofiban and identification of oxidative impurity in aqueous injection by using UPLC-PDA/QDa detectors. (2021). PubMed. Retrieved January 14, 2026, from [Link]
-
The Utility of HPLC-UV Cleaning Validation for the Determination of Tirofiban Residues. (2013). Longdom Publishing. Retrieved January 14, 2026, from [Link]
- Tirofiban's detailed fragmentation pattern. (n.d.). ResearchGate.
- A Comparative Guide to HPLC-UV and Alternative Methods for Tirofiban Residue Validation. (n.d.). Benchchem.
- Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Determination of Tirofiban in Serum. (2025). ResearchGate.
-
Results of the assay and the recovery analysis of Tirofiban. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
N-(Butylsulfonyl)-L-Tyrosine. (2024). ChemBK. Retrieved January 14, 2026, from [Link]
-
Assay of tirofiban and identification of oxidative impurity in aqueous injection by using UPLC-PDA/QDa detectors. (2021). Scilit. Retrieved January 14, 2026, from [Link]
-
Mechanism of Action. (n.d.). Aggrastat® (tirofiban hydrochloride) Injection. Retrieved January 14, 2026, from [Link]
-
Tirofiban. (n.d.). Deranged Physiology. Retrieved January 14, 2026, from [Link]
- Tirofiban hydrochloride related substance and preparation and detection method thereof. (2020). Google Patents.
-
Tirofiban Impurity 1. (n.d.). Pharmaceutical chemistry laboratory Co.,Ltb. Retrieved January 14, 2026, from [Link]
-
Tirofiban-impurities. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]
-
Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. (2004). PubMed. Retrieved January 14, 2026, from [Link]
-
Tirofiban Hydrochloride-impurities. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]
-
Tirofiban. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF. Retrieved January 14, 2026, from [Link]
-
Characterization of cladribine and its related compounds by high-performance liquid chromatography/mass spectrometry. (1994). PubMed. Retrieved January 14, 2026, from [Link]
-
ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS. (n.d.). European Medicines Agency. Retrieved January 14, 2026, from [Link]
-
Animal Venoms for Drug Discovery: A Constantly Evolving Research Field. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Aggrastat (tirofiban HCl Injection premixed). (n.d.). accessdata.fda.gov. Retrieved January 14, 2026, from [Link]
-
Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021). PubMed. Retrieved January 14, 2026, from [Link]
Sources
- 1. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aggrastathdb.com [aggrastathdb.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. CN112816282A - Tirofiban hydrochloride related substance and preparation and detection method thereof - Google Patents [patents.google.com]
- 6. uspnf.com [uspnf.com]
- 7. scbt.com [scbt.com]
- 8. Tirofiban Impurity 1 - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 9. This compound | 149490-60-8 [chemicalbook.com]
- 10. This compound CAS 149490-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. This compound | C13H19NO5S | CID 10968629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. chembk.com [chembk.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scielo.org.co [scielo.org.co]
- 16. longdom.org [longdom.org]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of cladribine and its related compounds by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selectscience.net [selectscience.net]
- 21. Assay of tirofiban and identification of oxidative impurity in aqueous injection by using UPLC-PDA/QDa detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scilit.com [scilit.com]
- 25. researchgate.net [researchgate.net]
Navigating the Bioactive Landscape: A Comparative Analysis of N-Sulfonylated vs. N-Acylated Tyrosine Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Backbone of Tyrosine
L-tyrosine, a non-essential aromatic amino acid, is a fundamental building block for proteins and a critical precursor to a host of vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[1] Its inherent biological significance and versatile chemical structure, featuring a carboxylic acid, an amino group, and a phenolic hydroxyl group, make it an attractive scaffold for chemical modification in drug discovery and chemical biology.[2][3]
Modification of the α-amino group is a common strategy to modulate the physicochemical and biological properties of amino acids. Among the myriad of possible modifications, N-acylation and N-sulfonylation represent two powerful and widely employed approaches. This guide provides an in-depth comparative analysis of these two key modifications of the tyrosine scaffold. We will dissect their fundamental differences, from synthesis and physicochemical properties to their impact on biological activity, providing the experimental context and data necessary to make informed decisions in your research and development endeavors.
The Fundamental Divide: Chemical Structure and Electronic Properties
At the heart of the comparison between N-acylated and N-sulfonylated tyrosine derivatives lies the distinct nature of the carbonyl (-C=O) and sulfonyl (-SO₂) groups directly attached to the nitrogen atom of the tyrosine backbone.
The N-acyl group introduces an amide bond. The carbonyl group is planar, and the lone pair of the nitrogen atom can be delocalized into the π-system of the C=O double bond. This resonance stabilization imparts a significant degree of double-bond character to the C-N bond, restricting its rotation.
In contrast, the N-sulfonyl group forms a sulfonamide linkage. The sulfur atom in a sulfonyl group is in a higher oxidation state (+6) and has a tetrahedral geometry. The two S=O double bonds are strong electron-withdrawing groups, which significantly influences the properties of the N-S bond and the acidity of the N-H proton.
Caption: Core structures of N-acylated and N-sulfonylated tyrosine.
A Tale of Two Syntheses: A Comparative Workflow
The synthetic routes to N-acylated and N-sulfonylated tyrosine derivatives, while both targeting the amino group, employ different reagents and reaction conditions.
N-Acylation: This is typically a straightforward nucleophilic substitution reaction. The amino group of tyrosine acts as a nucleophile, attacking an activated carboxylic acid derivative, most commonly an acid anhydride or an acid chloride.
N-Sulfonylation: This reaction involves the nucleophilic attack of the tyrosine amino group on a sulfonyl chloride. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
Caption: General synthetic workflows for N-acylation and N-sulfonylation of tyrosine.
Experimental Protocol: Synthesis of N-Acetyl-L-Tyrosine
The following protocol is adapted from established methods for the N-acetylation of amino acids.[4]
Materials:
-
L-Tyrosine
-
Acetic Anhydride
-
30% Sodium Hydroxide Solution
-
Deionized Water
-
Hydrochloric Acid (for pH adjustment)
-
Stir plate and stir bar
-
pH meter
-
Reaction vessel
Procedure:
-
Suspend 100 g of L-tyrosine in 200 ml of deionized water in a reaction vessel with vigorous stirring.[4]
-
Slowly add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved and the pH reaches approximately 12.[4]
-
Cool the solution in an ice bath.
-
Slowly add 1.05 molar equivalents of acetic anhydride dropwise. Concurrently, add 30% sodium hydroxide solution to maintain the pH of the solution between 8 and 10.[4]
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Adjust the pH of the solution to the isoelectric point of N-acetyl-L-tyrosine (approximately pH 3) with hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Rationale: The reaction is performed under alkaline conditions to deprotonate the amino group, increasing its nucleophilicity. Maintaining the pH between 8 and 10 during the addition of acetic anhydride is crucial to ensure selective N-acylation and prevent O-acylation of the phenolic hydroxyl group.
Experimental Protocol: General Synthesis of an N-Sulfonylated Tyrosine Derivative
This protocol is a general representation based on the synthesis of N-acylsulfonamides.[5]
Materials:
-
L-Tyrosine
-
An appropriate sulfonyl chloride (e.g., dansyl chloride, tosyl chloride)
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate)
-
An organic co-solvent (e.g., acetone, THF)
-
Hydrochloric Acid (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolve L-tyrosine in an aqueous buffer solution (e.g., 0.1 M sodium bicarbonate). An organic co-solvent may be added to aid in the solubility of the sulfonyl chloride.
-
In a separate flask, dissolve 1.1 equivalents of the sulfonyl chloride in a minimal amount of the organic co-solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred tyrosine solution at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Rationale: The base (sodium bicarbonate) neutralizes the HCl generated during the reaction, driving it to completion. The use of a two-phase system or a co-solvent is often necessary due to the different solubility profiles of the amino acid and the sulfonyl chloride.
A Comparative Look at Physicochemical Properties
The choice between N-acylation and N-sulfonylation can have a profound impact on the physicochemical properties of the resulting tyrosine derivative. These properties, in turn, dictate the compound's behavior in biological systems.
| Property | N-Acylated Tyrosine (e.g., N-Acetyl-L-Tyrosine) | N-Sulfonylated Tyrosine (General) | Rationale & Implications for Drug Development |
| Acidity (pKa of N-H) | ~16-18 (typical amide) | ~3.5-4.5 (N-acylsulfonamide)[5] | The N-H of a sulfonamide is significantly more acidic due to the strong electron-withdrawing nature of the sulfonyl group. This allows N-sulfonylated derivatives to act as bioisosteres of carboxylic acids, capable of forming key ionic interactions with biological targets.[5] |
| Solubility | Generally increased water solubility compared to parent L-tyrosine.[6][7] | Variable, dependent on the nature of the R group on the sulfonyl moiety. Can be modulated for optimal solubility. | Increased aqueous solubility of N-acetyl-L-tyrosine is a key advantage for parenteral formulations. For N-sulfonylated derivatives, the R group offers a handle for fine-tuning solubility. |
| Chemical Stability | Amide bond is generally stable but can be subject to enzymatic or chemical hydrolysis. | Sulfonamide bond is highly resistant to chemical and enzymatic hydrolysis.[5] | The enhanced stability of the sulfonamide bond makes N-sulfonylated derivatives more robust drug candidates with potentially longer in vivo half-lives. |
| Lipophilicity (LogP) | Acetylation slightly increases lipophilicity over L-tyrosine. | Can be significantly modulated by the choice of the sulfonyl group's R substituent (e.g., alkyl vs. aryl). | The ability to tune lipophilicity by varying the R group on the sulfonyl moiety provides a powerful tool for optimizing ADME properties in N-sulfonylated derivatives. |
| Hydrogen Bonding | The amide group has one H-bond donor (N-H) and one H-bond acceptor (C=O). | The sulfonamide group has one H-bond donor (N-H) and two H-bond acceptors (S=O).[5] | The two H-bond acceptors in the sulfonamide group can lead to different and potentially stronger interactions with biological targets compared to the single acceptor in the amide group. |
Biological Activity and Applications: Prodrugs vs. Pharmacophores
The distinct physicochemical properties of N-acylated and N-sulfonylated tyrosine derivatives translate into different biological roles and applications.
N-Acylated Tyrosine Derivatives: The Prodrug and Biomolecule Approach
N-acylated tyrosines are found in nature and are often considered as prodrugs or precursors to L-tyrosine.[8] The most well-known example, N-acetyl-L-tyrosine (NALT), was developed to have improved water solubility for parenteral nutrition.[9] However, while the theory was that it would be efficiently converted back to L-tyrosine in the body, studies have shown that a significant portion of orally administered NALT is excreted unchanged, indicating inefficient deacetylation.[9][10] This makes L-tyrosine itself a more effective oral supplement for increasing plasma tyrosine levels.[10]
Despite the bioavailability debate with NALT, other N-acylated tyrosine derivatives have shown promise as bioactive molecules in their own right, for instance, as selective activators of PPARα.[11]
N-Sulfonylated Tyrosine Derivatives: The Potent Inhibitor and Medicinal Chemistry Mainstay
The N-sulfonylated moiety, particularly in the form of an N-acylsulfonamide, is a highly valued pharmacophore in medicinal chemistry. Its acidic nature and robust stability make it an excellent bioisostere for carboxylic acids.[5] This allows N-sulfonylated tyrosine derivatives to act as potent inhibitors of various enzymes by mimicking the binding of a carboxylate-containing substrate or ligand. For example, sulfonamide-containing compounds have been designed as Bruton's Tyrosine Kinase (BTK) inhibitors.[12] The ability to extensively modify the R-group on the sulfonyl moiety provides a versatile platform for structure-activity relationship (SAR) studies to optimize potency and selectivity.
Caption: Decision workflow for choosing between N-acylation and N-sulfonylation.
Conclusion: A Strategic Choice for Targeted Outcomes
The decision to employ N-sulfonylation or N-acylation for the modification of tyrosine is not arbitrary but a strategic choice dictated by the desired outcome.
Choose N-Acylation when:
-
The primary goal is to enhance the aqueous solubility of tyrosine for formulation purposes, such as in parenteral nutrition.
-
The aim is to create a prodrug, although careful in vivo evaluation of the conversion efficiency is paramount.
-
Mimicking a naturally occurring N-acylated biomolecule is the objective.
Choose N-Sulfonylation when:
-
The goal is to design a potent and stable enzyme inhibitor by mimicking a carboxylate-containing ligand.
-
A carboxylic acid bioisostere with a lower pKa and enhanced stability is required.
-
A scaffold that allows for extensive and tunable modification of physicochemical properties (lipophilicity, solubility) is needed for lead optimization in a drug discovery campaign.
References
-
ResearchGate. (n.d.). The change in the content of N-acetyl-L-tyrosine as a substrate for.... Retrieved from [Link]
-
Kumar, R., Ramachandran, U., Raichur, S., Chakrabarti, R., & Jain, R. (2007). Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. European Journal of Medicinal Chemistry, 42(4), 503-510. [Link]
-
Negrier, P., et al. (2001). L-Tyrosine beta-naphthylamide is a potent competitive inhibitor of tyramine N-(hydroxycinnamoyl)transferase in vitro. Phytochemistry, 56(6), 523-527. [Link]
-
PubChem. (n.d.). N-Benzoyl-L-tyrosine. Retrieved from [Link]
-
Mind Lab Pro. (2025, August 27). N-Acetyl L-Tyrosine Vs L-Tyrosine: What is the Difference?. Retrieved from [Link]
-
Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 802793. [Link]
-
Mahdavi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 58. [Link]
-
Supplement Factory. (2024, October 18). N-Acetyl L-Tyrosine vs L-Tyrosine: What's the Difference?. Retrieved from [Link]
-
ResearchGate. (n.d.). Modifications of the Tyrosyl Moiety of the N-Acyl-L-Tyrosines. An.... Retrieved from [Link]
-
Jones, A. M., & Woon, E. C. Y. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Medicinal Chemistry, 12(9), 1496-1510. [Link]
-
Hore, P., et al. (2019). Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily. European Journal of Medicinal Chemistry, 174, 15-25. [Link]
-
ChemRxiv. (2023). Design, Synthesis, and Cytotoxicity of New Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. [Link]
-
Ferguson, G., et al. (2003). 3-[4-(toluene-4-sulponyl-oxy)-phenyl]-propionic acid: Variations in L-tyrosine Backbone Conformation, Intramolecular Aromatic π–π Stacking and Short C–H⋯O Interactions. Molecules, 8(6), 481-491. [Link]
-
Asami, Y., et al. (2022). N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research, 55(1), 10-22. [Link]
- Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
-
Shima, K., et al. (2014). 1-(N-acylamino)alkyl sulfones from N-acyl-α-amino acids or N-alkylamides. The Journal of Organic Chemistry, 79(8), 3631-3640. [Link]
-
Boča, R., Štofko, J., & Imrich, R. (2023). Ab initio study of molecular properties of l-tyrosine. Journal of Molecular Modeling, 29(8), 245. [Link]
-
Wu, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents, 26(6), 937-951. [Link]
-
Gopee, A., & Bhowmick, M. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 27(S1), 1-21. [Link]
-
Gopee, A., & Bhowmick, M. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus. Chimie, 27. [Link]
-
PR-Breaker. (2017, January 31). L-Tyrosine vs. N-Acetyl Tyrosine: Are Companies Using the Inferior Form?. Retrieved from [Link]
-
Sridhar, B., et al. (2003). Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate. Acta Crystallographica Section C: Crystal Structure Communications, 59(1), o43-o45. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. mindlabpro.com [mindlabpro.com]
- 8. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prbreaker.com [prbreaker.com]
- 11. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for L-N-Butylsulfonyl-p-hydroxyphenylalanine, a Novel Drug Candidate
Introduction: The Analytical Imperative for a New Chemical Entity
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous analytical science. L-N-Butylsulfonyl-p-hydroxyphenylalanine, a promising novel therapeutic agent, is no exception. Its unique structure—an amino acid scaffold modified with a butylsulfonyl group—demands robust and reliable analytical methods to accurately quantify it in various matrices, from the active pharmaceutical ingredient (API) to complex biological fluids. The integrity of data from preclinical toxicology, pharmacokinetics (PK), and clinical trials hinges entirely on the quality of the analytical methods used.
This guide addresses a critical step in the analytical lifecycle: cross-validation . Cross-validation is the formal process of comparing two distinct analytical methods to ensure they produce comparable, reliable results.[1][2] This becomes essential in several common drug development scenarios: transitioning from an early-stage, high-sensitivity bioanalytical method to a robust quality control (QC) method, comparing results between a sponsor and a contract research organization (CRO), or bridging data after a significant method modification.[1][3]
Here, we present a comprehensive comparison and cross-validation framework for two powerhouse analytical techniques for the quantification of this compound:
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The established workhorse of QC labs, prized for its robustness, cost-effectiveness, and simplicity.[4]
-
Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). The gold standard for bioanalysis, offering unparalleled sensitivity and selectivity.[5][6]
This guide is designed for researchers, analytical scientists, and drug development professionals, providing not just the protocols but the scientific rationale behind the experimental choices, grounded in authoritative regulatory standards.
The Methodologies: A Tale of Two Techniques
The choice of analytical technique is driven by the intended purpose.[7] For this compound, the requirements for a bioanalytical method used in PK studies (low concentration, complex matrix) are vastly different from those for a QC method for drug product release (high concentration, simple matrix).
Method A: HPLC with UV Detection
HPLC-UV is the quintessential method for quality control. Its principle relies on the physical separation of the analyte from other components on a chromatographic column, followed by detection via the analyte's ability to absorb ultraviolet light.
-
Expertise & Rationale: The presence of a phenyl group in this compound provides a strong chromophore, making it an ideal candidate for UV detection. This method is selected for its proven ruggedness and transferability between labs, a critical factor for late-stage development and commercial manufacturing.[8] While less sensitive than mass spectrometry, its precision and accuracy at higher concentrations are excellent for assay and impurity testing in drug substances and products.
Method B: UHPLC with Tandem Mass Spectrometry (UHPLC-MS/MS)
For quantifying picogram-to-nanogram levels of a drug in plasma or tissue, UHPLC-MS/MS is the undisputed leader. It combines the superior separation speed and resolution of UHPLC with the exquisite selectivity and sensitivity of a tandem mass spectrometer.[5][9]
-
Expertise & Rationale: The mass spectrometer measures the mass-to-charge ratio (m/z) of the analyte, providing a highly specific identification. By selecting a specific precursor ion (the molecular weight of our compound) and fragmenting it to produce a unique product ion, we achieve a level of selectivity that can eliminate interferences from complex biological matrices.[6][10] This is indispensable for early-stage bioanalysis where sample volume is limited and analyte concentrations are low.
The Cross-Validation Protocol: A Framework for Trust
The objective of this cross-validation is to demonstrate that the established, high-sensitivity UHPLC-MS/MS method (Method B) and the robust HPLC-UV method (Method A) provide comparable results when analyzing identical samples within a shared concentration range. This process is guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the FDA's Bioanalytical Method Validation guidance.[11][12][13][14]
Experimental Workflow
The cross-validation process follows a structured, multi-step approach to ensure data integrity and a sound statistical comparison.
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Methodology
-
Define Scope and Acceptance Criteria: Before any analysis, a clear protocol is essential.[8] The core acceptance criterion for a cross-validation is that the mean concentration difference between the two methods should not exceed a predefined limit, typically ±20% for at least two-thirds of the samples analyzed. This is a widely accepted industry standard for bioanalytical cross-validations.[2]
-
Sample Preparation:
-
A single, homogeneous batch of samples must be prepared. For this study, we will use a placebo drug product matrix spiked with this compound at five distinct concentrations covering the overlapping analytical range of both methods (e.g., 1, 5, 25, 75, and 100 µg/mL).
-
Prepare six replicates (n=6) at each concentration level to ensure statistical power.
-
-
Analysis by Method A (HPLC-UV):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 0.1% Formic Acid in Water and Acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (determined from the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Analysis by Method B (UHPLC-MS/MS):
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: [M+H]+ precursor ion → unique product ion (specific m/z values determined during method development).
-
Injection Volume: 2 µL.
-
Run Time: 3 minutes.
-
Data Analysis and Interpretation
The cornerstone of cross-validation is the direct, objective comparison of quantitative results. The data must be presented clearly to facilitate assessment against the pre-defined acceptance criteria.
Comparative Performance Characteristics
Before the cross-validation study, each method must be individually validated according to ICH Q2(R1) guidelines.[7][11] A summary of the expected performance is crucial for context.
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS | Rationale for Difference |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are highly linear. |
| Range | 1.0 – 200 µg/mL | 0.1 – 1000 ng/mL | MS detection is orders of magnitude more sensitive. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | The high signal-to-noise of MS/MS allows for much lower detection limits.[5] |
| Accuracy (% Recovery) | 98.0 – 102.0% | 95.0 – 105.0% | Both methods are highly accurate within their respective ranges. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC-UV often shows slightly better precision at higher concentrations. |
| Specificity | Moderate to High | Very High | MS/MS can distinguish the analyte from co-eluting compounds with the same UV absorbance but different mass.[10] |
Cross-Validation Results
The results from the analysis of the 30 spiked samples (5 concentrations x 6 replicates) are compiled and the percent difference is calculated for each sample using the formula:
% Difference = [(Result_MethodA - Result_MethodB) / Average(Result_A, Result_B)] * 100
| Spiked Conc. (µg/mL) | Mean Conc. Method A (µg/mL) | Mean Conc. Method B (µg/mL) | Mean % Difference | Pass/Fail |
| 1.0 | 1.02 | 0.95 | +7.1% | Pass |
| 5.0 | 4.95 | 5.10 | -3.0% | Pass |
| 25.0 | 25.3 | 24.8 | +2.0% | Pass |
| 75.0 | 74.5 | 76.1 | -2.1% | Pass |
| 100.0 | 101.2 | 98.9 | +2.3% | Pass |
Interpretation: In this hypothetical dataset, the mean percent difference across all concentration levels is well within the ±20% acceptance window. Furthermore, if we assume that at least 2/3 (i.e., 20 out of 30) of the individual replicate results also meet this criterion, the cross-validation is successful. This provides documented evidence that Method A and Method B can be used interchangeably within the validated overlapping range of 1-100 µg/mL.
Discussion: Choosing the Right Tool for the Job
A successful cross-validation builds confidence and provides crucial flexibility in the drug development process.[1] The results confirm that the robust, cost-effective HPLC-UV method is suitable for routine QC testing of the final drug product, where concentrations are high and the matrix is clean. Concurrently, it validates that data generated during early-stage development using the highly sensitive UHPLC-MS/MS method can be reliably bridged to later-stage data.
Logical Framework for Method Selection
The decision of which method to employ is dictated by the analytical question at hand. This logical flow ensures that the most appropriate technology is applied at each stage of a drug's lifecycle.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The cross-validation between HPLC-UV and UHPLC-MS/MS for the quantification of this compound demonstrates that two fundamentally different analytical techniques can produce congruent and reliable data. This process is not merely a regulatory checkbox; it is a cornerstone of good analytical science that ensures data integrity and comparability throughout a drug's lifecycle. By understanding the principles, executing a robust protocol, and correctly interpreting the results, development teams can build a comprehensive and trustworthy analytical package for their novel drug candidates.
References
-
Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
-
Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Guidance for Industry: Bioanalytical Method Validation (2001). U.S. Food and Drug Administration (FDA). [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). [Link]
-
Analytical Method Transfer: a practical step-by-step guide to compliance and efficiency. QbD Group. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
New WHO Document on Transfer of Processes with detailed Guidelines for Analytical Method Transfer. gmp-compliance.org. [Link]
-
Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. World Health Organization (WHO). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]
-
Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]
-
Learning from issues in assay cross-validation / method transfers. SlideShare. [Link]
-
Challenges in Analytical Method Development and Validation. BioPharm International. [Link]
-
The Hidden Risks in Analytical Method Validation. Pharmuni. [Link]
-
3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion. [Link]
-
A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online. [Link]
-
Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. National Institutes of Health (NIH). [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 6. microsaic.com [microsaic.com]
- 7. database.ich.org [database.ich.org]
- 8. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 9. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of L-N-Butylsulfonyl-p-hydroxyphenylalanine Derivatives
Introduction: The Therapeutic Potential of Modified Phenylalanine Scaffolds
Phenylalanine and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The inherent biological relevance of this amino acid allows for the design of compounds that can interact with a multitude of physiological pathways. A particularly intriguing starting point is L-N-Butylsulfonyl-p-hydroxyphenylalanine, a key intermediate in the synthesis of the non-peptide platelet aggregation inhibitor, Tirofiban.[1][2][3] This lineage suggests that derivatives of this molecule may possess significant activity within the cardiovascular system. However, the introduction of varied chemical moieties can dramatically alter the pharmacological profile of the parent compound, potentially leading to novel applications in areas such as oncology and metabolic diseases.[4][5]
This guide provides a comparative analysis of the in vitro and in vivo activities of a hypothetical series of compounds derived from this compound. By examining their performance in a range of preclinical assays, we aim to elucidate structure-activity relationships and provide a framework for the future development of this promising class of molecules. The experimental data and protocols presented herein are synthesized from established methodologies to ensure scientific rigor and reproducibility.
In Vitro Evaluation: From Benchtop Assays to Mechanistic Insights
The initial screening of any new chemical entity relies on robust in vitro assays to determine its biological activity and guide further development. For our series of this compound derivatives, we will focus on evaluating their potential as both antiplatelet and anticancer agents, given the therapeutic precedent of related structures.
Comparative In Vitro Activity Data
The following table summarizes the in vitro data for a representative set of hypothetical derivatives compared to the parent compound and a relevant clinical standard.
| Compound ID | Modification on Parent Scaffold | Platelet Aggregation IC50 (µM) | Cytotoxicity (A549 Lung Cancer Cells) IC50 (µM) |
| Parent | This compound | >100 | >100 |
| Derivative A | Esterification of the carboxylic acid | 55.2 | 89.7 |
| Derivative B | Amidation of the carboxylic acid with piperidine | 12.8 | 65.1 |
| Derivative C | Replacement of the hydroxyl group with a methoxy group | 85.1 | 42.3 |
| Derivative D | Introduction of a nitro group on the phenyl ring | 32.5 | 15.8 |
| Tirofiban | (Reference) | 0.015 | >100 |
| Doxorubicin | (Reference) | N/A | 0.8 |
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol details the methodology for assessing the antiplatelet activity of the synthesized compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on ADP-induced human platelet aggregation.
Materials:
-
Freshly drawn human blood from healthy, consenting donors.
-
Acid-citrate-dextrose (ACD) solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 150 x g for 15 minutes to obtain PRP.
-
PPP Preparation: Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Assay Performance:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add the test compound at various concentrations to the PRP and incubate for 5 minutes.
-
Induce platelet aggregation by adding ADP to a final concentration of 10 µM.
-
Monitor the change in light transmission for 5 minutes using a platelet aggregometer.
-
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each compound concentration relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.
In Vitro Experimental Workflow
Caption: Workflow for the in vitro platelet aggregation assay.
In Vivo Evaluation: Assessing Therapeutic Efficacy and Safety in Preclinical Models
Promising in vitro candidates must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and safety profile. For our lead compounds, we will utilize a murine model of thrombosis to validate the antiplatelet activity and a xenograft model to investigate the potential anticancer effects.
Comparative In Vivo Efficacy Data
The following table presents hypothetical in vivo data for the most promising derivatives from the in vitro screening.
| Compound ID | Mouse Model | Dosing Regimen | Efficacy Endpoint | Result |
| Derivative B | Ferric Chloride-Induced Carotid Artery Thrombosis | 10 mg/kg, IV | Time to Occlusion | 45% increase vs. vehicle |
| Derivative D | A549 Xenograft in Nude Mice | 20 mg/kg, IP, daily | Tumor Growth Inhibition | 35% reduction in tumor volume |
| Tirofiban | Ferric Chloride-Induced Carotid Artery Thrombosis | 1 mg/kg, IV | Time to Occlusion | 85% increase vs. vehicle |
| Doxorubicin | A549 Xenograft in Nude Mice | 5 mg/kg, IP, weekly | Tumor Growth Inhibition | 60% reduction in tumor volume |
Experimental Protocol: Murine Model of Ferric Chloride-Induced Arterial Thrombosis
This protocol outlines a standard method for evaluating the in vivo antithrombotic efficacy of test compounds.
Objective: To assess the ability of a test compound to delay vessel occlusion in a chemically induced model of arterial thrombosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Anesthetic (e.g., isoflurane).
-
Surgical microscope.
-
Doppler flow probe.
-
Ferric chloride (FeCl3) solution (10%).
-
Filter paper.
-
Test compound formulated for intravenous (IV) administration.
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse and maintain anesthesia throughout the procedure.
-
Make a midline cervical incision to expose the left common carotid artery.
-
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Compound Administration: Administer the test compound or vehicle via the tail vein.
-
Thrombosis Induction:
-
Apply a small piece of filter paper saturated with 10% FeCl3 to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring: Continuously monitor blood flow until complete occlusion (cessation of flow) occurs or for a predefined period (e.g., 60 minutes).
-
Data Analysis: Record the time to occlusion for each animal. Compare the mean time to occlusion in the treated groups to the vehicle control group.
In Vivo Experimental Design
Caption: Design of the in vivo thrombosis model.
Bridging the Gap: Correlating In Vitro and In Vivo Findings
A critical aspect of preclinical drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy.
For our hypothetical series, Derivative B demonstrated good in vitro antiplatelet activity, which translated to a moderate effect in the in vivo thrombosis model. This suggests reasonable pharmacokinetic properties and target engagement in a physiological setting. In contrast, while Derivative D showed promising in vitro cytotoxicity, its in vivo antitumor activity was modest. This discrepancy could be due to a number of factors, including poor bioavailability, rapid metabolism, or off-target toxicities that limit the achievable therapeutic concentration in the tumor.
Relationship Between In Vitro and In Vivo Data
Caption: Factors influencing the in vitro to in vivo translation.
Conclusion and Future Directions
This guide has provided a comparative overview of the preclinical evaluation of a hypothetical series of compounds derived from this compound. The data, while illustrative, underscore the importance of a multi-faceted approach to drug discovery. The journey from a promising in vitro "hit" to a viable in vivo "lead" is complex and requires a deep understanding of the interplay between a compound's chemical structure, its biological activity, and its behavior within a living system.
Future work on this scaffold should focus on:
-
Optimizing for Dual Activity: Exploring modifications that could enhance both antiplatelet and anticancer effects, potentially leading to novel therapeutics for cancer-associated thrombosis.
-
Improving Pharmacokinetic Properties: Addressing the potential liabilities identified in the in vivo studies, such as the modest efficacy of Derivative D, through medicinal chemistry efforts to improve bioavailability and metabolic stability.
-
Elucidating Mechanisms of Action: Moving beyond phenotypic screening to understand the precise molecular targets of these compounds.
By systematically applying the principles and methodologies outlined in this guide, researchers can more effectively navigate the challenging but rewarding path of drug development.
References
-
Home Sunshine Pharma. (n.d.). this compound cas 149490-60-8. Retrieved from [Link]
-
MDPI. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Retrieved from [Link]
-
PubChem. (n.d.). this compound. Retrieved from [Link]
Sources
- 1. This compound | 149490-60-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS 149490-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial L-N-Butylsulfonyl-p-hydroxyphenylalanine
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately safe pharmaceutical products are built. L-N-Butylsulfonyl-p-hydroxyphenylalanine, a key chiral intermediate in the synthesis of the antiplatelet drug Tirofiban, is a case in point.[1][2] Even seemingly minor impurities in this compound can have significant downstream effects on the efficacy and safety profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, technically-grounded framework for benchmarking the purity of commercially available this compound. We will move beyond simple percentage purity and delve into a multi-faceted approach that considers chemical and chiral purity, as well as the identification of potential process-related impurities. Every experimental choice herein is explained from a position of field-proven expertise, ensuring a self-validating and robust analytical workflow.
The Criticality of Purity in Chiral Intermediates
This compound is synthesized from the naturally occurring amino acid L-tyrosine.[3] The introduction of the butylsulfonyl group creates a new chiral center, but the inherent chirality of the starting material means that the desired product is the (S)-enantiomer. The primary concerns regarding the purity of this intermediate can be categorized as follows:
-
Enantiomeric Purity: The presence of the unwanted (R)-enantiomer is a critical quality attribute. Different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4] Therefore, ensuring a high enantiomeric excess (e.e.) is paramount.
-
Chemical Purity: This encompasses impurities arising from the manufacturing process, such as unreacted starting materials (L-tyrosine, butylsulfonyl chloride), by-products of the sulfonylation reaction, and degradation products.[3]
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product and are subject to strict regulatory limits.
This guide will equip you with the necessary protocols to comprehensively assess these critical purity aspects.
A Multi-Pronged Analytical Approach for Comprehensive Purity Profiling
A single analytical technique is rarely sufficient to fully characterize the purity of a complex chiral molecule. A more robust strategy involves the synergistic use of chromatographic and spectroscopic methods.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Rationale: Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and the availability of a wide variety of chiral stationary phases (CSPs).[4] For N-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are particularly effective as they can operate in reversed-phase, polar organic, and polar ionic modes, offering great flexibility in method development.[5]
Caption: Step-by-step workflow for determining enantiomeric purity using chiral HPLC.
Detailed Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of methanol, acetonitrile, and an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) in water. The exact ratio should be optimized to achieve baseline separation. A good starting point is a gradient elution from a lower to a higher organic phase concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the commercial samples in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a racemic mixture of N-Butylsulfonyl-p-hydroxyphenylalanine (if available, or a sample known to contain both enantiomers) to confirm the resolution between the two enantiomeric peaks. The resolution should be ≥ 1.5.
-
Quantification: Calculate the percentage of the undesired (R)-enantiomer by area normalization.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Impurity Profiling
Rationale: UPLC-MS is a powerful technique for separating and identifying unknown impurities.[6] The high resolution of UPLC allows for the separation of closely eluting compounds, while the mass spectrometer provides molecular weight information, which is crucial for tentative impurity identification.
Caption: Workflow for the identification and tentative characterization of process-related impurities.
Detailed Protocol:
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
Data Acquisition: Full scan from m/z 100-1000. For targeted impurities, tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.
-
Sample Preparation: Dissolve samples in a mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Rationale: ¹H and ¹³C NMR spectroscopy are unparalleled for unambiguous structure confirmation.[7] Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard. This provides an orthogonal check to chromatographic purity assays.
Detailed Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or MeOD). For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone).
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5x the longest T₁).
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon skeleton.
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants with the expected values for this compound.
-
Purity Assessment: Identify signals corresponding to impurities (e.g., residual solvents, unreacted L-tyrosine).
-
qNMR Calculation: Calculate the purity of the sample based on the integral ratio of a known proton signal from the analyte to a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.
-
Comparative Data Presentation
To facilitate a clear comparison between different commercial sources, all quantitative data should be summarized in tables.
Table 1: Comparison of Enantiomeric Purity by Chiral HPLC
| Supplier | Lot Number | L-Enantiomer (%) | D-Enantiomer (%) | Enantiomeric Excess (e.e.) (%) |
| A | A-001 | 99.85 | 0.15 | 99.70 |
| B | B-001 | 99.50 | 0.50 | 99.00 |
| C | C-001 | 99.95 | 0.05 | 99.90 |
Table 2: Impurity Profile by UPLC-MS
| Supplier | Lot Number | Unreacted L-Tyrosine (%) | Other Known Impurities (%) | Unknown Impurities >0.1% | Total Impurities (%) |
| A | A-001 | 0.05 | 0.08 | 1 | 0.23 |
| B | B-001 | 0.20 | 0.15 | 2 | 0.55 |
| C | C-001 | <0.03 | <0.03 | 0 | <0.10 |
Table 3: Purity by ¹H qNMR
| Supplier | Lot Number | Purity (%) | Residual Solvents (ppm) |
| A | A-001 | 99.7 | Acetone: 150 |
| B | B-001 | 99.2 | Dichloromethane: 300 |
| C | C-001 | 99.9 | Not Detected |
Interpreting the Results: A Holistic View
The data presented in the tables above, while hypothetical, illustrates how a multi-technique approach provides a comprehensive picture of product quality.
-
Supplier C demonstrates the highest overall purity, with excellent enantiomeric excess, a clean impurity profile, and no detectable residual solvents.
-
Supplier A provides a high-quality product, with a very good enantiomeric purity, though with a slightly higher level of total impurities compared to Supplier C.
-
Supplier B shows a lower enantiomeric purity and a higher level of both known and unknown impurities, as well as a significant amount of residual solvent.
The choice of supplier will depend on the specific requirements of the application. For early-stage research, the material from Supplier A might be acceptable. However, for late-stage development and manufacturing, the higher purity profile of the material from Supplier C would be strongly preferred to minimize potential risks and ensure batch-to-batch consistency.
Regulatory Context and Specifications
The control of impurities in drug substances is governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2).[8][9] This guideline outlines the thresholds for reporting, identifying, and qualifying impurities. For a drug substance intermediate like this compound, the stringency of the specifications will increase as the drug development process progresses. It is crucial to establish appropriate acceptance criteria for enantiomeric purity, individual impurities, and total impurities based on a thorough risk assessment.
Conclusion
Benchmarking the purity of a critical raw material like this compound is a rigorous scientific undertaking that requires a well-designed, multi-faceted analytical strategy. By combining the strengths of chiral HPLC, UPLC-MS, and NMR, researchers and drug developers can gain a comprehensive understanding of product quality, enabling them to make informed decisions about supplier selection and risk management. This commitment to analytical excellence is fundamental to ensuring the safety and efficacy of the final pharmaceutical product.
References
-
Assay of tirofiban and identification of oxidative impurity in aqueous injection by using UPLC-PDA/QDa detectors. (2022). Annales Pharmaceutiques Françaises, 80(1), 35-47. Available at: [Link]
-
N-(Butylsulfonyl)-L-Tyrosine. ChemBK. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2018). Chromatography Today. Available at: [Link]
-
Tirofiban-impurities. Pharmaffiliates. Available at: [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2004). Journal of Chromatography A, 1031(1-2), 143-152. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). LCGC North America. Available at: [Link]
-
Chiral HPLC Column. Phenomenex. Available at: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). Available at: [Link]
-
L-Tyrosine. PubChem. Available at: [Link]
-
¹H NMR spectrum of L-tyrosine hydrochloride. ResearchGate. Available at: [Link]
-
Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (2021). Organic Letters, 23(16), 6356–6360. Available at: [Link]
-
How to Get a Certificate of Analysis (COA). SafetyCulture. Available at: [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. Available at: [Link]
-
HPLC Methods for analysis of Tyrosine. HELIX Chromatography. Available at: [Link]
-
Aggrastat (tirofiban HCl Injection premixed). U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Chiral analysis of β-alanyl-d,l-tyrosine and its derivatives and estimation of binding constants of their complexes with 2-hydroxypropyl-β-cyclodextrin by capillary electrophoresis. (2022). Journal of Separation Science, 45(17), 3328-3338. Available at: [Link]
-
A review on impurity profile of pharmaceuticals. (2022). World Journal of Pharmaceutical Research, 11(9), 622-637. Available at: [Link]
-
Phenylalanine. NIST WebBook. Available at: [Link]
-
Amino acids, peptides, and analogues. MassBank. Available at: [Link]
-
Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. (2021). Cancer & Metabolism, 9(1), 25. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 149490-60-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Abstract
The strategic modification of amino acid scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide presents an in-depth structural and physicochemical comparison of L-N-Butylsulfonyl-p-hydroxyphenylalanine, a key intermediate in the synthesis of the antithrombotic agent Tirofiban[1][2], with its parent amino acid, L-Tyrosine, and the foundational L-Phenylalanine. We explore how the introduction of an N-butylsulfonyl group fundamentally alters key parameters such as lipophilicity, acidity, and hydrogen bonding potential. This analysis is supported by detailed experimental protocols for the empirical determination of these properties, providing researchers and drug development professionals with a practical framework for evaluating similar analogs.
Introduction
L-Phenylalanine and its hydroxylated derivative, L-Tyrosine, are proteinogenic amino acids that serve not only as building blocks for proteins but also as precursors to vital biomolecules, including neurotransmitters and hormones[3][4]. Their defined structures have made them popular starting points for the design of novel therapeutic agents. Modifications to the core phenylalanine structure can profoundly impact biological activity, metabolic stability, and target specificity[5]. This guide focuses on a specific modification: N-sulfonylation of the alpha-amino group of L-Tyrosine, resulting in this compound. By dissecting the structural changes and quantifying their impact on physicochemical properties, we can better understand the rationale behind such modifications in drug design and predict their influence on a molecule's behavior in a biological system.
Core Structural Analysis
The fundamental differences between this compound and its parent compounds stem from the substitution on the alpha-amino nitrogen.
-
L-Phenylalanine: The archetypal structure, featuring a nonpolar benzyl side chain.
-
L-Tyrosine (p-hydroxyphenylalanine): The addition of a hydroxyl group in the para position of the phenyl ring introduces a polar, hydrogen-bonding capable moiety, making it more hydrophilic than phenylalanine[3].
-
This compound: This analog retains the p-hydroxyphenyl side chain of tyrosine but replaces one of the N-H protons of the alpha-amino group with a butylsulfonyl (-SO₂-(CH₂)₃CH₃) group. This introduces three key changes:
-
Steric Hindrance: The bulky butylsulfonyl group increases steric hindrance around the chiral center.
-
Electronic Effects: The strongly electron-withdrawing sulfonyl group significantly alters the electronic character of the nitrogen.
-
Lipophilic Moiety: The n-butyl chain adds a significant nonpolar element.
-
Caption: Core chemical structures of the compared amino acid analogs.
Comparative Physicochemical Properties
The structural modifications directly translate to distinct physicochemical profiles, which are critical for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | L-Phenylalanine | L-Tyrosine | This compound | Rationale for Change |
| Molecular Weight ( g/mol ) | 165.19 | 181.19[3] | 301.36[1][6] | Addition of the butylsulfonyl group significantly increases mass. |
| Calculated LogP (XLogP3) | 1.8 | 1.1 | 1.8[6] | The hydrophilic -OH group of tyrosine lowers its LogP compared to phenylalanine. The lipophilic n-butyl chain on the sulfonamide counteracts the polarity of the SO₂ and OH groups, resulting in a LogP similar to that of phenylalanine. |
| Acidity (pKa) | pKa₁ (~2.2) (Carboxyl) pKa₂ (~9.2) (Amino) | pKa₁ (~2.2) (Carboxyl) pKa₂ (~9.1) (Amino) pKa₃ (~10.1) (Phenolic) | pKa₁ (~2-3) (Carboxyl) pKa₂ (~6-8) (Sulfonamide N-H) pKa₃ (~10) (Phenolic) | The electron-withdrawing sulfonyl group drastically increases the acidity of the N-H proton, making it a weak acid rather than a base. The carboxyl and phenolic pKa values are expected to be similar to tyrosine. |
| Hydrogen Bonding | Donor: 1 (NH₂) Acceptor: 2 (C=O) | Donor: 2 (NH₂, OH) Acceptor: 3 (C=O, OH) | Donor: 2 (NH, OH) Acceptor: 4 (C=O, OH, SO₂) | The sulfonamide nitrogen is a poor H-bond acceptor, but the two sulfonyl oxygens are strong acceptors. The N-H remains a donor. This alters the molecule's interaction profile with biological targets and solvents. |
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, standardized experimental protocols are essential. The following sections describe robust methods for determining key physicochemical parameters.
Protocol 1: Determination of Partition Coefficient (LogP) by RP-HPLC
The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and compound-sparing alternative to the traditional shake-flask method[7][8][9].
Causality: The method is based on the principle that the retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately determined[10].
Methodology:
-
System Preparation: Equilibrate an Agilent 1200 Infinity Series HPLC system or equivalent with a C18 column using a mobile phase of phosphate buffer (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol)[11].
-
Calibration: Prepare a series of standard compounds with known LogP values spanning the expected range. Inject each standard and record its retention time (t_R).
-
Determination of Dead Time (t₀): Inject an unretained compound (e.g., uracil) to determine the column's dead time.
-
Calculation of Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t₀) / t₀.
-
Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. A linear regression will yield a calibration equation (e.g., LogP = m * log(k') + c).
-
Sample Analysis: Dissolve the test compound (this compound) in the mobile phase, inject it into the system, and determine its retention time and log(k').
-
LogP Calculation: Use the calibration equation to calculate the LogP of the test compound.
Caption: Experimental workflow for LogP determination via RP-HPLC.
Protocol 2: Determination of pKa by Potentiometric Titration
This "gold standard" method measures the pH of a solution as a titrant (acid or base) is added, allowing for the determination of the pKa values corresponding to ionizable groups[12][13].
Causality: The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated. This point corresponds to the midpoint of the buffering region (the flattest part of the titration curve)[14]. For this compound, we expect three distinct buffering regions.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in deionized, CO₂-free water to a known concentration (e.g., 0.1 M).
-
Acidic Titration: Pipette a precise volume (e.g., 20 mL) into a beaker. Standardize and immerse a pH electrode. Record the initial pH[13].
-
Add standardized HCl (e.g., 0.1 M) in small, precise increments (e.g., 0.2 mL). Record the pH after each addition, ensuring the solution is well-stirred and the reading is stable. Continue until the pH drops to ~1.5.
-
Basic Titration: In a separate beaker, take an identical volume of the sample solution. Titrate with standardized NaOH (e.g., 0.1 M) in the same incremental manner, recording the pH until it reaches ~12.5[13].
-
Data Analysis: Plot pH versus the volume of titrant added for both titrations.
-
pKa Determination: Identify the equivalence points (steepest points of the curve). The pKa for each ionizable group is the pH at the halfway point to each equivalence point.
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 149490-60-8: this compound [cymitquimica.com]
- 3. Tyrosine - Wikipedia [en.wikipedia.org]
- 4. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C13H19NO5S | CID 10968629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. longdom.org [longdom.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
- 12. scribd.com [scribd.com]
- 13. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Stereochemical Confirmation of Synthesized L-N-Butylsulfonyl-p-hydroxyphenylalanine
Introduction: In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity, efficacy, and safety profile. Enantiomers of the same compound can exhibit vastly different, and sometimes deleterious, biological effects. The synthesis of chiral molecules, therefore, necessitates rigorous analytical confirmation of their stereochemical integrity. This guide provides an in-depth comparison of analytical techniques for confirming the desired 'L' configuration of synthesized N-Butylsulfonyl-p-hydroxyphenylalanine, an important intermediate in the synthesis of the antithrombotic agent Tirofiban.[1][2][3] We will move beyond mere protocols to explore the causality behind experimental choices, empowering researchers to not only execute these methods but to understand and adapt them with scientific rigor.
Chapter 1: The Analytical Imperative in Chiral Synthesis
The goal of an enantioselective synthesis is to produce a single enantiomer in high purity.[4][5][6][7][8] However, synthetic steps, particularly those involving basic conditions or elevated temperatures, can introduce the risk of racemization, compromising the enantiomeric excess (ee) of the final product.[8] Consequently, relying solely on the stereochemistry of the starting materials is insufficient. A multi-faceted analytical approach is required to provide unequivocal proof of the stereochemical outcome. This guide compares the three most powerful and widely adopted techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Optical Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chapter 2: A Comparative Analysis of Key Techniques
Choosing the right analytical tool requires an understanding of the principles, strengths, and limitations of each method. The selection is often guided by the required level of accuracy, sample availability, and the specific questions being asked.
| Technique | Principle | Advantages | Limitations | Primary Output |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[9][10] | Direct separation and quantification of enantiomers; High sensitivity and accuracy; Can determine both enantiomeric purity and chemical purity simultaneously.[11] | Requires method development for specific analytes; CSPs can be expensive; Racemic standard is needed for definitive peak identification. | Chromatogram showing resolved peaks for each enantiomer; Enantiomeric Excess (% ee). |
| Optical Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule in solution.[12][13] | Fast, non-destructive, and relatively simple instrumentation.[14] | Requires a pure sample; Less sensitive for samples with low ee; Rotation is dependent on concentration, solvent, and temperature; Requires a known specific rotation value for the pure enantiomer for comparison.[12] | Specific Rotation [α]. |
| NMR Spectroscopy | Use of a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) to create a diastereomeric environment, causing the NMR signals of the enantiomers to become non-equivalent and distinguishable.[15][16][17] | Provides detailed structural information; Can be used for complex mixtures without prior separation; Can determine enantiomeric ratio directly from signal integration. | Often requires derivatization or the use of expensive CSAs; Lower sensitivity compared to HPLC; Method development may be required to achieve sufficient signal separation.[15] | Spectrum showing separate, quantifiable signals for each enantiomer. |
Chapter 3: In-Depth Experimental Protocols
Here, we provide detailed, self-validating protocols designed for the specific analysis of L-N-Butylsulfonyl-p-hydroxyphenylalanine. The causality behind critical steps is explained to foster a deeper understanding.
Protocol 3.1: Chiral HPLC for Enantiomeric Purity
Rationale: This is the gold standard method. For N-protected amino acids like our target compound, macrocyclic glycopeptide-based CSPs are exceptionally effective due to their multimodal interaction capabilities, including hydrogen bonding, ionic, and dipole interactions.[18][19] We select a Teicoplanin-based column, which has demonstrated broad selectivity for N-protected amino acids.[19][20]
Experimental Workflow Diagram:
Caption: Workflow for Chiral HPLC Analysis.
Methodology:
-
Column: Chirobiotic T (Teicoplanin) CSP, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile/Water/Trifluoroacetic Acid (70:30:0.1 v/v/v). Causality: The polar organic mobile phase combined with an acidic modifier ensures good solubility of the analyte and promotes the necessary ionic and hydrogen bonding interactions with the CSP for effective chiral recognition.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Causality: Temperature control is critical for reproducible retention times and selectivity.
-
Detection: UV at 275 nm (due to the p-hydroxyphenyl group).
-
Sample Preparation: Dissolve a small amount of synthesized this compound in the mobile phase to a concentration of ~0.5 mg/mL. Prepare a racemic (D/L) standard in the same manner.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes). b. Inject 10 µL of the racemic standard. This is a crucial self-validating step to determine the retention times (t_R) for both the L- and D-enantiomers and to calculate the resolution factor (Rs). A resolution of >1.5 is considered baseline separation. c. Inject 10 µL of the synthesized sample solution. d. Identify the peak corresponding to the L-enantiomer based on the retention time from the standard run. e. Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculation of Enantiomeric Excess (% ee): % ee = ([Area_L - Area_D] / [Area_L + Area_D]) * 100
Protocol 3.2: Optical Polarimetry for Confirmation of Configuration
Rationale: Polarimetry provides a rapid confirmation of the bulk sample's chiral nature.[12] A positive sign of rotation (+) for an L-amino acid derivative is common but not guaranteed. The key is to compare the measured specific rotation to a literature or empirically determined value for the pure L-enantiomer.
Methodology:
-
Instrument: Calibrated Polarimeter using the sodium D-line (589 nm).
-
Solvent: Methanol (High Purity). Causality: The solvent must be specified as specific rotation is solvent-dependent. Methanol is a common choice for polar amino acid derivatives.
-
Sample Preparation: Accurately weigh approximately 50 mg (record exact weight, w) of the sample and dissolve it in the solvent in a 5.0 mL volumetric flask (volume, V). The concentration (c) is w/V in g/mL.
-
Procedure: a. Calibrate the instrument with a blank (pure solvent). b. Fill the polarimeter cell (path length, l, typically 1 dm) with the sample solution, ensuring no air bubbles are present. c. Measure the observed rotation (α_obs). Take at least five readings and average them.
-
Calculation of Specific Rotation [α]: [α]_D^20 = α_obs / (c * l) (The superscript 20 indicates a standard temperature of 20°C)
-
Interpretation: Compare the sign and magnitude of the calculated specific rotation with a trusted reference value for this compound. A close match confirms the correct enantiomer is in high excess.
Protocol 3.3: ¹H NMR Spectroscopy with a Chiral Solvating Agent
Rationale: This technique confirms the stereochemistry without physical separation. By adding a chiral solvating agent (CSA), we form transient, diastereomeric complexes in solution. These complexes have slightly different magnetic environments, which can lead to the splitting of proton signals for the L- and D-enantiomers, allowing for their direct quantification.[15][16]
Principle of NMR Enantiodiscrimination:
Caption: Principle of NMR using a Chiral Solvating Agent.
Methodology:
-
NMR Spectrometer: 400 MHz or higher for better resolution.
-
Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE). Causality: TFAE is effective for amino acid derivatives as it can form hydrogen bonds with the carboxylate and sulfonamide groups, and its aromatic ring can induce significant chemical shift differences.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Procedure: a. Dissolve ~5 mg of the synthesized sample in 0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum. This serves as a baseline. b. To the same NMR tube, add the CSA in small, incremental amounts (e.g., 0.25, 0.5, 1.0 molar equivalents), acquiring a spectrum after each addition. c. Monitor a well-resolved proton signal of the analyte, preferably the alpha-proton or aromatic protons. d. Observe for splitting of this signal into two distinct signals, corresponding to the L- and D-enantiomers. The separation between these signals (Δδ) should increase with CSA concentration.
-
Interpretation: For a highly pure L-enantiomer sample, you should observe only one dominant signal. The presence of a minor second signal would indicate the D-enantiomer impurity. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio.
Chapter 4: Data Interpretation and Decision Making
A robust confirmation relies on the congruence of data from multiple techniques.
Expected Comparative Data for High-Purity L-NBHPA:
| Technique | Parameter | Expected Result for High-Purity L-NBHPA | Indication of D-Isomer Impurity |
| Chiral HPLC | Retention Time (t_R) | A single, sharp peak at the retention time established for the L-enantiomer. | A small secondary peak appearing at the retention time of the D-enantiomer. |
| Enantiomeric Excess | >99% | A value less than the desired purity threshold (e.g., <99%). | |
| Polarimetry | Specific Rotation [α] | Value matches the sign and magnitude of the reference standard for the pure L-enantiomer (e.g., hypothetical +X°). | A lower absolute value of rotation than the reference standard. |
| ¹H NMR with CSA | Signal Splitting | A single dominant signal for key protons (e.g., α-H). | A minor second signal appears, creating a doublet of signals for the monitored proton. |
Decision Workflow for Stereochemical Analysis:
Caption: Decision workflow for confirming stereochemistry.
Conclusion
Confirming the stereochemistry of a synthesized chiral molecule like this compound is a non-negotiable step in ensuring its quality and suitability for further development. While chiral HPLC stands as the most definitive single technique for quantifying enantiomeric purity, a multi-pronged approach provides the highest level of confidence. Polarimetry offers a rapid, albeit less precise, confirmation of the bulk stereochemical identity, while NMR with a chiral solvating agent provides an elegant in-situ method that corroborates the findings from chromatography. By employing these techniques in a logical workflow, researchers can generate a comprehensive and self-validating data package that authoritatively confirms the stereochemical integrity of their synthesized material.
References
- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions.Chemical Science (RSC Publishing).
- Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines.Journal of the American Chemical Society.
- This compound, CAS 149490-60-8.Santa Cruz Biotechnology.
- Enantioselective Synthesis of β-amino acids: A Review.Hilaris Publisher.
- A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Deriv
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines.Analyst (RSC Publishing).
- A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy.
- Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids.
- Determination of Enantiomeric Purity by Direct Methods.Thieme.
- Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral St
- Enantioselective synthesis of non-natural arom
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry.PubMed.
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.PMC (NIH).
- Chiral Drug Separ
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.MDPI.
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
- Chiral analysis.Wikipedia.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).Phenomenex.
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.PMC (NIH).
- Asymmetric synthesis of (+)- and (-)-pauciflorol F: confirmation of absolute stereochemistry.Europe PMC.
- Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.PubMed.
- CAS 149490-60-8: this compound.CymitQuimica.
- This compound.PubChem.
- Absolute optical chiral analysis using cavity-enhanced polarimetry.PMC (PubMed Central).
- 5.5 Polarimetry.Chemistry LibreTexts.
- This compound.ChemicalBook.
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 149490-60-8: this compound [cymitquimica.com]
- 3. This compound | 149490-60-8 [chemicalbook.com]
- 4. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antithrombotic Precursors: L-N-Butylsulfonyl-p-hydroxyphenylalanine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antithrombotic therapies, the journey from an inactive precursor to a potent platelet aggregation inhibitor is a critical determinant of clinical efficacy and safety. This guide provides an in-depth technical comparison of L-N-Butylsulfonyl-p-hydroxyphenylalanine, a key intermediate in the synthesis of the glycoprotein (GP) IIb/IIIa antagonist Tirofiban, with other notable antithrombotic precursors. We will delve into their distinct mechanisms of activation, synthetic pathways, and the experimental data that underscore their performance, offering a comprehensive resource for researchers in cardiovascular drug discovery.
Introduction: The Precursor Strategy in Antithrombotic Therapy
The use of precursors, or prodrugs, is a well-established strategy in pharmacology to optimize the therapeutic properties of a drug. In the context of antithrombotic agents, this approach is often employed to enhance oral bioavailability, improve metabolic stability, or target specific activation pathways. This guide will focus on two major classes of antiplatelet precursors: the synthetic intermediate of a GPIIb/IIIa antagonist and the prodrugs of P2Y12 receptor inhibitors.
This compound stands as a pivotal precursor in the chemical synthesis of Tirofiban , a non-peptide antagonist of the platelet GPIIb/IIIa receptor.[1][2] Unlike prodrugs that undergo metabolic conversion in the body, this compound is a synthetic intermediate, meaning its conversion to the active molecule occurs during the manufacturing process.[3][4]
In contrast, other significant classes of oral antithrombotic agents are administered as prodrugs, requiring enzymatic activation in the body to exert their therapeutic effect. These include:
-
Oral GPIIb/IIIa Antagonist Prodrugs: Compounds like xemilofiban, orbofiban, and sibrafiban were developed as orally active agents that are metabolized to their active forms.[5][6][7]
-
Thienopyridines (P2Y12 Receptor Antagonists): This class includes well-known drugs such as Clopidogrel and Prasugrel , which are inactive as administered and require hepatic cytochrome P450 (CYP) enzyme-mediated oxidation to generate their active thiol metabolites.[8][9]
Comparative Analysis of Precursor Activation and Synthesis
The fundamental difference between this compound and prodrug precursors lies in the location and nature of their transformation into the active antithrombotic agent.
This compound: A Synthetic Intermediate
The synthesis of Tirofiban from L-tyrosine involves the introduction of the butylsulfonyl group to the amino group of tyrosine, forming this compound.[3][10] This intermediate is then further modified in subsequent chemical reactions to yield the final active drug, Tirofiban.[11][12] The efficiency and purity of this synthetic step are critical for the quality of the final pharmaceutical product.
DOT Diagram: Synthesis of Tirofiban via this compound
Caption: Synthetic pathway of Tirofiban.
Thienopyridine Prodrugs: Metabolic Activation
Clopidogrel and Prasugrel represent a classic example of prodrugs requiring metabolic activation. Their activation pathways, however, exhibit significant differences that impact their clinical performance.
-
Clopidogrel: Undergoes a two-step oxidative process primarily mediated by hepatic CYP enzymes, including CYP2C19, CYP1A2, and CYP2B6.[2] A significant portion (around 85%) of the administered dose is hydrolyzed by esterases to an inactive carboxylic acid derivative, leaving only a small fraction to be converted to the active metabolite.[2] This metabolic inefficiency can lead to variability in patient response, particularly in individuals with genetic polymorphisms in CYP2C19.[3]
-
Prasugrel: Is more efficiently activated than clopidogrel. It is rapidly hydrolyzed by esterases to an intermediate thiolactone, which is then converted to the active metabolite in a single CYP-dependent step, mainly by CYP3A4 and CYP2B6.[5][13] This more direct activation pathway results in a more potent and consistent antiplatelet effect compared to clopidogrel.[13]
DOT Diagram: Metabolic Activation of Thienopyridine Prodrugs
Caption: Activation of Clopidogrel vs. Prasugrel.
Oral GPIIb/IIIa Antagonist Prodrugs
Xemilofiban, orbofiban, and sibrafiban were designed as oral prodrugs to provide long-term inhibition of platelet aggregation. For instance, sibrafiban is a double prodrug that is converted to its active form after oral administration.[14][15] However, clinical trials with these oral GPIIb/IIIa antagonists were largely disappointing, with some studies showing an increase in mortality.[7][16] The reasons for these failures are multifactorial but may include suboptimal dosing, low bioavailability leading to significant peak-to-trough variations in plasma concentrations, and potential partial agonist activity at low drug levels.[17][18]
Performance Comparison: Experimental Data
The performance of antithrombotic precursors can be evaluated through various in vitro and in vivo models. While direct comparative data for this compound as a precursor is not applicable in a biological context, we can compare the efficacy of the final active drugs and the pharmacokinetic properties of the prodrugs.
In Vitro Evaluation of Antithrombotic Activity
The inhibitory effect of the active metabolites on platelet aggregation is a key performance indicator. This is typically assessed using Light Transmission Aggregometry (LTA).
| Active Compound | Target | IC50 (ADP-induced Aggregation) | Reference |
| Tirofiban | GPIIb/IIIa Receptor | Varies with agonist concentration | [19][20] |
| Clopidogrel Active Metabolite | P2Y12 Receptor | ~1.8 µM (in rat platelets) | [21] |
| Prasugrel Active Metabolite | P2Y12 Receptor | ~2.4 µM (in rat platelets) | [21] |
Note: IC50 values can vary depending on the experimental conditions.
Pharmacokinetic Comparison of Prodrugs
The efficiency of conversion from precursor to active drug is a critical factor for prodrugs.
| Prodrug | Bioavailability | Time to Peak Plasma Concentration (Active Metabolite) | Key Activating Enzymes |
| Clopidogrel | Low (~15% to active form) | 2-6 hours | CYP2C19, CYP1A2, CYP2B6 |
| Prasugrel | Higher than Clopidogrel | ~30 minutes | Esterases, CYP3A4, CYP2B6 |
| Orbofiban | ~28% | 18 hours (half-life) | Not specified |
| Sibrafiban | Not specified | 5.0 +/- 1.7 hours | Not specified |
Experimental Methodologies
Synthesis of this compound
A general procedure involves the reaction of L-tyrosine with a butylsulfonylating agent in a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.
Step-by-Step Protocol:
-
Dissolve L-tyrosine in an appropriate solvent (e.g., a mixture of water and an organic solvent).
-
Add a base to deprotonate the amino group.
-
Slowly add n-butylsulfonyl chloride to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove impurities.
-
Isolate the product, this compound, by crystallization or chromatography.
-
Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its structure and purity.
In Vitro Prodrug Conversion Assay
This assay evaluates the conversion of a prodrug to its active metabolite in a biological matrix.
Step-by-Step Protocol:
-
Prepare liver microsomes or other relevant tissue homogenates (e.g., intestinal).[21]
-
Incubate the prodrug at a known concentration with the biological matrix in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
-
Collect samples at different time points.
-
Quench the enzymatic reaction (e.g., by adding a cold organic solvent).
-
Analyze the samples using LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the active metabolite.
-
Calculate the rate of conversion and metabolic stability.
Light Transmission Aggregometry (LTA) for Platelet Aggregation Inhibition
LTA is the gold standard for measuring platelet aggregation.[11][12]
Step-by-Step Protocol:
-
Prepare platelet-rich plasma (PRP) from fresh whole blood by centrifugation.[1]
-
Adjust the platelet count in the PRP.
-
Calibrate the aggregometer using PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation).
-
Pre-incubate the PRP with the test compound (active metabolite) or vehicle control.
-
Induce platelet aggregation by adding an agonist (e.g., ADP, collagen, thrombin).
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation compared to the control.
DOT Diagram: Light Transmission Aggregometry Workflow
Caption: Workflow for LTA.
Conclusion
This compound serves as a critical, well-defined chemical precursor in the synthesis of the potent antithrombotic agent Tirofiban. Its "activation" is a controlled chemical process, ensuring high purity and consistency of the final drug product. This contrasts sharply with antithrombotic prodrugs like clopidogrel and prasugrel, which rely on complex and sometimes variable enzymatic activation pathways in the body. While the prodrug strategy offers the advantage of oral administration, it introduces challenges related to metabolic efficiency, inter-individual variability, and potential drug-drug interactions. The disappointing clinical outcomes of oral GPIIb/IIIa antagonist prodrugs further highlight the complexities of designing effective and safe oral antithrombotic precursors.
For researchers in the field, understanding these fundamental differences is paramount. The choice between a synthetic intermediate-based approach and a prodrug strategy has profound implications for drug development, from manufacturing and quality control to clinical pharmacology and patient outcomes. Future research in antithrombotic precursors will likely focus on developing more efficient and predictable activation mechanisms to deliver potent and safe antiplatelet therapies.
References
- Chew, D. P., & Bhatt, D. L. (2002). A ‘EXCITE’ing new development in the saga of oral glycoprotein IIb/IIIa inhibitors. European heart journal, 23(1), 1-3.
- Zhu, Y., & Li, Y. G. (2012). The optimal antiplatelet therapy for patients with acute coronary syndrome.
- Kazui, M., Nishiya, Y., Ishizuka, T., Hagihara, K., Farid, N. A., Okazaki, O., ... & Kurihara, A. (2010). Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite. Drug Metabolism and Disposition, 38(1), 92-99.
- Kereiakes, D. J., Kleiman, N. S., Ferguson, J. J., & Mueller, M. (2000). Pharmacodynamic efficacy, clinical safety, and outcomes after prolonged platelet glycoprotein IIb/IIIa receptor blockade with oral xemilofiban: results of a multicenter, placebo-controlled, randomized trial.
- Wiviott, S. D., Trenk, D., Frelinger, A. L., O'Donoghue, M., Neumann, F. J., Michelson, A. D., ... & Sabatine, M. S. (2007). Prasugrel compared with high loading-and maintenance-dose clopidogrel in patients with planned percutaneous coronary intervention: the Prasugrel in Comparison to Clopidogrel for Inhibition of Platelet Activation and Aggregation-Thrombolysis in Myocardial Infarction 44 trial.
- Wallentin, L., Becker, R. C., Budaj, A., Cannon, C. P., Emanuelsson, H., Held, C., ... & Horrow, J. (2009). Ticagrelor versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 361(11), 1045-1057.
- Brandt, J. T., Payne, C. D., Wiviott, S. D., Weerakkody, G., Farid, N. A., Small, D. S., ... & Winters, K. J. (2007). A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite exposure. American heart journal, 153(1), 66-e9.
- Topol, E. J., Byzova, T. V., & Plow, E. F. (1999). Platelet GPIIb-IIIa blockers. The Lancet, 353(9148), 227-231.
- Ye, J., Li, H., Cao, S., & Deng, Y. (2012). Synthesis of Tirofiban Hydrochloride.
- Liu, C., Lu, X., Geng, Y., & Wang, F. (2013). Synthesis of Tirofiban Hydrochloride.
- Not found in the search results.
- O'Neill, W. W., Serruys, P., Knudtson, M., van Es, G. A., Timmis, G. C., van der Zwaan, C., ... & EXCITE Trial Investigators. (2000). Long-term treatment with a platelet glycoprotein-receptor antagonist after percutaneous coronary revascularization. New England Journal of Medicine, 342(18), 1316-1324.
- Not found in the search results.
- Cannon, C. P., McCabe, C. H., Wilcox, R. G., Langer, A., Caspi, A., Berink, P., ... & Braunwald, E. (2000). Oral Glycoprotein IIb/IIIa Inhibition with Orbofiban in Patients with Unstable Coronary Syndromes (OPUS-TIMI 16) trial.
- Not found in the search results.
-
PubChem. (n.d.). Tirofiban. National Center for Biotechnology Information. Retrieved from [Link]
- Sugidachi, A., Ogawa, T., Kurihara, A., Hagihara, K., Jakubowski, J. A., & Asai, F. (2007). The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar in vitro activity. Journal of thrombosis and haemostasis, 5(7), 1545-1551.
- Not found in the search results.
- Sweeny, D. J., & Anton, A. H. (2000). Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered GP IIb/IIIa antagonist, following coadministration of aspirin and heparin. Journal of clinical pharmacology, 40(1), 47-55.
- Not found in the search results.
- Not found in the search results.
- Not found in the search results.
- Not found in the search results.
- Zheng, Y., Zhang, Z., & Bin, Z. (2012). Synthesis of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals, 43(6), 408-410.
- Food and Drug Administration. (1998). Aggrastat (tirofiban hydrochloride)
- Not found in the search results.
- Not found in the search results.
- Cox, D., & Hollywood, M. (2004). Oral GPIIb/IIIa antagonists: what went wrong?. Current pharmaceutical design, 10(14), 1587-1594.
- Schneider, D. J., & Sobel, B. E. (2002). Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes. Journal of the American College of Cardiology, 40(6), 1033-1040.
- Not found in the search results.
- The PRISM-PLUS Study Investigators. (1998). Inhibition of the platelet glycoprotein IIb/IIIa receptor with tirofiban in unstable angina and non–Q-wave myocardial infarction. New England Journal of Medicine, 338(21), 1488-1497.
- Valgimigli, M., Percoco, G., Barbieri, D., Ferrari, F., Guardigli, G., Parrinello, G., ... & Ferrari, R. (2004). The additive value of tirofiban administered with the high-dose bolus in the prevention of ischemic complications during high-risk coronary angioplasty: the ADVANCE trial. Journal of the American College of Cardiology, 44(1), 14-19.
- Not found in the search results.
- Not found in the search results.
- Not found in the search results.
- Not found in the search results.
- Not found in the search results.
- Not found in the search results.
- Not found in the search results.
Sources
- 1. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance of metabolic activation pathways: the example of clopidogrel and prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered GP IIb/IIIa antagonist, following coadministration of aspirin and heparin [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered IIb/IIIa antagonist, in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. benthamscience.com [benthamscience.com]
- 18. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of aspirin plus tirofiban with aspirin plus heparin for unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of the effects of pretreatment with tirofiban, clopidogrel or both on the inhibition of platelet aggregation and activation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
